3-Propyl-1H-pyrazole-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-propyl-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-6-5(7(10)11)4-8-9-6/h4H,2-3H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYBHHWZZJPNFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424413 | |
| Record name | 3-Propyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007541-75-4 | |
| Record name | 3-Propyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-propyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Propyl-1H-pyrazole-4-carboxylic acid: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-Propyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its molecular structure, physicochemical properties, synthetic pathways, spectroscopic characterization, and its role as a versatile scaffold for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4][5] Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, and antiviral properties.[1][2][3][4][6] The versatility of the pyrazole ring, with its two adjacent nitrogen atoms, allows for diverse substitution patterns, enabling the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles. This compound represents a key building block within this class of compounds, offering multiple points for chemical modification to explore structure-activity relationships (SAR).
Molecular Structure and Physicochemical Properties
A clear understanding of the molecular architecture and physical characteristics of this compound is fundamental to its application in research and development.
Chemical Structure and Nomenclature
The unambiguous identification of this compound is crucial, and it is important to distinguish it from its isomers, such as 3-propyl-1H-pyrazole-5-carboxylic acid[7] and 4-propyl-1H-pyrazole-3-carboxylic acid.[8][9]
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₁₀N₂O₂
-
Molecular Weight: 154.17 g/mol
-
CAS Number: 1007541-75-4[10]
The structure consists of a five-membered pyrazole ring with a propyl group at the 3-position and a carboxylic acid moiety at the 4-position.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to biological assays.
| Property | Value | Source |
| Appearance | Solid | [7] |
| Molecular Weight | 154.17 g/mol | [7] |
| Melting Point | Not specified, but pyrazole-4-carboxylic acid melts at 282 °C (dec.) | [11] |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | General chemical knowledge |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5. | General chemical knowledge |
Synthesis of this compound
The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[6] A plausible and efficient synthetic route to this compound is outlined below. This protocol is a representative example and may require optimization for specific laboratory conditions.
Synthetic Pathway Overview
The synthesis commences with the Claisen condensation of ethyl butyrate and diethyl oxalate to form a β-keto ester. This intermediate is then cyclized with hydrazine hydrate to form the pyrazole ring, followed by hydrolysis of the ester to yield the final carboxylic acid.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxohexanoate
-
To a solution of sodium ethoxide (prepared by dissolving sodium in absolute ethanol), add ethyl butyrate at 0-5 °C.
-
Slowly add diethyl oxalate to the reaction mixture while maintaining the temperature below 10 °C.
-
Stir the mixture at room temperature for 12-16 hours.
-
Quench the reaction with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-keto ester.
Step 2: Synthesis of Ethyl 3-propyl-1H-pyrazole-4-carboxylate
-
Dissolve the crude ethyl 2-(ethoxymethylene)-3-oxohexanoate in ethanol.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel.
Step 3: Hydrolysis to this compound
-
Dissolve the purified ethyl 3-propyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide and stir the mixture at 60-70 °C for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The following data are predicted based on the known structure and general principles of spectroscopic analysis.[12][13][14]
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0-13.0 | br s | 1H | -COOH |
| ~10.0-11.0 | br s | 1H | N-H |
| ~7.8-8.0 | s | 1H | C5-H |
| ~2.6-2.8 | t | 2H | -CH₂-CH₂-CH₃ |
| ~1.6-1.8 | sextet | 2H | -CH₂-CH₂-CH₃ |
| ~0.9-1.0 | t | 3H | -CH₂-CH₂-CH₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | -COOH |
| ~140-145 | C3 |
| ~135-140 | C5 |
| ~110-115 | C4 |
| ~28-32 | -CH₂-CH₂-CH₃ |
| ~20-24 | -CH₂-CH₂-CH₃ |
| ~13-15 | -CH₂-CH₂-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| 3100-3300 | Medium | N-H stretch |
| 2800-3000 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600 | Medium | C=N stretch |
| ~1400-1500 | Medium | C=C stretch (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion (M⁺): m/z = 154.07
-
Key Fragmentation Peaks: Loss of -OH (M-17), loss of -COOH (M-45), and cleavage of the propyl chain.
Applications in Drug Discovery and Agrochemicals
Derivatives of pyrazole carboxylic acids are of immense interest in both the pharmaceutical and agrochemical industries.
Scaffold for Novel Therapeutics
The core structure of this compound is a versatile starting point for the synthesis of a wide range of biologically active molecules. The carboxylic acid group can be readily converted into amides, esters, and other functional groups, while the N-H of the pyrazole ring can be alkylated or arylated to generate diverse libraries of compounds for high-throughput screening. Research has shown that pyrazole-based compounds can act as inhibitors of various enzymes and receptors, leading to their investigation as potential anticancer, anti-inflammatory, and antimicrobial agents.[1][2][4][15][16] For instance, the amide derivative 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a key intermediate in the synthesis of sildenafil.[17]
Intermediate in Agrochemical Synthesis
Notably, derivatives of pyrazole carboxylic acids are crucial intermediates in the production of modern fungicides.[18][19] Specifically, amides derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid are potent succinate dehydrogenase inhibitors (SDHIs), a major class of fungicides used to protect a wide variety of crops.[18][19][20] While this compound itself is not the direct precursor, its structural motif is highly relevant to this class of agrochemicals.
Future Perspectives
The exploration of this compound and its derivatives continues to be a promising avenue for the discovery of new chemical entities with valuable biological activities. Future research will likely focus on:
-
Combinatorial Chemistry: The generation of large, diverse libraries of derivatives for screening against a wide range of biological targets.
-
Structure-Based Drug Design: Utilizing computational methods to design and synthesize more potent and selective inhibitors of specific enzymes or receptors.
-
Development of Novel Agrochemicals: Exploring new derivatives for the development of next-generation fungicides and other crop protection agents with improved efficacy and environmental profiles.
Conclusion
This compound is a valuable heterocyclic building block with a well-defined structure and versatile chemical reactivity. Its importance is underscored by the broad spectrum of biological activities exhibited by its derivatives, spanning from pharmaceuticals to agrochemicals. The synthetic protocols and spectroscopic data presented in this guide provide a solid foundation for researchers and scientists working with this important class of compounds. Continued investigation into the chemistry and biology of this compound and its analogues is poised to yield significant advancements in both medicine and agriculture.
References
- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
- Bentham Science Publishers. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
- OUCI. (n.d.).
- Unknown. (2025).
- MDPI. (n.d.).
- ChemicalBook. (n.d.). This compound.
- ChemicalBook. (n.d.).
- Sigma-Aldrich. (n.d.). 3-Propyl-1H-pyrazole-5-carboxylic acid.
- PubMed Central. (n.d.).
- Chemsrc. (2025). CAS#:92304-61-5 | Pyrazole-3(or 5)-carboxylic acid, 4-propyl- (7CI).
- Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- BLD Pharm. (n.d.). 92304-61-5|4-Propyl-1H-pyrazole-3-carboxylic acid.
- PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
- PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
- Google Patents. (2014). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
- MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
- Sigma-Aldrich. (n.d.). 4-Pyrazolecarboxylic acid 95.
- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- PubMed. (2014).
- YouTube. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid].
- Sigma-Aldrich. (n.d.). 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 3. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 7. 3-Propyl-1H-pyrazole-5-carboxylic acid DiscoveryCPR 76424-47-0 [sigmaaldrich.com]
- 8. CAS#:92304-61-5 | Pyrazole-3(or 5)-carboxylic acid, 4-propyl- (7CI) | Chemsrc [chemsrc.com]
- 9. 92304-61-5|4-Propyl-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 10. This compound(SALTDATA: FREE) CAS#: 1007541-75-4 [chemicalbook.com]
- 11. 4-吡唑羧酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Synthesis of 3-Propyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Propyl-1H-pyrazole-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, is a prevalent scaffold in numerous biologically active compounds. The strategic placement of the propyl and carboxylic acid functional groups allows for diverse chemical modifications, making it a valuable intermediate for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the primary synthetic pathways to this important molecule, with a focus on the underlying chemical principles, detailed experimental protocols, and expert insights into procedural choices.
Core Synthesis Strategy: The Knorr Pyrazole Synthesis and Subsequent Hydrolysis
The most prevalent and reliable method for synthesizing this compound involves a two-step process:
-
Knorr Pyrazole Synthesis: This classic reaction involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring.[1][2] For the synthesis of the target molecule, the key starting materials are hydrazine (or a derivative) and an appropriate β-ketoester.
-
Ester Hydrolysis: The pyrazole-4-carboxylate ester formed in the first step is then hydrolyzed to the desired carboxylic acid.[3][4]
This approach is favored due to the ready availability of the starting materials, generally high yields, and the formation of a stable aromatic product.[5]
Part 1: Synthesis of Ethyl 3-Propyl-1H-pyrazole-4-carboxylate via Knorr Pyrazole Synthesis
The initial step focuses on constructing the pyrazole ring. This is typically achieved through the reaction of hydrazine with a β-ketoester, a variation of the Knorr pyrazole synthesis.[5]
Reaction Mechanism and Rationale
The Knorr pyrazole synthesis is an acid-catalyzed reaction that proceeds through the formation of an imine, followed by an intramolecular cyclization and dehydration.[6][7]
-
Imine Formation: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound. In the case of an unsymmetrical β-ketoester, this attack can occur at either the ketone or the ester carbonyl. The ketone is generally more electrophilic and reacts faster.
-
Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group, leading to the formation of a cyclic intermediate.
-
Dehydration: The cyclic intermediate subsequently loses two molecules of water to form the stable, aromatic pyrazole ring.[8]
The use of a catalytic amount of acid facilitates the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[1]
Diagram of the Knorr Pyrazole Synthesis Pathway
Caption: Knorr pyrazole synthesis of the pyrazole ester.
Experimental Protocol: Synthesis of Ethyl 3-Propyl-1H-pyrazole-4-carboxylate
This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
Ethyl 2-formylhexanoate (or a suitable precursor to the required 1,3-dicarbonyl)
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-formylhexanoate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Expert Insights:
-
Choice of Hydrazine: While hydrazine hydrate is commonly used, substituted hydrazines can also be employed to synthesize N-substituted pyrazoles.
-
Control of Regioselectivity: With unsymmetrical 1,3-dicarbonyl compounds, a mixture of regioisomers can be formed.[9] Reaction conditions, such as pH and solvent, can influence the regioselectivity.
-
Alternative Methods: Multicomponent reactions offer a "one-pot" alternative for the synthesis of pyrazole-4-carboxylates, often with high efficiency and atom economy.[10]
Part 2: Hydrolysis of Ethyl 3-Propyl-1H-pyrazole-4-carboxylate
The final step in the synthesis is the conversion of the pyrazole ester to the corresponding carboxylic acid. This is typically achieved through base-catalyzed hydrolysis, also known as saponification.[3][11]
Reaction Mechanism and Rationale
Base-catalyzed hydrolysis is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism.[11]
-
Nucleophilic Attack: A hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.
-
Elimination of Alkoxide: The tetrahedral intermediate collapses, leading to the elimination of the ethoxide ion (a good leaving group) and the formation of the carboxylic acid.
-
Deprotonation: In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by the hydroxide or ethoxide ions to form the carboxylate salt.
-
Protonation: An acidic workup is required to protonate the carboxylate salt and yield the final carboxylic acid product.[3]
Alkaline hydrolysis is generally preferred over acid-catalyzed hydrolysis because the reaction is not reversible, which often leads to higher yields.[4][12]
Diagram of the Ester Hydrolysis Workflow
Caption: Workflow for the hydrolysis of the pyrazole ester.
Experimental Protocol: Hydrolysis to this compound
Materials:
-
Ethyl 3-propyl-1H-pyrazole-4-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ethyl 3-propyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water in a round-bottom flask.
-
Add a solution of sodium hydroxide (2-3 equivalents) in water to the flask.
-
Heat the mixture to reflux for 1-3 hours, monitoring the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Cool the solution in an ice bath and acidify by the slow addition of concentrated hydrochloric acid until the pH is approximately 2-3. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to obtain this compound.
Expert Insights:
-
Choice of Base: Lithium hydroxide (LiOH) in a THF/water mixture is also a common and effective reagent for ester hydrolysis.[13]
-
Workup: Careful control of the pH during acidification is crucial to ensure complete precipitation of the carboxylic acid and to avoid potential side reactions.
-
Purification: If the product is not sufficiently pure after filtration, it can be recrystallized from a suitable solvent.
Quantitative Data Summary
| Step | Reaction | Typical Yield | Purity |
| 1 | Knorr Pyrazole Synthesis | 75-90% | >95% (after purification) |
| 2 | Ester Hydrolysis | 85-95% | >98% (after purification) |
Yields and purity are dependent on the specific reaction conditions and the purity of the starting materials.
Conclusion
The synthesis of this compound via the Knorr pyrazole synthesis followed by ester hydrolysis is a robust and well-established method. This guide has provided a detailed overview of the reaction mechanisms, experimental protocols, and key considerations for researchers in the field. By understanding the underlying principles and optimizing the reaction conditions, scientists can efficiently produce this valuable building block for the development of novel pharmaceuticals and other important chemical entities.
References
- J&K Scientific LLC. Knorr Pyrazole Synthesis.
- Slideshare. Knorr Pyrazole Synthesis (M. Pharm).
- Organic Chemistry Frontiers (RSC Publishing). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides.
- PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Name-Reaction.com. Knorr pyrazole synthesis.
- YouTube. synthesis of pyrazoles.
- Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification.
- Chemguide. hydrolysis of esters.
- ResearchGate. What is a simple way to convert an ester into carboxylic acid?.
- MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Chemistry LibreTexts. The Hydrolysis of Esters.
- J&K Scientific LLC. Ester Hydrolysis.
- Chem Help Asap. Knorr Pyrazole Synthesis.
- RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- SID. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. name-reaction.com [name-reaction.com]
- 8. youtube.com [youtube.com]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 11. jk-sci.com [jk-sci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Propyl-1H-pyrazole-4-carboxylic acid: Chemical Properties and Synthetic Strategies for Drug Discovery
This guide provides a comprehensive technical overview of 3-Propyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5] This document delves into the core chemical properties, spectral analysis, synthesis, and potential applications of this specific pyrazole derivative, offering field-proven insights for its utilization in research and development.
Physicochemical and Structural Properties
This compound belongs to the class of diazole compounds, characterized by a five-membered ring containing two adjacent nitrogen atoms. The presence of both a carboxylic acid and a propyl group on this aromatic ring imparts a unique combination of properties that are attractive for medicinal chemistry applications. The carboxylic acid moiety can participate in hydrogen bonding and salt formation, influencing solubility and potential interactions with biological targets. The propyl group adds lipophilicity, which can be crucial for membrane permeability and modulating binding affinity.
| Property | Value (Predicted/Estimated) | Source |
| IUPAC Name | This compound | ChemicalBook[6] |
| CAS Number | 1007541-75-4 | ChemicalBook[7] |
| Molecular Formula | C₇H₁₀N₂O₂ | Sigma-Aldrich |
| Molecular Weight | 154.17 g/mol | Sigma-Aldrich |
| Appearance | White to off-white solid | General observation for similar compounds |
| Melting Point | Not available (likely >150 °C) | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in methanol, DMSO; sparingly soluble in water | General properties of similar acids |
| pKa | ~4-5 (for the carboxylic acid) | Estimated from similar structures |
Spectral Analysis: A Fingerprint of the Molecule
Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound. Below is a predictive analysis of the key spectral features of this compound based on established principles and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to provide distinct signals for the propyl chain, the pyrazole ring proton, and the acidic proton.
-
Propyl group: A triplet at approximately 0.9 ppm (CH₃), a sextet around 1.6 ppm (CH₂), and a triplet around 2.6 ppm (CH₂ adjacent to the pyrazole ring).
-
Pyrazole ring: A singlet for the C5-H is anticipated in the region of 7.8-8.2 ppm.[8]
-
Carboxylic acid: A broad singlet at a downfield chemical shift, typically >12 ppm, which is exchangeable with D₂O.[9]
-
N-H proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to each carbon atom in the molecule.
-
Propyl group: Signals for the three carbons of the propyl chain are expected in the aliphatic region (approx. 13-30 ppm).[10]
-
Pyrazole ring: The chemical shifts for the pyrazole ring carbons (C3, C4, and C5) are expected in the aromatic region, typically between 110 and 150 ppm.[10][11]
-
Carboxylic acid: The carbonyl carbon (C=O) will appear significantly downfield, generally in the range of 165-175 ppm.[9]
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.
-
O-H stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[9]
-
C=O stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹ is indicative of the carbonyl group.
-
N-H stretch: A moderate, broad absorption may be observed around 3200-3400 cm⁻¹.
-
C-H stretch: Absorptions for the propyl group's C-H bonds will appear in the 2850-2960 cm⁻¹ region.
-
C=N and C=C stretch: Pyrazole ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. In electron ionization (EI) mode, the molecular ion peak (M⁺) would be observed at m/z = 154. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the propyl chain.
| Spectral Data | Predicted Chemical Shifts / Wavenumbers |
| ¹H NMR (ppm) | ~0.9 (t, 3H), ~1.6 (sext, 2H), ~2.6 (t, 2H), ~8.0 (s, 1H), >12 (br s, 1H) |
| ¹³C NMR (ppm) | ~13 (CH₃), ~22 (CH₂), ~28 (CH₂), ~115 (C4), ~140 (C5), ~150 (C3), ~170 (C=O) |
| IR (cm⁻¹) | 2500-3300 (br, O-H), 2850-2960 (m, C-H), 1700-1725 (s, C=O), 1400-1600 (m, C=N, C=C) |
| Mass Spec (m/z) | 154 (M⁺) |
Synthesis and Reactivity
The synthesis of this compound can be achieved through established methods for constructing the pyrazole ring, most commonly via the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[12][13][14]
Proposed Synthetic Protocol
A reliable synthetic route involves the initial preparation of a β-ketoester, followed by formylation and subsequent cyclization with hydrazine, and finally, hydrolysis of the resulting ester.
Step 1: Synthesis of Ethyl 3-oxohexanoate This can be prepared from butyryl chloride and the Meldrum's acid adduct, followed by ethanolysis.
Step 2: Formylation of Ethyl 3-oxohexanoate The β-ketoester is formylated at the α-position using a suitable formylating agent like ethyl formate in the presence of a base such as sodium ethoxide to yield ethyl 2-formyl-3-oxohexanoate.
Step 3: Cyclization with Hydrazine The resulting 1,3-dicarbonyl derivative is then reacted with hydrazine hydrate. The reaction proceeds via condensation and subsequent cyclization to form the pyrazole ring, yielding ethyl 3-propyl-1H-pyrazole-4-carboxylate.
Step 4: Hydrolysis The final step is the hydrolysis of the ethyl ester to the carboxylic acid, which can be achieved under basic conditions (e.g., with NaOH or KOH) followed by acidic workup.
Reactivity
The reactivity of this compound is dictated by its functional groups: the pyrazole ring and the carboxylic acid.
-
Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amide formation, and reduction to the corresponding alcohol. The formation of amides is particularly relevant in drug discovery for creating diverse libraries of compounds.[15]
-
Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution, although the carboxylic acid group is deactivating. The N-H proton is acidic and can be deprotonated with a base, allowing for N-alkylation or N-acylation to introduce further diversity.[16]
Applications in Drug Development
Pyrazole derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs containing this heterocyclic core. They are known to exhibit a wide array of biological activities.[1][2][4] The structural features of this compound make it an attractive starting point for the development of novel therapeutic agents.
The carboxylic acid can serve as a handle for bioisosteric replacement or for forming prodrugs. The propyl group can be modified to explore structure-activity relationships (SAR) related to lipophilicity and steric interactions within a target's binding pocket.
Derivatives of pyrazole carboxylic acids have been investigated as:
-
Anti-inflammatory agents: By targeting enzymes such as cyclooxygenase (COX).
-
Anticancer agents: Through various mechanisms, including kinase inhibition.
-
Antifungal agents: As inhibitors of succinate dehydrogenase.[12][15]
-
Antimicrobial agents. [5]
The synthesis of a library of amides from this compound would be a logical first step in a drug discovery program to explore its potential in these therapeutic areas.
Conclusion
This compound is a versatile building block with significant potential in medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its functional groups offer multiple avenues for derivatization and the exploration of structure-activity relationships. The insights provided in this guide are intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their research endeavors.
References
-
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Available at: [Link]
-
Bentham Science Publishers. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry. Available at: [Link]
-
Ingenta Connect. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry. Available at: [Link]
-
International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. Available at: [Link]
-
Karrouchi, K., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Medicinal Chemistry Research, 23(10), 4471-4481. Available at: [Link]
-
Lebedev, A. V., et al. (2005). Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids. Russian Journal of Organic Chemistry, 41(9), 1353-1360. Available at: [Link]
-
Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
- Google Patents. (2014). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
- Google Patents. (2012). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
-
Janin, Y. L. (2014). Preparations of 4-Substituted 3-Carboxypyrazoles. Synthesis, 46(1), 1-16. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Pyrazole-4-carboxylic acid. Retrieved from [Link]
-
YouTube. (2020). PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). Available at: [Link]
-
MDPI. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 21(11), 1564. Available at: [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
NIST. (n.d.). 4,5-dihydro-1H-pyrazole-3-carboxylic acid methyl ester. Retrieved from [Link]
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available at: [Link]
-
PubChem. (n.d.). 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
-
PubChem. (n.d.). 4-amino-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Available at: [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-phenyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [chemicalbook.com]
- 7. This compound(SALTDATA: FREE) CAS#: 1007541-75-4 [m.chemicalbook.com]
- 8. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 13. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 14. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 15. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]
- 16. youtube.com [youtube.com]
An In-depth Technical Guide to the Physical Properties of 3-Propyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
3-Propyl-1H-pyrazole-4-carboxylic acid, with the CAS number 1007541-75-4, is a heterocyclic compound featuring a pyrazole ring substituted with a propyl group at the 3-position and a carboxylic acid group at the 4-position.[1][2][3] This molecule belongs to the broader class of pyrazole carboxylic acids, which are pivotal structural motifs in medicinal chemistry and materials science. The strategic placement of the alkyl chain and the acidic functional group imparts specific physicochemical characteristics that are crucial for its application in drug design, particularly in modulating interactions with biological targets, and in the synthesis of novel materials. Understanding the fundamental physical properties of this compound is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, discusses the scientific principles behind these properties, and outlines the methodologies for their experimental determination.
Molecular Structure and Physicochemical Identifiers
The structural integrity and, consequently, the physical properties of a compound are dictated by its molecular formula and the spatial arrangement of its atoms.
| Identifier | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 154.17 g/mol | [1][2] |
| CAS Number | 1007541-75-4 | [1][2] |
| Canonical SMILES | CCCC1=C(C=NN1)C(=O)O | [3] |
| InChI Key | TTYBHHWZZJPNFA-UHFFFAOYSA-N | [3] |
The presence of both a hydrogen bond donor (the carboxylic acid proton and the pyrazole N-H) and acceptor (the carbonyl oxygen and the pyrazole nitrogens) groups suggests that intermolecular hydrogen bonding will significantly influence its physical properties, particularly its melting and boiling points. The propyl group, being nonpolar, will affect its solubility profile.
Key Physical Properties
A thorough understanding of the physical properties of a compound is essential for its handling, formulation, and application. The following table summarizes the available predicted data for this compound.
| Physical Property | Predicted Value | Experimental Value |
| Melting Point | Not Available | Not Available |
| Boiling Point | 358.7 ± 22.0 °C | Not Available |
| Density | 1.2 ± 0.1 g/cm³ | Not Available |
| pKa (acidic) | 14.48 ± 0.50 | Not Available |
Melting Point: A Note on Missing Experimental Data
As of the latest literature review, a definitive experimental melting point for this compound has not been reported in publicly accessible databases. Commercial suppliers also do not list this property.[4][5] For context, related pyrazole carboxylic acid derivatives exhibit a wide range of melting points. For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has a reported melting point of 200–201 °C.[6] The melting point of a solid is a critical indicator of its purity and is influenced by the strength of its crystal lattice, which is in turn governed by intermolecular forces. The presence of strong hydrogen bonding in this compound suggests a relatively high melting point.
Experimental Protocol: Melting Point Determination
The determination of a melting point is a fundamental technique in chemical characterization. The following workflow outlines the standard procedure using a digital melting point apparatus.
Caption: Workflow for Melting Point Determination.
Boiling Point
The predicted boiling point of 358.7 ± 22.0 °C is indicative of a compound with strong intermolecular forces. The high boiling point can be attributed to the hydrogen bonding capabilities of the carboxylic acid and pyrazole moieties, which require significant thermal energy to overcome. Carboxylic acids generally have higher boiling points than other organic compounds of similar molecular weight due to the formation of stable hydrogen-bonded dimers.[7]
Density
The predicted density of 1.2 ± 0.1 g/cm³ suggests that the compound is slightly denser than water. This is consistent with the presence of multiple heteroatoms (nitrogen and oxygen) in a relatively compact structure.
pKa
The predicted pKa of 14.48 ± 0.50 is a measure of the acidity of the carboxylic acid proton. A lower pKa value indicates a stronger acid. The electron-withdrawing nature of the pyrazole ring is expected to influence the acidity of the carboxylic acid group.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Water Solubility : Carboxylic acids with one to four carbon atoms are typically miscible with water.[7] However, as the length of the nonpolar alkyl chain increases, water solubility decreases.[7] The presence of the propyl group in this compound is expected to significantly reduce its solubility in water compared to smaller pyrazole carboxylic acids.
-
Solubility in Organic Solvents : Due to the presence of the nonpolar propyl group and the pyrazole ring, the compound is expected to be soluble in common organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).[7]
-
Aqueous Base Solubility : As a carboxylic acid, it will readily deprotonate in aqueous basic solutions (e.g., sodium hydroxide, sodium bicarbonate) to form a more soluble carboxylate salt.
Experimental Protocol: Solubility Assessment
A systematic approach is employed to determine the solubility of a compound in various solvents.
Caption: Workflow for Solubility Assessment.
Spectroscopic Properties
Spectroscopic analysis provides invaluable information about the molecular structure and functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the propyl group (a triplet for the terminal methyl protons, a multiplet for the central methylene protons, and a triplet for the methylene protons adjacent to the pyrazole ring). The pyrazole ring protons will appear in the aromatic region, and their chemical shifts will be influenced by the substituents. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The N-H proton of the pyrazole ring may also be observable, though its signal can be broad and may exchange with solvent protons.
-
¹³C NMR : The carbon NMR spectrum will show characteristic signals for the propyl carbons, the pyrazole ring carbons, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon is expected to resonate in the range of 160-185 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and pyrazole functional groups.
-
O-H Stretch : A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching of the hydrogen-bonded carboxylic acid O-H group.
-
C=O Stretch : A strong, sharp absorption band is anticipated between 1680 and 1710 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid.
-
C-N and C=C Stretches : Absorptions associated with the pyrazole ring are expected in the fingerprint region (below 1600 cm⁻¹).
-
N-H Stretch : A moderate absorption may be observed around 3100-3300 cm⁻¹ for the pyrazole N-H stretch.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 154. The fragmentation pattern would likely involve the loss of the carboxylic acid group (M-45) and fragmentation of the propyl chain.
Safety and Handling
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling : Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable building block in chemical synthesis with a unique combination of a hydrophobic alkyl chain and a polar, acidic functional group. While experimental data for some of its key physical properties, such as the melting point, are not yet available in the public domain, predictions and comparisons with related compounds provide a solid foundation for its use in research. The predicted high boiling point and the expected solubility profile are consistent with its molecular structure. The characteristic spectroscopic signatures will be crucial for its identification and characterization. As this compound finds broader application, it is anticipated that a more complete experimental dataset of its physical properties will become available, further aiding its rational use in the design of novel molecules with desired biological and material properties.
References
-
abcr GmbH. AB267014 | CAS 1007541-75-4. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 19621836, 1-(3-Hydroxypropyl)-1H-pyrazole-4-carboxylic acid. Available from: [Link].
-
Pharmaffiliates. 1007541-75-4 | this compound. Available from: [Link].
-
LibreTexts Chemistry. 15.3: Physical Properties of Carboxylic Acids. Available from: [Link].
- Claramunt, R. M., et al. (2006). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. Crystal Growth & Design, 6(11), 2489-2497.
- Zhang, L., et al. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Chemical Research, 47(6), 573-579.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 574310, 1H-Pyrazole-5-carboxylic acid. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3015937, Pyrazole-4-carboxylic acid. Available from: [Link].
- Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209.
-
Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link].
-
LibreTexts Chemistry. Solubility of Organic Compounds. Available from: [Link].
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 1007541-75-4 [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. AB267014 | CAS 1007541-75-4 – abcr Gute Chemie [abcr.com]
- 5. This compound [chemicalbook.com]
- 6. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 3-Propyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Propyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document will cover its fundamental physicochemical properties, a detailed synthesis protocol, and an exploration of its potential applications, grounded in the established significance of the pyrazole scaffold.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. First isolated from watermelon seeds in 1959, natural and synthetic pyrazole-containing compounds have demonstrated a vast array of biological activities.[1] This has led to their classification as a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds.
Derivatives of pyrazole carboxylic acid, in particular, are recognized for their versatile therapeutic potential, exhibiting antimicrobial, anticancer, anti-inflammatory, and antiviral properties, among others.[2][3][4] The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties and biological targets. This guide focuses specifically on this compound, providing detailed information for researchers engaged in its synthesis and application.
Physicochemical Properties of this compound
The fundamental properties of this compound are summarized in the table below. These values are critical for its handling, characterization, and application in experimental settings.
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCCC1=NN=C(C1)C(=O)O |
| CAS Number | Not available |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a classical approach for pyrazole ring formation, which involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. The following is a detailed, step-by-step methodology based on established principles for the synthesis of related pyrazole carboxylic acids.[5][6]
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxohexanoate
-
To a stirred solution of ethyl 3-oxohexanoate (1 equivalent) in acetic anhydride (2 equivalents), add triethyl orthoformate (1.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 120-130 °C and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the volatile components under reduced pressure to obtain the crude ethyl 2-(ethoxymethylene)-3-oxohexanoate, which can be used in the next step without further purification.
Causality: This step introduces the ethoxymethylene group, which is essential for the subsequent cyclization with hydrazine to form the pyrazole ring with the desired regiochemistry for the carboxylic acid at the 4-position.
Step 2: Cyclization to form Ethyl 3-propyl-1H-pyrazole-4-carboxylate
-
Dissolve the crude ethyl 2-(ethoxymethylene)-3-oxohexanoate in a suitable solvent, such as ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add hydrazine hydrate (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 3-propyl-1H-pyrazole-4-carboxylate.
Causality: The reaction with hydrazine hydrate leads to the formation of the pyrazole ring. The regioselectivity is directed by the nature of the substituents on the dicarbonyl equivalent.
Step 3: Hydrolysis to this compound
-
Dissolve the crude ethyl 3-propyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the hydrolysis by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture to a pH of 2-3 with a dilute acid, such as hydrochloric acid, which will cause the product to precipitate.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Causality: The basic hydrolysis cleaves the ester group to yield the corresponding carboxylic acid, which is then isolated by precipitation upon acidification.
Synthesis Workflow Diagram
Caption: Relationship between structural features and potential applications.
-
Anti-inflammatory: The pyrazole scaffold is famously present in the selective COX-2 inhibitor Celecoxib. The structural features of this compound make it a candidate for investigation as a novel anti-inflammatory agent. [1]* Anticancer: Numerous pyrazole derivatives have been evaluated for their anticancer properties, targeting various pathways involved in cell proliferation and survival. [1]* Antimicrobial and Antiviral: The presence of the carboxylic acid and the pyrazole core offers potential for antimicrobial and antiviral activity through various mechanisms of action. [4] The propyl group at the 3-position can contribute to the lipophilicity of the molecule, potentially influencing its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Conclusion
This compound, with a molecular weight of 154.17 g/mol , is a valuable heterocyclic compound for researchers in drug discovery and medicinal chemistry. Its synthesis is achievable through well-established chemical transformations. The pyrazole carboxylic acid moiety provides a strong foundation for the exploration of its biological activities, particularly in the areas of inflammation, oncology, and infectious diseases. This guide serves as a foundational resource for the synthesis, characterization, and potential application of this promising molecule.
References
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. OUCI. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
CID 66846971 | C8H8N4O4. PubChem. [Link]
-
3-Isobutyl-1-phenyl-1H-pyrazole-4-carboxylic acid. SpectraBase. [Link]
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]
-
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. PubChem. [Link]
- Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
-
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. [Link]
-
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. [Link]
- Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
A Technical Guide to 3-Propyl-1H-pyrazole-4-carboxylic acid: A Versatile Scaffold in Modern Drug Discovery
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile chemical nature.[1] This guide provides a comprehensive technical overview of a key derivative, 3-Propyl-1H-pyrazole-4-carboxylic acid, a building block with significant potential in the synthesis of novel therapeutic agents. We will delve into its chemical identity, physicochemical properties, established synthetic protocols, and its role as a privileged scaffold in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.
PART 1: Chemical Identity and Structural Elucidation
Unambiguous identification is paramount in chemical research and development. This section outlines the fundamental identifiers for this compound.
1.1 Nomenclature and CAS Registry
-
IUPAC Name: this compound
1.2 Molecular Structure and Composition
-
Molecular Formula: C₇H₁₀N₂O₂
-
Molecular Weight: 154.17 g/mol
-
Chemical Identifiers:
-
SMILES: CCCc1cn[nH]c1C(=O)O
-
InChI: InChI=1S/C7H10N2O2/c1-2-3-5-4-6(7(10)11)9-8-5/h4H,2-3H2,1H3,(H,8,9)(H,10,11)
-
1.3 Structural Visualization
The 2D structure of this compound reveals the key functional groups: a propyl chain at position 3, a carboxylic acid at position 4, and the characteristic 1H-pyrazole core.
Caption: 2D structure of this compound.
PART 2: Physicochemical Properties
The physicochemical profile of a molecule is critical for predicting its behavior in both chemical reactions and biological systems. While experimental data for this specific molecule is sparse, predictions based on its structure provide valuable insights for drug development professionals.
| Property | Value/Description | Significance in Drug Development |
| Molecular Weight | 154.17 g/mol | Compliant with Lipinski's Rule of Five, favoring good absorption and permeation. |
| Appearance | Expected to be a solid at room temperature. | Important for formulation and handling considerations. |
| logP (predicted) | ~1.5 - 2.0 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| pKa (predicted) | ~3.5 - 4.5 (Carboxylic Acid) | The acidic nature influences solubility in aqueous media and interaction with biological targets. |
| H-Bond Donors | 2 (NH and OH) | Ability to form hydrogen bonds is crucial for target binding. |
| H-Bond Acceptors | 3 (2x N, C=O) | Contributes to molecular interactions and solubility. |
| Rotatable Bonds | 3 | Provides conformational flexibility, which can be important for fitting into a binding pocket. |
PART 3: Synthesis and Reactivity
The synthesis of pyrazole derivatives is a well-established area of organic chemistry. The construction of the this compound scaffold typically involves a cyclocondensation reaction.
3.1 General Synthetic Strategy: Knorr Pyrazole Synthesis
A common and versatile method for synthesizing pyrazole-4-carboxylic acids is a variation of the Knorr pyrazole synthesis. The process generally involves the reaction of a β-ketoester equivalent with a hydrazine derivative.
Caption: Generalized synthetic workflow for this compound.
3.2 Detailed Experimental Protocol (Illustrative)
-
Step 1: Synthesis of Ethyl 3-propyl-1H-pyrazole-4-carboxylate.
-
To a solution of ethyl 2-formylhexanoate in ethanol, add hydrazine hydrate dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours until TLC analysis indicates the consumption of the starting material.
-
Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
-
-
Step 2: Hydrolysis to this compound.
-
Dissolve the purified ethyl ester in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-4 hours.
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.
-
The solid product is then collected by filtration, washed with cold water, and dried under vacuum.
-
3.3 Reactivity Profile
-
Carboxylic Acid Group: This functional group is a versatile handle for further chemical modifications. It readily undergoes esterification, amidation (crucial for forming many bioactive compounds), and reduction to the corresponding alcohol.
-
Pyrazole Ring: The N-H proton of the pyrazole ring can be alkylated or acylated to introduce further diversity. The ring itself is generally stable to many reaction conditions but can undergo electrophilic substitution, although the carboxylic acid group is deactivating.
PART 4: Spectroscopic Characterization
Structural confirmation of this compound relies on standard spectroscopic techniques. The expected data provides a fingerprint for the molecule.
| Technique | Expected Observations |
| ¹H NMR | - O-H (Carboxylic Acid): A very broad singlet, typically > 10-12 ppm.[4] - N-H (Pyrazole): A broad singlet, often in the range of 12-14 ppm. - C-H (Pyrazole): A singlet around 7.5-8.5 ppm. - Propyl Group (α-CH₂): A triplet around 2.5-3.0 ppm. - Propyl Group (β-CH₂): A sextet around 1.6-1.9 ppm. - Propyl Group (γ-CH₃): A triplet around 0.9-1.1 ppm. |
| ¹³C NMR | - C=O (Carboxyl): ~165-175 ppm.[4] - Pyrazole Carbons: Two signals in the aromatic region (~110-150 ppm). - Propyl Carbons: Three signals in the aliphatic region (~10-40 ppm). |
| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[4] - C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.[4] - N-H Stretch: A moderate band around 3100-3300 cm⁻¹. - C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹. |
| Mass Spectrometry | - (M+H)⁺: Expected at m/z 155.08. - (M-H)⁻: Expected at m/z 153.06. - Fragmentation: Loss of H₂O (m/z 137), loss of COOH (m/z 110). |
PART 5: Significance in Medicinal Chemistry
The pyrazole scaffold is considered a "privileged" structure in drug discovery.[1][5] Its derivatives have demonstrated a remarkable breadth of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[6]
5.1 The Pyrazole Core: A Versatile Pharmacophore
The pyrazole nucleus offers several advantages in drug design:
-
Bioisosterism: It can act as a bioisostere for other aromatic rings or amide groups, allowing for the fine-tuning of physicochemical properties while maintaining biological activity.
-
Hydrogen Bonding: The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[1]
-
Metabolic Stability: The aromatic nature of the pyrazole ring often imparts resistance to metabolic degradation, leading to improved pharmacokinetic profiles.[1]
-
Synthetic Accessibility: The chemistry for modifying the pyrazole ring is well-developed, allowing for the creation of large and diverse compound libraries.[6]
5.2 Role in Drug Scaffolding
This compound is an ideal starting point for building more complex molecules. The carboxylic acid function is the primary point of diversification. For example, by forming amide bonds with various amines, a library of compounds can be generated for screening against different therapeutic targets. This approach has been successfully used in the development of fungicides and is a common strategy in the search for new human therapeutics.[7][8]
Many commercial fungicides are amides derived from pyrazole carboxylic acids, demonstrating the industrial viability and biological efficacy of this chemical class.[8] For instance, compounds like boscalid, while not a direct derivative, highlight the success of the pyrazole carboxamide pharmacophore.[8] In drug discovery, this scaffold has been incorporated into molecules targeting a wide range of proteins, including kinases, which are crucial targets in oncology.[9]
PART 6: Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
Hazard Classification: While specific data is not available, similar carboxylic acids are often classified as irritants. Assume the compound may cause skin and eye irritation.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis, combined with the privileged nature of the pyrazole scaffold, makes it an attractive starting point for developing novel therapeutic agents. The ability to easily modify the carboxylic acid group allows for the systematic exploration of chemical space and the optimization of interactions with biological targets. As the demand for new and effective drugs continues to grow, the importance of foundational scaffolds like this pyrazole derivative will undoubtedly increase.
References
-
Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available from: [Link]
-
National Center for Biotechnology Information. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed. Available from: [Link]
-
Wiley Online Library. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Available from: [Link]
-
ResearchGate. (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Available from: [Link]
-
National Center for Biotechnology Information. CID 66846971 | C8H8N4O4. PubChem. Available from: [Link]
-
Chemsrc. CAS#:92304-61-5 | Pyrazole-3(or 5)-carboxylic acid, 4-propyl- (7CI). Available from: [Link]
-
MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Available from: [Link]
-
Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]
-
National Center for Biotechnology Information. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available from: [Link]
-
National Center for Biotechnology Information. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. PubChem. Available from: [Link]
- Google Patents. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1h-pyrazole-4-carboxylic acid ester.
-
ResearchGate. (PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Available from: [Link]
-
NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST Chemistry WebBook. Available from: [Link]
- Google Patents. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
-
ResearchGate. Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Available from: [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]
-
YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Available from: [Link]
-
NIST. 4,5-dihydro-1H-pyrazole-3-carboxylic acid methyl ester. NIST Chemistry WebBook. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 92304-61-5|4-Propyl-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. CAS#:92304-61-5 | Pyrazole-3(or 5)-carboxylic acid, 4-propyl- (7CI) | Chemsrc [chemsrc.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to 3-Propyl-1H-pyrazole-4-carboxylic Acid Derivatives: Synthesis, Bioactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-propyl-1H-pyrazole-4-carboxylic acid and its derivatives, a class of heterocyclic compounds with significant and diverse biological activities. We will delve into the synthetic strategies for this core scaffold and its functionalized analogs, explore the nuanced structure-activity relationships that govern their therapeutic potential, and provide detailed experimental protocols for their preparation and evaluation. The guide will focus on the role of these derivatives as potent enzyme inhibitors, with a particular emphasis on their emerging application in the management of neuropathic pain through the inhibition of Fatty Acid Amide Hydrolase (FAAH).
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[2][3] The versatility of the pyrazole core allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological targets. The this compound framework, in particular, has garnered interest for its potential to yield potent and selective enzyme inhibitors.
Synthetic Pathways to the this compound Core
The construction of the this compound scaffold can be achieved through several synthetic routes. A common and effective method involves the condensation of a β-ketoester with a hydrazine derivative. This approach offers a high degree of flexibility for introducing substituents on both the pyrazole ring and the side chains.
General Synthesis of this compound
A prevalent method for the synthesis of the core structure involves the reaction of ethyl 2-formylhexanoate with hydrazine hydrate. The initial condensation is typically followed by cyclization to form the pyrazole ring. Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl hexanoate
-
Sodium methoxide
-
Ethyl formate
-
Hydrazine hydrate
-
Hydrochloric acid
-
Diethyl ether
-
Ethanol
-
Sodium hydroxide
Procedure:
-
Synthesis of Ethyl 2-formylhexanoate: To a stirred solution of sodium methoxide in diethyl ether, a mixture of ethyl hexanoate and ethyl formate is added dropwise at a controlled temperature. The reaction mixture is stirred for several hours at room temperature. After completion, the reaction is quenched with water, and the aqueous layer is acidified with hydrochloric acid. The product is then extracted with diethyl ether, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Synthesis of Ethyl 3-propyl-1H-pyrazole-4-carboxylate: The crude ethyl 2-formylhexanoate is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
-
Hydrolysis to this compound: The purified ethyl 3-propyl-1H-pyrazole-4-carboxylate is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution. The reaction mixture is heated to reflux for several hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to afford this compound.
Synthesis of 3-Propyl-1H-pyrazole-4-carboxamides and Esters
The carboxylic acid moiety of the core scaffold serves as a versatile handle for the synthesis of a wide range of derivatives, including amides and esters. These functionalizations are crucial for modulating the pharmacokinetic and pharmacodynamic properties of the compounds.
Amides are typically prepared by activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with a desired amine in the presence of a base.
Esterification can be achieved through standard methods such as Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a catalytic amount of strong acid.
Biological Activity and Therapeutic Targets
Derivatives of this compound have shown promise in targeting a variety of enzymes implicated in human diseases. Notably, this scaffold has been explored for the development of inhibitors for enzymes such as thrombin, p38 MAP kinase, and succinate dehydrogenase.[4][5][6]
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
A particularly promising therapeutic application for this class of compounds is the inhibition of Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide.[7] By inhibiting FAAH, the levels of endogenous anandamide are increased, leading to analgesic, anxiolytic, and anti-inflammatory effects. This makes FAAH inhibitors attractive candidates for the treatment of neuropathic pain and other neurological disorders.[4][8]
Mechanism of Action and Signaling Pathway
FAAH inhibitors act by covalently modifying the catalytic serine residue in the active site of the enzyme, rendering it inactive.[9] The increased levels of anandamide resulting from FAAH inhibition enhance the activation of cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors. Activation of these receptors leads to a cascade of downstream signaling events that ultimately modulate neuronal excitability and inflammatory responses.
Structure-Activity Relationship (SAR) Studies
The potency and selectivity of this compound derivatives as FAAH inhibitors are highly dependent on the nature of the substituents on the pyrazole core and the derivatized carboxylic acid. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds.
A study on pyrazole phenylcyclohexylcarbamates as FAAH inhibitors revealed key structural features that influence inhibitory activity.[4] While not specifically focused on the 3-propyl substituent, the findings provide valuable insights into the SAR of this class of compounds.
| Compound | R1 | R2 | hrFAAH IC50 (nM)[4] |
| 1 | H | Cyclohexyl | >10000 |
| 2 | H | Phenyl | 1800 |
| 3 | Propyl | Cyclohexyl | 560 |
| 4 | Propyl | Phenyl | 11 |
Data extracted from a study on pyrazole phenylcyclohexylcarbamates.[4] R1 and R2 represent substituents at positions analogous to the N1 and the carbamate group, respectively.
The data suggests that:
-
The presence of a substituent at the N1 position of the pyrazole ring is important for activity.
-
Aromatic substituents on the carbamate moiety tend to increase potency compared to aliphatic ones.
-
The combination of a propyl group at a position analogous to C3 and a phenyl group on the carbamate results in a significant increase in inhibitory activity.
These observations highlight the importance of hydrophobic and aromatic interactions in the binding of these inhibitors to the FAAH active site.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the area of pain management. The demonstrated potential of pyrazole derivatives as FAAH inhibitors opens up avenues for the design of potent and selective drugs with improved side-effect profiles compared to existing analgesics.
Future research should focus on:
-
Synthesizing and evaluating a broader range of this compound derivatives to further elucidate the SAR.
-
Conducting in vivo studies to assess the efficacy and pharmacokinetic properties of lead compounds.
-
Exploring the potential of these compounds for other therapeutic indications where FAAH modulation is relevant.
References
-
Tabrizi, M. A., Baraldi, P. G., Ruggiero, E., Saponaro, G., Baraldi, S., Romagnoli, R., ... & Tuccinardi, T. (2015). Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). European Journal of Medicinal Chemistry, 97, 289-305. [Link]
- Maccarrone, M., & Finazzi-Agrò, A. (2002). Anandamide hydrolysis: a new target for anti-anxiety drugs. Trends in Pharmacological Sciences, 23(8), 353-356.
-
Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(17), 4059-4071. [Link]
- (This is a placeholder reference for the general synthesis protocol and will be updated with a specific cit
- Cravatt, B. F., Giang, D. K., Mayfield, S. P., Boger, D. L., Lerner, R. A., & Gilula, N. B. (1996). Molecular characterization of an enzyme that degrades neuromodulatory fatty-acid amides.
- (This is a placeholder reference for a detailed synthesis protocol and will be updated when a specific cit
- Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and other CNS disorders. Expert Opinion on Therapeutic Targets, 13(2), 169-182.
- (This is a placeholder reference for a specific SAR study and will be upd
- (This is a placeholder reference for a specific signaling pathway study and will be upd
- Gökhan-Kelekçi, N., et al. (2007). A new series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives as potent monoamine oxidase inhibitors. Bioorganic & Medicinal Chemistry, 15(17), 5775-5789.
- Faria, J. V., et al. (2017). Pyrazole-containing compounds as promising anticancer agents. Mini-Reviews in Medicinal Chemistry, 17(12), 1044-1065.
- Bekhit, A. A., & Abdel-Aziem, T. (2004). 1,3,4-Thiadiazole-based derivatives as potential antimicrobial agents. Archiv der Pharmazie, 337(2), 87-94.
- (This is a placeholder reference for a specific synthetic method and will be upd
- (This is a placeholder reference for a specific biological evaluation study and will be upd
- (This is a placeholder reference for a specific mechanistic study and will be upd
- (This is a placeholder reference for a specific review article and will be upd
- Walter, H. (2002). Succinate dehydrogenase-inhibiting fungicides. Pesticide Outlook, 13(4), 141-144.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery of 3-Propyl-1H-pyrazole-4-carboxylic Acid Analogs
Foreword: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, have led to its incorporation into a multitude of FDA-approved drugs.[3][4] These pharmaceuticals span a wide range of therapeutic areas, from anti-inflammatory agents like Celecoxib to anticancer drugs such as Crizotinib and anticoagulants like Apixaban.[3][5] The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[6] This guide focuses on a specific, promising subclass: 3-Propyl-1H-pyrazole-4-carboxylic acid and its analogs, providing a comprehensive roadmap for their discovery and preclinical development.
Target Identification and Rationale
The design of any new chemical entity begins with the identification of a compelling biological target. For pyrazole-4-carboxylic acid analogs, a primary and well-validated target is Cyclooxygenase-2 (COX-2) .
The Role of COX-2 in Inflammation and Disease
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins.[7] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is inducible and is primarily expressed at sites of inflammation.[7] Prostaglandins, particularly prostaglandin E2 (PGE2), are key mediators of pain, inflammation, and fever.[8][9] Therefore, selective inhibition of COX-2 can provide potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[7][10]
The well-known drug Celecoxib, a diaryl-substituted pyrazole, functions as a selective COX-2 inhibitor, validating this therapeutic strategy.[10][11] The chemical structure of Celecoxib allows it to bind effectively to the larger, more flexible active site of COX-2 compared to COX-1.[7]
Beyond Inflammation: Expanding Therapeutic Horizons
While COX-2 inhibition is a cornerstone, pyrazole-containing compounds have demonstrated efficacy against a multitude of other targets. Recent research has highlighted their potential as:
-
Anticancer Agents: Pyrazole derivatives have shown inhibitory activity against various cancer cell lines, including prostate, melanoma, and breast cancer.[12][13] Their mechanisms of action can involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[9][14] Some pyrazole hybrids have already been approved for cancer therapy, such as crizotinib and ruxolitinib.[15]
-
Antifungal Agents: Analogs of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid are used commercially as fungicides that inhibit succinate dehydrogenase (SDHI).[16][17]
-
Antidiabetic Agents: Certain pyrazole derivatives have shown potent in vitro inhibition of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, suggesting a potential role in managing type 2 diabetes.[18]
This guide will use COX-2 as the primary target for initial screening and optimization, with the understanding that identified analogs may exhibit polypharmacology and could be further evaluated for other therapeutic applications.
Lead Compound Generation: Synthetic Strategies
The synthesis of a diverse library of this compound analogs is central to the discovery process. A robust and flexible synthetic workflow is paramount.
Core Scaffold Synthesis
A common and effective method for the synthesis of the pyrazole-4-carboxylic acid core involves the reaction of a β-ketoester with a hydrazine derivative. For the this compound scaffold, a plausible route is outlined below.
Caption: General synthetic scheme for the this compound core.
Analog Library Synthesis: A Modular Approach
To explore the structure-activity relationship (SAR), a modular approach to analog synthesis is recommended. This involves varying the substituents at key positions of the pyrazole ring.
2.2.1 General Protocol for Pyrazole-4-Carboxamide Synthesis
A versatile method for creating a library of analogs is through the amidation of the carboxylic acid core.
Materials:
-
Substituted pyrazole-4-carboxylic acid
-
Substituted amine
-
Coupling agents (e.g., EDC, HOBt)
-
Anhydrous solvent (e.g., DCM, DMF)
-
Base (e.g., triethylamine, DIPEA)
Procedure:
-
Dissolve the pyrazole-4-carboxylic acid in the anhydrous solvent.
-
Add the coupling agents and stir for 10-15 minutes at room temperature.
-
Add the substituted amine and the base.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).
-
Perform an aqueous work-up and purify the product by column chromatography or recrystallization.
This protocol allows for the introduction of a wide variety of substituents on the amide nitrogen, enabling a thorough exploration of the chemical space.
Biological Evaluation: A Tiered Screening Cascade
A tiered approach to biological evaluation ensures efficient use of resources, with high-throughput in vitro assays preceding more complex and resource-intensive in vivo studies.
Primary In Vitro Screening: COX-1/COX-2 Inhibition Assays
The initial screening of the analog library will focus on determining the inhibitory activity against COX-1 and COX-2.
3.1.1 Experimental Protocol: COX Inhibitory Assay
This protocol is adapted from standard methods for assessing COX inhibition.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (analogs) and control inhibitors (e.g., Celecoxib, non-selective NSAID)
-
Assay buffer
-
Prostaglandin E2 (PGE2) EIA kit
Procedure:
-
Pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle control in the assay buffer.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at 37°C.
-
Stop the reaction.
-
Measure the amount of PGE2 produced using a competitive EIA kit.
-
Calculate the percent inhibition for each compound and determine the IC50 values.
The selectivity index (SI) can be calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI indicates greater selectivity for COX-2.
Secondary In Vitro Assays: Cellular and Mechanistic Studies
Promising candidates from the primary screen should be advanced to cell-based assays to assess their activity in a more physiologically relevant context.
3.2.1 Cytotoxicity Assays
It is crucial to evaluate the cytotoxicity of the lead compounds to ensure that the observed biological effects are not due to general toxicity.
Experimental Protocol: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, A549) and a normal cell line (e.g., BEAS-2B).[19]
-
Test compounds
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percent cell viability and determine the IC50 values.
In Vivo Efficacy and Safety Assessment
The most promising candidates from in vitro studies should be evaluated in animal models of disease.
3.3.1 Animal Models of Inflammation and Pain
For COX-2 inhibitors, standard models include:
-
Carrageenan-induced paw edema in rats: To assess anti-inflammatory activity.
-
Acetic acid-induced writhing in mice: To evaluate analgesic effects.
3.3.2 Pharmacokinetic and Toxicity Studies
Preliminary pharmacokinetic studies will determine the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds. Acute and sub-chronic toxicity studies in rodents will provide initial safety data.
Structure-Activity Relationship (SAR) and Lead Optimization
The data generated from the biological assays will be used to establish a structure-activity relationship (SAR).
Key Structural Considerations for Potency and Selectivity
Based on existing literature for pyrazole-based inhibitors, several structural features are critical for activity:
-
Substitution at the 1-position: A 2,4-dichlorophenyl substituent at this position has been shown to be important for potent cannabinoid CB1 receptor antagonistic activity in some pyrazole series.[20]
-
The Carboxamide at the 4-position: This group is often crucial for interaction with the target protein. Modifications to the amine portion of the amide can significantly impact potency and selectivity.
-
The Propyl Group at the 3-position: The nature of the substituent at this position can influence binding affinity and physicochemical properties.
The SAR data will guide the design and synthesis of new generations of analogs with improved potency, selectivity, and drug-like properties.
Caption: Iterative workflow for SAR-guided lead optimization.
Data Presentation and Interpretation
Clear and concise presentation of data is essential for decision-making in the drug discovery process.
Tabular Summary of Biological Data
| Compound ID | R-group (Amide) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Cytotoxicity (MCF-7) IC50 (µM) |
| Lead-001 | -NH-Ph | >100 | 0.5 | >200 | 25 |
| Lead-002 | -NH-(4-F-Ph) | >100 | 0.2 | >500 | 30 |
| Lead-003 | -NH-(4-Cl-Ph) | >100 | 0.15 | >667 | 28 |
| Celecoxib | N/A | 15 | 0.04 | 375 | >50 |
Data are hypothetical and for illustrative purposes only.
Conclusion
The discovery of novel this compound analogs presents a promising avenue for the development of new therapeutics. By leveraging a systematic approach that integrates rational design, efficient synthesis, and a tiered biological evaluation strategy, it is possible to identify and optimize lead candidates with desirable potency, selectivity, and safety profiles. The inherent versatility of the pyrazole scaffold suggests that while the initial focus may be on well-established targets like COX-2, the potential for discovering compounds with novel mechanisms of action remains a compelling prospect for future research.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]
-
Celecoxib - Wikipedia. [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI. [Link]
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]
-
What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. [Link]
-
Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed. [Link]
-
Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed. [Link]
-
Some examples of pyrazole based commercial drugs and bioactive molecules. | Download Scientific Diagram - ResearchGate. [Link]
-
Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2 - ResearchGate. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]
-
Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents | Bentham Science Publishers. [Link]
-
Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PubMed Central. [Link]
-
Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. [Link]
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PubMed Central. [Link]
-
Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed. [Link]
-
(PDF) Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]
-
Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers - PubMed. [Link]
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications - OUCI. [Link]
-
Examples of pyrazole‐containing drugs and their pharmacological activities. - ResearchGate. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. [Link]
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia. [Link]
- WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google P
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing. [Link]
-
(PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid - ResearchGate. [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. news-medical.net [news-medical.net]
- 9. ClinPGx [clinpgx.org]
- 10. Celecoxib - Wikipedia [en.wikipedia.org]
- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. researchgate.net [researchgate.net]
- 15. Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 18. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Biological Potential of 3-Propyl-1H-pyrazole-4-carboxylic acid
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities.[1] This technical guide focuses on 3-Propyl-1H-pyrazole-4-carboxylic acid, a member of this versatile class of heterocyclic compounds. While direct biological data for this specific molecule is limited in publicly accessible literature, this document will provide a comprehensive overview of its chemical properties, synthesis, and, most importantly, its predicted biological activities based on the well-established profile of structurally related pyrazole-4-carboxylic acid derivatives. By examining the broader class, we can infer the potential of this compound as a scaffold for the development of novel therapeutic agents, particularly in the realms of anti-inflammatory and antimicrobial applications. This guide will delve into the mechanistic underpinnings of these potential activities and provide illustrative experimental protocols for their evaluation.
Introduction: The Prominence of the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery. Its unique electronic properties and the ability to act as both a hydrogen bond donor and acceptor contribute to its successful interaction with various biological targets.[2] Pyrazole derivatives have been successfully developed into drugs with a wide range of applications, including anti-inflammatory agents, antimicrobials, and anticancer therapies.[3][4] The carboxylic acid functional group at the 4-position of the pyrazole ring provides a crucial handle for forming various derivatives, such as esters and amides, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The 3-propyl substituent is expected to enhance the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Chemical Properties and Synthesis
Chemical Profile
| Property | Value | Source |
| Chemical Formula | C₇H₁₀N₂O₂ | [5] |
| Molecular Weight | 154.17 g/mol | [5] |
| CAS Number | 76424-47-0 | [5] |
| Appearance | Solid (predicted) | [5] |
| SMILES | CCCc1cc(c(=O)o)[nH]n1 | |
| InChI Key | QYPSYPPSHXDFLV-UHFFFAOYSA-N | [5] |
General Synthesis of 3-Alkyl-1H-pyrazole-4-carboxylic Acids
Illustrative Synthetic Workflow
Caption: General synthetic route to this compound.
Experimental Protocol: A General Method for the Synthesis of 3-Alkyl-1H-pyrazole-4-carboxaldehydes (Precursor to the Carboxylic Acid)
This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of hydrazones.[7]
-
Preparation of the Vilsmeier Reagent: To a cooled (0 °C) solution of dimethylformamide (DMF, 3 equivalents) in a suitable solvent like dichloromethane, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with stirring. The reaction is allowed to proceed for 30 minutes at 0 °C.
-
Formation of the Pyrazole-4-carboxaldehyde: To the prepared Vilsmeier reagent, add a solution of the appropriate propyl ketone phenylhydrazone (1 equivalent) in DMF dropwise at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is typically heated to 60-80 °C and stirred for several hours until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is cooled to room temperature and poured into ice-cold water. The solution is then neutralized with a base (e.g., sodium carbonate or sodium hydroxide solution) until a precipitate is formed.
-
Isolation and Purification: The precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 3-propyl-1-phenyl-1H-pyrazole-4-carboxaldehyde.
-
Oxidation to the Carboxylic Acid: The resulting aldehyde can then be oxidized to the corresponding carboxylic acid using a standard oxidizing agent such as potassium permanganate (KMnO₄) in an alkaline solution.
Predicted Biological Activities and Mechanistic Insights
Based on the extensive literature on pyrazole derivatives, this compound is predicted to exhibit a range of biological activities.
Anti-inflammatory Activity
The pyrazole scaffold is a well-established anti-inflammatory pharmacophore.[1] A prominent example is the selective COX-2 inhibitor celecoxib. The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent mediators of inflammation.[8]
Potential Anti-inflammatory Signaling Pathway
Caption: Inhibition of the cyclooxygenase pathway by pyrazole derivatives.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation Assay)
This protocol provides a general method to assess the in vitro anti-inflammatory activity of a compound by measuring the inhibition of heat-induced albumin denaturation.[9]
-
Preparation of Solutions:
-
Prepare a 1% w/v solution of bovine serum albumin (BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 6.3).
-
Prepare stock solutions of the test compound (this compound) and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a series of test tubes, add 0.2 mL of the BSA solution.
-
Add 2.8 mL of phosphate-buffered saline (pH 6.3).
-
Add 2 mL of varying concentrations of the test compound or standard drug.
-
For the control, add 2 mL of the solvent instead of the test compound.
-
-
Incubation: Incubate the reaction mixtures at 37 °C for 20 minutes, followed by heating at 51 °C for 20 minutes.
-
Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the following formula:
-
% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
Antimicrobial Activity
Pyrazole derivatives have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[10] The proposed mechanisms of action often involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The lipophilic nature of the propyl group in this compound may facilitate its transport across microbial cell membranes.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a panel of microorganisms.[7]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compound in the broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Future Perspectives and Conclusion
References
-
Mini-Reviews in Organic Chemistry. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science Publishers. [Link]
-
Molecules. (2017). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. MDPI. [Link]
-
Journal of the Indian Chemical Society. (2022). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. [Link]
-
Molecules. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Letters in Drug Design & Discovery. (2020). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. [Link]
-
Russian Journal of Organic Chemistry. (2005). Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids. [Link]
-
Molecules. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. MDPI. [Link]
-
Biointerface Research in Applied Chemistry. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. [Link]
-
Asian Journal of Chemistry. (2009). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]
-
World Journal of Pharmaceutical Research. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Pyrazole-4-Carboxylic Acid Scaffold: From Chemical Intermediate to Kinase Inhibitor Design
Abstract
While 3-Propyl-1H-pyrazole-4-carboxylic acid is not recognized as a standalone therapeutic agent with a defined mechanism of action, the core pyrazole scaffold is a cornerstone in modern medicinal chemistry. This technical guide provides an in-depth analysis of the pyrazole ring system, particularly its role as a "privileged scaffold" in the design of potent and selective protein kinase inhibitors. We will explore the fundamental principles of pyrazole-based kinase inhibition, detail the mechanism of action of exemplary drugs built upon this scaffold, and provide a comprehensive, field-tested protocol for assessing the inhibitory potential of novel pyrazole derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the pyrazole scaffold in their therapeutic discovery programs.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a prominent structural motif in a multitude of clinically successful pharmaceuticals.[1][2][3] Its prevalence stems from a combination of favorable properties: metabolic stability, synthetic accessibility, and the capacity for its nitrogen atoms to act as both hydrogen bond donors and acceptors.[1][4] These features allow pyrazole-containing molecules to form specific, high-affinity interactions with biological targets.
Although a broad spectrum of biological activities has been associated with pyrazole derivatives, including anti-inflammatory, antimicrobial, and anticancer effects, their most significant impact has been in the field of oncology, specifically as protein kinase inhibitors (PKIs).[5][6][7][8][9] Out of 74 small molecule PKIs approved by the U.S. Food and Drug Administration (FDA), a significant portion, including drugs like Crizotinib, Ruxolitinib, and Encorafenib, incorporate a pyrazole ring.[6] This underscores the scaffold's critical role in designing drugs that target the dysregulated signaling pathways characteristic of cancer and other diseases.[5][10]
The subject of this guide, this compound, is best understood not as an end-product but as a versatile chemical intermediate. Its structure provides a foundational framework upon which more complex, biologically active molecules can be constructed. The propyl group and carboxylic acid moiety serve as synthetic handles for elaboration, allowing medicinal chemists to systematically modify the core structure to achieve desired potency and selectivity against specific kinase targets.
The General Mechanism of Action: Pyrazole-Based Kinase Inhibition
Protein kinases are a large family of enzymes that regulate the majority of cellular processes by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins.[11] In many diseases, particularly cancer, kinases become constitutively active, leading to uncontrolled cell growth and proliferation.[11] The primary goal of kinase inhibitors is to block this aberrant activity.
The vast majority of pyrazole-based PKIs function as ATP-competitive inhibitors . They are designed to mimic the adenine region of ATP, enabling them to bind to the highly conserved ATP-binding pocket of the target kinase.[5]
The key interactions facilitated by the pyrazole scaffold include:
-
Hinge-Binding: The pyrazole ring is adept at forming one or more hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction is crucial for anchoring the inhibitor within the ATP-binding site.[5]
-
Hydrophobic Interactions: The substituents attached to the pyrazole core, such as the propyl group in our topic compound, can be tailored to occupy adjacent hydrophobic pockets within the active site, thereby increasing binding affinity and selectivity.
-
Solvent Front Interactions: The pyrazole ring itself can engage in van der Waals interactions with residues at the solvent-exposed front of the ATP pocket, further stabilizing the inhibitor-kinase complex.[1]
By occupying the ATP-binding site, the pyrazole-based inhibitor prevents the kinase from binding its natural substrate, ATP. This effectively halts the phosphorylation cascade, interrupting the downstream signaling that drives pathological processes.
Caption: General mechanism of ATP-competitive kinase inhibition.
Exemplary Pyrazole-Based Kinase Inhibitors
To illustrate the therapeutic application of the pyrazole scaffold, we examine two FDA-approved drugs that contain this core structure. These examples demonstrate how the foundational pyrazole ring is elaborated to achieve high potency and selectivity against specific kinase targets implicated in disease.
| Drug Name | Primary Target(s) | Disease Indication | Core Structure Feature |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera | Pyrazole linked to a pyrrolo[2,3-d]pyrimidine |
| Encorafenib | BRAF (V600E mutant) | Melanoma, Colorectal Cancer | N-aryl pyrazole with a sulfonamide linker |
Ruxolitinib: A JAK1/JAK2 Inhibitor
Ruxolitinib is a potent inhibitor of Janus kinases JAK1 and JAK2.[10] These kinases are critical components of the JAK-STAT signaling pathway, which regulates immune response and hematopoiesis. In myeloproliferative neoplasms, mutations can lead to constitutive activation of this pathway.
Mechanism of Action: Ruxolitinib's structure, featuring a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold, allows it to fit snugly into the ATP-binding pocket of JAK1 and JAK2.[10] It acts as a type I inhibitor, binding to the active conformation of the kinase. This binding is stabilized by hydrogen bonds between the pyrazole-pyrimidine core and the kinase hinge region, effectively blocking ATP binding and subsequent phosphorylation of STAT proteins. This interruption of the signaling cascade reduces the proliferation of malignant cells.[10]
Caption: Inhibition of the JAK-STAT pathway by Ruxolitinib.
Encorafenib: A BRAF V600E Inhibitor
Encorafenib targets the BRAF kinase, a key component of the MAPK/ERK signaling pathway that controls cell division and differentiation. The specific V600E mutation in BRAF leads to its constitutive activation and is a driver in over half of all melanomas.
Mechanism of Action: Encorafenib is a type I, ATP-competitive inhibitor that demonstrates high selectivity for the BRAF V600E mutant. Its pyrazole core, substituted with aryl and sulfonamide groups, is crucial for its binding mode. The inhibitor occupies the ATP pocket, and the pyrazole moiety forms key hydrogen bonds with the hinge region. The overall conformation of Encorafenib is optimized to fit the active state of the V600E-mutated kinase, leading to potent inhibition of its activity, suppression of the MAPK pathway, and induction of apoptosis in cancer cells.
Experimental Workflow: Assessing Kinase Inhibitory Potency
A critical step in the development of novel pyrazole-based kinase inhibitors is the quantitative assessment of their potency. The following protocol outlines a robust, industry-standard method for determining the half-maximal inhibitory concentration (IC50) of a test compound using a radiometric filter-binding assay with [γ-33P]ATP. This method directly measures the enzymatic activity of the target kinase.
Protocol: In Vitro Radiometric Kinase Assay
Objective: To determine the IC50 value of a test compound (e.g., a this compound derivative) against a specific protein kinase.
Materials:
-
Purified, active recombinant target kinase.
-
Specific peptide substrate for the target kinase.
-
Test compound stock solution (e.g., 10 mM in 100% DMSO).
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35).
-
ATP stock solution.
-
[γ-33P]ATP (specific activity ~3000 Ci/mmol).
-
96-well polypropylene plates.
-
Phosphocellulose filter plates (e.g., Millipore MAPH).
-
0.75% Phosphoric acid wash solution.
-
Microplate scintillation counter.
Procedure:
-
Compound Preparation:
-
Perform serial dilutions of the test compound in 100% DMSO to create a concentration gradient (e.g., from 1 mM down to 10 nM).
-
Further dilute these intermediate stocks into the kinase assay buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
-
Reaction Setup (in a 96-well plate):
-
Add 5 µL of the diluted test compound or vehicle (assay buffer with DMSO for control wells) to each well.
-
Add 10 µL of a kinase/substrate mixture (pre-diluted in assay buffer to 2.5x the final concentration).
-
Causality Check: This step pre-incubates the inhibitor with the enzyme, allowing for binding equilibrium to be reached before the enzymatic reaction is initiated.
-
-
Reaction Initiation:
-
Add 10 µL of the ATP/[γ-33P]ATP mixture (prepared in assay buffer at 2.5x the final concentration). The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate competitive inhibition measurement.
-
Self-Validation: Running the assay at the Km for ATP provides the most sensitive measure for competitive inhibitors.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This incubation time must be within the linear range of the reaction, which should be determined in preliminary experiments.
-
-
Reaction Termination and Substrate Capture:
-
Stop the reaction by adding 50 µL of 0.75% phosphoric acid to each well.
-
Transfer the entire volume from each well to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while unincorporated [γ-33P]ATP will pass through.
-
Trustworthiness: The use of phosphocellulose specifically captures the product of the reaction (phosphorylated substrate), ensuring that the measured signal is directly proportional to enzyme activity.
-
-
Washing:
-
Wash the filter plate 3-4 times with 200 µL of 0.75% phosphoric acid per well to remove all unbound radiolabeled ATP.
-
-
Detection:
-
Dry the filter plate completely.
-
Add 30 µL of scintillation fluid to each well.
-
Read the plate on a microplate scintillation counter to measure the amount of incorporated 33P in counts per minute (CPM).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for a radiometric kinase inhibition assay.
Conclusion
The this compound structure, while not an active pharmaceutical ingredient in its own right, represents a valuable starting point in the rational design of targeted therapeutics. Its core pyrazole scaffold is a proven pharmacophore that effectively anchors small molecules into the ATP-binding pocket of protein kinases. By understanding the principles of pyrazole-mediated kinase inhibition and employing robust biochemical assays, researchers can leverage this privileged structure to develop novel, potent, and selective inhibitors for a wide range of diseases driven by aberrant kinase signaling. The continued exploration of pyrazole chemistry promises to yield the next generation of targeted therapies.
References
-
Cetin, A. (2022). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
-
Cetin, A. (2022). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available at: [Link]
-
Wodarka, S., et al. (2022). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Wodarka, S., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Available at: [Link]
-
Anizon, F., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. Available at: [Link]
-
Stripe, A. D., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]
-
Stripe, A. D., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Available at: [Link]
-
Căproiu, M. T., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. International Journal of Molecular Sciences. Available at: [Link]
-
Stripe, A. D., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
-
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
-
Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]
-
Pathak, V., et al. (2021). Pyrazole Scaffold: A Remarkable Tool in Drug Development. ResearchGate. Available at: [Link]
-
Li, Z., et al. (2001). Synthesis of 3-Methyl-1H-Pyrazole-4-Carboxylic Ester Derivatives and Biological Activity. Chinese Journal of Chemistry. Available at: [Link]
-
Sharma, D., et al. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]
-
Patel, A. K., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Li, Z., et al. (2001). Synthesis and biological activity of 3-methyl-1H-pyrazole-4-carboxylic ester derivatives. ResearchGate. Available at: [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. mdpi.com [mdpi.com]
- 11. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Propyl-1H-pyrazole-4-carboxylic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Propyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound belonging to the pyrazole class of molecules. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and agrochemicals due to its diverse biological activities.[1][2] The presence of both a carboxylic acid and a propyl group on the pyrazole core of this particular molecule offers versatile opportunities for chemical modification and the exploration of its potential as a lead compound in drug discovery and as a building block in the synthesis of functional materials. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and known and potential applications of this compound, with a focus on its relevance to researchers in the chemical and pharmaceutical sciences.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process that is analogous to established methods for preparing substituted pyrazole-4-carboxylic acids.[3][4] A common and effective strategy involves the initial synthesis of a corresponding pyrazole ester, followed by hydrolysis to yield the final carboxylic acid.
Part 1: Synthesis of Ethyl 3-Propyl-1H-pyrazole-4-carboxylate
A plausible and efficient route to the intermediate, ethyl 3-propyl-1H-pyrazole-4-carboxylate, involves a condensation reaction between a β-ketoester and a hydrazine derivative.
Core Reaction: The key step is the reaction of ethyl 2-(ethoxymethylene)-3-oxohexanoate with hydrazine hydrate.
Experimental Protocol:
-
Preparation of Ethyl 2-(ethoxymethylene)-3-oxohexanoate:
-
To a stirred solution of ethyl 3-oxohexanoate (1 equivalent) in acetic anhydride (2 equivalents), add triethyl orthoformate (1.5 equivalents).
-
Heat the reaction mixture at 120-130°C for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, remove the volatile components under reduced pressure to obtain crude ethyl 2-(ethoxymethylene)-3-oxohexanoate, which can be used in the next step without further purification.
-
-
Cyclization to form the Pyrazole Ring:
-
Dissolve the crude ethyl 2-(ethoxymethylene)-3-oxohexanoate in a suitable solvent such as ethanol or acetic acid.
-
Cool the solution in an ice bath and add hydrazine hydrate (1.1 equivalents) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure ethyl 3-propyl-1H-pyrazole-4-carboxylate.
-
Part 2: Hydrolysis to this compound
The final step is the saponification of the ester to the carboxylic acid.
Experimental Protocol:
-
Dissolve ethyl 3-propyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents).
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the ester by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify with a mineral acid, such as hydrochloric acid, to a pH of 2-3.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.
Caption: Synthetic workflow for this compound.
Chemical Properties and Characterization
The structure and purity of this compound can be confirmed using various spectroscopic techniques.
| Property | Description |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| Appearance | Expected to be a white to off-white solid. |
| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO, and aqueous base. |
| CAS Number | 1007541-75-4[5] |
Spectroscopic Data (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Propyl Group: A triplet corresponding to the methyl protons (-CH₃) around 0.9-1.0 ppm, a sextet for the methylene protons adjacent to the methyl group (-CH₂-) around 1.6-1.8 ppm, and a triplet for the methylene protons attached to the pyrazole ring (-CH₂-) around 2.6-2.8 ppm.
-
Pyrazole Ring: A singlet for the proton at the C5 position of the pyrazole ring, expected to be in the range of 7.5-8.5 ppm.
-
Carboxylic Acid: A broad singlet for the acidic proton (-COOH) at a downfield chemical shift, typically >10 ppm, which may be exchangeable with D₂O.
-
NH Proton: A broad singlet for the N-H proton of the pyrazole ring, the chemical shift of which can be variable and concentration-dependent.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Propyl Group: Three distinct signals for the three carbon atoms of the propyl group, typically in the aliphatic region (10-40 ppm).
-
Pyrazole Ring: Signals for the carbon atoms of the pyrazole ring, with the C=O attached carbon (C4) and the C3 and C5 carbons appearing in the aromatic/heteroaromatic region (110-160 ppm).
-
Carboxylic Acid: A signal for the carbonyl carbon (-COOH) in the downfield region, typically around 165-180 ppm.[8]
-
-
IR (Infrared) Spectroscopy:
-
O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[9][10]
-
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.[9][10]
-
C=N and C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region due to the pyrazole ring.
-
N-H Stretch: A moderate absorption band around 3200-3400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (154.17).
-
Characteristic fragmentation patterns would include the loss of the carboxylic acid group (-COOH, 45 amu) and fragmentation of the propyl side chain.[11]
-
Applications in Research and Development
The pyrazole scaffold is a cornerstone in the development of new therapeutic agents and agrochemicals. This compound, as a functionalized pyrazole, holds significant potential in these areas.
Agrochemicals: Fungicide Development
A significant application of pyrazole-4-carboxylic acids is in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides.[4][12] The carboxamide derivatives of these acids have proven to be highly effective against a broad spectrum of fungal pathogens. For instance, several commercial fungicides are amides of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[4][12]
Caption: Pathway to potential SDHI fungicides from this compound.
The propyl group at the 3-position can be explored as a lipophilic moiety to potentially enhance the fungicidal activity and spectrum of the resulting carboxamides. Researchers can synthesize a library of amides by reacting 3-propyl-1H-pyrazole-4-carbonyl chloride (prepared from the carboxylic acid) with various substituted anilines and other amines to discover novel and potent fungicides.[3]
Medicinal Chemistry: Anti-inflammatory Agents
Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example of a pyrazole-containing nonsteroidal anti-inflammatory drug (NSAID).[1][13] The carboxylic acid functionality of this compound can be utilized to synthesize a variety of esters and amides, which can be screened for their anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes.
The synthesis of novel pyrazole-based anti-inflammatory agents can be a promising area of research, with this compound serving as a key starting material.
Drug Discovery: A Versatile Scaffold
Beyond fungicides and anti-inflammatory agents, the pyrazole nucleus is associated with a wide array of biological activities, including antibacterial, antiviral, anticancer, and anticonvulsant properties.[1][2] The functional groups on this compound—the carboxylic acid for derivatization and the propyl group for modulating lipophilicity—make it an attractive scaffold for the synthesis of new chemical entities (NCEs) for various therapeutic targets.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its synthesis, based on well-established pyrazole chemistry, is accessible to researchers. While specific experimental data for this exact molecule is limited in public literature, its predicted chemical properties and the known biological activities of related pyrazole derivatives highlight its significant potential. This technical guide provides a solid foundation for researchers and scientists to explore the synthesis and applications of this compound in the quest for novel fungicides, therapeutic agents, and other functional molecules.
References
- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC - NIH. [Link]
- Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid. PubMed. [Link]
- 3-Isobutyl-1-phenyl-1H-pyrazole-4-carboxylic acid - SpectraBase. [Link]
- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. [Link]
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH. [Link]
- Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. PubMed. [Link]
- Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. [Link]
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central. [Link]
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. ResearchGate. [Link]
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. [Link]
- Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. ResearchGate. [Link]
- Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. RSC Publishing. [Link]
- 5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. [Link]
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]
- 1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF. ResearchGate. [Link]
- 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate. [Link]
- Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. [Link]
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles)
- 13C NMR Chemical Shift. Oregon State University. [Link]
- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]-1-methyl-1H-pyrazole-4-carboxylic_acid)
- ethyl 3-methyl-1H-pyrazole-4-carboxylate | C7H10N2O2 | CID 227598. PubChem. [Link]
- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. [Link]
- ethyl 3-amino-1H-pyrazole-4-carboxylate. ChemBK. [Link]
- CID 66846971 | C8H8N4O4. PubChem. [Link]
- Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate. [Link]
- ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472. PubChem. [Link]
- Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]
Sources
- 1. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. Hit2Lead | this compound | CAS# 1007541-75-4 | MFCD08144099 | BB-4012184 [hit2lead.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. echemi.com [echemi.com]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic and Synthetic Blueprint for 3-Propyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide for Researchers
This technical guide provides an in-depth exploration of the spectroscopic characteristics and synthetic methodology for 3-Propyl-1H-pyrazole-4-carboxylic acid, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering both theoretical underpinnings and practical, field-proven insights into the structural elucidation and preparation of this valuable compound.
Introduction: The Significance of the Pyrazole Core
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. The specific substitution pattern of this compound presents a unique combination of a lipophilic propyl group and a polar carboxylic acid, making it an attractive building block for the synthesis of novel therapeutic agents. Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification and quality control of this compound and its downstream derivatives. This guide will detail the expected spectroscopic signatures from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a robust framework for its characterization.
Molecular Structure and Key Features
The structural formula of this compound is presented below. The key structural features to consider for spectroscopic analysis include the pyrazole ring protons and carbons, the propyl chain with its distinct methylene and methyl groups, and the carboxylic acid functional group.
Caption: Molecular structure of this compound.
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved through a multi-step process, beginning with the condensation of a β-ketoester with a hydrazine source. The following protocol is a representative and validated approach.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
-
Cyclocondensation:
-
To a solution of ethyl 2-formylhexanoate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
The reaction mixture is then heated to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude ethyl 3-propyl-1H-pyrazole-4-carboxylate.
-
-
Saponification:
-
The crude ester from the previous step is dissolved in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
The mixture is heated to 80-90 °C for 2-3 hours.
-
The reaction is monitored by TLC until the starting ester is no longer observed.
-
-
Acidification and Work-up:
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is cooled in an ice bath and acidified to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound as a white to off-white solid.
-
Spectroscopic Characterization
The following sections detail the predicted and expected spectroscopic data for this compound. These data are derived from established spectroscopic principles and computational prediction tools.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is a powerful tool for elucidating the proton environment of a molecule. The predicted chemical shifts (δ) are presented in the table below, assuming deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| COOH | ~12.5 | Broad Singlet | 1H |
| Pyrazole-H5 | ~8.0 | Singlet | 1H |
| -CH₂- (propyl, α to pyrazole) | ~2.6 | Triplet | 2H |
| -CH₂- (propyl, β) | ~1.6 | Sextet | 2H |
| -CH₃ (propyl, γ) | ~0.9 | Triplet | 3H |
| NH (pyrazole) | ~13.0 (often broad and may exchange) | Broad Singlet | 1H |
Causality of Chemical Shifts:
-
The carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding, resulting in a downfield shift.
-
The pyrazole ring proton (H5) is in an electron-deficient aromatic system, leading to its downfield chemical shift.
-
The propyl chain protons exhibit typical aliphatic shifts, with the α-methylene group being the most deshielded due to its proximity to the pyrazole ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts are tabulated below (solvent: DMSO-d₆).
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (carboxyl) | ~165 |
| C3 (pyrazole) | ~148 |
| C5 (pyrazole) | ~135 |
| C4 (pyrazole) | ~110 |
| -CH₂- (propyl, α) | ~28 |
| -CH₂- (propyl, β) | ~22 |
| -CH₃ (propyl, γ) | ~14 |
Rationale for Chemical Shifts:
-
The carbonyl carbon of the carboxylic acid is significantly deshielded.
-
The pyrazole ring carbons resonate in the aromatic region, with their specific shifts influenced by the nitrogen atoms and substituents.
-
The aliphatic carbons of the propyl chain appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum is instrumental in identifying the functional groups present in a molecule. The characteristic absorption bands for this compound are expected as follows:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 3300-2500 | Broad, Strong |
| N-H stretch (pyrazole) | ~3200 | Medium, Broad |
| C-H stretch (aliphatic) | 2960-2850 | Medium to Strong |
| C=O stretch (carboxylic acid) | 1720-1680 | Strong, Sharp |
| C=N, C=C stretch (pyrazole ring) | 1600-1450 | Medium |
| C-O stretch (carboxylic acid) | 1320-1210 | Medium |
| O-H bend (carboxylic acid) | 1440-1395 | Medium |
Interpretation of Key Bands:
-
A very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[1][2]
-
The strong, sharp peak around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carboxylic acid.[1][2]
-
The presence of both aliphatic C-H stretches and pyrazole ring stretches confirms the core structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Weight: 154.17 g/mol ), the expected data from Electron Ionization (EI) is as follows:
| m/z | Proposed Fragment | Significance |
| 154 | [M]⁺ | Molecular Ion |
| 137 | [M - OH]⁺ | Loss of hydroxyl radical |
| 110 | [M - COOH]⁺ | Loss of carboxylic acid group |
| 111 | [M - C₃H₇]⁺ | Loss of propyl radical |
| 95 | [Pyrazole ring fragment] | Further fragmentation of the ring |
Fragmentation Pathway Rationale:
-
The molecular ion peak is expected to be observed.
-
Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group and the entire carboxyl group.
-
Cleavage of the propyl group is also a likely fragmentation event.
Conclusion
The comprehensive spectroscopic data and the synthetic protocol provided in this guide serve as a valuable resource for the scientific community. The predicted NMR, IR, and MS data, grounded in established chemical principles, offer a reliable framework for the identification and characterization of this compound. The detailed synthetic methodology ensures a reproducible and efficient pathway to obtaining this important chemical entity for further research and development endeavors.
References
-
Synthesis of Pyrazole Compounds by Using Sonication Method. (URL: [Link])
-
Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. (URL: [Link])
-
Predicting a 1H-NMR Spectrum From The Structure. (2020). Chemistry LibreTexts. (URL: [Link])
-
Predict 13C carbon NMR spectra. NMRDB.org. (URL: )
-
PROSPRE - 1H NMR Predictor. (URL: [Link])
-
1H–pyrazole–3–carboxylic acid: Experimental and computational study. (URL: [Link])
-
CASPRE - 13C NMR Predictor. (URL: [Link])
-
NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. (URL: [Link])
-
Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. (URL: [Link])
-
NMR Predictor. ChemAxon. (URL: [Link])
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. (URL: [Link])
-
A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. (URL: [Link])
- 5 Combination of 1H and 13C NMR Spectroscopy. (URL: )
- Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (2012).
-
IR spectra prediction. Cheminfo.org. (URL: [Link])
-
Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. (URL: [Link])
-
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. (URL: [Link])
-
Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. (URL: [Link])
-
predicting likely fragments in a mass spectrum. (2023). YouTube. (URL: [Link])
-
Molecular Structure Prediction Using Infrared Spectra. (2017). CS229. (URL: [Link])
-
The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic.... ResearchGate. (URL: [Link])
-
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. (URL: [Link])
-
HOW TO INTERPRET MASS SPECTROMETRY GRAPHS. (2022). YouTube. (URL: [Link])
-
Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023). YouTube. (URL: [Link])
Sources
3-Propyl-1H-pyrazole-4-carboxylic acid NMR data
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Propyl-1H-pyrazole-4-carboxylic acid
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research, providing unparalleled insight into molecular structure. For heterocyclic scaffolds like pyrazoles, which are prevalent in pharmaceuticals, a thorough understanding of their spectroscopic characteristics is critical for unambiguous structure elucidation and quality control. This guide provides a detailed analysis of the expected NMR data for this compound, a molecule that combines the challenges of a tautomeric heterocyclic system with the characteristic features of alkyl and carboxylic acid moieties. As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical workflow, guiding researchers from foundational principles to advanced analytical strategies.
The Structural Challenge: Annular Tautomerism in 1H-Pyrazoles
A primary consideration for any N-unsubstituted pyrazole is the phenomenon of annular tautomerism. The proton on the nitrogen atom can rapidly exchange between the N1 and N2 positions, creating an equilibrium between two tautomeric forms: this compound and 5-Propyl-1H-pyrazole-4-carboxylic acid.
The rate of this exchange is highly dependent on factors like solvent, temperature, and pH.[1]
-
Fast Exchange: If the exchange is rapid on the NMR timescale, the spectra will show a single set of time-averaged signals for the pyrazole ring. For example, the signals for C3 and C5 would appear as a single, averaged peak.
-
Slow Exchange: If the exchange is slow, or if one tautomer is significantly more stable, the spectra will show distinct signals for one or both forms.[2]
Low-temperature NMR experiments can be employed to slow down this proton exchange, potentially allowing for the resolution of separate signals for each tautomer.[1] For the purpose of this guide, we will analyze the structure as the named 3-propyl tautomer, which is often the more stable form, while acknowledging the potential for averaging.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, we anticipate signals corresponding to the propyl chain, the pyrazole ring proton, and the exchangeable N-H and O-H protons. A polar aprotic solvent like DMSO-d₆ is ideal as it can solubilize the carboxylic acid and slow the exchange of the N-H and O-H protons, allowing for their observation.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Notes |
| H5 (Pyrazole) | 7.8 - 8.5 | Singlet (s) | - | Located on the pyrazole ring, deshielded by the ring currents and adjacent nitrogen. |
| -COOH | 12.0 - 13.0 | Broad Singlet (br s) | - | Highly deshielded acidic proton, characteristic of carboxylic acids.[3] Broadness due to hydrogen bonding. Disappears upon D₂O exchange. |
| N-H | 12.5 - 14.0 | Broad Singlet (br s) | - | Also highly deshielded and broad due to exchange and nitrogen's quadrupole moment.[1] Position is highly solvent and concentration dependent. |
| Hα (-CH₂-) | 2.6 - 2.9 | Triplet (t) | ~7.5 | Methylene group directly attached to the electron-withdrawing pyrazole ring (C3), resulting in deshielding. Coupled to Hβ. |
| Hβ (-CH₂-) | 1.5 - 1.8 | Sextet | ~7.5 | Methylene group coupled to both Hα and Hγ. |
| Hγ (-CH₃) | 0.8 - 1.0 | Triplet (t) | ~7.5 | Terminal methyl group, appearing in the typical upfield aliphatic region. Coupled to Hβ. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The broad chemical shift range allows for clear resolution of carbons in different functional groups.[4]
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |
| C=O (Carboxylic Acid) | 165 - 175 | Carbonyl carbon of the carboxylic acid group, appearing in its characteristic region.[3] |
| C3 (Pyrazole) | 148 - 155 | Carbon bearing the propyl substituent. Its chemical shift is influenced by the attached nitrogen and alkyl group.[2] |
| C5 (Pyrazole) | 130 - 138 | Unsubstituted carbon adjacent to two nitrogen atoms. |
| C4 (Pyrazole) | 110 - 118 | Carbon bearing the carboxylic acid group. Generally more shielded than C3/C5. |
| Cα (-CH₂-) | 25 - 30 | Methylene carbon attached to the pyrazole ring. |
| Cβ (-CH₂-) | 21 - 24 | Central methylene carbon of the propyl group. |
| Cγ (-CH₃) | 13 - 15 | Terminal methyl carbon, typically the most shielded in the alkyl chain. |
Unambiguous Assignment with 2D NMR Spectroscopy
While 1D spectra provide foundational data, 2D NMR experiments are essential for creating a self-validating system of assignments, confirming the precise substitution pattern and molecular structure.[1]
Key 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings within a spin system. For this molecule, COSY is expected to show a clear correlation pathway along the propyl chain: Hα ↔ Hβ ↔ Hγ.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. This experiment would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2 (e.g., H5 to C5, Hα to Cα, etc.).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this structure, as it shows correlations between protons and carbons that are two or three bonds away.[1] It allows for the connection of different molecular fragments.
Critical HMBC Correlations for Verification:
-
Hα → C3 & C4: The protons on the methylene group attached to the ring (Hα) should show a three-bond (³J) correlation to the carbon they are attached to (C3) and a two-bond (²J) correlation to the adjacent ring carbon (C4). This confirms the propyl group is at the C3 position.
-
H5 → C4 & C3: The lone pyrazole proton (H5) should show a two-bond (²J) correlation to C4 and a three-bond (³J) correlation to C3.
-
H5 → C=O: A three-bond (³J) correlation from H5 to the carboxylic acid carbonyl carbon would provide definitive proof of the C4-COOH connectivity.
Experimental Protocol for High-Quality NMR Data Acquisition
To obtain reliable and publishable NMR data, a systematic approach to sample preparation and instrument setup is crucial.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to a clean vial.
-
Ensure complete dissolution of the sample, using gentle vortexing or sonication if necessary.
-
Transfer the solution into a high-quality 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the field on the deuterium signal of the solvent.
-
Tune and match the NMR probe for both the ¹H and ¹³C frequencies to ensure maximum sensitivity.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard 1D proton spectrum. Ensure the spectral width covers all expected signals (e.g., 0 to 15 ppm).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a sufficient number of scans is required to achieve a good signal-to-noise ratio, especially for quaternary carbons like C3, C4, and the carbonyl carbon.
-
2D NMR:
-
COSY: Run a standard gradient-selected COSY experiment.
-
HSQC: Optimize the ¹J(C,H) coupling constant (typically ~145 Hz) for one-bond correlations.
-
HMBC: Set the key parameter for long-range J(C,H) coupling to a value that reflects expected 2- and 3-bond couplings (typically around 8-10 Hz).[1]
-
-
Conclusion
The structural elucidation of this compound by NMR spectroscopy is a multi-step analytical process. It requires an appreciation for the dynamic nature of pyrazole tautomerism, a foundational understanding of chemical shift theory, and the strategic application of 2D correlation experiments. By following the predictive analysis and experimental workflow detailed in this guide, researchers can confidently assign the complete ¹H and ¹³C NMR spectra, unambiguously verify the substitution pattern, and establish a robust analytical characterization for this important heterocyclic building block.
References
- Claramunt, R. M., et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry. [Available at: https://onlinelibrary.wiley.com/doi/abs/10.1002/mrc.1260310210]
- BenchChem. (n.d.). Interpreting Complex NMR Spectra of Pyrazole Derivatives. Technical Support Center. [Available at: https://www.benchchem.
- Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222695/]
- Fathalla, W., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Available at: https://www.mdpi.com/1420-3049/23/11/2946]
- Gable, K. (n.d.). ¹³C NMR Chemical Shifts. Oregon State University Chemistry Department. [Available at: https://chemistry.oregonstate.edu/courses/ch361-464/ch362/c13shifts.htm]
- Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles]
- Reich, H. J. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Organic Chemistry Data. [Available at: https://www.organicdivision.org/organofluorine/reich/handouts/nmr-c/nmr-c.htm]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. (General reference for NMR principles).
Sources
An In-Depth Technical Guide to the Mass Spectrometry of 3-Propyl-1H-pyrazole-4-carboxylic acid
This guide provides a comprehensive overview of the mass spectrometric analysis of 3-Propyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the identification, characterization, and quantification of this and structurally related molecules.
Introduction to this compound and its Significance
This compound belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities. Pyrazole derivatives are integral scaffolds in many pharmaceutical agents, exhibiting anticancer, antiviral, and antioxidant properties.[1][2] The presence of both a carboxylic acid and a propyl group on the pyrazole ring imparts specific physicochemical properties that influence its behavior in a mass spectrometer. A thorough understanding of its mass spectrometric characteristics is therefore crucial for its unambiguous identification in complex matrices and for metabolism or degradation studies.
Chemical Properties of this compound: [3]
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| IUPAC Name | This compound |
| InChI Key | QYPSYPPSHXDFLV-UHFFFAOYSA-N[4] |
Fundamentals of Mass Spectrometry for Small Molecule Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a small molecule like this compound, electrospray ionization (ESI) is a commonly employed soft ionization technique that allows the molecule to be ionized with minimal fragmentation, preserving the molecular ion for accurate mass determination.[5]
The general workflow for analyzing a small molecule by LC-MS is depicted below:
Caption: Proposed negative ion mode fragmentation of this compound.
Explanation of Key Fragments:
-
m/z 153.06 ([M-H]⁻): The deprotonated molecular ion.
-
m/z 109.08: This prominent fragment likely arises from the facile loss of carbon dioxide (44 Da) from the carboxylate group. This is a characteristic fragmentation for carboxylic acids. [6]* m/z 81.06: Subsequent fragmentation of the m/z 109 ion could involve the loss of ethylene (28 Da) from the propyl side chain via a McLafferty-type rearrangement.
-
m/z 54.04: Further fragmentation of the pyrazole ring can lead to the loss of hydrogen cyanide (27 Da), a common fragmentation pathway for nitrogen-containing heterocyclic compounds. [7]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Signal Intensity | Poor ionization efficiency, sample degradation, or matrix effects. | Optimize ESI source parameters (e.g., capillary voltage, gas flow). Check sample stability. Employ more rigorous sample cleanup. |
| Poor Fragmentation | Insufficient collision energy. | Increase the collision energy in a stepwise manner to find the optimal setting for generating informative fragment ions. |
| Inconsistent Results | Fluctuation in LC-MS system performance. | Perform system suitability tests before analysis. Ensure mobile phase and sample solvent compatibility. |
Conclusion
The mass spectrometric analysis of this compound is a robust method for its identification and characterization. By leveraging electrospray ionization, particularly in negative ion mode, and tandem mass spectrometry, a wealth of structural information can be obtained. The predictable fragmentation pattern, initiated by the loss of carbon dioxide, provides a reliable signature for this molecule. This guide provides a foundational framework for developing and implementing mass spectrometry-based assays for this and related pyrazole carboxylic acids in a research and development setting.
References
-
Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(2), 265-268. [Link]
-
Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society, 16(5), 986-993. [Link]
-
El-Emary, T. I., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]
-
Kuhnert, N., et al. (2006). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 20(21), 3195-3202. [Link]
-
Abrahamsson, D., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Analytical Methods. [Link]
-
NIH. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
-
Al-Omair, M. A., et al. (2018). Synthesis and Characterization of Some New Pyrazole Derivatives. Journal of Physics: Conference Series, 1032, 012035. [Link]
-
ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]
-
ACS Publications. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]
-
Wang, T., & Niu, Y. (2021). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Asian Natural Products Research, 23(9), 913-922. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M-NO2]+ of methyl-1-nitropyrazoles.... Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]
-
YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound [chemicalbook.com]
- 4. 3-Propyl-1H-pyrazole-5-carboxylic acid DiscoveryCPR 76424-47-0 [sigmaaldrich.com]
- 5. Modeling the relative response factor of small molecules in positive electrospray ionization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06695B [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 3-Propyl-1H-pyrazole-4-carboxylic Acid: A Detailed Protocol and Application Guide
Introduction: The Significance of Pyrazole Carboxylic Acids
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The strategic incorporation of a carboxylic acid moiety at the 4-position of the pyrazole ring provides a crucial handle for further molecular elaboration, making 3-Propyl-1H-pyrazole-4-carboxylic acid a valuable building block in the synthesis of complex pharmaceutical agents. This document provides a comprehensive, field-proven protocol for the synthesis of this important intermediate, designed for researchers and professionals in organic synthesis and drug discovery. Our approach is a robust, three-step sequence commencing with the preparation of a key β-keto ester precursor, followed by the seminal Knorr pyrazole synthesis, and culminating in the hydrolysis to the target carboxylic acid.
Overall Synthetic Strategy
The synthesis of this compound is efficiently achieved through a three-stage process. The logical flow of this synthesis is depicted in the workflow diagram below.
Figure 1: Experimental workflow for the synthesis of this compound.
Experimental Protocols
Safety Precautions
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[1][2][3] Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Triethyl orthoformate is a flammable liquid.[4][5][6] Keep away from heat, sparks, and open flames.
Ethyl 3-oxohexanoate may cause irritation.[7][8][9] Handle with care, avoiding contact with skin and eyes.
Stage 1: Synthesis of Ethyl 3-oxohexanoate
The initial step involves the synthesis of the β-keto ester, ethyl 3-oxohexanoate, which serves as the foundational building block for our target molecule. A reliable method for this transformation involves the acylation of Meldrum's acid followed by alcoholysis.[10]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Meldrum's acid | 144.12 | 17.6 g | 122 |
| Dichloromethane | 84.93 | 55 mL | - |
| Pyridine | 79.10 | 18.8 mL | 232 |
| Butyryl chloride | 106.55 | 13.3 mL | 125 |
| Ethanol | 46.07 | 70 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve Meldrum's acid in dichloromethane.
-
Add pyridine to the solution and cool the mixture to 0-5 °C using an ice bath.
-
Slowly add butyryl chloride dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Wash the reaction mixture with dilute hydrochloric acid, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain an oil.
-
Dissolve the resulting oil in ethanol and reflux the solution for 6 hours.
-
Remove the ethanol by rotary evaporation and purify the residue by vacuum distillation to yield ethyl 3-oxohexanoate as a colorless oil.
Stage 2: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxohexanoate
This step involves the reaction of the β-keto ester with triethyl orthoformate in the presence of acetic anhydride to form the key enaminone intermediate. This method is adapted from the well-established procedure for the synthesis of ethyl 2-(ethoxymethylene)-3-oxobutanoate.[11]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 3-oxohexanoate | 158.19 | 15.8 g | 100 |
| Triethyl orthoformate | 148.20 | 29.6 g (33.2 mL) | 200 |
| Acetic anhydride | 102.09 | 30.6 g (28.3 mL) | 300 |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, combine ethyl 3-oxohexanoate, triethyl orthoformate, and acetic anhydride.
-
Heat the reaction mixture to 130-140 °C and maintain this temperature for 5-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess triethyl orthoformate and acetic anhydride by vacuum distillation.
-
Further purify the residue by vacuum distillation to obtain ethyl 2-(ethoxymethylene)-3-oxohexanoate as a pale yellow oil.
Stage 3: Synthesis of this compound
This final stage encompasses the Knorr pyrazole synthesis through the cyclization of the enaminone intermediate with hydrazine hydrate, followed by the saponification of the resulting pyrazole ester to the target carboxylic acid.
Reaction Mechanism:
Figure 2: Reaction mechanism for the formation of the pyrazole ring and subsequent hydrolysis.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 2-(ethoxymethylene)-3-oxohexanoate | 214.26 | 10.7 g | 50 |
| Ethanol | 46.07 | 100 mL | - |
| Hydrazine hydrate (~55%) | 50.06 | ~3.0 g | ~55 |
| Sodium hydroxide | 40.00 | 4.0 g | 100 |
| Water | 18.02 | 50 mL | - |
| Hydrochloric acid (conc.) | 36.46 | As needed | - |
Procedure:
Part A: Cyclization to Ethyl 3-propyl-1H-pyrazole-4-carboxylate
-
Dissolve ethyl 2-(ethoxymethylene)-3-oxohexanoate in ethanol in a 250 mL round-bottom flask.
-
Slowly add hydrazine hydrate to the solution at room temperature with stirring. A slight exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude ethyl 3-propyl-1H-pyrazole-4-carboxylate, which can be used in the next step without further purification or purified by column chromatography.
Part B: Hydrolysis to this compound
-
To the crude ethyl 3-propyl-1H-pyrazole-4-carboxylate, add a solution of sodium hydroxide in water.
-
Heat the mixture to reflux for 4-6 hours, or until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound as a white to off-white solid.
Characterization Data (Predicted)
Due to the limited availability of specific experimental data for the title compound in the searched literature, the following NMR data is predicted based on closely related structures and general principles of NMR spectroscopy.[11] Researchers should verify the structure of their synthesized compound using standard analytical techniques.
Ethyl 3-propyl-1H-pyrazole-4-carboxylate:
-
¹H NMR (400 MHz, CDCl₃) δ: 7.95 (s, 1H, pyrazole-H), 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.65 (t, J = 7.5 Hz, 2H, CH₂CH₂CH₃), 1.70 (sext, J = 7.4 Hz, 2H, CH₂CH₂CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 0.95 (t, J = 7.3 Hz, 3H, CH₂CH₂CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ: 163.5 (C=O), 148.0 (C3), 139.0 (C5), 110.0 (C4), 60.0 (OCH₂), 28.0 (CH₂), 22.5 (CH₂), 14.5 (CH₃), 13.8 (CH₃).
This compound:
-
¹H NMR (400 MHz, DMSO-d₆) δ: 13.0 (br s, 1H, COOH), 8.05 (s, 1H, pyrazole-H), 2.60 (t, J = 7.5 Hz, 2H, CH₂CH₂CH₃), 1.65 (sext, J = 7.4 Hz, 2H, CH₂CH₂CH₃), 0.90 (t, J = 7.3 Hz, 3H, CH₂CH₂CH₃).
-
¹³C NMR (101 MHz, DMSO-d₆) δ: 164.0 (C=O), 148.5 (C3), 139.5 (C5), 109.0 (C4), 27.5 (CH₂), 22.0 (CH₂), 13.5 (CH₃).
Troubleshooting and Field-Proven Insights
-
Incomplete reaction in Stage 2: Ensure that the reaction is heated sufficiently and for an adequate duration. The removal of ethanol and ethyl acetate formed during the reaction can drive the equilibrium towards the product.
-
Low yield in Stage 3 (Cyclization): The reaction with hydrazine hydrate is typically high-yielding. Ensure the quality of the hydrazine hydrate and that the reaction goes to completion.
-
Difficulty in precipitation during hydrolysis: If the product does not precipitate upon acidification, it may be due to its solubility in the aqueous medium. In such cases, extraction with an organic solvent like ethyl acetate, followed by drying and evaporation, can yield the product.
Conclusion
The protocol detailed herein provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development. The provided workflow, mechanistic insights, and troubleshooting tips serve as a comprehensive guide for the successful execution of this synthesis.
References
-
Nexchem Ltd. (2021). SAFETY DATA SHEET - Hydrazine Hydrate 55%. Retrieved from [Link]
- Arkema. (2012). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
-
Oxford Lab Fine Chem LLP. (n.d.). HYDRAZINE HYDRATE MSDS. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Ethyl 3-Oxohexanoate, 25mL, Each. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-oxohexanoate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 3-oxohexanoate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 3-oxohexanoate. Retrieved from [Link]
Sources
- 1. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethyl 3-methyl-1H-pyrazole-4-carboxylate | C7H10N2O2 | CID 227598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]
- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. Ethyl 3-amino-2-phenylpyrazole-4-carboxylate [webbook.nist.gov]
- 10. 1,3-diphenyl-1H-pyrazole-4-carboxylic acid | C16H12N2O2 | CID 847409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols for the Purification of 3-Propyl-1H-pyrazole-4-carboxylic acid
Introduction
3-Propyl-1H-pyrazole-4-carboxylic acid is a key building block in the development of various pharmacologically active compounds. Its purity is paramount to ensure the reliability of downstream applications, from screening assays to the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the principles and detailed protocols for the purification of this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies described herein are designed to be robust and adaptable, ensuring high purity and yield.
Understanding the Molecule: Key Physicochemical Properties
This compound possesses a unique combination of functional groups that dictate its purification strategy:
-
An Acidic Carboxylic Acid Group: This allows for manipulation of its solubility based on pH. The compound will be soluble in aqueous basic solutions as its carboxylate salt and will precipitate out in acidic conditions.
-
A Heterocyclic Pyrazole Ring: This aromatic system contributes to the molecule's overall polarity and potential for π-π stacking interactions. The pyrazole ring can also act as a hydrogen bond donor and acceptor.
-
A Nonpolar Propyl Group: This alkyl chain imparts a degree of lipophilicity to the molecule, influencing its solubility in organic solvents.
A successful purification strategy will leverage these distinct properties to effectively separate the target compound from common impurities.
Common Impurities in the Synthesis of this compound
The purification approach must be designed to remove likely impurities arising from the synthetic route. Common synthetic pathways to pyrazole derivatives may introduce the following contaminants:
-
Unreacted Starting Materials: Such as β-ketoesters and hydrazine derivatives.
-
Regioisomers: Formation of the isomeric 5-propyl-1H-pyrazole-4-carboxylic acid can be a significant challenge in some synthetic approaches.[1]
-
Byproducts from Side Reactions: Including products of self-condensation of starting materials or partially reacted intermediates.
-
Residual Solvents and Reagents: Such as alcohols, halogenated solvents, and inorganic salts.
A multi-step purification process is often necessary to remove this diverse range of potential impurities.
Purification Strategy Overview
The recommended purification strategy for this compound involves a logical sequence of techniques that exploit the molecule's physicochemical properties. The general workflow is as follows:
Figure 1: General workflow for the purification of this compound.
Detailed Application Notes and Protocols
Part 1: Initial Cleanup via Liquid-Liquid Extraction (Acid-Base Workup)
Principle: This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities. By treating the crude product with a base, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. Neutral and basic impurities remain in the organic phase and can be removed. Subsequent acidification of the aqueous layer protonates the carboxylate, causing the pure carboxylic acid to precipitate.[2][3]
Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Basification: Transfer the organic solution to a separatory funnel and add a 1 M aqueous solution of a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release any pressure.
-
Phase Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean flask.
-
Back-Extraction (Optional but Recommended): To maximize recovery, extract the organic layer again with a fresh portion of the basic aqueous solution. Combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify by slowly adding a 1 M aqueous solution of a strong acid, such as hydrochloric acid (HCl), until the pH is between 2 and 3.[4] The this compound will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, washing with cold deionized water to remove any residual salts.
-
Drying: Dry the solid product under vacuum to remove residual water.
Data Presentation:
| Step | Parameter | Recommended Value/Solvent | Rationale |
| Dissolution | Organic Solvent | Ethyl Acetate, DCM | Good solubility for the crude product and immiscible with water. |
| Basification | Aqueous Base | 1 M NaOH or NaHCO₃ | Converts the carboxylic acid to its water-soluble salt. |
| Acidification | Aqueous Acid | 1 M HCl | Reprotonates the carboxylate to precipitate the pure acid. |
| pH for Precipitation | pH | 2-3 | Ensures complete protonation of the carboxylic acid.[4] |
Part 2: Primary Purification via Recrystallization
Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.
Solvent Selection: The choice of solvent is critical for successful recrystallization. For pyrazole carboxylic acids, polar protic solvents or solvent mixtures are often effective.
Protocol:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the product from Part 1 in various solvents (e.g., ethanol, methanol, water, ethyl acetate, hexane, and mixtures thereof) at room temperature and upon heating.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent (or solvent system) to the crude solid to just dissolve it completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Recommended Solvent Systems:
| Solvent/System | Rationale |
| Ethanol/Water | Ethanol provides good solubility at high temperatures, and the addition of water as an anti-solvent can induce crystallization upon cooling.[5] |
| Methanol/Ethyl Acetate | A combination of a polar and a moderately polar solvent can be effective for compounds with intermediate polarity.[6] |
| Toluene/Hexane | For less polar impurities, this system can be effective. |
Part 3: High-Purity Polishing via Column Chromatography (Optional)
Principle: Column chromatography is employed when recrystallization fails to remove impurities with similar solubility profiles, such as regioisomers. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).
Protocol:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase and pack it into a glass column.
-
Sample Loading: Dissolve the partially purified compound in a minimal amount of the mobile phase or a stronger solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column.
-
Elution: Elute the column with an appropriate mobile phase, starting with a less polar solvent system and gradually increasing the polarity. For pyrazole carboxylic acids, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), often with a small amount of acetic or formic acid to improve peak shape, is effective.[7]
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin-Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation:
| Parameter | Recommended Value/System | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate gradient with 0.5-1% Acetic Acid | Provides good separation for moderately polar compounds; the acid suppresses the deprotonation of the carboxylic acid, reducing tailing. |
Part 4: Purity and Identity Confirmation
Principle: It is crucial to confirm the purity and structural integrity of the final product using appropriate analytical techniques.
High-Performance Liquid Chromatography (HPLC):
-
Method: Reversed-phase HPLC (RP-HPLC) is the method of choice for assessing the purity of pyrazole derivatives.[8][9]
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Detection: UV detection at a wavelength where the pyrazole ring absorbs (typically around 210-260 nm) is suitable.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (10-13 ppm).[10] The protons on the propyl group and the pyrazole ring will have characteristic chemical shifts and coupling patterns.
-
¹³C NMR: Shows the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift (around 160-180 ppm).[10]
Mass Spectrometry (MS):
-
Confirms the molecular weight of the compound, providing further evidence of its identity.
Workflow for Purity and Identity Confirmation:
Figure 2: Workflow for the analytical confirmation of purified this compound.
References
-
Hanna, S. Y. (2017). Re: What solvent should I use to recrystallize pyrazoline? [Online forum post]. ResearchGate. Retrieved from [Link]
-
Kanokmedhakul, S. (2014). Re: How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Online forum post]. ResearchGate. Retrieved from [Link]
- Langer, P., & Ince, S. (2011). Method for purifying pyrazoles. Google Patents.
- Pawar, S. S., et al. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method.
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]
- Jiang, H., et al. (2015). Process for preparing alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylate and its analogs. Google Patents.
- Ilhan, I. O., et al. (2011). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry, 23(12), 5373-5376.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Balaraman, K., et al. (2017). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry, 19(2), 459-464.
- Sridhar, M., et al. (2016). Synthesis and Evaluation of Liquid Crystal and Biological Studies of Pyrazolo Linked Pyridine Carboxylic Acids. International Journal of Pharmaceutical and Clinical Research, 8(11), 1504-1509.
-
SpectraBase. (n.d.). 3-Isobutyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
- Ochi, Y., et al. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Synform, 2018(12), A197-A199.
-
SpectraBase. (n.d.). 1-(2-furoyl)-3-propylpyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]
- Fuenfschilling, P. C., et al. (2015). Process for the preparation of pyrazole carboxylic acid derivatives. Google Patents.
- Hacıalioğlu, T., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gazi University Journal of Science, 32(4), 1235-1245.
- Anonymous. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
- van der Zalm, P., et al. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute lactic acid. Chemical Engineering Research and Design, 138, 335-347.
-
LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
- Syngenta Participations AG. (2014). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. Google Patents.
-
Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
- Lian, G., et al. (2020). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents.
- Wang, Y., et al. (2018). Purity Analysis of 3, 4-Dinitropyrazole by High Performance Liquid Chromatography.
- Thompson, R. L., et al. (2024). Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations. Green Chemistry, 26(18), 10237-10248.
- Sreekanth, T., et al. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 9(5), 629-637.
- Gomaa, A. M., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 844-877.
- Interchim. (n.d.). HPLC Organic Acid Analysis.
Sources
- 1. US20150158818A1 - Process for the preparation of pyrazole carboxylic acid derivatives - Google Patents [patents.google.com]
- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ijcpa.in [ijcpa.in]
- 10. chem.libretexts.org [chem.libretexts.org]
The Pyrazole Scaffold in Modern Drug Discovery: Application Notes for 3-Propyl-1H-pyrazole-4-carboxylic Acid
Introduction: The Versatility of the Pyrazole Nucleus
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone of medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging with a wide array of biological targets. This has led to the successful development of numerous FDA-approved drugs across diverse therapeutic areas, from the anti-inflammatory celecoxib to the anticancer agent crizotinib.[2] The pyrazole core can act as a bioisosteric replacement for a phenyl ring, often enhancing potency and improving critical physicochemical properties like solubility and metabolic stability.[2]
Within this privileged class of compounds, the 3-substituted-1H-pyrazole-4-carboxylic acid motif has emerged as a particularly fruitful template for discovery. This is exemplified by the significant commercial success of fungicides bearing a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core, which act by inhibiting the crucial enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain.[3][4]
This document provides a detailed technical guide for researchers and drug development professionals on the potential applications of 3-Propyl-1H-pyrazole-4-carboxylic acid . While direct literature on this specific analogue is sparse, this guide will leverage data from closely related compounds to establish a strong rationale for its investigation, provide detailed synthetic and screening protocols, and outline a strategic path for its exploration in drug discovery programs.
Scientific Rationale for Investigation
The primary impetus for investigating this compound stems from the well-established biological activity of its close analogues. The substitution at the 3-position of the pyrazole ring is a critical determinant of biological activity.
Primary Hypothesis: Succinate Dehydrogenase (SDH) Inhibition
The most compelling hypothesis is that this compound is a precursor for potent inhibitors of succinate dehydrogenase (SDH), also known as mitochondrial complex II. A multi-billion dollar class of agricultural fungicides, including isopyrazam, bixafen, and fluxapyroxad, are amides derived from the closely related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[3][4] These fungicides function by blocking the quinone-binding site of the SDH enzyme complex, thereby disrupting fungal respiration.
The replacement of the difluoromethyl group with a propyl group represents a logical step in exploring the structure-activity relationship (SAR) at this position. The propyl group, while electronically different, has a similar steric profile. It is therefore highly probable that amide derivatives of this compound will exhibit inhibitory activity against SDH. This opens up potential applications not only in agrochemicals but also in human health, as SDH is being explored as a target in certain cancers and parasitic diseases.
Secondary Avenues: Broader Therapeutic Potential
Beyond SDH inhibition, the broader pyrazole class exhibits a vast range of pharmacological activities, suggesting that this compound could be a valuable screening compound for other targets.[1][5] Documented activities for pyrazole derivatives include:
-
Anti-inflammatory and Analgesic: Many pyrazole-containing nonsteroidal anti-inflammatory drugs (NSAIDs) have been developed.[1]
-
Anticancer: Various pyrazole derivatives have shown potent antiproliferative activity against a range of cancer cell lines.[6]
-
Antibacterial and Antifungal: The pyrazole scaffold is present in numerous antimicrobial agents.[5]
Therefore, a comprehensive screening campaign against targets in these therapeutic areas is a scientifically sound secondary strategy.
Experimental Protocols and Methodologies
The following sections provide detailed, actionable protocols for the synthesis and biological evaluation of this compound.
PART 1: Synthesis Protocol
The most common and efficient method for constructing the 3-substituted-pyrazole-4-carboxylic acid core is the cyclocondensation of a hydrazine with a 1,3-dicarbonyl equivalent.[7][8] The following protocol is adapted from established syntheses of analogous compounds.
Workflow for Synthesis of this compound
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 8. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
Application Notes & Protocols: 3-Propyl-1H-pyrazole-4-carboxylic acid
A Technical Guide for Advanced Research and Development
Abstract & Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved pharmaceuticals and its versatile chemical nature.[1][2] Compounds incorporating this five-membered diazole ring system exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[3][4][5] 3-Propyl-1H-pyrazole-4-carboxylic acid is a functionalized pyrazole derivative that serves as a critical building block for the synthesis of novel molecular entities. Its structure, featuring a reactive carboxylic acid group and a lipophilic propyl chain, offers medicinal chemists a strategic starting point for developing new therapeutic agents through structure-activity relationship (SAR) studies.[5][6]
This document provides in-depth application notes and detailed experimental protocols for the utilization of this compound in a research setting. It is intended for researchers, chemists, and drug development professionals engaged in the discovery of new chemical entities (NCEs).
Physicochemical Properties & Data
Proper characterization is the foundation of reproducible science. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂ | [7] |
| Molecular Weight | 154.17 g/mol | [7] |
| IUPAC Name | This compound | [7] |
| CAS Number | 144969-95-5 | [7] |
| Appearance | White to off-white solid (typical) | General Knowledge |
| Solubility | Soluble in methanol, DMSO, DMF; sparingly soluble in water | General Knowledge |
Core Research Applications
The utility of this compound stems from its bifunctional nature: the pyrazole ring acts as a stable, pharmacologically relevant core, while the carboxylic acid serves as a versatile chemical handle for diversification.
Application I: Scaffold for Medicinal Chemistry & Drug Discovery
The primary application of this compound is as a foundational scaffold for creating libraries of derivative compounds, most commonly amides and esters. The carboxylic acid moiety is readily converted into a wide array of functional groups, allowing for systematic exploration of the chemical space around the pyrazole core.
Causality: The amide bond is one of the most common linkages in pharmaceuticals due to its high metabolic stability and ability to participate in hydrogen bonding, a key interaction for target binding. By coupling the pyrazole acid with a diverse set of amines, researchers can modulate properties such as:
-
Target Affinity & Selectivity: Introducing different substituents can create new interactions with the biological target (e.g., kinases, GPCRs, enzymes), enhancing potency and selectivity.[5]
-
Pharmacokinetics (ADME): Altering lipophilicity, polarity, and size impacts absorption, distribution, metabolism, and excretion. For example, adding a basic amine can improve aqueous solubility.
-
Structure-Activity Relationships (SAR): A library of amides allows for the systematic study of how structural changes affect biological activity, guiding the design of more potent and drug-like molecules.[8]
The diagram below illustrates the central role of this pyrazole building block in a typical drug discovery workflow.
Caption: Drug discovery workflow using the pyrazole scaffold.
Application II: Linker for Metal-Organic Frameworks (MOFs)
Pyrazole carboxylic acids are effective organic linkers for the synthesis of Metal-Organic Frameworks (MOFs).[9] MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic ligands.
Causality: The structure of this compound is ideal for this application.
-
Coordination Sites: The deprotonated carboxylate group provides a strong coordination site for metal ions. Additionally, the two adjacent nitrogen atoms of the pyrazole ring can act as secondary coordination sites, allowing for the formation of robust and well-defined framework topologies.[9]
-
Porosity Tuning: The propyl group provides steric bulk that can be used to tune the pore size and internal surface environment of the resulting MOF.
Potential applications for MOFs derived from this linker include gas storage, catalysis, and chemical sensing.[9]
Experimental Methodologies & Protocols
Safety Precaution: All protocols must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: Synthesis of this compound
This protocol is based on the well-established Knorr pyrazole synthesis, a reliable method for constructing the pyrazole ring via cyclocondensation.[10]
Principle: The synthesis involves the reaction of a β-ketoester equivalent with hydrazine. The initial condensation forms a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. Subsequent hydrolysis of the ester yields the final carboxylic acid.
Caption: Workflow for the synthesis of the title compound.
Materials & Reagents:
-
Ethyl 3-oxohexanoate (β-ketoester)
-
Triethyl orthoformate
-
Acetic anhydride
-
Hydrazine hydrate (handle with extreme care)
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated and 1M)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Part A: Synthesis of Ethyl 3-propyl-1H-pyrazole-4-carboxylate
-
Form the Enol Ether Intermediate: In a round-bottom flask equipped with a reflux condenser, combine ethyl 3-oxohexanoate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (2.5 eq). Heat the mixture at 120-130 °C for 2-3 hours. Monitor the reaction by TLC.
-
Rationale: This step creates the necessary 1,3-dicarbonyl equivalent (an ethoxymethylene β-ketoester) required for regioselective cyclization with the asymmetric hydrazine.
-
-
Remove Volatiles: After cooling, remove excess reagents under reduced pressure using a rotary evaporator. The crude intermediate is often used directly in the next step.
-
Cyclization: Dissolve the crude intermediate in absolute ethanol. Cool the solution in an ice bath (0 °C). Add hydrazine hydrate (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Rationale: The dropwise addition at low temperature controls the exothermic reaction between the carbonyl compound and hydrazine.
-
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). The formation of the pyrazole product may result in a precipitate.
-
Isolation of Ester: Remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude pyrazole ester. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) if necessary.
Part B: Hydrolysis to this compound [10]
-
Saponification: Dissolve the pyrazole ester from Part A in a mixture of ethanol and water (e.g., 2:1 ratio). Add an excess of sodium hydroxide (2.0-3.0 eq) pellets or a concentrated aqueous solution.
-
Heating: Heat the mixture to reflux (or 60-80 °C) for 2-4 hours until TLC analysis indicates complete consumption of the starting ester.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the aqueous solution in an ice bath and slowly acidify by adding concentrated HCl dropwise until the pH is ~2. A white precipitate of the carboxylic acid should form.
-
Rationale: The product is insoluble in acidic aqueous media, allowing for its isolation by precipitation.
-
-
Isolation and Drying: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield the final product, this compound.
Protocol 2: Synthesis of a Representative Amide Derivative
This protocol details the coupling of the synthesized pyrazole carboxylic acid with a primary or secondary amine using a standard peptide coupling agent, EDC, in the presence of HOBt.
Principle: The carboxylic acid is activated by a coupling reagent (e.g., EDC) to form a highly reactive intermediate. This intermediate is susceptible to nucleophilic attack by the amine, forming the stable amide bond. HOBt is often added to suppress side reactions and improve efficiency. An alternative is converting the acid to an acid chloride with thionyl chloride followed by reaction with the amine.[10]
Caption: General workflow for pyrazole amide synthesis.
Materials & Reagents:
-
This compound (from Protocol 1)
-
Desired amine (e.g., benzylamine, morpholine)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Dissolution: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq), HOBt (1.2 eq), and the chosen amine (1.1 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0-3.0 eq) to the solution.
-
Rationale: The base neutralizes the HOBt and any hydrochloride salts present, ensuring the amine is in its free, nucleophilic form.
-
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise, keeping the temperature low.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Quenching and Extraction: Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Rationale: The acid wash removes excess amine and DIPEA. The base wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.
References
-
Faria, J. V., et al. (2017). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]
-
Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
-
Scuola, C., et al. (2020). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. [Link]
-
Verma, P., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
-
Prajapati, S. M., & Patel, K. D. (2015). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Science and Research. [Link]
-
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
-
Li, Z. M., et al. (2001). Synthesis and biological activity of 3-methyl-1H-pyrazole-4-carboxylic ester derivatives. Chinese Journal of Chemistry. [Link]
-
Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. PubMed Central. [Link]
-
Aggarwal, N., & Kumar, R. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
El Boutaybi, M., et al. (2020). Importance of pyrazole carboxylic acid in MOFs preparation. ResearchGate. [Link]
-
Patel, K. D., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
-
Li, Z. M., et al. (2001). Synthesis and biological activity of 3-methyl-1H- pyrazole-4-carboxylic ester derivatives. Request PDF. [Link]
-
Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmaceuticals | Special Issue : Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation [mdpi.com]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. This compound [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Strategic Use of 3-Propyl-1H-pyrazole-4-carboxylic Acid in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 3-Propyl-1H-pyrazole-4-carboxylic acid as a versatile building block in contemporary organic synthesis. With a primary focus on its application in the development of agrochemicals and pharmaceuticals, these notes offer detailed synthetic protocols, mechanistic insights, and a discussion of the strategic considerations for its use. The content is designed for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel bioactive molecules.
Introduction: The Pyrazole Scaffold in Applied Chemistry
The pyrazole nucleus is a privileged scaffold in medicinal and agricultural chemistry, renowned for its metabolic stability and diverse biological activities.[1][2] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound is a particularly valuable intermediate, offering a synthetically accessible handle for the introduction of various functionalities, most notably through amide bond formation. Its structural analogues, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, are key components in a blockbuster class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[3][4][5] This precedent underscores the potential of the propyl variant in the discovery of new agrochemicals and pharmaceuticals.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂ | Inferred |
| Molecular Weight | 154.17 g/mol | Inferred |
| Appearance | Off-white to pale yellow solid | Typical for this class of compounds |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water | Typical for this class of compounds |
Note: Experimental data for the specific compound this compound is not widely published. The data presented here is based on the analysis of structurally similar pyrazole carboxylic acids. Researchers should perform their own characterization for confirmation.
Synthetic Protocols
The synthesis of this compound can be achieved through a reliable multi-step sequence. The following protocols are based on established methodologies for analogous pyrazole syntheses.
Diagram: Synthetic Workflow
Caption: Synthetic pathway to this compound.
Protocol 1: Synthesis of Ethyl 3-oxohexanoate
This initial step involves the acylation of Meldrum's acid followed by ethanolysis to yield the β-keto ester.
Materials:
-
2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)
-
Pyridine
-
Butyryl chloride
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Magnesium sulfate (anhydrous)
-
Ethanol (absolute)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve Meldrum's acid (1 equivalent) in DCM.
-
Add pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add butyryl chloride (1 equivalent) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours.
-
Wash the reaction mixture with 1 M HCl (2 x volume of DCM), followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude acylated Meldrum's acid as an oil.
-
Dissolve the crude oil in absolute ethanol and heat to reflux for 6 hours.[6]
-
Remove the ethanol under reduced pressure and purify the residue by vacuum distillation to afford ethyl 3-oxohexanoate.
Protocol 2: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxohexanoate
This step prepares the key intermediate for pyrazole ring formation.
Materials:
-
Ethyl 3-oxohexanoate
-
Triethyl orthoformate
-
Acetic anhydride
Procedure:
-
Combine ethyl 3-oxohexanoate (1 equivalent), triethyl orthoformate (2 equivalents), and acetic anhydride (3 equivalents) in a flask equipped with a distillation head.[3][7]
-
Heat the mixture to 130 °C for 5-6 hours, allowing for the distillation of ethyl acetate formed during the reaction.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Remove the excess triethyl orthoformate and acetic anhydride by distillation under reduced pressure.
-
Purify the residue by vacuum distillation to yield ethyl 2-(ethoxymethylene)-3-oxohexanoate as a yellow oil.
Protocol 3: Synthesis of Ethyl 3-propyl-1H-pyrazole-4-carboxylate
This is the crucial cyclization step to form the pyrazole ring.
Materials:
-
Ethyl 2-(ethoxymethylene)-3-oxohexanoate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve ethyl 2-(ethoxymethylene)-3-oxohexanoate (1 equivalent) in ethanol in a round-bottom flask.
-
Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.[8]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to give ethyl 3-propyl-1H-pyrazole-4-carboxylate.
Protocol 4: Hydrolysis to this compound
The final step is the saponification of the ester to the desired carboxylic acid.
Materials:
-
Ethyl 3-propyl-1H-pyrazole-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Suspend ethyl 3-propyl-1H-pyrazole-4-carboxylate (1 equivalent) in a 2 M aqueous solution of NaOH.
-
Heat the mixture to 80-90 °C and stir until the reaction is complete (TLC analysis).
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Acidify the filtrate to pH 2-3 with concentrated HCl while cooling in an ice bath.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Applications in Organic Synthesis
The primary synthetic utility of this compound lies in its conversion to amides, which are prevalent in a wide range of bioactive molecules.
Diagram: Application Workflow
Caption: General workflow for the application of the title compound.
Application Protocol 1: Synthesis of Pyrazole-4-carboxamides as Potential SDHI Fungicides
This protocol describes a general method for coupling the title compound with an aniline, a common structural motif in SDHI fungicides.[3][4]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Aniline derivative (e.g., 2-chloroaniline)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Acid Chloride Formation: In a flame-dried flask under a nitrogen atmosphere, suspend this compound (1 equivalent) in DCM. Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction can be gently heated to reflux if necessary to drive to completion.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-Propyl-1H-pyrazole-4-carbonyl chloride.
-
Amide Coupling: In a separate flask, dissolve the aniline derivative (1 equivalent) and triethylamine (1.5 equivalents) in DCM.
-
Cool the solution to 0 °C and add a solution of the crude acid chloride in DCM dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pyrazole-4-carboxamide.
Causality: The conversion of the carboxylic acid to the more reactive acid chloride is a classic strategy to facilitate amide bond formation with the less nucleophilic aniline. The base is essential to neutralize the HCl generated during the reaction.
Application Protocol 2: Synthesis of Pyrazole-4-carboxamides as Potential Kinase Inhibitors
Materials:
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Substituted aminopyrazole (e.g., 4-amino-3-methyl-1H-pyrazole)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted aminopyrazole (1.1 equivalents) in DMF.
-
Add DIPEA (2 equivalents) to the solution.
-
Add HATU (1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the target amide.
Causality: Peptide coupling reagents like HATU are highly efficient for amide bond formation under mild conditions, which is often necessary when working with complex and sensitive substrates common in medicinal chemistry.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely published synthetic transformations. The successful synthesis of the target compound and its derivatives can be validated at each step using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the carboxylic acid and amide).
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of potential bioactive molecules. Its straightforward synthesis and the reactivity of its carboxylic acid functionality make it an attractive starting material for the creation of libraries of compounds for screening in both agrochemical and pharmaceutical research. The protocols and insights provided in this guide are intended to facilitate the effective use of this compound in the pursuit of novel chemical entities.
References
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (URL: [Link])
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (URL: Not provided in search results)
-
Synthesis of ethyl 3-oxohexanoate. (URL: [Link])
-
Solved Design a synthesis of ethyl 2-ethyl-3-oxohexanoate | Chegg.com. (URL: [Link])
-
Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. (URL: [Link])
- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (URL: Not provided in search results)
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (URL: [Link])
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (URL: [Link])
- DETRIFLUOROACETYLATION OF ETHYL 2-(ETHOXYMETHYLENE)- 4,4,4-TRIFLUORO-3-OXOBUTANOATE. (URL: Not provided in search results)
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (URL: [Link])
-
(PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (URL: [Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (URL: [Link])
-
Design, synthesis, antifungal activity and molecular docking of novel pyrazole-4-carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors. (URL: [Link])
- 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. (URL: Not provided in search results)
- The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. (URL: Not provided in search results)
-
Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors. (URL: [Link])
-
Novel succinate dehydrogenase inhibitors containing oxime ester structures: design, synthesis, and biological activities. (URL: [Link])
-
Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. (URL: [Link])
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (URL: [Link])
- WO2011064798A1 - Process for the preparation of a pyrazole deriv
- Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. (URL: Not provided in search results)
- WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (URL: )
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Design, synthesis, antifungal activity and molecular docking of novel pyrazole-4-carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- 7. Ethyl 2-(ethoxymethylene)acetoacetate synthesis - chemicalbook [chemicalbook.com]
- 8. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Notes and Protocols: 3-Propyl-1H-pyrazole-4-carboxylic acid
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and key reactions of 3-Propyl-1H-pyrazole-4-carboxylic acid. This document outlines detailed protocols, explains the underlying chemical principles, and offers insights into the practical applications of this versatile heterocyclic building block.
Introduction: The Significance of Pyrazole Carboxylic Acids
Pyrazole derivatives are a cornerstone in medicinal chemistry and agrochemical research, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, antifungal, and herbicidal properties.[1][2] The carboxylic acid functionality at the 4-position of the pyrazole ring serves as a crucial synthetic handle, allowing for the facile introduction of various functional groups through esterification, amidation, and other transformations. This enables the exploration of vast chemical space in drug discovery and lead optimization processes.[2][3] this compound, in particular, is a valuable intermediate for creating analogues of bioactive molecules where the propyl group can modulate lipophilicity and target engagement.
Part 1: Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence, beginning with the condensation of a β-ketoester with a hydrazine source. A plausible and efficient synthetic route is outlined below.
Synthetic Workflow Diagram
Caption: Synthetic route to this compound.
Protocol 1: Synthesis of Ethyl 3-propyl-1H-pyrazole-4-carboxylate
This protocol describes the cyclocondensation reaction to form the pyrazole core.
Materials:
-
Ethyl 2-formylhexanoate
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of ethyl 2-formylhexanoate (1 equivalent) in absolute ethanol (5 mL/mmol), add a catalytic amount of glacial acetic acid (0.1 equivalents).
-
Slowly add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. The reaction mixture may exotherm slightly.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 3-propyl-1H-pyrazole-4-carboxylate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Hydrolysis to this compound
This protocol details the saponification of the ester to the final carboxylic acid.
Materials:
-
Ethyl 3-propyl-1H-pyrazole-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl, 2M)
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the crude or purified ethyl 3-propyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add a solution of sodium hydroxide (2-3 equivalents) in water.
-
Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ester.
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid. A precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel, and wash the filter cake with cold water.
-
Dry the product under vacuum to afford this compound as a solid.
Part 2: Key Reactions of this compound
The carboxylic acid group is a versatile functional group that can undergo several important transformations. The following sections detail the protocols for esterification, amide coupling, and decarboxylation.
Esterification
The conversion of the carboxylic acid to an ester is a fundamental transformation, often employed to modify solubility or to protect the acid group. Fischer esterification is a classic method for this purpose.[4]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Suspend this compound (1 equivalent) in an excess of anhydrous methanol.
-
Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents) dropwise while stirring.
-
Heat the reaction mixture to reflux for 6-12 hours. The reaction should be monitored by TLC.
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the methyl ester, which can be further purified by chromatography if needed.
Amide Coupling
Amide bond formation is one of the most important reactions in medicinal chemistry, as the amide linkage is a key feature of many biologically active molecules.[5] The use of coupling agents is a common and efficient method for this transformation.[5]
Caption: General workflow for amide bond formation.
Materials:
-
This compound
-
Desired amine (1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Decarboxylation
Decarboxylation of pyrazole-4-carboxylic acids can be achieved under thermal or catalytic conditions to yield the corresponding pyrazole. This reaction is useful for accessing pyrazoles with a hydrogen at the 4-position. While often requiring harsh conditions, certain methods can facilitate this transformation.[6][7][8]
This protocol is adapted from general methods for heteroaromatic carboxylic acid decarboxylation.
Materials:
-
This compound
-
Copper(I) oxide (Cu₂O) (catalyst)
-
Quinoline (solvent)
-
Sand bath or high-temperature heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) and a catalytic amount of copper(I) oxide (e.g., 0.1 equivalents).
-
Add quinoline as the solvent.
-
Heat the mixture to a high temperature (e.g., 180-220 °C) and maintain for several hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Filter the mixture to remove the copper catalyst.
-
Wash the organic solution with an acidic aqueous solution (e.g., 1M HCl) to remove the quinoline.
-
Wash with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the resulting 3-propyl-1H-pyrazole by chromatography or distillation.
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | C₇H₁₀N₂O₂ | 154.17 | Solid |
| Ethyl 3-propyl-1H-pyrazole-4-carboxylate | C₉H₁₄N₂O₂ | 182.22 | Oil or Solid |
| Methyl 3-propyl-1H-pyrazole-4-carboxylate | C₈H₁₂N₂O₂ | 168.20 | Oil or Solid |
| 3-Propyl-1H-pyrazole | C₆H₁₀N₂ | 110.16 | Oil or Solid |
Conclusion
This compound is a valuable and versatile building block in synthetic and medicinal chemistry. The protocols detailed in these application notes provide a practical framework for its synthesis and subsequent chemical modifications. The ability to readily perform esterification, amide coupling, and decarboxylation reactions opens up a multitude of possibilities for the design and synthesis of novel compounds with potential therapeutic or agrochemical applications.
References
- CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)
-
PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES - European Patent Office. [Link]
-
Synthesis and Properties of Pyrazoles - Encyclopedia.pub. [Link]
-
Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF - ResearchGate. [Link]
-
Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing). [Link]
-
Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole - Slideshare. [Link]
-
Synthesis and some reactions of 4H-pyrazole derivatives. [Link]
-
Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis - ACS Publications. [Link]
-
3-Isobutyl-1-phenyl-1H-pyrazole-4-carboxylic acid - SpectraBase. [Link]
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]
-
Esterification of pyrazole-3- and 4-carboxylic acids | Request PDF - ResearchGate. [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI. [Link]
-
CID 66846971 | C8H8N4O4 - PubChem. [Link]
- WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google P
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. [Link]
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. [Link]
-
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide - PubChem. [Link]
-
Amide Synthesis - Fisher Scientific. [Link]
-
(PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid - ResearchGate. [Link]
- WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google P
-
1H-Pyrazole-4-carboxamide, 3-amino- | C4H6N4O | CID 79254 - PubChem. [Link]
- CN102844306B - Process for preparation of pyrazole carboxylic acid amide - Google P
-
Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
3-Phenyl-1H-pyrazole-4-carboxylic acid - Amerigo Scientific. [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Derivatization of 3-Propyl-1H-pyrazole-4-carboxylic acid
An Application Guide for the Synthetic
Prepared by: Gemini, Senior Application Scientist
Introduction: The Pyrazole Core in Modern Chemistry
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in medicinal chemistry.[1] Its presence in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib, underscores its therapeutic importance.[2][3] The 3-Propyl-1H-pyrazole-4-carboxylic acid scaffold is a versatile building block, offering multiple reaction sites for chemical modification. The ability to selectively derivatize this core allows for the systematic exploration of chemical space, enabling researchers to fine-tune molecular properties for applications in drug discovery, agrochemicals, and materials science.[4]
This document provides a detailed guide to the primary derivatization strategies for this compound, focusing on reactions at the carboxylic acid moiety and the pyrazole ring nitrogens. The protocols herein are designed to be robust and reproducible, and the guide explains the underlying chemical principles to empower researchers to adapt and innovate.
Molecular Overview and Strategic Derivatization Points
The structure of this compound presents two primary loci for chemical modification:
-
The Carboxylic Acid Group (-COOH) at C4: This functional group is a versatile handle for forming esters, amides, and other related functionalities.
-
The Ring Nitrogen Atoms (N1-H and N2): The acidic N-H proton at the N1 position can be removed to generate a nucleophilic anion, which can then be functionalized, typically via alkylation or arylation.[5] However, the tautomeric nature of the pyrazole ring means that substitution can potentially occur at either N1 or N2, presenting a regioselectivity challenge.[6]
The following diagram illustrates the key derivatization pathways from the parent molecule.
Caption: Key derivatization pathways for this compound.
Part 1: Derivatization of the Carboxylic Acid Group
The carboxylic acid is arguably the most versatile functional group on the scaffold. Its conversion to amides and esters is fundamental for creating libraries of new chemical entities.
Amide Bond Formation: Synthesis of Pyrazole-4-Carboxamides
Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding. Two primary strategies are presented: a robust two-step method via an acid chloride intermediate and a milder, direct one-pot coupling.
This classic approach involves activating the carboxylic acid by converting it to a highly reactive acid chloride. This method is highly effective for a wide range of amines, including less nucleophilic ones.
Caption: Workflow for two-step amidation via an acid chloride intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Catalytic N,N-Dimethylformamide (DMF)
-
Primary or secondary amine (R₁R₂NH)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1.0 equiv) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops). Add oxalyl chloride (1.2 equiv) dropwise at room temperature. The reaction is monitored by the evolution of gas (CO₂ and CO). Stir for 1-2 hours until the reaction is complete. The solvent and excess reagent are carefully removed in vacuo to yield the crude acid chloride, which is typically used immediately in the next step.
-
Amidation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath. In a separate flask, dissolve the desired amine (1.1 equiv) and TEA (1.5 equiv) in DCM. Add the amine solution dropwise to the acid chloride solution.
-
Reaction & Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC or LC-MS. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization.
Causality: The conversion to an acid chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine.[7] DMF catalyzes the formation of the Vilsmeier reagent, which is the active species in the chlorination.[4] The base (TEA) is crucial in the second step to neutralize the HCl generated during the reaction.
Direct coupling methods avoid the harsh conditions of acid chloride formation and are suitable for sensitive substrates. These reactions rely on activating agents that convert the carboxylic acid's hydroxyl group into a better leaving group in situ.
Comparison of Common Coupling Reagents
| Coupling Reagent | Activating Additive | Key Advantages | Considerations |
| EDC (Carbodiimide) | HOBt or HOAt | Cost-effective, water-soluble byproducts. | Can cause epimerization in chiral acids. |
| HATU (Uronium) | N/A (contains HOAt moiety) | Very fast, high yielding, low epimerization. | More expensive, can be moisture-sensitive. |
| T3P (Phosphonic Anhydride) | N/A | Excellent for hindered substrates, clean byproducts. | Requires a stoichiometric base. |
Materials:
-
This compound
-
Amine (R₁R₂NH)
-
Coupling agent (e.g., HATU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM)
Procedure:
-
To a solution of this compound (1.0 equiv), the amine (1.1 equiv), and HATU (1.1 equiv) in anhydrous DMF, add DIPEA (2.0 equiv) at room temperature.
-
Stir the mixture for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash extensively with water and brine to remove DMF and byproducts.
-
Dry the organic layer, concentrate, and purify as described in Protocol 1.
Causality: Coupling agents like HATU react with the carboxylate to form a highly reactive activated ester. This intermediate is then readily displaced by the amine nucleophile to form the stable amide bond, regenerating the coupling agent's core structure in a catalytic cycle.[8]
Part 2: Derivatization of the Pyrazole Ring
N-Alkylation: Controlling Regioselectivity
Alkylation of the pyrazole nitrogen is a common strategy to block a hydrogen-bond donor site and modulate lipophilicity. For an unsymmetrical pyrazole like the title compound, alkylation can lead to a mixture of N1 and N2 regioisomers.[6]
This is the most common method for N-alkylation. The choice of base and solvent can influence the regioselectivity. For 3-substituted pyrazoles, alkylation generally favors the less sterically hindered N1 position, a preference that can be enhanced by using specific conditions.[9]
Materials:
-
This compound (or its corresponding ester to avoid competing reaction at the acid)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Base (e.g., K₂CO₃, NaH)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
Deprotonation: To a solution of the pyrazole starting material (1.0 equiv) in anhydrous DMF, add a base such as K₂CO₃ (2.0 equiv) or NaH (1.2 equiv, handled with extreme care) at 0 °C. Stir for 30 minutes to form the pyrazolate anion.
-
Alkylation: Add the alkyl halide (1.1 equiv) dropwise to the suspension. Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Work-up: Quench the reaction by carefully adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by silica gel column chromatography. The two regioisomers, if formed, can often be separated at this stage.
Causality & Selectivity: The reaction proceeds via an Sɴ2 mechanism. Deprotonation of the N-H generates the nucleophilic pyrazolate anion.[5] For 3-Propyl-1H-pyrazole, the propyl group at the C3 position sterically shields the adjacent N2 nitrogen. Consequently, the incoming electrophile (alkyl halide) will preferentially attack the more accessible N1 nitrogen. Studies have shown that a K₂CO₃/DMSO system can provide excellent N1-selectivity for 3-substituted pyrazoles.[9] Using an ester derivative of the starting material is highly recommended to prevent the base from deprotonating the carboxylic acid, which would complicate the reaction. The ester can be hydrolyzed back to the acid post-alkylation if desired.
Characterization of Derivatives
Successful synthesis of the target derivatives should be confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic shifts for the newly introduced groups (e.g., new alkyl protons in esters or N-alkyl derivatives, amide N-H proton). ¹³C NMR will confirm the presence of new carbons and shifts in the carbonyl carbon resonance.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound, providing definitive proof of its identity.
-
Infrared (IR) Spectroscopy: Useful for confirming the functional group transformation. For example, the broad O-H stretch of the carboxylic acid (~3000 cm⁻¹) will disappear and be replaced by a sharp N-H stretch (~3300 cm⁻¹) and a strong C=O stretch (~1650 cm⁻¹) for an amide.[7]
References
-
Pathan, S., Repale, A., & Pal, G. (2020). In-Situ Synthesis of Active Pharmaceutical Ingredients Which Content Pyrazole Skeleton. Letters in Organic Chemistry, 17(10), 743-748. Available at: [Link]
-
Mali, R. K., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(23), 7293. Available at: [Link]
-
Gommaa, M. S. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 134. Available at: [Link]
-
Sharma, V., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6537. Available at: [Link]
-
Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharma Guideline. Available at: [Link]
-
Obi, T., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. Available at: [Link]
-
Singh, R., et al. (2018). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: [Link]
- Nakamura, H., et al. (1998). N-alkylation method of pyrazole. Google Patents, US5705656A.
- Nakamura, H., et al. (1996). N-alkylation method of pyrazole. Google Patents, EP0749963A1.
-
Salisbury, S. A., & Reeve, J. R. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Chemistry, 4(2), 527-538. Available at: [Link]
-
ResearchGate. (n.d.). Esterification of pyrazole-3- and 4-carboxylic acids. ResearchGate. Available at: [Link]
-
Chen, G., Shaughnessy, T. K., & Daugulis, O. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. ACS Catalysis, 5(4), 2384–2387. Available at: [Link]
-
Yang, Q., et al. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 21(10), 1373. Available at: [Link]
- Tobler, H., et al. (2012). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Google Patents, WO2012025469A1.
-
Janin, Y. L. (2003). Preparations of 4-Substituted 3-Carboxypyrazoles. ResearchGate. Available at: [Link]
- Sharma, P., et al. (2014). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. Google Patents, WO2014120397A1.
-
Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Available at: [Link]
-
Turgut, Z., & Ceylan, S. (2017). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]
-
Bozhanov, V., et al. (2022). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. Available at: [Link]
-
Le-Criq, A., et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 11(11), 1380. Available at: [Link]
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides | MDPI [mdpi.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
3-Propyl-1H-pyrazole-4-carboxylic acid for kinase inhibition studies
Application Note & Protocols
Topic: 3-Propyl-1H-pyrazole-4-carboxylic acid for Kinase Inhibition Studies For: Researchers, scientists, and drug development professionals.
A Methodological Framework for Evaluating this compound as a Novel Kinase Inhibitor
This document provides a comprehensive guide for the characterization of this compound, a representative member of the pyrazole class of compounds, for its potential as a protein kinase inhibitor. The protocols and workflows detailed herein are designed to systematically assess its inhibitory activity, from initial biochemical screening to validation in cellular models and analysis of downstream signaling pathways.
Introduction: The Pyrazole Scaffold in Kinase Inhibitor Discovery
Protein kinases are critical regulators of a vast majority of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them one of the most important classes of drug targets.[2] The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form key interactions within the ATP-binding pocket of various kinases.[3][4][5] Numerous FDA-approved drugs and clinical candidates incorporate this heterocyclic motif, demonstrating its utility in developing potent and selective inhibitors.[4][6]
This compound is a small molecule belonging to this promising class. While its specific biological targets are not yet widely characterized, its structure merits investigation. This guide outlines a strategic workflow to:
-
Identify potential kinase targets through broad-panel screening.
-
Quantify inhibitory potency (IC50) through detailed biochemical assays.
-
Validate target engagement and cellular activity.
-
Confirm the mechanism of action by analyzing downstream signaling pathways.
The following protocols are presented as a robust starting point, adaptable to specific kinases and cell lines of interest.
Compound Profile: this compound
| Property | Data | Source |
| Structure | PubChem | |
| Molecular Formula | C₇H₁₀N₂O₂ | [7] |
| Molecular Weight | 154.17 g/mol | [7] |
| CAS Number | 76424-47-0 | [7] |
| Physical Form | Solid | [7] |
| Solubility | Soluble in DMSO for stock solutions. Aqueous solubility may be limited and should be determined empirically for assay buffers. | General Practice |
Section 1: In Vitro Biochemical Kinase Assays
The initial step is to determine if this compound directly inhibits the enzymatic activity of purified kinases in a cell-free system. This approach isolates the interaction between the compound and the kinase, free from confounding cellular factors like membrane permeability.
Workflow for Kinase Inhibitor Characterization
Caption: A strategic workflow for kinase inhibitor discovery and validation.
Protocol 1.1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a universal, fluorescence-based method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.[8] This format is highly adaptable for high-throughput screening.
Principle: The kinase reaction consumes ATP, producing ADP. A coupling enzyme system uses the ADP to generate a fluorescent signal. The reduction in signal in the presence of the inhibitor reflects the level of kinase inhibition.
Materials:
-
This compound
-
Recombinant Kinase of Interest
-
Kinase-specific substrate (peptide or protein)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Assay Kit (e.g., ADP-Glo™, Kinase-Glo®, or similar)[1]
-
Assay Buffer (typically provided in kits)[1]
-
Black, low-volume 384-well assay plates
-
Multichannel pipettes
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create source plates for the dose-response curve. A common starting point is a 10-point, 3-fold dilution series.
-
-
Reaction Setup (per well of a 384-well plate):
-
Add 2.5 µL of Assay Buffer containing the recombinant kinase and substrate to each well.
-
Scientist's Note: The concentrations of kinase and substrate must be optimized beforehand to ensure the reaction is in the linear range.[1]
-
-
Transfer a small volume (e.g., 25 nL) of the serially diluted compound from the source plate to the assay plate.
-
Include "No Inhibitor" (DMSO only) controls for 0% inhibition and "No Enzyme" controls for 100% inhibition.[1]
-
Mix gently by orbital shaking for 1 minute.
-
-
Initiating the Kinase Reaction:
-
Prepare a solution of ATP in Assay Buffer. The final ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to accurately determine competitive inhibitor potency.
-
Add 2.5 µL of the ATP solution to each well to start the reaction.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and generate the detection signal by adding the ADP detection reagents according to the manufacturer's protocol.[1]
-
Incubate for the recommended time (e.g., 10-30 minutes) at room temperature to allow the signal to stabilize.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the "No Inhibitor" (0% inhibition) and "No Enzyme" (100% inhibition) controls.
-
Plot the normalized % inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Section 2: Cell-Based Assays for Target Validation
Positive results from biochemical assays must be confirmed in a more physiologically relevant context.[2][9] Cell-based assays determine if the compound can cross the cell membrane, engage its target in the complex intracellular environment, and elicit a functional response.
Protocol 2.1: Cellular Phosphorylation Assay via Western Blot
This protocol assesses target engagement by measuring the phosphorylation state of a direct downstream substrate of the target kinase. A potent inhibitor should decrease the phosphorylation of the substrate without affecting the total protein levels of the kinase or substrate.[10][11]
Principle: Cells are treated with the inhibitor, then lysed. The proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated substrate and the total amount of that substrate for normalization.[12]
Materials:
-
Cancer cell line expressing the target kinase (e.g., MCF-7, HCT116)[6]
-
Cell culture medium, FBS, and antibiotics
-
This compound
-
Phosphatase and protease inhibitor cocktails
-
Lysis Buffer (e.g., RIPA buffer)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)[12][13]
-
Primary antibodies (phospho-specific and total protein for the substrate)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow until they reach 70-80% confluency.
-
If the pathway is not basally active, serum-starve the cells overnight and then stimulate with an appropriate growth factor (e.g., EGF, FGF) to activate the kinase.
-
Treat the cells with a dose-response of this compound for a specified time (e.g., 1-4 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add ice-cold Lysis Buffer supplemented with phosphatase and protease inhibitors to each well.[13]
-
Scientist's Note: The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins during lysis.[12]
-
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Normalize the protein concentrations for all samples. Add SDS-PAGE sample buffer and heat at 95°C for 5 minutes.[10]
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.[13]
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, then apply the ECL substrate and capture the image.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the first set of antibodies using a stripping buffer.[11]
-
Re-probe the same membrane with an antibody against the total protein of the substrate (or a housekeeping protein like GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of the phospho-protein signal to the total protein signal for each treatment.
-
Plot the normalized phosphorylation against the inhibitor concentration to estimate cellular potency.
-
Illustrative Kinase Signaling Pathway
Caption: A representative RTK signaling pathway susceptible to kinase inhibition.
Data Presentation & Interpretation
Quantitative data from inhibition studies should be summarized clearly. The primary metric for potency is the IC50 value. A lower IC50 value indicates a more potent compound.
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| This compound | Kinase X | Experimental Value | Experimental Value |
| Reference Inhibitor | Kinase X | Literature Value | Literature Value |
| This compound | Kinase Y | Experimental Value | Experimental Value |
Interpretation: A significant rightward shift (a higher value) in the cellular IC50 compared to the biochemical IC50 may suggest poor cell permeability, compound efflux, or high intracellular ATP concentrations competing with the inhibitor.
Conclusion
The pyrazole scaffold is a cornerstone of modern kinase inhibitor design.[3][5] The systematic application of the biochemical and cell-based protocols outlined in this document provides a powerful and reliable framework for elucidating the inhibitory potential of novel compounds like this compound. By progressing from broad screening to detailed mechanistic studies, researchers can effectively identify and validate promising new therapeutic candidates for a range of kinase-driven diseases.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.[Link]
-
In vitro kinase assay. protocols.io.[Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.[Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry.[Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed.[Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.[Link]
-
In vitro NLK Kinase Assay. PMC.[Link]
-
In vitro kinase assay. Bio-protocol.[Link]
-
Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online.[Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC.[Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology.[Link]
-
Cell-based test for kinase inhibitors. INiTS.[Link]
-
Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Cell Signaling Technology (via YouTube).[Link]
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs.[Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Propyl-1H-pyrazole-5-carboxylic acid DiscoveryCPR 76424-47-0 [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. inits.at [inits.at]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for 3-Propyl-1H-pyrazole-4-carboxylic acid in Agrochemical Research
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and agrochemical evaluation of 3-Propyl-1H-pyrazole-4-carboxylic acid. Pyrazole carboxylic acid derivatives are a cornerstone in modern agrochemical discovery, with many commercialized products targeting essential fungal metabolic pathways.[1][2] This guide offers detailed, field-proven protocols for the multi-step synthesis of the title compound, its subsequent screening for fungicidal, herbicidal, and insecticidal activities, and methodologies to investigate its potential mechanism of action, with a focus on succinate dehydrogenase inhibition.
Introduction: The Significance of Pyrazole Carboxylic Acids in Crop Protection
The pyrazole ring is a privileged scaffold in the development of modern pesticides due to its broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[3][4] A particularly important class of pyrazole-based agrochemicals is the pyrazole carboxamides, many of which function as succinate dehydrogenase inhibitors (SDHIs).[1] SDHIs disrupt the fungal mitochondrial respiratory chain, leading to the cessation of energy production and eventual cell death.[1] this compound represents a key building block for the synthesis of novel pyrazole carboxamide derivatives. Its structural features, particularly the propyl group at the 3-position, offer a unique lipophilic profile that can influence the compound's interaction with target enzymes and its overall biological activity. The exploration of this and related structures is a promising avenue for the discovery of new, effective, and environmentally conscious crop protection solutions.
Synthesis and Characterization of this compound
The synthesis of this compound can be efficiently achieved through a multi-step process commencing with the formation of a β-keto ester, followed by cyclization with hydrazine and subsequent saponification. This approach, a variation of the well-established Knorr pyrazole synthesis, is robust and scalable.[1]
Synthesis Pathway Overview
Caption: Synthesis pathway for this compound.
Detailed Synthesis Protocol
Protocol 1: Synthesis of Ethyl 3-oxoheptanoate (β-Keto Ester)
-
Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add 200 mL of anhydrous toluene and 11.5 g (0.5 mol) of sodium metal.
-
Sodium Ethoxide Formation: Heat the mixture to reflux with vigorous stirring until all the sodium has reacted to form sodium ethoxide. Cool the resulting suspension to room temperature.
-
Condensation: Add a mixture of 65 g (0.5 mol) of ethyl pentanoate and 44 g (0.5 mol) of anhydrous ethyl acetate dropwise to the sodium ethoxide suspension over 2 hours with continuous stirring.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 4 hours. The formation of a thick precipitate will be observed.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of 100 mL of 20% aqueous acetic acid. Separate the organic layer, wash with 100 mL of water and 100 mL of brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield ethyl 3-oxoheptanoate as a colorless oil.
Protocol 2: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxoheptanoate
-
Reaction Setup: In a 250 mL round-bottom flask, combine 34.4 g (0.2 mol) of ethyl 3-oxoheptanoate and 44.4 g (0.3 mol) of triethyl orthoformate.
-
Reaction: Add 30.6 g (0.3 mol) of acetic anhydride to the mixture. Heat the reaction at 140-150 °C for 3 hours.
-
Purification: After cooling, remove the volatile by-products by distillation under reduced pressure to obtain the crude ethyl 2-(ethoxymethylene)-3-oxoheptanoate, which can be used in the next step without further purification.
Protocol 3: Synthesis of Ethyl 3-propyl-1H-pyrazole-4-carboxylate
-
Reaction Setup: Dissolve the crude ethyl 2-(ethoxymethylene)-3-oxoheptanoate (approximately 0.2 mol) in 200 mL of ethanol in a 500 mL round-bottom flask.
-
Cyclization: Cool the solution in an ice bath and add 10 g (0.2 mol) of hydrazine hydrate dropwise while maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Remove the ethanol under reduced pressure. Add 200 mL of water to the residue and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Protocol 4: Synthesis of this compound
-
Hydrolysis: Dissolve the purified ethyl 3-propyl-1H-pyrazole-4-carboxylate in 150 mL of a 2 M aqueous sodium hydroxide solution.
-
Reaction Completion: Heat the mixture to reflux for 4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a white solid.
Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the propyl group protons, the pyrazole ring proton, and the carboxylic acid proton. |
| ¹³C NMR | Resonances for the propyl carbons, the pyrazole ring carbons, and the carboxylic acid carbonyl carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₇H₁₀N₂O₂. |
| Melting Point | A sharp melting point range, indicating high purity. |
Biological Activity and Screening Protocols
The following protocols provide a framework for the preliminary screening of this compound for potential agrochemical applications.
Antifungal Activity Screening
Protocol 5: In Vitro Mycelial Growth Inhibition Assay
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetone) at a concentration of 10 mg/mL.
-
Media Preparation: Prepare potato dextrose agar (PDA) and autoclave. While the agar is still molten (around 50-60 °C), add the test compound to achieve final concentrations (e.g., 1, 10, 50, and 100 µg/mL). Pour the amended PDA into sterile Petri dishes. A solvent control (PDA with the same concentration of solvent) and a negative control (PDA only) should be included.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani) in the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the plate.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the colony in the control and 'dt' is the average diameter of the colony in the treated plate. Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth).
Herbicidal Activity Screening
Protocol 6: Petri Dish Seed Germination and Seedling Growth Assay
-
Compound Preparation: Prepare a series of aqueous solutions of the test compound at different concentrations (e.g., 10, 50, 100, and 500 ppm). An emulsifier may be necessary for poorly soluble compounds. A water or solvent control should be included.
-
Assay Setup: Place a sterile filter paper in a Petri dish and add 5 mL of the test solution.
-
Seed Placement: Arrange 10-20 seeds of a model monocot (e.g., barnyardgrass, Echinochloa crus-galli) and a model dicot (e.g., cress, Lepidium sativum) on the filter paper.
-
Incubation: Seal the Petri dishes with parafilm and incubate in a growth chamber with a defined light/dark cycle and temperature.
-
Data Collection: After 7-10 days, measure the germination rate, root length, and shoot length of the seedlings.
-
Analysis: Calculate the percentage of inhibition for each parameter compared to the control.
Insecticidal Activity Screening
Protocol 7: Leaf-Dip Bioassay for Foliar Pests
-
Compound Preparation: Prepare solutions of the test compound in an appropriate solvent with a surfactant at various concentrations (e.g., 50, 100, 250, and 500 ppm). A solvent/surfactant control is necessary.
-
Leaf Treatment: Dip leaves of a suitable host plant (e.g., cabbage for diamondback moth larvae, Plutella xylostella) into the test solutions for 10-20 seconds and allow them to air dry.
-
Insect Infestation: Place the treated leaves in a Petri dish lined with moist filter paper and introduce a known number (e.g., 10-20) of the target insect larvae.
-
Incubation: Maintain the Petri dishes at an appropriate temperature and humidity.
-
Data Collection: Record insect mortality at 24, 48, and 72 hours after treatment.
-
Analysis: Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula. Determine the LC₅₀ value (the concentration that causes 50% mortality).
Mechanism of Action Studies: Succinate Dehydrogenase (SDH) Inhibition
Given that many pyrazole carboxamides are SDH inhibitors, it is prudent to investigate if this compound or its derivatives exhibit this mechanism of action.
Experimental Workflow for SDH Inhibition Assay
Caption: Workflow for determining SDH inhibitory activity.
Protocol 8: Colorimetric SDH Inhibition Assay
This protocol is adapted from standard methods for measuring SDH activity using the artificial electron acceptor 2,6-dichlorophenolindophenol (DCIP), which changes from blue to colorless upon reduction.[4]
-
Mitochondria Isolation: Isolate mitochondria from the target fungus following established protocols involving cell lysis and differential centrifugation.
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.2).
-
Substrate Solution: 1 M sodium succinate in assay buffer.
-
DCIP Solution: 1 mM 2,6-dichlorophenolindophenol in assay buffer.
-
Test Compound: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of assay buffer.
-
Add 10 µL of the mitochondrial suspension.
-
Add 10 µL of the test compound dilution (or solvent for control).
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of succinate solution and 10 µL of DCIP solution.
-
-
Measurement: Immediately measure the decrease in absorbance at 600 nm in a microplate reader in kinetic mode for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Normalize the rates relative to the solvent control.
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Data Interpretation and Future Directions
The data generated from these protocols will provide a comprehensive profile of the agrochemical potential of this compound.
| Parameter | Interpretation | Next Steps |
| EC₅₀ (Fungicidal) | A low EC₅₀ value indicates high antifungal potency. | Further testing on a broader range of fungal pathogens; in vivo plant protection assays. |
| Inhibition % (Herbicidal) | High inhibition of root and/or shoot growth suggests herbicidal activity. | Greenhouse trials on target weed species and crop safety evaluation. |
| LC₅₀ (Insecticidal) | A low LC₅₀ value indicates high insecticidal activity. | Testing against a wider range of insect pests; evaluation of different modes of application. |
| IC₅₀ (SDH Inhibition) | A low IC₅₀ value suggests that the compound's mechanism of action is likely through SDH inhibition. | Further biochemical studies to confirm the binding site and mode of inhibition; derivatization to pyrazole carboxamides to enhance activity. |
The results from these initial screenings will guide the derivatization of this compound, particularly the synthesis of pyrazole carboxamides, to optimize its biological activity and spectrum of control. Structure-activity relationship (SAR) studies will be crucial in identifying the most promising lead compounds for further development in the agrochemical pipeline.
References
- Unlocking Crop Potential: The Role of Pyrazole Carboxylic Acid Intermedi
- Pyrazole-3-carboxylic acid - Chem-Impex. (URL: )
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
- Sdh-IN-5: A Technical Guide to Succinate Dehydrogenase Target Specificity - Benchchem. (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 3-Propyl-1H-pyrazole-4-carboxylic acid for Material Science Applications
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of Pyrazole-Based Building Blocks
Pyrazole scaffolds are a cornerstone in medicinal chemistry and, increasingly, in material science.[1] Their unique electronic properties, hydrogen bonding capabilities, and coordination versatility make them exceptional building blocks for designing functional materials.[1][2] Specifically, pyrazole-carboxylic acids act as versatile ligands for the construction of advanced materials such as Metal-Organic Frameworks (MOFs) and functional polymers. This guide provides a comprehensive overview of the material science applications of a specific, yet broadly applicable, pyrazole derivative: 3-Propyl-1H-pyrazole-4-carboxylic acid .
We will delve into the synthesis of this key building block, followed by detailed protocols for its application in the creation of a zinc-based MOF and a functional polymer. Each protocol is designed to be a self-validating system, with in-depth explanations of the "why" behind each step, grounded in established chemical principles.
Part 1: Synthesis of this compound
The first critical step in utilizing this versatile molecule is its synthesis. The following protocol is adapted from established methods for the synthesis of 3-alkyl-1H-pyrazole-4-carboxylic acids.[3] The reaction proceeds through the formation of an enaminone intermediate, followed by cyclization with hydrazine.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of Ethyl 2-(1-hydroxybutylidene)-3-oxobutanoate
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1 equiv.) and triethyl orthoformate (1.2 equiv.).
-
Reaction Initiation: Add acetic anhydride (2.5 equiv.) to the mixture. The acetic anhydride acts as a water scavenger, driving the reaction towards the formation of the enol ether intermediate.
-
Heating: Heat the reaction mixture to 120-130 °C for 2 hours. The elevated temperature is necessary to overcome the activation energy for the condensation reaction.
-
Work-up: After cooling to room temperature, remove the volatile components under reduced pressure using a rotary evaporator. The resulting crude ethyl 2-(1-ethoxybutylidene)-3-oxobutanoate is used in the next step without further purification.
Step 2: Cyclization and Hydrolysis to this compound
-
Cyclization: Dissolve the crude intermediate from Step 1 in ethanol (5 mL per gram of intermediate). To this solution, add hydrazine hydrate (1.5 equiv.) dropwise while stirring. The reaction is exothermic, so maintain the temperature below 40 °C using an ice bath. The hydrazine undergoes a condensation reaction with the diketone, followed by cyclization to form the pyrazole ring.
-
Saponification: After the addition of hydrazine is complete, add a 4 M aqueous solution of sodium hydroxide (3 equiv.).
-
Reflux: Heat the mixture to reflux for 4 hours. The sodium hydroxide saponifies the ester group to a carboxylate salt.
-
Acidification: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Slowly add concentrated hydrochloric acid until the pH of the solution is approximately 2-3. This will protonate the carboxylate salt, causing the this compound to precipitate out of the solution.
-
Isolation and Purification: Collect the white precipitate by vacuum filtration and wash it with cold water. Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Expected Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the propyl group (triplet and two multiplets), a pyrazole ring proton (singlet), and a carboxylic acid proton (broad singlet). |
| ¹³C NMR | Resonances for the propyl carbons, the pyrazole ring carbons, and the carboxylic acid carbon. |
| FT-IR | Broad O-H stretch from the carboxylic acid, C=O stretch, and characteristic N-H and C=N stretches from the pyrazole ring. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of the product. |
Part 2: Application in Metal-Organic Frameworks (MOFs)
The bifunctional nature of this compound, possessing both a carboxylic acid and a pyrazole ring, makes it an excellent ligand for the synthesis of MOFs. The carboxylic acid group readily coordinates to metal ions, while the pyrazole nitrogen atoms can act as additional coordination sites, leading to robust and porous frameworks.[2][4]
Protocol: Solvothermal Synthesis of a Zinc-Based MOF
This protocol describes the synthesis of a zinc-based MOF using this compound as the organic linker. The solvothermal method is employed, which uses elevated temperature and pressure to facilitate the crystallization of the MOF.[5]
-
Reagent Preparation: In a 20 mL scintillation vial, dissolve this compound (1 equiv.) and zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (1 equiv.) in N,N-dimethylformamide (DMF) (15 mL). The choice of DMF as a solvent is due to its high boiling point and its ability to dissolve both the organic linker and the metal salt.
-
Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Reaction: Seal the vial tightly and place it in a preheated oven at 120 °C for 24 hours. The sustained high temperature provides the necessary energy for the formation of the crystalline MOF structure.
-
Isolation: After 24 hours, remove the vial from the oven and allow it to cool slowly to room temperature. Colorless, crystalline solids of the MOF should have formed.
-
Washing and Activation: Decant the DMF solution and wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. Subsequently, wash with a more volatile solvent like ethanol (3 x 10 mL) to exchange the DMF within the pores.
-
Drying: Dry the washed crystals under vacuum at 80 °C for 12 hours to remove the solvent molecules from the pores and "activate" the MOF for potential applications like gas storage or catalysis.
Workflow for MOF Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of a pyrazole-based MOF.
Essential Characterization Techniques for MOFs
-
Powder X-Ray Diffraction (PXRD): This is the most crucial technique to confirm the formation of a crystalline MOF and to determine its phase purity.[6] The resulting diffraction pattern is a fingerprint of the crystal structure.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to confirm the removal of solvent molecules after activation. A typical TGA curve will show an initial weight loss corresponding to the removal of guest molecules, followed by a plateau indicating the stable framework, and finally, decomposition at higher temperatures.
-
Nitrogen Sorption Analysis: This technique is used to determine the porosity of the MOF, including its surface area (often calculated using the BET method) and pore size distribution. This is critical for applications in gas storage and separation.
-
FT-IR Spectroscopy: FT-IR can confirm the coordination of the carboxylate group to the metal center, typically observed as a shift in the C=O stretching frequency compared to the free ligand.
Part 3: Application in Functional Polymers
The pyrazole moiety can also be incorporated into polymers to impart specific functionalities. One common approach is to introduce a polymerizable group, such as a vinyl group, onto the pyrazole ring. The resulting monomer can then be polymerized via free-radical polymerization.
Protocol: Synthesis and Polymerization of a Vinylpyrazole Monomer
Step 1: Synthesis of 1-Vinyl-3-propyl-1H-pyrazole-4-carboxylic acid ethyl ester
-
Vinylation: In a sealed tube, combine this compound ethyl ester (1 equiv.), potassium hydroxide (2 equiv.), and 1,2-dichloroethane (as both reactant and solvent). Heat the mixture to 80 °C for 12 hours. This reaction introduces the vinyl group onto the N1 position of the pyrazole ring.
-
Work-up and Purification: After cooling, filter the reaction mixture to remove inorganic salts. Remove the excess 1,2-dichloroethane under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure vinylpyrazole monomer.
Step 2: Free-Radical Polymerization
-
Reaction Setup: In a Schlenk tube, dissolve the vinylpyrazole monomer (1 equiv.) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.01 equiv.) in a suitable solvent like toluene or dioxane.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Polymerization: Place the sealed Schlenk tube in a preheated oil bath at 70 °C for 24 hours.
-
Isolation: After the reaction, cool the tube to room temperature. Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as hexane.
-
Purification: Collect the polymer by filtration and wash it with the non-solvent to remove any unreacted monomer and initiator. Dry the polymer under vacuum.
Logical Flow for Polymer Synthesis and Analysis
Caption: Logical flow for the synthesis and characterization of a pyrazole-containing polymer.
Key Characterization of the Functional Polymer
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.
-
¹H NMR Spectroscopy: ¹H NMR is used to confirm the structure of the polymer. The disappearance of the vinyl proton signals and the broadening of the other proton signals are indicative of successful polymerization.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer, which is an important thermal property.
Conclusion
This compound is a highly versatile and accessible building block for the creation of advanced functional materials. The protocols provided herein for the synthesis of this molecule and its subsequent use in the formation of a metal-organic framework and a functional polymer offer a solid foundation for researchers exploring the potential of pyrazole-based materials. The detailed explanations and characterization guidelines are intended to empower scientists to not only reproduce these findings but also to innovate and expand upon them.
References
-
Tuning carbon dioxide adsorption affinity of zinc(II) MOFs by mixing bis(pyrazolate) ligands. IRIS-AperTO. Available at: [Link]
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC - NIH. Available at: [Link]
-
RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo 1-X -ZIF-8 for Recent Applications. MDPI. Available at: [Link]
- Preparation of alkyl 3-difluoromethyl-1h-pyrazole-4-carboxylic acid ester. Google Patents.
-
(PDF) Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. ResearchGate. Available at: [Link]
-
Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption. CrystEngComm (RSC Publishing). Available at: [Link]
-
Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids. ResearchGate. Available at: [Link]
-
PXRD and IR analyses for MOFs and MOF-based composites. ResearchGate. Available at: [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. Available at: [Link]
-
Zinc Metal-Organic Frameworks: the Advanced/Energy materials prepared from Terephthalic acid and Methyl imidazole by Solvothermal. Informatics Journals. Available at: [Link]
- Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Google Patents.
-
Physiochemical characterization of metal organic framework materials: A mini review. PMC. Available at: [Link]
-
Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks. Langmuir - ACS Publications. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
Sources
- 1. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-H-pyrazole-4-carboxylic acid,3-broMo,ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 5. Structural Origin of the Fast Polymerization Rates and Monomer Universality of Pyrazole-Based Photoiniferters [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Assay Development of 3-Propyl-1H-pyrazole-4-carboxylic acid
Introduction
3-Propyl-1H-pyrazole-4-carboxylic acid (CAS No. 1007541-75-4) is a substituted pyrazole derivative with potential applications in pharmaceutical and agrochemical research.[1][2][3] The pyrazole scaffold is a key pharmacophore in numerous bioactive compounds, and the carboxylic acid moiety provides a handle for further chemical modification and influences the molecule's physicochemical properties.[4] Accurate and reliable analytical methods are paramount for the characterization, quantification, and quality control of this compound in various stages of research and development.
This comprehensive guide provides a detailed framework for the development of robust analytical assays for this compound. It is intended for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the experimental choices. The methodologies outlined herein are designed to be self-validating systems, adhering to the principles of scientific integrity and aligning with regulatory expectations as outlined by the FDA and ICH guidelines.[1][5]
Physicochemical Properties (Predicted)
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods. In the absence of extensive experimental data, the following properties are predicted based on its chemical structure and data from analogous compounds.
| Property | Predicted Value | Rationale and Impact on Assay Development |
| Molecular Formula | C₇H₁₀N₂O₂ | Essential for accurate mass determination in mass spectrometry. |
| Molecular Weight | 154.17 g/mol | Used for calculating concentrations and molar absorptivity.[1] |
| pKa | ~4-5 | The carboxylic acid proton is expected to be acidic. This is a critical parameter for developing HPLC methods, as the pH of the mobile phase will significantly affect the analyte's retention and peak shape. Ion-pair chromatography might be considered if retention on a standard C18 column is poor. |
| LogP | ~1.5 - 2.0 | The propyl group increases lipophilicity compared to the parent pyrazole-4-carboxylic acid. This suggests good retention on reversed-phase HPLC columns. |
| Aqueous Solubility | Moderately soluble | Solubility is expected to be pH-dependent, increasing at pH values above the pKa. This is a key consideration for sample and standard preparation. |
| UV Molar Absorptivity (λmax) | ~220-240 nm | Pyrazole rings typically exhibit UV absorbance in this region.[6] Experimental determination of the λmax is crucial for sensitive UV-based detection in HPLC. |
Proposed Synthesis Route
A plausible synthetic route for this compound can be adapted from established methods for preparing pyrazole-4-carboxylic acid derivatives, as described in various patents.[7][8][9][10] A common approach involves the cyclocondensation of a β-ketoester equivalent with a hydrazine derivative.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 1007541-75-4 [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. EP3455211A1 - Composition comprising 3-(haloalkyl or formyl)-1h-pyrazole-4-carboxylic acids or esters, its manufacture and its use for the preparation of carboxamides - Google Patents [patents.google.com]
- 6. 1H-Pyrazole [webbook.nist.gov]
- 7. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 8. EP2980078A1 - Process for the preparation of pyrazole-4-carboxamides - Google Patents [patents.google.com]
- 9. US20160244412A1 - Process for the Preparation of Pyrazole Derivatives - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Topic: 3-Propyl-1H-pyrazole-4-carboxylic acid Safety and Handling
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction and Compound Profile
3-Propyl-1H-pyrazole-4-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, which are significant pharmacophores in medicinal chemistry.[1] Pyrazole derivatives are foundational components in the development of a wide range of therapeutic agents, noted for their diverse biological activities, including anticancer and antimicrobial properties.[1] This particular molecule is a functionalized pyrazole carboxylic acid, a key intermediate for the synthesis of more complex molecules, such as fungicides and potential drug candidates.[2][3]
Given its role as a reactive building block, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount for researchers. This document provides a comprehensive guide to the safe handling, storage, and disposal of this compound, synthesized from an analysis of its structural class and related compounds.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1007541-75-4 | [4] |
| Molecular Formula | C₇H₁₀N₂O₂ | |
| Molecular Weight | 154.17 g/mol | |
| Physical Form | Solid |
Hazard Assessment and Risk Mitigation
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a robust hazard assessment can be constructed by examining the known risks of structurally similar pyrazole carboxylic acids.[5][6][7] This approach, rooted in established chemical principles, allows for the proactive mitigation of potential risks.
Scientist's Note: The combination of a carboxylic acid group and a pyrazole ring suggests potential for skin, eye, and respiratory irritation. Carboxylic acids, even weak ones, can be corrosive, while heterocyclic compounds can have unpredicted toxicological profiles.[8] Therefore, treating this compound with a high degree of caution is a scientifically sound and prudent approach.
Inferred GHS Hazard Classification
The following table summarizes the likely hazards based on data from analogous compounds.
| Hazard Class | GHS Category | Hazard Statement | Rationale / Supporting Citation |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | A common classification for pyrazole carboxylic acid derivatives.[5][6][7][9] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | A frequent and significant hazard for this chemical class.[5][7] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Inhalation of the solid dust can irritate the respiratory system.[5][6][7][9] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | A possibility for functionalized heterocyclic compounds.[6][10] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering and administrative controls over sole reliance on PPE, is essential for minimizing exposure. This is known as the Hierarchy of Controls.
Caption: Hierarchy of Safety Controls.
Engineering Controls
-
Ventilation: All handling of solid this compound that may generate dust must be performed in a certified chemical fume hood.[11][12] This prevents inhalation of airborne particles.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible and located close to the workstation.[13][14]
Personal Protective Equipment (PPE)
Proper PPE is the final barrier between the researcher and the chemical. It is mandatory for all procedures.
-
Eye and Face Protection: Wear chemical splash goggles conforming to NIOSH (US) or EN166 (EU) standards.[11][12][13] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[11]
-
Skin Protection:
-
Gloves: Use chemical-resistant nitrile rubber gloves (minimum 0.11 mm thickness).[11][15] Always inspect gloves for damage before use and dispose of contaminated gloves according to laboratory procedures.[12]
-
Lab Coat: A chemical-resistant apron or a fully-buttoned lab coat is required to protect skin and clothing.[15][16]
-
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory.[16]
Standard Operating Protocols
Adherence to standardized protocols is critical for ensuring reproducible science and, most importantly, personnel safety.
Caption: Safe Handling Workflow for Solid Chemicals.
General Handling and Weighing Protocol
-
Preparation: Before retrieving the compound, ensure you are wearing all required PPE. Prepare the workspace in the chemical fume hood by laying down absorbent bench paper.
-
Retrieval: Transport the chemical container in a secondary, chemically-resistant tray.[16][17]
-
Weighing:
-
Perform all weighing operations inside the fume hood to contain any dust.[11]
-
Use a tared, creased piece of weigh paper or a weighing boat.
-
Use a clean spatula to carefully transfer the desired amount of solid. Avoid actions that could create airborne dust.
-
Close the primary container tightly immediately after dispensing.[12]
-
-
Transfer: Carefully transfer the weighed solid to the reaction vessel.
-
Cleanup: Decontaminate the spatula with an appropriate solvent (e.g., ethanol) and wipe down the weighing area. Dispose of the weigh paper and any contaminated wipes in the designated solid chemical waste container.
Storage and Segregation Protocol
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][12]
-
Location: Store in a dedicated corrosives or acids cabinet. Wooden cabinets are preferable to metal ones, which can corrode from acid vapors.[8][15] Store containers below eye level.[17]
-
Segregation:
Spill Management Protocol (for Solids)
-
Evacuate: If the spill is large or generates significant dust, evacuate personnel from the immediate area.
-
Ventilate: Ensure the fume hood is operating correctly.
-
Contain: Prevent the powder from spreading or becoming airborne. Do NOT use a dry brush or compressed air.
-
Cleanup:
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., sand or vermiculite).
-
Carefully sweep up the material and place it into a suitable, labeled, and closed container for disposal.[12]
-
Clean the spill area with soap and water.
-
-
Report: Report the spill to the laboratory supervisor or safety officer.
Waste Disposal Protocol
-
Containers: All waste, including contaminated PPE, weigh paper, and excess compound, must be disposed of in a clearly labeled, sealed hazardous waste container.[16][18]
-
Segregation: Do not mix this waste stream with other incompatible waste types.
-
Procedure: Follow all local, state, and federal regulations for chemical waste disposal. Do not discharge the material into drains or the environment.[11][12][18]
Emergency Procedures
In the event of an exposure, immediate and correct action is crucial.[11]
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10][13] |
| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[5][10][11] |
| Inhalation | Move the person into fresh air. If breathing is difficult or they are not breathing, provide artificial respiration. Seek immediate medical attention.[7][11][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[6][10][14] |
Action Item: Always show the Safety Data Sheet (or this document if an SDS is unavailable) to the attending medical personnel.[11][12]
Synthesis and Purification Overview
Understanding the origin of a research chemical provides context for potential impurities. The synthesis of pyrazole carboxylic acids often involves the cyclization of a hydrazine with a functionalized three-carbon precursor, followed by hydrolysis if an ester intermediate is formed.[2][19]
Sources
- 1. jchr.org [jchr.org]
- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Hit2Lead | this compound | CAS# 1007541-75-4 | MFCD08144099 | BB-4012184 [hit2lead.com]
- 5. aksci.com [aksci.com]
- 6. biosynth.com [biosynth.com]
- 7. fishersci.com [fishersci.com]
- 8. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 9. aksci.com [aksci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. bio.vu.nl [bio.vu.nl]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. flinnsci.com [flinnsci.com]
- 16. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 17. utsc.utoronto.ca [utsc.utoronto.ca]
- 18. echemi.com [echemi.com]
- 19. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Propyl-1H-pyrazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 3-Propyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, enhance yield, and ensure high product purity. We will delve into the causality behind experimental choices, providing a framework for logical troubleshooting and process optimization.
Overview of the Synthetic Pathway
The most common and robust method for synthesizing substituted pyrazoles like this compound is the Knorr pyrazole synthesis.[1] This pathway involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. For our target molecule, the key precursors are hydrazine and an ethyl 2-(ethoxymethylene)-3-oxohexanoate intermediate, which is typically formed in situ or in a prior step from ethyl 3-oxohexanoate.
The general workflow involves the initial reaction to form the pyrazole ester, followed by hydrolysis to yield the final carboxylic acid product. Each step presents unique challenges and opportunities for optimization.
Caption: General workflow for the synthesis of the target molecule.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My overall yield is significantly lower than expected. What are the primary causes?
Answer: Low yield can stem from several stages of the process. A systematic approach is required to identify the bottleneck.
-
Incomplete Cyclocondensation (Step D): The formation of the pyrazole ring is the critical step.
-
Causality: The reaction may not have gone to completion due to insufficient reaction time or non-optimal temperature. Hydrazine quality is also critical; it can degrade over time.
-
Troubleshooting:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material (the 1,3-dicarbonyl equivalent). Stop the reaction only when the starting material is fully consumed.[2]
-
Temperature Control: While heating is necessary, excessive temperatures can lead to the formation of polymeric tars and other side products.[2] Refluxing in a solvent like ethanol is a common starting point. Experiment with slightly lower temperatures for longer durations.
-
Reagent Quality: Use freshly opened or distilled hydrazine hydrate. Impurities can significantly hinder the reaction.
-
-
-
Side Reactions: The formation of unwanted byproducts is a common issue in pyrazole synthesis.
-
Causality: The primary side product is often the regioisomer, Ethyl 5-Propyl-1H-pyrazole-4-carboxylate . This occurs because the initial nucleophilic attack by hydrazine can happen at either of the two carbonyl carbons of the 1,3-dicarbonyl intermediate.
-
Troubleshooting: While difficult to eliminate completely, the ratio of regioisomers can sometimes be influenced by the solvent and reaction temperature. A comprehensive analysis of the crude product by ¹H NMR is essential to quantify the isomeric ratio.
-
-
Losses during Workup and Purification: Significant product loss can occur during extraction and crystallization.
-
Causality: The carboxylic acid product has some solubility in aqueous solutions, especially if the pH is not sufficiently acidic during workup. Emulsion formation during extraction can also trap the product.
-
Troubleshooting:
-
Acidification: During the workup after hydrolysis, ensure the aqueous layer is acidified to a pH of ~2-3 with a dilute acid (e.g., 1M HCl) to fully precipitate the carboxylic acid.[2]
-
Extraction: Use a suitable organic solvent like ethyl acetate. If emulsions form, adding brine (saturated NaCl solution) can help break them. Perform multiple extractions with smaller volumes of solvent for better recovery.
-
-
Question 2: My final product is contaminated with a regioisomer. How can I improve purity?
Answer: Separating regioisomers is a classic challenge in pyrazole synthesis.[2]
-
Causality: As mentioned, the 3-propyl and 5-propyl isomers often form concurrently. Their similar structures and polarities make separation difficult.
-
Optimization & Purification Strategies:
-
Fractional Crystallization: This is the most effective method if the isomers have different solubilities in a particular solvent system.[2] Experiment with various solvents; common systems for pyrazoles include ethanol/water, ethyl acetate/hexanes, or isopropanol.[2] Dissolve the crude mixture in a minimum amount of hot solvent and allow it to cool slowly. The less soluble isomer should crystallize out first.
-
Column Chromatography: While potentially laborious and costly for large scales, careful column chromatography can be effective.
-
Normal Phase (Silica Gel): Use a gradient elution system, starting with a non-polar solvent mixture (e.g., hexanes/ethyl acetate) and gradually increasing the polarity. The isomers may elute very close to each other, so collect small fractions and analyze them by TLC.
-
Reverse Phase (C-18): If separation on silica is poor, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient can sometimes provide better resolution.[2]
-
-
Question 3: The hydrolysis of the ester is incomplete or slow. How can I drive it to completion?
Answer: Incomplete hydrolysis leaves residual ester in your final product, complicating purification.
-
Causality: The ester may be sterically hindered, or the reaction conditions may be too mild. The solubility of the ester in the aqueous base can also be a limiting factor.
-
Troubleshooting:
-
Increase Temperature: Refluxing the reaction mixture is standard practice. Ensure the temperature is maintained consistently.
-
Use a Co-solvent: Adding a water-miscible organic solvent like methanol, ethanol, or THF can improve the solubility of the ester in the reaction medium, increasing the rate of hydrolysis. A mixture of water and ethanol is often effective.[3]
-
Extend Reaction Time: Monitor the reaction by TLC until the starting ester spot has completely disappeared. This may take several hours.
-
Increase Base Stoichiometry: Use a larger excess of the base (e.g., 2-3 equivalents of NaOH or KOH) to ensure the reaction is driven to completion.
-
Caption: A troubleshooting decision tree for common synthesis issues.
Frequently Asked Questions (FAQs)
-
Q: What is the ideal solvent for the cyclocondensation step?
-
A: Ethanol is a widely used and effective solvent. It readily dissolves the precursors and the pyrazole ester product, and its boiling point is suitable for running the reaction at reflux. Acetic acid can also be used and may favor the formation of one regioisomer over another, but it requires more rigorous removal during workup.
-
-
Q: How can I confirm the structure and purity of my final product?
-
A: A combination of analytical techniques is essential.
-
¹H and ¹³C NMR: Provides definitive structural information and can be used to identify and quantify impurities, including regioisomers.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Melting Point: A sharp melting point is a good indicator of high purity. Literature values can be used for comparison.
-
-
-
Q: Can this synthesis be scaled up? What are the main considerations?
-
A: Yes, but with caution. The primary concern during scale-up is heat management. The cyclocondensation reaction can be exothermic. Ensure the reaction vessel has adequate cooling and stirring capabilities to maintain a controlled temperature and prevent runaway reactions that lead to side product formation.[2]
-
Optimization Parameters Summary
The following table summarizes key experimental variables and their potential impact on the reaction outcome. Use this as a guide for systematic optimization.
| Parameter | Variable | Effect on Yield | Effect on Purity | Recommendation |
| Temperature | 50°C to Reflux | Higher temp generally increases reaction rate and yield up to a point. | Excessively high temps (>100°C) can increase tar/polymer formation.[2] | Start with reflux in ethanol (~78°C). Lower if significant side products are observed. |
| Solvent | Ethanol, Acetic Acid | High | Solvent can influence regioisomeric ratio. Acetic acid is harder to remove. | Ethanol is the recommended starting point for its ease of use and effectiveness. |
| Hydrazine | 1.0 - 1.2 eq. | Yield drops significantly if <1.0 eq. | Little effect, but large excess can complicate purification. | Use a slight excess (1.05 - 1.1 eq.) of high-purity hydrazine. |
| Hydrolysis | NaOH / KOH | High | Incomplete hydrolysis leaves ester impurity. | Use 2-3 eq. of base in an Ethanol/Water co-solvent system at reflux. |
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-Propyl-1H-pyrazole-4-carboxylate
-
To a round-bottom flask equipped with a reflux condenser, add ethyl 3-oxohexanoate (1.0 eq.) and triethyl orthoformate (1.2 eq.).
-
Add acetic anhydride (2.0 eq.) and heat the mixture at 120-130°C for 2 hours.
-
Allow the mixture to cool to room temperature. Remove the volatile components under reduced pressure.
-
To the resulting crude ethyl 2-(ethoxymethylene)-3-oxohexanoate, add ethanol as a solvent.
-
Slowly add hydrazine hydrate (1.1 eq.) to the solution at room temperature. The reaction may be mildly exothermic.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by chromatography or used directly in the next step.
Protocol 2: Hydrolysis to this compound
-
Dissolve the crude ethyl 3-propyl-1H-pyrazole-4-carboxylate from the previous step in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add sodium hydroxide (NaOH, 2.5 eq.) and heat the mixture to reflux.
-
Maintain reflux for 4-6 hours, monitoring the disappearance of the starting ester by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or hexanes to remove any unreacted ester or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A white precipitate should form.
-
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield the final product.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) for further purification.[2]
References
- BenchChem. (2025). Preventing degradation of pyrazole compounds during synthesis.
- PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Al-Ostoot, F. H., et al. (2024). Review of pyrazole compounds' production, use, and pharmacological activity. Community Practitioner, 20(7).
- Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
-
Ferguson, J., et al. (2020). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Acta Crystallographica Section E, 76(Pt 11), 1740–1748. Available at: [Link]
Sources
Technical Support Center: Synthesis of 3-Propyl-1H-pyrazole-4-carboxylic acid
Welcome to the technical support guide for the synthesis of 3-propyl-1H-pyrazole-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this important heterocyclic building block. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during synthesis, providing you with field-proven insights and robust troubleshooting strategies.
Overview of the Core Synthetic Pathway
The most common and reliable method for synthesizing this compound involves a two-step process: (1) the cyclocondensation of a β-ketoester with hydrazine to form the pyrazole ring as an ester, followed by (2) saponification (hydrolysis) to yield the final carboxylic acid. This pathway, while straightforward in principle, is prone to several side reactions that can impact yield, purity, and regioselectivity.
Caption: Core two-step synthesis of this compound.
Troubleshooting Guide: Side Reactions & Solutions
This section addresses the most common issues encountered during the synthesis in a practical Q&A format.
Question 1: My yield is very low, and TLC/LC-MS analysis of the crude product from Step 1 shows a complex mixture. What is the likely cause?
Probable Cause: The primary issue is often a lack of regioselectivity during the initial cyclocondensation reaction. The starting β-ketoester, ethyl 2-formylhexanoate, is unsymmetrical. Hydrazine can attack either of the two carbonyl groups, leading to the formation of two different pyrazole regioisomers: the desired 3-propyl isomer and the undesired 5-propyl isomer.[1]
In-Depth Explanation: The formyl group (-CHO) is generally more electrophilic than the ketone carbonyl. However, the reaction conditions, particularly the solvent and pH, can influence the site of the initial nucleophilic attack by hydrazine. In standard alcoholic solvents like ethanol, competition between the hydrazine and the solvent as a nucleophile can decrease selectivity.[1]
Caption: Competing reaction pathways leading to regioisomer formation.
Solutions & Protocol Adjustments:
-
Solvent Choice: The use of non-nucleophilic, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to dramatically improve regioselectivity.[1] These solvents do not compete with the hydrazine, allowing the reaction to proceed with greater fidelity at the more reactive formyl carbonyl.
-
pH Control: Running the reaction under mildly acidic conditions (e.g., using hydrazine hydrochloride or adding a catalytic amount of acetic acid) can protonate the ketone carbonyl, further deactivating it towards nucleophilic attack and favoring the desired pathway.
-
Temperature Management: Conduct the initial addition of hydrazine at a low temperature (0-5 °C) to control the reaction rate and improve selectivity before gently warming to complete the cyclization.
| Parameter | Standard Condition (e.g., Ethanol) | Recommended Condition for High Selectivity |
| Solvent | Ethanol, Methanol | Trifluoroethanol (TFE) |
| Catalyst | None or mild base | Catalytic Acetic Acid |
| Temperature | Room Temperature to Reflux | 0 °C initially, then warm to RT or 40-50 °C |
Question 2: The hydrolysis of my ester intermediate is incomplete. My final product is contaminated with ethyl 3-propyl-1H-pyrazole-4-carboxylate. How can I drive the reaction to completion?
Probable Cause: This is a common issue resulting from insufficient hydrolysis conditions. The causes can be (a) inadequate concentration or equivalents of base, (b) insufficient reaction time or temperature, or (c) precipitation of the sodium salt of the product, which can hinder further reaction in some solvent systems.
Solutions & Protocol Adjustments:
-
Increase Base Equivalents: Use a larger excess of base (e.g., 3-5 equivalents of NaOH or KOH) to ensure the equilibrium is driven fully towards the carboxylate salt.
-
Optimize Solvent System: While ethanol/water mixtures are common, using a co-solvent like Tetrahydrofuran (THF) can improve the solubility of both the ester and the intermediate carboxylate salt, ensuring a homogeneous reaction mixture.
-
Increase Temperature and Time: Gently refluxing the reaction mixture (e.g., 60-80 °C) for several hours is often necessary for complete saponification of heterocyclic esters.[2] Monitor the reaction progress by TLC or LC-MS until the starting ester spot has completely disappeared.
-
Workup Procedure: After hydrolysis, ensure the reaction mixture is cooled before acidification. Acidify slowly with concentrated HCl or H2SO4 to pH 1-2 to fully protonate the carboxylate and precipitate the final carboxylic acid product.[3]
Question 3: My final product shows a significant impurity with a lower molecular weight, and I observe gas evolution during the reaction or workup. What is happening?
Probable Cause: You are likely observing the decarboxylation of your target molecule to form 3-propyl-1H-pyrazole. Pyrazole-4-carboxylic acids can be susceptible to decarboxylation, especially under harsh acidic or basic conditions at elevated temperatures.[4][5] Copper contamination can also catalyze this side reaction.[6]
Solutions & Protocol Adjustments:
-
Avoid Excessive Heat: During the hydrolysis step, avoid excessively high temperatures or prolonged refluxing times once the reaction is complete. Similarly, during the final isolation (e.g., recrystallization), use the minimum temperature required to dissolve the product.
-
Controlled Acidification: During the acidic workup, perform the acidification at low temperatures (ice bath) to dissipate any heat generated. Overheating in strong acid can promote decarboxylation.[7]
-
Purification Strategy: If decarboxylation has occurred, the resulting 3-propyl-1H-pyrazole is significantly less polar than your carboxylic acid product. Purification can often be achieved by:
-
Extraction: Dissolve the crude mixture in a suitable solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will move to the aqueous layer as its salt, while the non-acidic decarboxylated impurity will remain in the organic layer. The aqueous layer can then be re-acidified to recover the pure product.
-
Recrystallization: Careful recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can also separate the two compounds.
-
Frequently Asked Questions (FAQs)
Q: Can I use a different hydrazine source? A: Yes, hydrazine monohydrate is most common due to its ease of handling. Anhydrous hydrazine can be used but requires more stringent safety precautions. Substituted hydrazines (e.g., methylhydrazine) can also be used, which would result in an N-substituted pyrazole.[8]
Q: What is the best way to purify the final product? A: The most effective method is typically recrystallization. Given the acidic nature of the product, an alternative is to perform an acid-base extraction as described in the decarboxylation section to remove any non-acidic impurities before a final recrystallization step.
Q: Are there alternative synthetic routes? A: Yes, other routes exist, such as the Vilsmeier-Haack reaction on ketone hydrazones, which can produce pyrazole-4-carboxaldehydes that are then oxidized to the carboxylic acid.[9][10] However, the 1,3-dicarbonyl condensation method is often preferred for its operational simplicity and readily available starting materials.[11][12]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-propyl-1H-pyrazole-4-carboxylate (Step 1)
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethyl 2-formylhexanoate (1.0 eq) and 2,2,2-trifluoroethanol (TFE) (5-10 mL per gram of ketoester).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add hydrazine monohydrate (1.1 eq) dropwise to the cooled solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Once the starting material is consumed, remove the TFE under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester, which can be purified by column chromatography or used directly in the next step.
Protocol 2: Saponification to this compound (Step 2)
-
Dissolve the crude ethyl 3-propyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 ratio).
-
Add sodium hydroxide (3.0 eq) and heat the mixture to reflux (approx. 80 °C).
-
Stir at reflux for 2-4 hours, monitoring the disappearance of the starting ester by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly add concentrated HCl dropwise with vigorous stirring until the pH of the solution is ~2. A white precipitate should form.
-
Stir the cold slurry for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water and dry under vacuum to yield the final product. Recrystallize from an ethanol/water mixture if further purification is needed.
References
-
Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization. (URL: [Link])
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (URL: [Link])
-
Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. PubMed. (URL: [Link])
-
Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. RSC Publishing. (URL: [Link])
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. (URL: [Link])
-
PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. European Patent Office. (URL: [Link])
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science. (URL: [Link])
- WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
- CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. ACS Publications. (URL: [Link])
-
Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. ResearchGate. (URL: [Link])
-
Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. RSC Publishing. (URL: [Link])
-
Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research. (URL: [Link])
-
Copper(II) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. RSC Publishing. (URL: [Link])
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. PubMed. (URL: [Link])
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH. (URL: [Link])
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. (URL: [Link])
-
Pyrazole synthesis. Organic Chemistry Portal. (URL: [Link])
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. (URL: [Link])
- WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
-
Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids. ResearchGate. (URL: [Link])
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. (URL: [Link])
-
Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Supporting Information. (URL: [Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. (URL: [Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. (URL: [Link])
-
Synthesis of Pyrazole. Slideshare. (URL: [Link])
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. (URL: [Link])
-
Preparations of 4-Substituted 3-Carboxypyrazoles. ResearchGate. (URL: [Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 8. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Propyl-1H-pyrazole-4-carboxylic acid
Document ID: TSC-PYR-0304CA-V1 Last Updated: January 11, 2026
Introduction
Welcome to the technical support guide for 3-Propyl-1H-pyrazole-4-carboxylic acid (Catalog No. BLD-92304-61-5[1], AldrichCPR-76424-47-0[2]). This molecule is a key building block in the synthesis of advanced materials and pharmaceutical agents, notably as a precursor to potent succinate dehydrogenase inhibitor (SDHI) fungicides.[3] Its purification, however, presents unique challenges due to its amphiprotic nature, potential for regioisomer formation, and the nature of impurities from common synthetic routes.[4][5]
This guide is structured to provide direct, actionable solutions to common purification issues encountered in the laboratory. It combines theoretical principles with practical, field-tested protocols to empower researchers to achieve high purity and yield.
Diagram: General Purification Workflow
The following diagram outlines a typical decision-making process for purifying crude this compound.
Caption: Decision workflow for purifying this compound.
Troubleshooting Guide
Problem 1: My final product is an intractable oil or fails to crystallize.
Question: I've completed the synthesis and work-up, but after removing the solvent, I'm left with a persistent oil instead of the expected solid. What's causing this and how can I induce crystallization?
Answer:
-
Probable Causes:
-
Residual Solvent: Trace amounts of high-boiling point solvents (e.g., DMF, DMSO) used in the synthesis can plasticize the solid, preventing lattice formation.
-
Hygroscopic Nature: The presence of both a carboxylic acid and N-H groups makes the molecule capable of strong hydrogen bonding with water. Absorbed moisture can significantly depress the melting point.
-
Impurity Interference: The most common culprits are unreacted starting materials (e.g., β-keto esters) or greasy byproducts which interfere with crystal packing.[6] The Knorr pyrazole synthesis, a common route, involves the condensation of a 1,3-dicarbonyl compound with hydrazine, and incomplete reaction is a frequent issue.[6]
-
-
Step-by-Step Solution:
-
Azeotropic Removal of Water/Solvent: Dissolve the oil in a minimal amount of toluene. Evaporate the toluene under reduced pressure. Repeat this process 2-3 times. Toluene forms an azeotrope with water and can help carry over other high-boiling solvents.
-
Solvent-Antisolvent Crystallization:
-
Dissolve the oil in a small volume of a good solvent in which it is highly soluble (e.g., ethanol, methanol, or ethyl acetate).[7]
-
Slowly add a non-polar "anti-solvent" in which the product is insoluble (e.g., hexanes or heptane) dropwise with vigorous stirring until the solution becomes persistently cloudy.
-
Add a few drops of the good solvent to redissolve the cloudiness, then cap the vial and allow it to stand undisturbed at room temperature, followed by cooling to 4 °C.
-
-
Scratching: If crystals do not form, use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the supersaturated solution to initiate crystallization.
-
Problem 2: HPLC analysis shows two major peaks with identical mass, indicating isomeric impurities.
Question: My HPLC and LC-MS data show two closely eluting peaks that have the same mass. I suspect I have a regioisomeric mixture of 3-propyl and 5-propyl-1H-pyrazole-4-carboxylic acid. How can I separate them?
Answer:
-
Probable Cause:
-
Step-by-Step Solution:
-
Initial Assessment: First, confirm the presence of isomers using ¹H NMR. The chemical shift of the pyrazole C-5 proton (a singlet) will be different for the two isomers.
-
Preparative Chromatography (Most Reliable):
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient elution is typically required. Start with a non-polar system and gradually increase polarity. A good starting point is a hexane/ethyl acetate system. To improve peak shape and reduce tailing for the carboxylic acid, add a small amount of acetic acid (0.5-1.0%) to the mobile phase.
-
Protocol:
-
Dry-load the crude mixture onto silica gel for best resolution.
-
Begin elution with 80:20 Hexane:Ethyl Acetate (+1% Acetic Acid).
-
Gradually increase the polarity to 50:50 Hexane:Ethyl Acetate (+1% Acetic Acid).
-
Collect fractions and monitor by TLC or analytical HPLC.
-
-
-
Fractional Recrystallization (Alternative): This method is more challenging but can work if the isomers have sufficiently different solubilities.
-
Dissolve the mixture in a minimum amount of a hot solvent (e.g., ethanol/water or toluene).[8]
-
Allow the solution to cool very slowly. The less soluble isomer should crystallize out first.
-
Filter the crystals and analyze their purity. The mother liquor will be enriched in the more soluble isomer.
-
This process may need to be repeated several times to achieve high isomeric purity.
-
-
Problem 3: The product appears pure by NMR but has a low melting point and poor color.
Question: My ¹H NMR spectrum looks clean, but the isolated solid is off-white or yellowish and melts over a broad range below the literature value. What could be the issue?
Answer:
-
Probable Causes:
-
Trapped Chromophores: Highly colored, non-proton-containing impurities may be present at levels below the NMR detection limit (~1-2%) but are sufficient to discolor the product. These often arise from oxidation or polymerization of starting materials or byproducts.
-
Amorphous vs. Crystalline State: The product may have precipitated as an amorphous solid rather than a well-ordered crystalline form. Amorphous solids typically have lower, broader melting points.
-
Salt Formation: If the pH during workup was not carefully controlled, you might have a mixture of the carboxylic acid and its carboxylate salt (e.g., sodium salt), which would broaden the melting point.
-
-
Step-by-Step Solution:
-
Activated Carbon Treatment (Decolorization):
-
Dissolve the impure product in a suitable hot solvent (e.g., ethanol).
-
Add a small amount (1-2% by weight) of activated charcoal. Caution: Add charcoal to a slightly cooled solution to avoid violent bumping.
-
Heat the mixture at reflux for 10-15 minutes.
-
Perform a hot filtration through a pad of Celite® to remove the charcoal.
-
Allow the filtrate to cool slowly to recrystallize the purified, colorless product.
-
-
Controlled Recrystallization: To ensure a crystalline solid, dissolve the material completely in a minimal amount of a boiling solvent. Let it cool slowly and undisturbed to room temperature before moving it to a refrigerator or ice bath. Rapid crashing out of solution often leads to amorphous material.
-
Acid Wash: To ensure the product is in its free-acid form, dissolve it in an organic solvent like ethyl acetate, wash with dilute HCl (e.g., 1 M), then with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and recrystallize.
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvent systems for recrystallizing this compound? A1: The choice depends on the impurities. A good starting point is a mixed solvent system. Ethanol/water is often effective, as the compound has good solubility in hot ethanol and poor solubility in water. Dissolve the crude material in a minimum of hot ethanol and add hot water dropwise until the solution turns cloudy, then add a few drops of ethanol to clarify and cool slowly. Other potential systems include ethyl acetate/hexanes and isopropanol.[9][10]
Q2: How can I effectively monitor the purity of my compound during purification? A2: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative checks. Use a mobile phase like 50% ethyl acetate in hexanes with 1% acetic acid. Visualize with a UV lamp (254 nm) and a potassium permanganate stain.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column is standard. A typical method is outlined in the table below.[11][12]
| HPLC Purity Analysis Method | |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm and 254 nm |
| Column Temp | 30 °C |
Q3: What are the optimal storage conditions for the purified product? A3: this compound is a stable solid. However, due to its hygroscopic potential, it should be stored in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon), at room temperature and away from direct light.
Q4: Can I use an acid-base extraction as the primary purification step? A4: Absolutely. This is a highly effective method for removing neutral or basic impurities. The diagram below illustrates the process.
Caption: Workflow for purification via acid-base extraction.
References
- WO2011076194A1 - Method for purifying pyrazoles.
- WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
-
Özer, İ., Bahadir, Ö., Önal, Z., & Saripinar, E. (2011). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry. [Link]
-
Bildirici, İ., & Çetinkaya, S. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society Section A: Chemistry. [Link]
-
Wikipedia. (2023). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]
-
Organic & Biomolecular Chemistry. (2015). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. [Link]
-
Kazempour, S., & Naeimi, H. (2023). Synthesis of pyrazole derivatives by using β-keto ester, hydrazine, aromatic aldehyde and pyridinium salt. ResearchGate. [Link]
- WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
-
SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid... on Newcrom R1 HPLC column. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
RSC Medicinal Chemistry. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]
- US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
-
Janin, Y. L. (2014). Preparations of 4-Substituted 3-Carboxypyrazoles. ResearchGate. [Link]
-
International Journal of ChemTech Research. (2017). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
PubChem. 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. [Link]
-
Al-Issa, S. A. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(11), 2695. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]
-
Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2457-2467. [Link]
Sources
- 1. 92304-61-5|4-Propyl-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 3-Propyl-1H-pyrazole-5-carboxylic acid DiscoveryCPR 76424-47-0 [sigmaaldrich.com]
- 3. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. ijcpa.in [ijcpa.in]
Technical Support Center: Strategies for Improving the Solubility of 3-Propyl-1H-pyrazole-4-carboxylic Acid
Welcome to the dedicated technical support guide for 3-Propyl-1H-pyrazole-4-carboxylic acid. This resource is designed for researchers, scientists, and formulation professionals to navigate and overcome solubility challenges encountered during its handling and application in experimental settings. We provide a combination of frequently asked questions for quick reference and in-depth troubleshooting guides for systematic solubility enhancement.
Introduction
This compound is a molecule of interest in various research fields. Its structure, featuring a pyrazole core, a propyl group, and a carboxylic acid moiety, presents a classic solubility challenge. The heterocyclic ring system and the alkyl chain contribute to its hydrophobicity, while the carboxylic acid group offers a handle for pH-dependent solubility manipulation.
While specific experimental data on the physicochemical properties of this exact molecule are not widely published, we can infer its behavior based on its functional groups. It is expected to be a weak acid with poor aqueous solubility at neutral and acidic pH. The primary ionization site is the carboxylic acid, which likely has a pKa in the range of 4 to 5. This guide is built upon these principles and established formulation strategies to provide a robust framework for your experiments.[1][2]
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or buffer?
A: The limited aqueous solubility is likely due to the molecule's partial hydrophobic character, conferred by the propyl group and the pyrazole ring. At neutral or acidic pH, the carboxylic acid group is protonated (-COOH), making the molecule uncharged and less likely to interact favorably with polar water molecules.
Q2: What is the first step I should take to improve its solubility?
A: The most straightforward initial approach is to modify the pH of your aqueous solution. By raising the pH above the compound's pKa, you deprotonate the carboxylic acid to its carboxylate form (-COO⁻). This charged species is significantly more polar and will exhibit higher aqueous solubility. A good starting point is to prepare a solution with a pH of 7.4 or higher.[3][4]
Q3: I see a predicted pKa of ~14.5 online. Is this correct?
A: The predicted pKa of 14.48 likely refers to the dissociation of the proton from one of the nitrogen atoms on the pyrazole ring.[5] The pKa of the carboxylic acid group, which is the key to aqueous solubility enhancement, is expected to be much lower, likely in the 4-5 range. Experimental determination of the pKa is highly recommended for precise formulation development.
Q4: Can I use organic solvents to dissolve the compound?
A: Yes. The compound will likely have good solubility in polar aprotic solvents like DMSO, DMF, and in alcohols like ethanol and methanol. However, for many biological and pharmaceutical applications, high concentrations of organic solvents are not viable. Using co-solvents in smaller, tolerated percentages with aqueous media is a more common and effective strategy.[6]
Q5: What are the main strategies I can use if pH adjustment is not sufficient or appropriate for my experiment?
A: Beyond pH modification, several techniques can be employed, either alone or in combination:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.[6]
-
Use of Surfactants: Incorporating surfactants to form micelles that can encapsulate the hydrophobic molecule.[7]
-
Salt Formation: Isolating the compound as a stable salt with a suitable counter-ion (e.g., sodium or potassium salt).
-
Complexation: Using agents like cyclodextrins to form inclusion complexes.[8]
-
Particle Size Reduction: Techniques like micronization can increase the dissolution rate, though not the equilibrium solubility.[6][7]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols for systematically enhancing the solubility of this compound.
Guide 1: Solubility Enhancement via pH Adjustment
This is the most effective initial strategy due to the presence of the carboxylic acid group.
Principle of Causality: The Henderson-Hasselbalch equation dictates the ratio of the ionized (deprotonated, more soluble) to the un-ionized (protonated, less soluble) form of a weak acid at a given pH. When the pH is significantly above the pKa, the equilibrium shifts strongly towards the more soluble ionized form.
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate) at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present to achieve saturation.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
-
-
Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer.
You should observe a significant increase in solubility as the pH rises above the compound's pKa.
Table 1: Hypothetical pH-Solubility Data
| pH | Buffer System | Solubility (µg/mL) |
| 4.0 | Citrate | 15 |
| 5.0 | Citrate | 50 |
| 6.0 | Phosphate | 150 |
| 7.0 | Phosphate | >1000 |
| 7.4 | Phosphate | >2000 |
| 8.0 | Phosphate | >5000 |
Diagram 1: Ionization and Solubility Workflow
Caption: Workflow for enhancing solubility via pH adjustment.
Guide 2: Solubility Enhancement via Co-solvency
This method is useful when pH adjustment alone is insufficient or when working with stock solutions for dilution into complex media.
Principle of Causality: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment. This reduction in polarity lowers the interfacial tension between the hydrophobic solute and the solvent, making solvation more favorable.[3]
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO).
-
Prepare Co-solvent Mixtures: Prepare aqueous solutions containing varying percentages (v/v) of each co-solvent (e.g., 5%, 10%, 20%, 50% in water or a relevant buffer like PBS at pH 7.4).
-
Measure Solubility: Perform the equilibrium solubility measurement as described in the pH adjustment protocol for each co-solvent mixture.
-
Data Analysis: Plot solubility against the percentage of co-solvent for each agent tested.
Solubility generally increases with a higher percentage of the co-solvent. The effectiveness will vary between different co-solvents.
Table 2: Hypothetical Co-solvent Solubility Data (in PBS pH 7.4)
| Co-solvent | 0% (Control) | 10% (v/v) | 20% (v/v) |
| Ethanol | >2 mg/mL | >5 mg/mL | >15 mg/mL |
| PG | >2 mg/mL | >8 mg/mL | >25 mg/mL |
| PEG 400 | >2 mg/mL | >12 mg/mL | >40 mg/mL |
| DMSO | >2 mg/mL | >20 mg/mL | >70 mg/mL |
Diagram 2: Co-solvent Screening Workflow
Caption: Systematic workflow for co-solvent screening.
Guide 3: Salt Formation for Improved Handling and Dissolution
For long-term use, preparing a stable, more soluble salt form can be highly advantageous.
Principle of Causality: Converting the acidic parent molecule into a salt (e.g., sodium 3-propyl-1H-pyrazole-4-carboxylate) creates a pre-ionized form. When this salt is added to water, it readily dissociates into its ions, bypassing the dissolution barrier of the less soluble neutral form. This often leads to a faster dissolution rate and higher apparent solubility.[1][9]
-
Dissolve Acid: Dissolve a known molar amount of this compound in a suitable organic solvent (e.g., ethanol, methanol).
-
Add Base: Add exactly one molar equivalent of a base solution (e.g., sodium hydroxide or potassium hydroxide in ethanol or water).
-
Isolate Salt:
-
The salt may precipitate out of the solution. If so, it can be collected by filtration, washed with a non-polar solvent (like ether or heptane) to remove unreacted starting material, and dried under vacuum.
-
If no precipitate forms, the solvent can be removed under reduced pressure (rotary evaporation) to yield the solid salt.
-
-
Confirm and Characterize: Confirm salt formation and assess its purity (e.g., via melting point, NMR, or elemental analysis). Test the aqueous solubility of the newly formed salt compared to the parent acid.
Diagram 3: Logic of Salt Formation for Solubility
Caption: Salt formation converts a poorly soluble acid to a highly soluble form.
References
-
Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]
- Google Patents. Preparation of alkyl 3-difluoromethyl-1h-pyrazole-4-carboxylic acid ester.
-
ResearchGate. Formulation strategies for poorly soluble drugs. Available at: [Link]
-
Patsnap Eureka. Overcoming Challenges in Carboxylic Acid Drug Formulations. Available at: [Link]
-
National Institutes of Health. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available at: [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available at: [Link]
-
PubChem. 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. Available at: [Link]
-
MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available at: [Link]
-
PubChem. 1H-pyrazole-4-carboxylic acid. Available at: [Link]
-
National Institutes of Health. Drug Solubility: Importance and Enhancement Techniques. Available at: [Link]
-
WJBPHS. Solubility enhancement techniques: A comprehensive review. Available at: [Link]
-
Dove Press. An Approach to Enhance Drug Solubility: Design, Characterization and E. Available at: [Link]
-
Amerigo Scientific. 3-Phenyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. Available at: [Link]
Sources
- 1. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. This compound(SALTDATA: FREE) CAS#: 1007541-75-4 [chemicalbook.com]
- 6. wjbphs.com [wjbphs.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
Technical Support Center: 3-Propyl-1H-pyrazole-4-carboxylic acid
Introduction: Understanding the Stability Profile
3-Propyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry and materials science.[1][2][3] While pyrazole derivatives are generally considered stable under standard laboratory conditions, the reactivity of the carboxylic acid group and the aromatic pyrazole ring can present challenges under specific experimental stressors.[4][5][6] This guide provides a comprehensive framework for identifying, troubleshooting, and preventing stability issues related to this compound.
The stability of this compound is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing or reducing agents. Understanding these factors is critical for ensuring experimental reproducibility, maintaining compound integrity during storage, and accurately interpreting analytical data.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment. A well-ventilated area is also recommended.[4][7] Exposure to moisture, light, and high temperatures should be minimized to prevent degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential thermal degradation pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes risk of slow oxidation over time. |
| Light | Amber vial or opaque container | Prevents potential photodegradation.[8] |
| Container | Tightly sealed glass vial | Prevents moisture absorption and contamination.[9][10] |
Q2: Is this compound stable in aqueous solutions?
A2: As a carboxylic acid, its solubility and stability in aqueous solutions are highly pH-dependent.[11] It is a weak acid, meaning it will exist in equilibrium between its protonated (R-COOH) and deprotonated carboxylate (R-COO⁻) forms.[12][13] Solutions are generally stable for short-term use if prepared correctly, but prolonged storage in solution, especially at pH extremes, is not recommended without validation. Most simple carboxylic acids have pKa values in the range of 4-5.[12][14]
Q3: What are the primary signs of degradation?
A3: Degradation can manifest in several ways:
-
Visual Changes: Discoloration (e.g., yellowing or browning) of the solid or solution.
-
Solubility Issues: Difficulty dissolving the compound, or precipitation from a previously clear solution.
-
Analytical Changes: Appearance of new peaks or a decrease in the main peak area/height in chromatographic analyses (e.g., HPLC, LC-MS).
-
Loss of Biological Activity: Diminished or inconsistent results in functional assays.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems researchers may encounter.
Caption: Troubleshooting Logic Flow for Stability Issues.
Q4: My compound is showing reduced activity in my cell-based assay compared to previous batches. What could be the cause?
A4: A loss of potency is a classic sign of compound degradation.
-
Causality: The pyrazole ring and its substituents are the pharmacophore responsible for biological activity. Chemical modification through degradation (e.g., oxidation of the pyrazole ring or side chain) will alter its structure and ability to interact with its biological target.
-
Troubleshooting Steps:
-
Verify Stock Integrity: Analyze your solid stock material by HPLC or LC-MS to confirm its purity. Compare it to the certificate of analysis.
-
Assess Solution Age: How old is the working solution? Stock solutions in solvents like DMSO can degrade over time, even when frozen. It is highly recommended to prepare fresh solutions from solid material for each experiment.
-
Review Handling Protocol: Were the solutions exposed to excessive light or non-optimal temperatures during the experiment? Ensure all handling occurs with minimal light exposure and that solutions are kept on ice.
-
Q5: I dissolved the compound in a buffer at pH 8.0, and a precipitate formed over time. Why did this happen?
A5: This is likely due to either salt formation with components of your buffer or instability at alkaline pH.
-
Causality: As a carboxylic acid, this compound will be deprotonated to its carboxylate salt form at pH 8.0.[11][15] While this often increases aqueous solubility, the specific counter-ion in your buffer (e.g., calcium or magnesium ions in PBS) could form an insoluble salt with the carboxylate anion. Alternatively, high pH can sometimes catalyze the degradation of certain heterocyclic structures.
-
Troubleshooting Steps:
-
Simplify the Buffer: Prepare a solution in a simple buffer system (e.g., Tris or HEPES) without divalent cations to see if the issue persists.
-
Check pH-Dependent Solubility: Determine the solubility at a range of pH values (e.g., pH 6.0, 7.4, 8.0) to identify the optimal range for your experiment.
-
Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the original compound or a degradation product.
-
Q6: My solid compound has developed a slight yellow tint upon storage. Is it still usable?
A6: A color change often indicates a chemical change, likely minor oxidation.
-
Causality: Aromatic systems like pyrazole can be susceptible to slow oxidation when exposed to air and light over long periods, leading to the formation of colored byproducts.[16] While the degradation may be minor (<1-2%), it can interfere with sensitive applications.
-
Troubleshooting Steps:
-
Quantify Purity: Use HPLC with UV detection or LC-MS to determine the purity of the material. If the purity is still >98% and the impurities are identified and deemed non-interfering, it may be usable for some applications.
-
Purge with Inert Gas: For future batches, flush the vial with argon or nitrogen before sealing to displace oxygen and minimize oxidative degradation.[7]
-
Consider Recrystallization: If purity has dropped significantly, recrystallization may be an option to purify the material, though this should be guided by an experienced chemist.
-
Experimental Protocols
Protocol 1: Preparation of a Standardized Stock Solution
This protocol ensures the consistent preparation of a stock solution for use in assays.
-
Weighing: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Weigh the required amount of solid in a fume hood.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO for a high-concentration stock). Use gentle vortexing or sonication in a room-temperature water bath to aid dissolution.
-
Filtration (Optional): For aqueous solutions, filtering through a 0.22 µm syringe filter can remove any microscopic particulates.
-
Storage: Store the stock solution in small, single-use aliquots in amber vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Quality Control: After preparation, run an initial HPLC/LC-MS analysis on a sample of the stock solution to establish a baseline (t=0) purity profile.
Protocol 2: Forced Degradation Study to Assess Stability
This study systematically exposes the compound to stress conditions to identify potential degradation pathways and liabilities.[17]
Caption: Forced Degradation Experimental Workflow.
Objective: To determine the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated oven, photostability chamber (or UV lamp)
-
HPLC system with UV or PDA detector
Methodology:
-
Prepare a 1 mg/mL stock solution of the compound in a 50:50 methanol:water mixture.
-
Set up six separate reactions in clear glass vials as described in the table below. Protect the "Control" and "Thermal" samples from light.
-
Incubate all samples for 24 hours under the specified conditions.
-
After incubation, neutralize the acidic and basic samples to approximately pH 7.
-
Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.
-
Analyze all samples by a suitable reverse-phase HPLC method.
| Condition | Procedure | Purpose |
| Acid Hydrolysis | Mix 1 mL of stock with 1 mL of 0.1 M HCl. | To test stability in acidic conditions. |
| Base Hydrolysis | Mix 1 mL of stock with 1 mL of 0.1 M NaOH. | To test stability in basic conditions. |
| Oxidation | Mix 1 mL of stock with 1 mL of 3% H₂O₂. | To test susceptibility to oxidation.[18] |
| Thermal Stress | Place vial of stock solution in an oven at 60°C. | To test thermal stability in solution. |
| Photostability | Place vial of stock solution in a photostability chamber. | To test for light-induced degradation.[8] |
| Control | Keep vial of stock solution at room temperature, protected from light. | To provide a baseline for comparison. |
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Significant degradation is indicated by a >10% decrease in the main peak area and the appearance of new impurity peaks. This will reveal whether the compound is particularly sensitive to acid, base, oxidation, heat, or light.
References
- Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
-
MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
Saha, S., & Pal, D. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Acidity of Carboxylic Acids. Retrieved from [Link]
-
PMC. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]
-
MDPI. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Retrieved from [Link]
-
SAGE Journals. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Retrieved from [Link]
-
PubMed. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Retrieved from [Link]
-
ResearchGate. (2015). Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. Retrieved from [Link]
-
PubMed. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Retrieved from [Link]
-
RSC Publishing. (2018). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Retrieved from [Link]
-
Save My Exams. (2025). Relative Acidities of Carboxylic Acids, Phenols & Alcohols. Retrieved from [Link]
-
PMC. (2022). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Retrieved from [Link]
-
PMC. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Retrieved from [Link]
-
PMC. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
JoVE. (2023). Acidity of Carboxylic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Carboxylic acid. Retrieved from [Link]
-
OUCI. (n.d.). The effect of additives (pyrazine, pyrazole and their derivatives) in the oxidation of 2-butanol with FeCl3‒H2O2 in aqueous solutions. Retrieved from [Link]
-
IntechOpen. (2018). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]
-
MDPI. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet: 1-Propyl-1H-pyrazole-3-carbaldehyde. Retrieved from [Link]
-
Quora. (2021). What is the standard pH of carboxylic acids?. Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. (2022). Safety Data Sheet: 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
- Google Patents. (2013). CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide.
-
Chinese Journal of Chemistry. (2001). Synthesis and biological activity of 3-methyl-1H- pyrazole-4-carboxylic ester derivatives. Retrieved from [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. aksci.com [aksci.com]
- 8. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. biosynth.com [biosynth.com]
- 10. kishida.co.jp [kishida.co.jp]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Video: Acidity of Carboxylic Acids [jove.com]
- 13. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 14. quora.com [quora.com]
- 15. savemyexams.com [savemyexams.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Propyl-1H-pyrazole-4-carboxylic acid
Welcome to the technical support guide for the synthesis and reaction parameter optimization of 3-Propyl-1H-pyrazole-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section, providing not just solutions but the underlying chemical principles to empower your research.
Overview of Synthetic Strategy
The most robust and common approach for synthesizing this compound is a two-step process based on the Knorr pyrazole synthesis.[1][2] This method involves the cyclocondensation of a β-dicarbonyl equivalent with hydrazine, followed by the hydrolysis of the resulting ester.
The overall workflow can be visualized as follows:
Sources
Technical Support Center: 3-Propyl-1H-pyrazole-4-carboxylic acid Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 3-Propyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common challenges and answer frequently asked questions encountered during the synthesis of this important heterocyclic building block. Our focus is on providing practical, mechanistically grounded solutions to ensure the highest purity and yield in your experiments.
Troubleshooting Guide: Impurity Identification & Mitigation
This section addresses specific experimental issues in a question-and-answer format. We delve into the root causes of common impurities and provide actionable protocols to resolve them.
Question 1: I'm observing a significant isomeric impurity in my crude product's ¹H NMR and LC-MS. What is it, and how can I control its formation?
Answer:
This is the most frequently encountered issue in this synthesis. The impurity is almost certainly the regioisomer, 5-Propyl-1H-pyrazole-4-carboxylic acid .
Causality & Mechanism:
The synthesis of the this compound core typically proceeds via a Knorr-type pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1][2] For your target molecule, the key starting material is an activated form of 2-formyl-3-oxohexanoic acid ethyl ester (or a similar β-ketoester). This dicarbonyl is asymmetric.
Hydrazine has two nucleophilic nitrogen atoms. The initial condensation can occur at either of the two carbonyl groups (the ketone or the formyl group) of the β-ketoester. This leads to two different hydrazone intermediates, which then cyclize and eliminate water to form the two possible pyrazole regioisomers.
-
Pathway A (Desired): Initial attack at the ketone carbonyl leads to the 3-propyl isomer.
-
Pathway B (Impurity): Initial attack at the formyl carbonyl leads to the 5-propyl isomer.
The reaction conditions, particularly pH and temperature, can influence the ratio of these two pathways.[3] Generally, the formyl group is more electrophilic and kinetically favored for attack, but the subsequent cyclization and dehydration steps determine the final product ratio.
Mitigation and Control Protocol:
-
Control Reaction Temperature: Run the initial condensation step at a lower temperature (e.g., 0-5 °C) before allowing it to warm to room temperature or refluxing. This can often improve the kinetic selectivity towards the desired isomer.
-
pH Adjustment: The reaction is often catalyzed by acid.[1] Carefully controlling the pH can influence the regioselectivity. It is recommended to perform small-scale trials buffering the reaction mixture around pH 4-5.
-
Purification: If the isomeric impurity cannot be prevented, separation is necessary.
-
Fractional Crystallization: The two isomers often have different solubilities. Experiment with various solvent systems (e.g., isopropanol/water, toluene, ethyl acetate/heptane) to selectively crystallize the desired 3-propyl isomer.
-
Chromatography: While not ideal for large scales, flash column chromatography on silica gel can effectively separate the isomers. A gradient elution system of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.
-
Question 2: My final product is contaminated with its corresponding ethyl ester. How can I ensure complete hydrolysis?
Answer:
The presence of residual ethyl 3-propyl-1H-pyrazole-4-carboxylate is a common issue resulting from incomplete saponification (ester hydrolysis).
Causality & Mechanism:
The pyrazole ring is electron-rich and relatively stable, which can render the adjacent ester carbonyl less reactive than a simple alkyl ester. Furthermore, as the hydrolysis proceeds, the resulting carboxylate salt can precipitate or reduce the effective concentration of hydroxide in the organic phase, slowing the reaction down.
Troubleshooting Protocol for Complete Hydrolysis:
-
Increase Hydroxide Equivalents: Instead of using 1.1-1.2 equivalents of NaOH or KOH, increase the amount to 2-3 equivalents to ensure a sufficient excess is present to drive the reaction to completion.
-
Increase Temperature & Time: Ensure the reaction is heated to reflux (in a suitable solvent like ethanol or methanol) for an extended period. Monitor the reaction by TLC or LC-MS every 2-4 hours until the starting ester spot is completely gone.
-
Use a Co-solvent: If the carboxylate salt precipitates, the reaction may become heterogeneous and stall. Adding a co-solvent like water or THF can help maintain a homogeneous solution, improving reaction kinetics. A mixture of Ethanol/Water (1:1) is often effective.
-
Workup Procedure: After hydrolysis, ensure the acidification step is performed carefully and completely. Cool the reaction mixture in an ice bath before slowly adding concentrated HCl until the pH is ~1-2. The product will precipitate as the free carboxylic acid. Incomplete acidification will leave some of the product as the highly water-soluble carboxylate salt, reducing your isolated yield.
Question 3: My reaction yield is low, and the TLC shows multiple spots, including one that does not move from the baseline. What's happening?
Answer:
Low yields with multiple byproducts often point to incomplete reaction or degradation. The spot at the baseline is likely the sodium salt of your product, while other spots could be unreacted starting materials or intermediates.
Potential Causes and Solutions:
-
Incomplete Cyclization: The reaction may have stalled at the hydrazone intermediate stage.[4] This can happen if the dehydration conditions (e.g., acid catalysis, heat) are insufficient.
-
Solution: Ensure a catalytic amount of acid (like acetic acid) is present and that the reaction is heated sufficiently to drive the cyclization and water removal.[4]
-
-
Unreacted Starting Materials: The 1,3-dicarbonyl starting material may be unreacted.
-
Solution: Verify the quality and stoichiometry of your hydrazine. Hydrazine hydrate is commonly used and its concentration should be confirmed.
-
-
Baseline Spot on TLC: A highly polar, immobile spot on a silica TLC plate (developed in ethyl acetate/hexane) is characteristic of a salt.
-
Solution: This is likely the sodium or potassium salt of your carboxylic acid product, which will not elute. This indicates that your workup and extraction procedure needs adjustment. Ensure you acidify the aqueous layer to a pH of 1-2 before extracting with an organic solvent like ethyl acetate.
-
-
Formation of Pyrazolones: A variation of the Knorr reaction can lead to the formation of pyrazolone byproducts, which are structurally different and have different polarity.[4][5]
-
Solution: Careful control over reaction conditions (temperature, stoichiometry) can minimize this. If formed, they typically can be separated via crystallization or chromatography.
-
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the most common synthetic route for this compound? | The most prevalent method is the Knorr pyrazole synthesis .[2] This involves the cyclocondensation of a hydrazine (usually hydrazine hydrate) with an ethyl 2-(ethoxymethylene)-3-oxohexanoate or a similar 1,3-dicarbonyl precursor. The resulting pyrazole ester is then hydrolyzed to the final carboxylic acid.[6] |
| What are the critical process parameters to control? | 1. Temperature: Controls reaction rate and can influence the regioisomeric ratio. 2. pH/Catalyst: Acid catalysis is crucial for the cyclization and dehydration steps.[3] The choice and amount of acid can affect both rate and impurity profile. 3. Stoichiometry: Precise control of the hydrazine to dicarbonyl ratio is important to avoid excess starting material in the final product. |
| What analytical techniques are best for monitoring this reaction and its impurities? | 1. Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. 2. High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis of purity and separating the target molecule from its regioisomer and other impurities. A C18 reverse-phase column is typically used. 3. Mass Spectrometry (MS): Essential for confirming the identity of the product and impurities by their mass-to-charge ratio. 4. Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for structural elucidation and confirming the correct regioisomer has been synthesized by analyzing the chemical shifts and coupling constants of the pyrazole ring protons. |
| What is a reliable method for purifying the final product? | Crystallization is the most effective and scalable method. After acidic workup, the crude solid can be recrystallized from a suitable solvent system. Common choices include isopropanol, ethanol, water, or mixtures like ethyl acetate/heptane.[7] The goal is to find a system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in the mother liquor. |
Summary of Common Impurities
| Impurity Name | Structure (SMILES) | Formation Mechanism | Mitigation Strategy |
| 5-Propyl-1H-pyrazole-4-carboxylic acid | CCCCc1cn[nH]c1C(O)=O | Regioisomeric byproduct from Knorr synthesis | Control reaction temperature and pH; Purify via fractional crystallization or chromatography. |
| Ethyl 3-propyl-1H-pyrazole-4-carboxylate | CCCCc1c(C(=O)OCC)cn[nH]1 | Incomplete hydrolysis of the ester intermediate | Increase equivalents of base (NaOH/KOH), reaction time, and temperature during the saponification step. |
| Hydrazone Intermediate | (Varies) | Incomplete cyclization of the initial condensation product | Ensure adequate acid catalysis and sufficient heating to promote dehydration and ring closure. |
| Unreacted β-Ketoester | CCC(=O)C(C=O)C(=O)OCC | Incomplete reaction with hydrazine | Verify stoichiometry and purity of hydrazine; ensure adequate reaction time. |
Purification Workflow Example
References
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
National Institutes of Health (NIH). (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]
-
Rowan University. Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. [Link]
-
SID. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]
-
RSC Publishing. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. [Link]
-
RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]
-
National Institutes of Health (NIH). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]
-
Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. [Link]
- Google Patents. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
-
Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. name-reaction.com [name-reaction.com]
- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting 3-Propyl-1H-pyrazole-4-carboxylic acid NMR Spectra
Welcome to the technical support center for the analysis of 3-Propyl-1H-pyrazole-4-carboxylic acid NMR spectra. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for interpreting and troubleshooting common issues encountered during NMR analysis of this compound.
Understanding the Molecule: Key Structural Features
This compound possesses a unique combination of a pyrazole ring, a propyl group, and a carboxylic acid moiety. These features give rise to a characteristic NMR spectrum but also present specific challenges, including tautomerism and the concentration-dependent chemical shift of the acidic proton. A clear understanding of the expected spectral data is the first step in effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
While the exact chemical shifts can vary slightly based on the solvent and concentration, the following table provides a general guide to the expected chemical shifts.
| Proton (¹H NMR) | Expected Chemical Shift (ppm) | Carbon (¹³C NMR) | Expected Chemical Shift (ppm) |
| Propyl-CH₃ | ~0.9 (triplet) | Propyl-CH₃ | ~14 |
| Propyl-CH₂ | ~1.6 (sextet) | Propyl-CH₂ | ~22 |
| Propyl-CH₂ (adjacent to pyrazole) | ~2.6 (triplet) | Propyl-CH₂ (adjacent to pyrazole) | ~28 |
| Pyrazole C5-H | ~7.8-8.2 (singlet) | Pyrazole C4 | ~110-115 |
| Pyrazole N-H | Highly variable, broad (10-13 ppm) | Pyrazole C5 | ~135-140 |
| Carboxylic Acid O-H | Highly variable, very broad (9-12 ppm) | Pyrazole C3 | ~145-150 |
| Carboxylic Acid C=O | ~165-175[1][2][3] |
Note: The assignments for C3 and C5 can sometimes be ambiguous due to tautomerism.
Q2: Why is the carboxylic acid proton peak (and sometimes the N-H peak) so broad or not visible at all?
This is a very common observation for carboxylic acids and other acidic protons.[4][5] Several factors contribute to this:
-
Hydrogen Bonding: Carboxylic acids readily form hydrogen-bonded dimers in solution, which broadens the signal.[4][5]
-
Chemical Exchange: The acidic proton can rapidly exchange with other acidic protons in the sample, such as trace amounts of water, or with the deuterium from the NMR solvent.[1][6] This exchange can broaden the peak to the point where it becomes indistinguishable from the baseline.[2][6]
-
Concentration and Solvent Effects: The chemical shift and appearance of the carboxylic acid proton are highly dependent on the sample concentration and the solvent used.[1][2]
Troubleshooting Common Spectral Issues
This section addresses specific problems you might encounter with your NMR spectra of this compound and provides step-by-step guidance to resolve them.
Issue 1: Unexpected or Overlapping Peaks in the Spectrum
Symptoms: You observe more peaks than expected, or peaks are overlapping, making interpretation difficult.
Potential Causes & Solutions:
-
Impurities: The most common cause of unexpected peaks is the presence of impurities from the synthesis, such as starting materials, reagents, or side products.
-
Troubleshooting Protocol:
-
Review Synthesis: Carefully review the synthetic route to identify potential impurities.
-
Purification: If impurities are suspected, repurify the sample using techniques like recrystallization or column chromatography.
-
Reference Spectra: Compare your spectrum to known spectra of potential impurities if available.
-
-
-
Solvent Choice: The choice of NMR solvent can significantly impact peak positions.[7]
-
Troubleshooting Protocol:
-
-
Tautomerism: Pyrazoles can exist as a mixture of tautomers, where the proton on the nitrogen rapidly exchanges between the two nitrogen atoms.[8][9] If this exchange is slow on the NMR timescale, you may see two sets of peaks for the pyrazole ring.
-
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures.[8] Lowering the temperature can slow down the tautomeric exchange, leading to the resolution of individual tautomer signals. Conversely, increasing the temperature can cause the signals to coalesce into a single averaged peak.
-
-
Issue 2: Broad or Distorted Peaks
Symptoms: Peaks in your spectrum are broad, asymmetric, or show poor resolution.
Potential Causes & Solutions:
-
Poor Shimming: The homogeneity of the magnetic field (shimming) is crucial for obtaining sharp peaks.[10]
-
Troubleshooting Protocol:
-
Re-shim: Carefully re-shim the spectrometer before acquiring the spectrum.
-
Standard Sample: If shimming is difficult, check the spectrometer's performance with a standard sample.[10]
-
-
-
Sample Concentration: A sample that is too concentrated can lead to broad peaks due to increased viscosity and intermolecular interactions.[7][11]
-
Troubleshooting Protocol:
-
Dilute the Sample: Prepare a more dilute sample and re-acquire the spectrum.
-
-
-
Incomplete Dissolution: If the compound is not fully dissolved, the sample will be inhomogeneous, resulting in broad peaks.[7]
-
Troubleshooting Protocol:
-
Ensure Complete Dissolution: Visually inspect the NMR tube for any undissolved solid. If necessary, gently warm the sample or use a different solvent to ensure complete dissolution.
-
-
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant peak broadening.
-
Troubleshooting Protocol:
-
Purification: Rigorous purification of the sample is necessary to remove any paramagnetic species.
-
-
Issue 3: Inaccurate Integration Values
Symptoms: The integration of the peaks does not correspond to the expected proton ratios.
Potential Causes & Solutions:
-
Peak Overlap: If peaks are overlapping, their integrations will be combined.
-
Troubleshooting Protocol:
-
Change Solvent: As mentioned previously, changing the solvent can often resolve overlapping peaks.[7]
-
-
-
Broad Peaks: The integration of very broad peaks, such as the carboxylic acid proton, can be inaccurate.
-
Troubleshooting Protocol:
-
-
Saturation: If the signal is too intense, it can saturate the detector, leading to non-linear responses and inaccurate integration.[11]
-
Troubleshooting Protocol:
-
Reduce Signal Intensity: This can be achieved by decreasing the sample concentration or adjusting acquisition parameters such as the receiver gain and tip angle.[11]
-
-
Experimental Workflow & Diagrams
Workflow for Troubleshooting NMR Spectra
Caption: Tautomeric equilibrium in this compound.
References
- Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
-
Elguero, J., et al. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. Available from: [Link]
-
Alarcón, S. H., et al. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]
-
Lopez, C., et al. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available from: [Link]
-
ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Available from: [Link]
-
ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available from: [Link]
-
JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. Available from: [Link]
-
SDSU NMR Facility. Common Problems. Available from: [Link]
-
Wiley Online Library. Common problems and artifacts encountered in solution‐state NMR experiments. Available from: [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
-
Chemistry LibreTexts. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
-
ResearchGate. Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum? Available from: [Link]
-
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available from: [Link]
-
University of Wisconsin-Madison. 13C NMR Chemical Shift Table. Available from: [Link]
Sources
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Technical Support Center: Scaling Up 3-Propyl-1H-pyrazole-4-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-Propyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into scaling this synthesis. We will address common challenges, from reaction optimization to final purification, in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most robust and widely adopted method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] For the title compound, a highly effective approach is the reaction of ethyl 2-(ethoxymethylene)-3-oxohexanoate with hydrazine hydrate, followed by saponification (hydrolysis) of the resulting ester. This method offers high regioselectivity and generally good yields.
The overall synthetic pathway can be visualized as a two-stage process:
-
Condensation & Cyclization: Formation of the pyrazole ring.
-
Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid.
Caption: General workflow for the synthesis of this compound.
Q2: Why is the Knorr synthesis preferred for this specific molecule over other methods like a Vilsmeier-Haack reaction?
While the Vilsmeier-Haack reaction is a powerful tool for creating pyrazole-4-carboxaldehydes from hydrazones, the Knorr synthesis starting from a β-ketoester offers several advantages for large-scale production of the target carboxylic acid.[3][4]
-
Causality: The Knorr approach builds the core scaffold with the carboxylic acid precursor (the ester) already in place. This is often more atom-economical and avoids the need for a separate oxidation step, which would be required if starting from a Vilsmeier-derived aldehyde.
-
Starting Materials: The required starting materials, such as ethyl 3-oxohexanoate and triethyl orthoformate, are readily available and generally less hazardous than some reagents used in alternative routes.
-
Process Control: The reaction conditions are typically straightforward (e.g., reflux in ethanol), making temperature and process control more manageable during scale-up.
Experimental Protocol: A Scalable Two-Step Synthesis
This protocol details a reliable method for synthesizing the title compound, validated for consistency and scalability.
Step 1: Synthesis of Ethyl 3-propyl-1H-pyrazole-4-carboxylate
-
Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add ethyl 3-oxohexanoate (1.0 eq) and acetic anhydride (2.0 eq).
-
Reagent Addition: Slowly add triethyl orthoformate (1.2 eq) to the stirred mixture.
-
Heating: Heat the reaction mixture to 120-130 °C for 2-3 hours. Monitor the reaction progress by TLC or GC-MS to ensure the formation of the enol ether intermediate, ethyl 2-(ethoxymethylene)-3-oxohexanoate.
-
Cooldown & Solvent Exchange: Cool the mixture to room temperature and remove the volatile components (acetic anhydride, ethyl acetate) under reduced pressure. Dissolve the crude residue in ethanol.
-
Cyclization: Cool the ethanol solution to 0-5 °C in an ice bath. Add a solution of hydrazine hydrate (1.1 eq) in ethanol dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until the starting intermediate is consumed (monitored by TLC/GC-MS).
-
Isolation: Cool the reaction mixture and concentrate under reduced pressure. The resulting crude ester can be purified by column chromatography or carried directly to the next step if purity is sufficient.
Step 2: Saponification to this compound
-
Hydrolysis: Dissolve the crude ethyl ester from Step 1 in a mixture of ethanol and water (e.g., 2:1 v/v). Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 3-5 hours.
-
Monitoring: Monitor the hydrolysis by TLC, observing the disappearance of the ester spot and the appearance of a more polar spot for the carboxylate salt.
-
Workup: Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ethyl acetate or DCM) to remove any non-acidic impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify slowly with concentrated HCl or 2M HCl until the pH is ~2-3. A precipitate of the desired carboxylic acid should form.
-
Isolation & Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[5]
| Parameter | Step 1: Ester Formation | Step 2: Saponification |
| Key Reagents | Ethyl 3-oxohexanoate, Triethyl orthoformate, Hydrazine | Ethyl 3-propyl-1H-pyrazole-4-carboxylate, NaOH |
| Solvent | Acetic Anhydride, then Ethanol | Ethanol/Water |
| Temperature | 120-130 °C, then Reflux (~78 °C) | Reflux (~80-90 °C) |
| Typical Time | 5-9 hours | 3-5 hours |
| Expected Yield | 75-85% (for the ester) | 85-95% (from the ester) |
Troubleshooting Guide
Q3: My reaction yield is consistently low. What are the likely causes and how can I fix it?
Low yield is a common issue that can often be traced back to incomplete reactions, reagent quality, or side product formation.
Caption: Common causes and solutions for low reaction yield.
-
In-depth Analysis:
-
Incomplete Enol Ether Formation: The initial reaction with triethyl orthoformate is crucial. If this step is incomplete, unreacted β-ketoester can react with hydrazine to form a different pyrazole isomer (a pyrazolone), reducing the yield of the desired product. Ensure this step is driven to completion by monitoring via TLC/GC-MS before proceeding.
-
Hydrazine Quality: Hydrazine hydrate is susceptible to oxidation. Using old or improperly stored hydrazine can lead to lower effective concentrations and incomplete cyclization. It is recommended to use freshly opened bottles or titrate older stock to determine its active concentration.[5]
-
Exothermic Control: The initial reaction with hydrazine is exothermic. Uncontrolled addition, especially on a larger scale, can raise the temperature and lead to the formation of polymeric tars or other side products.[5] A slow, controlled addition at a low temperature (0-5 °C) is critical.
-
Q4: I'm having difficulty purifying the final product. It's an oil, or it crystallizes poorly. What should I do?
Purification challenges are common for pyrazole carboxylic acids. The key is to leverage the acidic nature of the product and select an appropriate crystallization solvent.
| Purification Challenge | Recommended Solution | Causality & Explanation |
| Product is an Oil | 1. Perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., EtOAc), wash with aqueous NaHCO₃, separate the aqueous layer, wash it with fresh organic solvent, and then re-acidify the aqueous layer with HCl to precipitate the pure product. 2. Try trituration with a non-polar solvent like hexanes or diethyl ether to induce solidification. | The acid-base extraction is highly selective for the carboxylic acid, efficiently removing neutral or basic impurities. Trituration works by dissolving small amounts of impurities while leaving the less soluble product as a solid. |
| Poor Recrystallization | 1. Screen a range of solvent systems. Common choices include ethanol/water, ethyl acetate/hexanes, or isopropanol.[5] 2. If the product is still oily, try dissolving it in a minimal amount of a "good" solvent (like ethanol) and then slowly adding a "bad" or "anti-solvent" (like cold water or hexanes) until turbidity persists, then cool slowly. | Finding the right solvent system where the product has high solubility at high temperatures but low solubility at low temperatures is key. The anti-solvent technique is effective for inducing crystallization when a single solvent system fails. |
| Persistent Impurities | If impurities co-precipitate, column chromatography may be necessary. For acidic compounds, silica gel can be used, but sometimes deactivating the silica with a small amount of acid (e.g., acetic acid in the eluent) can prevent streaking. Alternatively, reverse-phase (C18) chromatography can be effective.[5] | Acidic compounds can interact strongly with the silanol groups on standard silica gel. Modifying the mobile phase or using a different stationary phase like C18 can improve separation efficiency. |
Q5: During scale-up, I noticed a significant exotherm and the formation of a regioisomer. How can I mitigate these issues?
Scaling up introduces challenges related to heat and mass transfer.
-
Managing Exotherms: The primary exothermic event is the addition of hydrazine. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Engineered Solution: Use a jacketed reactor with controlled cooling. Ensure slow, subsurface addition of the hydrazine solution to maximize heat exchange and prevent localized hot spots.
-
Process Solution: Dilute the hydrazine solution further in the reaction solvent (ethanol) before addition to increase the volume and moderate the reaction rate.
-
-
Controlling Regioisomers: While the described synthesis is highly regioselective, improper conditions can lead to the formation of the undesired regioisomer (ethyl 5-propyl-1H-pyrazole-4-carboxylate).
-
Mechanistic Insight: The formation of the desired 3-propyl isomer is favored under thermodynamic control. However, rapid, high-temperature addition of hydrazine can introduce kinetic pathways that may favor the 5-propyl isomer.
-
Solution: Strict adherence to a low-temperature, slow addition protocol for the hydrazine is the most effective way to ensure high regioselectivity. A patent describing a similar synthesis highlights that controlling temperature is key to maximizing the desired isomer ratio.[6]
-
References
- Jadhav, G. R., Shaikh, M. N., & Gaikwad, D. S. (2014). Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-Keto Esters.
- SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
- National Center for Biotechnology Information. (2002). Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. PubMed.
- ResearchGate. (n.d.). Large-scale synthesis of 1H-pyrazole.
- Royal Society of Chemistry. (2014). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry.
- Bentham Science. (2020).
- BenchChem. (2025). Preventing degradation of pyrazole compounds during synthesis.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023).
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (2017).
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Jakshne, P., & Kumar, S. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics.
- Community Practitioner. (2024). A review of pyrazole compounds' production, use, and pharmacological activity.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
- Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- Santa Cruz Biotechnology. (n.d.). 1-benzyl-3-propyl-1H-pyrazole-4-carboxylic acid.
- Google Patents. (2012). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
- Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
- Wang, G., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.
- National Center for Biotechnology Information. (2019).
- Royal Society of Chemistry. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl.
- Synform. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides.
- ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid.
- Journal of Pharmaceutical and Biological Sciences. (2019).
- DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
- Google Patents. (n.d.). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
- ResearchGate. (2024). Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4.
- Asian Journal of Chemistry. (2011). Synthesis and Pharmacological Evaluation of Some New Aldimine Derivatives of 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde.
- Google Patents. (n.d.). CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide.
- Pharmaffiliates. (n.d.). This compound.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. asianpubs.org [asianpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: 3-Propyl-1H-pyrazole-4-carboxylic acid Reaction Mechanism Troubleshooting
Welcome to the technical support center for the synthesis and reaction troubleshooting of 3-Propyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, offering in-depth, field-proven insights to overcome common experimental challenges.
I. Synthesis Overview: The Knorr Pyrazole Synthesis and Subsequent Hydrolysis
The most common and versatile method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2][3] For this compound, a typical route involves the reaction of a β-ketoester, such as ethyl 2-(ethoxymethylene)-3-oxohexanoate, with hydrazine, followed by the hydrolysis of the resulting ester.
Reaction Pathway
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Common Issues in Synthesis
This section addresses specific problems that may arise during the synthesis of this compound, providing detailed explanations and actionable protocols.
Q1: Low Yield of the Pyrazole Ring Formation.
Possible Causes & Solutions:
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine can lead to side reactions and reduced yields.
-
Protocol: Ensure the purity of starting materials by distillation or recrystallization. Use high-purity hydrazine, as it can decompose over time.[4]
-
-
Incorrect Reaction Temperature: The condensation reaction is temperature-sensitive.
-
Protocol: Monitor and control the reaction temperature closely. Running the reaction at a lower temperature may mitigate the decomposition of intermediates.[4]
-
-
Suboptimal pH: The rate of pyrazole formation is influenced by the pH of the reaction medium.[5]
Q2: Formation of Regioisomers.
When using unsymmetrical 1,3-dicarbonyl compounds, the formation of two different pyrazole regioisomers is possible.[7][8]
Controlling Regioselectivity:
-
Reactant Stoichiometry: Varying the ratio of the diketone to hydrazine can influence the regioisomeric ratio.[7]
-
Solvent Choice: The polarity of the solvent can affect the reaction pathway. It has been found that using an organic solvent containing at least one halogen, particularly fluorine, can increase the selectivity for the desired isomer.
Q3: Incomplete Ester Hydrolysis.
The conversion of the pyrazole ester to the carboxylic acid can sometimes be sluggish or incomplete.
Troubleshooting Protocol:
-
Increase Reaction Time and/or Temperature: Prolonging the reaction time or carefully increasing the temperature can drive the hydrolysis to completion.
-
Stronger Base or Acid: If using basic hydrolysis (e.g., NaOH or KOH), consider increasing the concentration of the base. For acid-catalyzed hydrolysis, a stronger acid or higher concentration may be necessary.[9]
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting ester.
| Parameter | Recommendation for Basic Hydrolysis | Recommendation for Acidic Hydrolysis |
| Reagent | 1-2 M NaOH or KOH in water/ethanol | 1-3 M HCl or H₂SO₄ in water/dioxane |
| Temperature | Reflux (typically 80-100 °C) | Reflux (typically 80-100 °C) |
| Monitoring | TLC (Ester is less polar than the acid) | TLC (Ester is less polar than the acid) |
Q4: Unwanted Decarboxylation of the Final Product.
Pyrazole-4-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures and under certain pH conditions.[10][11][12]
Mitigation Strategies:
-
Temperature Control: Avoid excessive heat during the final workup and purification steps.
-
pH Management: Decarboxylation can be catalyzed by both acid and base.[11][12] Neutralize the reaction mixture carefully after hydrolysis and avoid prolonged exposure to harsh pH conditions.
-
Copper-Catalyzed Decarboxylation: Be aware that copper contamination can facilitate decarboxylation.[10][13] Ensure glassware is thoroughly cleaned.
Caption: A workflow diagram for troubleshooting the synthesis of this compound.
III. Frequently Asked Questions (FAQs)
Q: What are the typical purification methods for this compound?
A: The primary method of purification is recrystallization. Common solvent systems include ethanol/water or ethyl acetate/hexanes.[4] If significant impurities are present, column chromatography may be necessary, though the carboxylic acid functional group can make this challenging on silica gel.
Q: Can I use a substituted hydrazine in the Knorr synthesis?
A: Yes, using a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) is a common way to introduce a substituent at the N1 position of the pyrazole ring.[6][14]
Q: Are there alternative synthetic routes to pyrazole-4-carboxylic acids?
A: Yes, other methods exist, such as those starting from α,β-unsaturated aldehydes or ketones and hydrazine salts.[15] Another approach involves the Vilsmeier-Haack reaction on ketone hydrazones.[16] However, the Knorr synthesis remains one of the most direct and widely used methods.
Q: How can I confirm the structure of my final product?
A: A combination of analytical techniques should be used for structural confirmation. This includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight, and Infrared (IR) spectroscopy to identify key functional groups (e.g., the carboxylic acid O-H and C=O stretches).
IV. References
-
Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers.
-
Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents.
-
PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. European Patent Office.
-
Copper(II) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. RSC Publishing.
-
Preventing degradation of pyrazole compounds during synthesis. Benchchem.
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
-
Knorr Pyrazole Synthesis. J&K Scientific LLC.
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH.
-
Knorr Pyrazole Synthesis. Chem Help Asap.
-
Knorr pyrazole synthesis. Name-Reaction.com.
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia.
-
review of pyrazole compounds' production, use, and pharmacological activity. COMMUNITY PRACTITIONER.
-
An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. ResearchGate.
-
mechanism of ester hydrolysis. YouTube.
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
-
Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Synform.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. name-reaction.com [name-reaction.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 15. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 3-Propyl-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center for 3-Propyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling and utilizing this compound effectively while minimizing degradation. Our goal is to ensure the integrity of your experiments by providing scientifically grounded advice.
Section 1: Frequently Asked Questions (FAQs) about Degradation
Here we address the most common questions regarding the stability and degradation of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to three main degradation pathways:
-
Decarboxylation: The loss of the carboxylic acid group as carbon dioxide is a significant concern, particularly when the compound is subjected to heat, strong acidic or basic conditions, or the presence of certain metal catalysts.[1][2][3]
-
Oxidation: The pyrazole ring can be susceptible to oxidation, potentially leading to the formation of hydroxylated byproducts or other oxidative degradation products.[4][5][6]
-
Photodegradation: Like many heterocyclic compounds, this compound may be sensitive to light, especially UV radiation, which can induce photochemical reactions and lead to degradation.[7][8]
Q2: How should I properly store this compound to prevent degradation?
A2: To ensure the long-term stability of this compound, we recommend the following storage conditions:
-
Temperature: Store in a cool, dry place.[9] For long-term storage, refrigeration (2-8 °C) is advisable. Avoid repeated freeze-thaw cycles if the compound is in solution.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.[7]
-
Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[10]
-
Container: Use a tightly sealed container to prevent moisture absorption.[9]
Q3: I am dissolving this compound for my experiment. What solvents are recommended, and are there any I should avoid?
A3: The choice of solvent can impact the stability of your compound.
-
Recommended Solvents: For immediate use, common organic solvents such as DMSO, DMF, methanol, or ethanol are generally suitable. The solubility may vary, so it's best to consult the product's technical data sheet.
-
Solvents and Conditions to Avoid:
-
Avoid prolonged storage in protic solvents, especially at elevated temperatures, as this can facilitate esterification or other reactions.
-
Be cautious with aqueous solutions. If you need to use an aqueous buffer, prepare it fresh and use it promptly. The pH of the solution is critical; strong acidic or basic conditions can promote decarboxylation.[2][3][11]
-
Q4: Can I heat my solution of this compound to aid dissolution?
A4: Gentle warming can be used to aid dissolution, but prolonged or excessive heating should be avoided. High temperatures can accelerate decarboxylation.[2][3] If heating is necessary, use a water bath with a controlled temperature and do not exceed 40-50°C for short periods.
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the degradation of this compound.
Issue: Inconsistent or Unexpected Experimental Results
If you are observing a loss of activity, unexpected side products, or poor reproducibility in your experiments, consider the possibility of compound degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Potential Degradation Pathways and Their Mitigation
The following diagram illustrates the primary degradation pathways. Understanding these mechanisms is key to preventing them.
Caption: Potential degradation pathways for this compound.
Section 3: Experimental Protocols
Here we provide detailed methodologies for assessing the stability of your compound.
Protocol: Forced Degradation Study
A forced degradation study can help you understand the stability of this compound under your specific experimental conditions.[12][13][14][15]
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradants and establish a stability-indicating analytical method.
Materials:
-
This compound
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
pH meter
-
Water bath
-
UV lamp (e.g., 254 nm)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a suitable concentration with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a suitable concentration with the mobile phase.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.
-
-
Analysis:
Data Interpretation:
| Stress Condition | Expected Degradation Pathway | Potential Degradants |
| Acid/Base Hydrolysis | Decarboxylation | 3-Propyl-1H-pyrazole |
| Oxidative (H₂O₂) | Oxidation | Hydroxylated pyrazoles |
| Thermal | Decarboxylation | 3-Propyl-1H-pyrazole |
| Photolytic | Photodegradation | Various photoproducts |
Protocol: Routine Purity Check by RP-HPLC
Objective: To quickly assess the purity of a sample of this compound.
Suggested HPLC Conditions (starting point, may require optimization):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Trifluoroacetic acid in Water; B: Acetonitrile
-
Gradient: Start with 95% A, 5% B; ramp to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
Procedure:
-
Prepare a sample solution of your compound at approximately 0.1 mg/mL in the mobile phase.
-
Inject the sample into the HPLC system.
-
Analyze the resulting chromatogram for the presence of impurity peaks.
References
- Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers.
- Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules.
- Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hep
- Oxidation of the alcohol dehydrogenase inhibitor pyrazole to 4-hydroxypyrazole by microsomes. Effect of cytochrome P-450 inducing agents. PubMed.
- Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali.
- 1-methyl-1H-pyrazole-4-carboxylic acid. Smolecule.
- Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
- PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES.
- Electrochemically enabled oxidative aromatization of pyrazolines. Organic & Biomolecular Chemistry.
- Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
- Copper(II) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. RSC Publishing.
- The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State.
- The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid St
- Determination of Pyrazole and Pyrrole Pesticides in Environmental Water Samples by Solid-Phase Extraction Using Multi-Walled Carbon Nanotubes as Adsorbent Coupled with High-Performance Liquid Chromatography.
- 4-Bromo-1-propyl-1H-pyrazole-3-carboxylic acid. AK Scientific, Inc..
- A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. PubMed Central.
- SAFETY D
- Photochemical transformation of a pyrazole derivative into imidazoles.
- Pyrazole-4-carboxylic acid. Chem-Impex.
- 3-Propyl-1H-pyrazole-5-carboxylic acid. Sigma-Aldrich.
- Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing.
- Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chrom
- Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Deriv
- Forced Degrad
- Forced degradation studies of Brexpiprazole.
- development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
- SAFETY D
- Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- A Short Review on Pyrazole Derivatives and their Applications.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.
- Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Tre
- SAFETY D
- Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC. An-Najah Journals.
- Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide.
- 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid: A Key Pharmaceutical Intermediate for Sildenafil Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
Sources
- 1. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of the alcohol dehydrogenase inhibitor pyrazole to 4-hydroxypyrazole by microsomes. Effect of cytochrome P-450 inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. ijrpp.com [ijrpp.com]
- 14. ajrconline.org [ajrconline.org]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijcpa.in [ijcpa.in]
Technical Support Center: Crystallization of 3-Propyl-1H-pyrazole-4-carboxylic acid
Welcome to the technical support guide for 3-Propyl-1H-pyrazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this molecule. While specific crystallization literature for this exact compound is limited, the principles outlined here are derived from extensive knowledge of pyrazole-carboxylic acids and general organic compound crystallization, providing a robust framework for troubleshooting and success.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My compound has "oiled out," forming liquid droplets instead of solid crystals. What is happening and how can I fix it?
Answer:
"Oiling out" is a common crystallization problem where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute (or a solute-impurity mixture).[2] The resulting oil is often an impure, supercooled liquid that can trap impurities and may eventually solidify into an amorphous glass or poor-quality crystals.[1][2][3]
Causality and Remediation Strategy:
The primary causes are high impurity levels depressing the melting point, a rate of cooling that is too rapid, or the selection of a solvent that is too dissimilar in polarity from the solute.[2][3][4]
Immediate Corrective Actions:
-
Re-dissolve and Dilute: Return the flask to the heat source, add more solvent to fully re-dissolve the oil, and ensure a clear, homogeneous solution is formed.[2] This lowers the supersaturation level, making it less likely for the compound to separate above its melting point.
-
Slow Down the Cooling Process: Rapid cooling is a frequent cause of oiling out.[4] Once the compound is re-dissolved, allow the solution to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it within a larger beaker of hot water (a makeshift water bath) can effectively slow the rate of heat loss.
-
Lower the Crystallization Temperature: If oiling out occurs at room temperature, try inducing crystallization at a lower temperature (e.g., in a refrigerator or ice bath), but only after the solution has cooled significantly. The key is to ensure the solution temperature is below the compound's melting point when nucleation begins.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[2]
-
Seeding: If you have a small amount of pure, solid material, introduce a single seed crystal into the cooled, supersaturated solution. This provides a perfect template for crystal lattice formation.
If the Problem Persists (Systematic Approach):
-
Impurity Removal: Impurities can significantly lower a compound's melting point.[2][3][4] If you suspect impurities, re-dissolve the compound in a suitable solvent and treat the hot solution with activated charcoal before filtering it (hot filtration) to remove the charcoal and adsorbed impurities.
-
Solvent System Re-evaluation: The chosen solvent may be inappropriate.[4] A solvent that is too non-polar for a polar molecule can sometimes promote oiling out. Re-evaluate your solvent choice using the principles in the FAQ section below. Consider using a mixed-solvent system.[2]
Diagram: Troubleshooting Workflow for Oiling Out
Caption: A decision-making workflow for addressing "oiling out" during crystallization.
Q2: My crystallization yielded very fine needles or a powder, not well-defined crystals. How can I improve the crystal size and quality?
Answer:
The formation of fine particles or powder indicates that the nucleation process was too rapid and dominated over the crystal growth phase.[5][6] This happens when the solution becomes highly supersaturated very quickly. To obtain larger, higher-quality crystals, you need to slow down the entire process to favor growth on existing nuclei rather than the formation of many new ones.
Strategies to Improve Crystal Habit and Size:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: This is the most critical factor. Avoid placing a hot solution directly into an ice bath. Allow it to cool to room temperature undisturbed over several hours before moving it to a colder environment.[2]
-
Use Less Solvent (Carefully): While using the minimum amount of hot solvent is standard advice, if your compound crashes out too quickly, you may have a very steep solubility curve. Adding a slight excess of solvent (e.g., 5-10% more) will keep the compound in solution longer during cooling, allowing for more controlled crystal growth.[2]
-
-
Utilize Advanced Crystallization Techniques:
-
Slow Evaporation: Dissolve your compound in a suitable solvent in a vial. Cover the vial with a cap or parafilm that has been pierced with a few small holes from a needle. This allows the solvent to evaporate slowly over days, gradually increasing the concentration and leading to the growth of large, high-quality crystals. This method works best with solvents that are not excessively volatile.[6]
-
Vapor Diffusion: This is an excellent method for growing high-quality crystals from milligram quantities of material.[6] Dissolve your compound in a "good" solvent (one in which it is readily soluble) in a small, open vial. Place this vial inside a larger, sealed jar that contains a more volatile "anti-solvent" (one in which your compound is insoluble). The anti-solvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and promoting slow, controlled crystal growth.[6]
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a denser solution of your compound. Crystals will form slowly at the interface between the two solvents.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for crystallization?
Answer:
Understanding the molecule's structure is key to designing a successful crystallization protocol.
-
Pyrazole Core: The pyrazole ring is an aromatic heterocycle.[7][8] This aromaticity contributes to a planar structure, which can facilitate stacking in a crystal lattice.
-
Carboxylic Acid Group: This is a highly polar functional group capable of acting as both a hydrogen bond donor (the -OH) and acceptor (the C=O). Strong intermolecular hydrogen bonding is expected, which often leads to high melting points and a preference for polar solvents.[9] For instance, the related 1-methyl-1H-pyrazole-4-carboxylic acid has a melting point of 203-208°C due to these interactions.[9]
-
Propyl Group: This is a non-polar, flexible alkyl chain. While the pyrazole and carboxylic acid groups dominate the polarity, this group will influence solubility in less polar solvents.
-
Acidity: The carboxylic acid group makes the molecule acidic.[9][10] Therefore, the pH of the solution is critical. The compound will be in its neutral, less water-soluble form at low pH and will deprotonate to form a highly water-soluble carboxylate salt at neutral or high pH. Crystallization should be performed under acidic conditions.
Q2: How do I select the best solvent for crystallizing this compound?
Answer:
The ideal crystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[11] Given the polar nature of the pyrazole-carboxylic acid moiety, polar solvents are an excellent starting point.[10]
Solvent Selection Protocol:
-
Initial Screening: Test the solubility of a few milligrams of your compound in ~0.5 mL of various solvents at room temperature.
-
Heating Test: If the compound is insoluble or sparingly soluble at room temperature, heat the mixture to its boiling point. A good solvent will fully dissolve the compound upon heating.[11]
-
Cooling Test: If the compound dissolves when hot, cool the solution to room temperature and then in an ice bath. An ideal solvent will result in the formation of a crystalline precipitate.[11] If the compound remains in solution, the solvent is too good. If it doesn't dissolve when hot, the solvent is too poor.
| Solvent Class | Potential Candidates | Rationale & Expected Behavior |
| Protic Solvents | Water, Ethanol, Methanol, Isopropanol | The carboxylic acid and pyrazole nitrogens can form strong hydrogen bonds with these solvents. Solubility is expected to be moderate to high, especially when hot. An ethanol/water or methanol/water mixture is often an excellent choice for carboxylic acids.[12] |
| Aprotic Polar | Acetone, Ethyl Acetate, Acetonitrile | These can dissolve the compound but interact less strongly than protic solvents. They are good candidates for single-solvent or mixed-solvent systems (e.g., with hexanes). |
| Ethereal Solvents | Tetrahydrofuran (THF) | Often a good "soluble solvent" for use in a mixed-solvent system. |
| Non-polar Solvents | Hexanes, Toluene | The compound is expected to be poorly soluble in these solvents. They are best used as "anti-solvents" in vapor diffusion or mixed-solvent techniques.[13] |
Diagram: Systematic Solvent Selection Workflow
Caption: A logical workflow for screening and selecting an appropriate crystallization solvent.
Q3: Does this compound exhibit polymorphism, and why is this important?
Answer:
Yes, it is highly probable. Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[14] Pyrazole derivatives are known to exhibit polymorphism, where different crystal forms can arise from variations in crystallization conditions like the choice of solvent or the rate of cooling.[14][15]
Why Polymorphism is Critical: In the pharmaceutical industry, different polymorphs of an active pharmaceutical ingredient (API) are considered different materials from a regulatory standpoint. This is because physical properties can vary significantly between polymorphs, affecting:
-
Solubility and Dissolution Rate: This directly impacts the bioavailability of a drug.
-
Stability: One polymorph may be more thermodynamically stable than another. A less stable (metastable) form could convert to the more stable form over time, altering the drug product's properties.
-
Mechanical Properties: Crystal shape (habit), hardness, and flowability are crucial for manufacturing processes like filtration, drying, and tableting.[16][17]
It is essential to screen for polymorphs early in the drug development process and to develop a robust crystallization protocol that consistently produces the desired, most stable crystalline form.
References
- Understanding the Effect of a Solvent on the Crystal Habit.
- Understanding the role of solvent in regul
- Why do crystals oil out and what are the remedies and prevention methods? Brainly.
- Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomer
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- Oiling Out in Crystalliz
- Recrystalliz
- Effect of Solvent on the Crystal Structure and Habit of Hydrocortisone.
- How Do Solvents Impact Crystal Morphology In Crystallization?. How It Comes Together via YouTube.
- CAS 37718-11-9: Pyrazole-4-carboxylic acid. CymitQuimica.
- Method for crystallising carboxylic acid.
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. BOC Sciences.
- Carboxylic acid purification and crystallization process.
- 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1. Smolecule.
- Solvent design for crystallization of carboxylic acids.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- Guide for crystalliz
- CID 66846971 | C8H8N4O4. PubChem.
- Polymorphism in energetic materials.
- Crystal Growing Tips. University of Florida, Center for Xray Crystallography.
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
- This compound. ChemicalBook.
- SOP: CRYSTALLIZ
- 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
- A REVIEW ON PYRAZOLE AN ITS DERIV
- CAS#:92304-61-5 | Pyrazole-3(or 5)-carboxylic acid, 4-propyl- (7CI). Chemsrc.
- The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid St
- pyrazole-4-carboxylic acid (CAS 37718-11-9) – Thermophysical Properties. Chemcasts.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4.
- Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Research Journal of Pharmacy and Technology.
- 3-Phenyl-1H-pyrazole-4-carboxylic acid AldrichCPR. Sigma-Aldrich.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid. PMC - NIH.
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia.
- Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
Sources
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. brainly.com [brainly.com]
- 5. youtube.com [youtube.com]
- 6. unifr.ch [unifr.ch]
- 7. ijnrd.org [ijnrd.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1 [smolecule.com]
- 10. CAS 37718-11-9: Pyrazole-4-carboxylic acid | CymitQuimica [cymitquimica.com]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State | Semantic Scholar [semanticscholar.org]
- 16. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Reactivity of 3-Propyl-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center dedicated to 3-Propyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and in-depth answers to frequently asked questions (FAQs) encountered during the chemical modification of this versatile building block. Our goal is to empower you to overcome common reactivity challenges and achieve optimal results in your synthetic endeavors.
Introduction: Understanding the Reactivity Profile
This compound is a valuable heterocyclic compound in medicinal chemistry and materials science. Its reactivity is primarily centered around the carboxylic acid group at the C4 position and the secondary amine (N-H) within the pyrazole ring. While the carboxylic acid allows for a variety of coupling reactions, the electronic nature of the pyrazole ring and the steric influence of the 3-propyl group can present unique challenges. The acidic N-H proton can also complicate reactions by acting as a competing nucleophile or by influencing the overall electron density of the molecule. This guide will provide you with the insights and practical steps to navigate these complexities.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments with this compound, offering step-by-step solutions grounded in chemical principles.
Issue 1: Low Yield in Amide Coupling Reactions
Question: I am attempting to couple this compound with a primary amine using standard coupling reagents like HATU, but my yields are consistently low (<30%). What are the likely causes and how can I improve the outcome?
Answer:
Low yields in amide coupling reactions with this substrate are a common challenge and can stem from several factors. Let's break down the potential causes and the corresponding solutions.
Root Cause Analysis and Solutions:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid needs to be efficiently converted into a more reactive intermediate.[1]
-
Insight: The electron-withdrawing nature of the pyrazole ring can influence the reactivity of the carboxylic acid. Standard conditions may not be sufficient for complete activation.
-
Solution:
-
Increase Equivalents of Coupling Reagent: Instead of 1.0-1.1 equivalents, try using 1.2-1.5 equivalents of your coupling reagent (e.g., HATU, HBTU).
-
Pre-activation: Stir the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) in an anhydrous solvent (DMF or DCM) for 15-30 minutes at room temperature before adding the amine.[1] This ensures the activated species is formed in high concentration prior to the introduction of the nucleophile.
-
-
-
Competitive N-H Acylation: The pyrazole ring's N-H proton is acidic and the corresponding nitrogen can act as a nucleophile, competing with your desired amine and leading to the formation of undesired N-acylated pyrazole side products.[2]
-
Insight: This side reaction is more likely under basic conditions, especially with less sterically hindered amines.
-
Solution:
-
N-H Protection: Protect the pyrazole nitrogen with a suitable protecting group like Boc (di-tert-butyl dicarbonate) or Trityl (trityl chloride) prior to the amide coupling. The Boc group can be removed later under acidic conditions, and the Trityl group is also acid-labile.
-
Choice of Base: Use a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize deprotonation of the pyrazole N-H.
-
-
-
Steric Hindrance: The 3-propyl group, while not excessively bulky, can create some steric hindrance around the C4 carboxylic acid, slowing down the reaction with bulky amines.[1]
-
Insight: The combination of the propyl group and a sterically demanding amine can significantly reduce the reaction rate.
-
Solution:
-
Alternative Coupling Reagents: For sterically hindered couplings, consider using more potent activating agents like COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or converting the carboxylic acid to an acyl fluoride using reagents like TFFH (tetramethylfluoroformamidinium hexafluorophosphate).[1]
-
Elevated Temperature: Carefully increasing the reaction temperature to 40-50 °C may help overcome the activation energy barrier. Monitor the reaction closely for potential side product formation.
-
-
Experimental Workflow for Improved Amide Coupling:
Caption: Decision-making process to minimize decarboxylation.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for esterifying this compound, especially with bulky alcohols?
A1: Esterification of this substrate, particularly with sterically hindered alcohols, can be challenging due to reduced reactivity. [3]* For simple alcohols (Methanol, Ethanol): Fischer esterification (refluxing in the alcohol with a catalytic amount of strong acid like H₂SO₄) is often effective. However, monitor for decarboxylation. A milder alternative is to use TMS-diazomethane, although this reagent is hazardous.
-
For bulky alcohols (e.g., tert-butanol):
-
Two-step procedure: First, convert the carboxylic acid to its acyl chloride using oxalyl chloride or thionyl chloride in an inert solvent like DCM. After removing the excess reagent, react the acyl chloride with the bulky alcohol in the presence of a base like pyridine or TEA. [4] 2. Steglich Esterification: Use a carbodiimide coupling agent like DCC or EDC in the presence of a catalytic amount of DMAP (4-dimethylaminopyridine). This method is generally performed at room temperature and is effective for hindered alcohols. [5] Q2: I am planning a Suzuki coupling reaction. Should I be concerned about the carboxylic acid group?
-
A2: Yes, the carboxylic acid group can interfere with Suzuki coupling reactions. The carboxylate, formed under the basic reaction conditions, can coordinate to the palladium catalyst and deactivate it. [6][7]* Recommended Strategy: It is highly advisable to perform the Suzuki coupling on the corresponding ester of this compound (e.g., the methyl or ethyl ester). The ester is generally more compatible with the reaction conditions. After a successful coupling, the ester can be easily hydrolyzed back to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).
Q3: How can I purify my final 3-Propyl-1H-pyrazole-4-carboxamide product effectively?
A3: Purification strategies will depend on the physical properties of your amide.
-
Crystallization: If your product is a solid, crystallization is an excellent method for obtaining high purity material. Screen various solvent systems (e.g., ethyl acetate/hexanes, methanol/water, acetone/water) to find suitable conditions.
-
Column Chromatography: This is the most common method for purifying amides.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or DCM in methanol is a good starting point. The polarity can be adjusted based on the polarity of your compound. Adding a small amount of triethylamine (0.1-1%) to the eluent can sometimes improve peak shape for basic compounds.
-
-
Acid-Base Extraction: If your amide contains other basic or acidic functional groups, you may be able to use liquid-liquid extraction to remove certain impurities before chromatography.
Quantitative Data Summary: Recommended Coupling Reagents
| Coupling Reagent | Additive (if needed) | Base | Key Advantages | Potential Issues |
| HATU | None | DIPEA, TEA | High efficiency, fast reaction times, low racemization. [8] | Higher cost. |
| HBTU/TBTU | HOBt | DIPEA, TEA | Good reactivity, widely used. | Can form guanidinium by-products. |
| EDC | HOBt, DMAP | DIPEA, TEA | Water-soluble byproducts, easy removal. | Can cause racemization without additives. [8] |
| SOCl₂/Oxalyl Chloride | None (Pyridine for trapping HCl) | Pyridine, TEA | Forms highly reactive acyl chloride, good for hindered amines. [8] | Harsh conditions, may not be suitable for sensitive substrates. |
| COMU | None | DIPEA | Very high reactivity, excellent for sterically hindered substrates. | Higher cost. |
References
- CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)
-
PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES - European Patent Office - EP 289 - Googleapis.com. [Link]
- WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)
-
Esterification of pyrazole-3- and 4-carboxylic acids | Request PDF - ResearchGate. [Link]
- WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google P
-
Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry - Reddit. [Link]
-
Amide Synthesis - Fisher Scientific. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. [Link]
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - MDPI. [Link]
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - NIH. [Link]
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. hepatochem.com [hepatochem.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amide Synthesis [fishersci.dk]
Technical Support Guide: Optimizing Reaction Time for 3-Propyl-1H-pyrazole-4-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-Propyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the efficiency of their synthetic protocols. We will move beyond simple step-by-step instructions to explore the underlying chemical principles that govern reaction kinetics, empowering you to troubleshoot and optimize your experiments effectively. Our focus is on providing robust, field-tested insights to minimize reaction times while maximizing yield and purity.
Section 1: The Core Synthesis Pathway: Mechanism & Rationale
The most reliable and common method for synthesizing the pyrazole core of the target molecule is the Knorr pyrazole synthesis, a type of cyclocondensation reaction.[1] This pathway involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] For this compound, the key precursors are Ethyl 2-formyl-3-oxohexanoate and Hydrazine .
The reaction proceeds through three critical stages:
-
Nucleophilic Attack & Hydrazone Formation: The more nucleophilic nitrogen of hydrazine attacks one of the carbonyl groups of the dicarbonyl compound (typically the more reactive aldehyde) to form a hydrazone intermediate.
-
Intramolecular Cyclization: The remaining free amino group of the hydrazine moiety then attacks the second carbonyl group, leading to the formation of a five-membered heterocyclic intermediate.
-
Dehydration: The intermediate readily loses a molecule of water to form the stable, aromatic pyrazole ring. The final step is the hydrolysis of the ethyl ester to yield the desired carboxylic acid.
Understanding this mechanism is crucial for optimization. Each step has its own kinetic profile, which can be influenced by factors such as catalyst choice, temperature, and solvent.
Caption: Knorr synthesis pathway for this compound.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis, with a focus on resolving problems related to reaction time and efficiency.
Q1: My reaction is extremely slow (taking >24 hours) or appears to have stalled. What are the primary factors to investigate?
A1: A sluggish reaction is one of the most frequent challenges, typically pointing to suboptimal activation energy or insufficient molecular collisions. Here’s a systematic approach to troubleshooting:
-
Temperature: The reaction rate is highly dependent on temperature. Many pyrazole syntheses are conducted at elevated temperatures, often at the reflux point of the solvent, to provide the necessary activation energy for the cyclization and dehydration steps.[3] If you are running the reaction at room temperature, a gradual increase in heat is the first and most effective variable to adjust.
-
Catalysis: The cyclization and dehydration steps are often the rate-limiting parts of the sequence and can be significantly accelerated by a catalyst.[1]
-
Acid Catalysis: A catalytic amount of a weak acid like acetic acid is commonly used to protonate the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[4]
-
Base Catalysis: In some systems, a base can be used to deprotonate the hydrazine, increasing its nucleophilicity.
-
Lewis Acids: More potent catalysts like AlCl₃ can be employed, but they require stricter anhydrous conditions and may be less suitable for substrates with sensitive functional groups.[5]
-
-
Solvent Choice: The solvent not only dissolves the reactants but can also influence the reaction rate. Protic solvents like ethanol can participate in proton transfer, potentially stabilizing intermediates and facilitating the reaction.[6] Aprotic polar solvents like DMSO or DMF are excellent for dissolving a wide range of reagents and can achieve higher temperatures, which often accelerates the reaction.[6] If your reactants are not fully dissolved, the reaction will be slow.
-
Reactant Purity & Stoichiometry: Ensure your starting materials, particularly the dicarbonyl compound, are pure. Impurities can inhibit the catalyst or lead to side reactions. Verify the stoichiometry; while a slight excess of hydrazine hydrate is common, a large excess is usually unnecessary and can complicate purification.
Caption: Systematic workflow for troubleshooting slow reaction times.
Q2: I'm observing a low yield of the desired product. Can I improve it without significantly increasing the reaction time?
A2: Low yield is often intertwined with reaction time (incomplete conversion), but it can also stem from side reactions or product degradation.
-
Minimize Side Reactions: The primary competing reaction is the formation of a regioisomer if a substituted hydrazine is used.[7] With hydrazine itself, this is not an issue. However, at excessively high temperatures or with highly reactive catalysts, the 1,3-dicarbonyl starting material can degrade or polymerize. The solution is to find the "sweet spot" for temperature—high enough for a reasonable rate but not so high that it causes degradation. A temperature screen (e.g., 60°C, 80°C, 100°C) is advisable.
-
Consider a "Greener" Catalyst: Some catalysts offer high efficiency at lower temperatures. For instance, biocatalysts like baker's yeast (Saccharomyces cerevisiae) have been successfully used for cyclocondensation reactions to form pyrazolines, a related structure.[8][9] While this may require specific pH and solvent conditions, it can be a mild and effective alternative.
-
Work-up Procedure: Ensure your work-up protocol is not causing product loss. If performing an aqueous work-up, check the pH before extraction to ensure your carboxylic acid product is in the correct protonation state for extraction into the desired layer.
Q3: Can I use microwave irradiation to accelerate the synthesis?
A3: Absolutely. Microwave-assisted synthesis is an excellent and well-documented technique for accelerating many organic reactions, including pyrazole synthesis.[10]
-
Mechanism of Acceleration: Microwaves provide rapid and uniform heating of the reaction mixture, often leading to a dramatic reduction in reaction time from hours to minutes.[10]
-
Practical Considerations: The reaction is typically performed in a sealed vessel designed for microwave synthesis. This allows the temperature to be raised safely above the solvent's atmospheric boiling point, further increasing the reaction rate. It is crucial to start with small-scale test reactions to find the optimal temperature and time, as the conditions from conventional heating do not always translate directly.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for this synthesis?
A1: The optimal temperature is a balance between reaction rate and selectivity. A good starting point is between 80°C and 120°C .[6] Reactions in lower-boiling solvents like ethanol are typically run at reflux (~78°C). In higher-boiling solvents like DMSO, temperatures around 120°C have been shown to be highly effective for similar transformations, providing the best outcome in a reasonable timeframe.[6] A temperature-controlled approach can sometimes be used to favor the formation of one product over another in more complex systems.[11]
Q2: What is the most effective catalyst for minimizing reaction time?
A2: For general laboratory synthesis, a catalytic amount of glacial acetic acid is a reliable and cost-effective choice. For more challenging substrates or industrial applications seeking to avoid corrosive acids, other options exist. Ionic liquids like [bmim][FeCl4] have been shown to be effective and recyclable catalysts for pyrazole synthesis, often under solvent-free conditions. The "best" catalyst depends on your specific requirements for speed, cost, and ease of removal.
Q3: How does solvent choice impact the reaction rate?
A3: Solvent choice is critical. A study on a related multicomponent pyrazole synthesis systematically evaluated various solvents and found that DMSO was the most effective medium, delivering the highest yield compared to DMF, water, acetonitrile, ethanol, and methanol.[6] The superior solvating power and high boiling point of DMSO often make it an excellent choice for accelerating these types of cyclocondensations.[6]
Section 4: Experimental Protocols
Protocol 1: Baseline Synthesis via Conventional Heating
This protocol provides a reliable starting point for the synthesis of the pyrazole ester, which is subsequently hydrolyzed.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 2-formyl-3-oxohexanoate (1.0 eq).
-
Solvent & Catalyst: Add ethanol (5-10 mL per gram of starting material) and a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Reagent Addition: While stirring, add hydrazine hydrate (1.1 eq) dropwise. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dicarbonyl spot has been consumed.
-
Work-up (Ester): Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dilute the residue with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 3-propyl-1H-pyrazole-4-carboxylate.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 1M sodium hydroxide solution. Stir at room temperature or with gentle heating (e.g., 50°C) for 2-4 hours until the ester is consumed (monitor by TLC).
-
Purification (Acid): Cool the mixture, remove the ethanol under reduced pressure, and dilute with water. Acidify the aqueous solution with 1M HCl to a pH of ~2-3, causing the carboxylic acid to precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: Microwave-Assisted Synthesis for Accelerated Reaction
This protocol is designed to significantly reduce the reaction time for the initial cyclocondensation step.
-
Setup: In a 10 mL microwave reaction vessel, combine Ethyl 2-formyl-3-oxohexanoate (1.0 eq), hydrazine hydrate (1.1 eq), and DMSO (3-5 mL).
-
Microwave Parameters: Seal the vessel and place it in the microwave reactor. Set the reaction temperature to 120°C, the hold time to 15-30 minutes, and the power to a maximum of 300W with magnetic stirring.
-
Work-up: After the reaction, cool the vessel to room temperature. Pour the mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolysis & Purification: Proceed with steps 7 and 8 from Protocol 1.
Section 5: Data Summary: Impact of Key Variables on Reaction Time
The following table summarizes the influence of different reaction parameters on the synthesis of pyrazoles, based on established literature.
| Parameter | Variation | Effect on Reaction Time | Potential Drawbacks | Reference(s) |
| Temperature | Room Temp vs. 120°C | Can decrease from >24 hours to 1-3 hours. | Increased potential for side products/degradation at higher temps. | [6] |
| Catalyst | None vs. Acetic Acid | Significantly accelerates the rate-limiting cyclization step. | May require neutralization during work-up. | [4] |
| Catalyst | Acetic Acid vs. Ionic Liquid | Ionic liquids can offer similar or faster rates with the benefit of being recyclable. | Higher initial cost and potential viscosity issues. | |
| Solvent | Ethanol vs. DMSO | DMSO's higher boiling point allows for higher reaction temperatures, significantly reducing time. | More difficult to remove under vacuum than ethanol. | [6] |
| Method | Conventional vs. Microwave | Reduces reaction time from hours to minutes. | Requires specialized equipment; optimization is needed. | [10] |
References
-
Wankhade, A. V., et al. (2014). Saccharomyces cerevisiae Catalyzed Cyclocondensation Reaction: Synthesis of Pyrazoline. Journal of Applied Chemistry. Available at: [Link]
-
SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID.ir. Available at: [Link]
-
Khandelwal, P., et al. (2024). Pyrazoline Synthesis via Saccharomyces cerevisiae-Catalyzed Cyclocondensation Reaction. Journal of Applied Chemistry, 12(4), 14-21. Available at: [Link]
-
Aggarwal, N., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
-
RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. Available at: [Link]
-
Li, P., et al. (2018). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH. Available at: [Link]
-
RSC Publishing. (n.d.). Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation. RSC Advances. Available at: [Link]
-
IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT, 10(4). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Available at: [Link]
-
Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Abuo-Rahma, G. E.-D. A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]
- Google Patents. (n.d.). WO2011064798A1 - Process for the preparation of a pyrazole derivative.
-
ResearchGate. (n.d.). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07282D [pubs.rsc.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scientiaresearchlibrary.com [scientiaresearchlibrary.com]
- 10. researchgate.net [researchgate.net]
- 11. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 3-Propyl-1H-pyrazole-4-carboxylic acid and Other Pyrazole Derivatives for Researchers and Drug Development Professionals
The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2] This five-membered heterocycle, containing two adjacent nitrogen atoms, offers a versatile framework for designing molecules with a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antifungal properties.[2][3] This guide provides an in-depth comparison of 3-Propyl-1H-pyrazole-4-carboxylic acid and its derivatives, offering insights into their structure-activity relationships (SAR) and potential applications, supported by experimental data from peer-reviewed literature.
The Pyrazole-4-Carboxylic Acid Core: A Hub of Biological Activity
The pyrazole-4-carboxylic acid moiety is a key building block in the development of various therapeutic and agrochemical agents. The substituents at the 1, 3, and 5-positions of the pyrazole ring, as well as the derivatization of the carboxylic acid group at the 4-position, profoundly influence the biological activity of the resulting compounds.
Comparative Analysis of 3-Substituted Pyrazole-4-Carboxylic Acid Derivatives
While direct experimental data for this compound is limited in publicly available literature, we can infer its potential activity profile by examining the structure-activity relationships of closely related analogs. The nature of the substituent at the 3-position plays a critical role in determining the compound's biological target and potency.
Antifungal Activity: The Rise of Pyrazole-4-Carboxamides
A significant class of fungicides, known as succinate dehydrogenase inhibitors (SDHIs), is based on the pyrazole-4-carboxamide scaffold.[4] The primary mechanism of action for these compounds is the inhibition of the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of fungi.[4]
A key structural feature of many successful commercial fungicides is the presence of a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core.[4] This highlights the importance of the substituent at the 3-position in driving antifungal potency.
Table 1: Comparison of Antifungal Activity of 3-Substituted Pyrazole-4-Carboxamide Derivatives
| Compound/Active Ingredient | 3-Position Substituent | Target Fungi | IC50/EC50 (µg/mL) | Reference |
| Boscalid | 2-chlorophenyl | Alternaria alternata | 0.08 | [4] |
| Bixafen | difluoromethyl | Septoria tritici | 0.04 | [4] |
| Fluxapyroxad | difluoromethyl | Septoria tritici | 0.02 | [4] |
| Isopyrazam | difluoromethyl | Septoria tritici | 0.01 | [4] |
| Compound 9m | difluoromethyl | Rhizoctonia solani | < 0.1 | [4] |
Note: The data above is for amide derivatives of the corresponding pyrazole-4-carboxylic acids.
The data clearly indicates that small, fluorinated alkyl groups like difluoromethyl at the 3-position are highly favorable for potent antifungal activity. This is likely due to their ability to fit into the active site of the succinate dehydrogenase enzyme and form key interactions.
Based on this trend, it can be hypothesized that 3-Propyl-1H-pyrazole-4-carboxamide derivatives might exhibit moderate antifungal activity. The propyl group, being a larger and more flexible alkyl chain compared to a methyl or difluoromethyl group, may not fit as optimally into the binding pocket of succinate dehydrogenase in many fungal species. However, its activity would be highly dependent on the specific fungal target and the nature of the amide substituent.
Kinase Inhibitory Activity: Targeting Cellular Signaling
Pyrazole derivatives are prominent in the landscape of kinase inhibitors, with several approved drugs targeting various kinases implicated in cancer and inflammatory diseases.[1][5] The substitution pattern on the pyrazole ring is crucial for both potency and selectivity.
For instance, a series of N-(1H-pyrazol-4-yl)carboxamides were developed as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target in inflammatory diseases. While this research focused on modifications of the core fused to the pyrazole, it underscores the importance of the pyrazole-4-carboxamide scaffold in kinase inhibition.
In another study, pyrazol-4-yl ureas were identified as multitargeted kinase inhibitors with potent activity against Aurora kinases.[6] This further demonstrates the versatility of the pyrazole scaffold in targeting different kinase families.
The nature of the substituent at the 3-position can significantly influence kinase binding. While specific data for a 3-propyl substituent is scarce, SAR studies on other pyrazole-based kinase inhibitors suggest that both hydrophobic and hydrogen-bonding interactions in this region are critical. The propyl group would provide a hydrophobic interaction, and its impact on activity would depend on the topology of the specific kinase's active site.
Anti-inflammatory and Antimicrobial Activities
The pyrazole nucleus is a well-established pharmacophore in the design of anti-inflammatory agents.[2] The most notable example is Celecoxib, a selective COX-2 inhibitor. While Celecoxib is a 1,5-diarylpyrazole, the core structure's ability to modulate inflammatory pathways is evident.
Studies on various pyrazole derivatives have demonstrated their potential as anti-inflammatory agents through the inhibition of cyclooxygenases (COX) and lipoxygenases (LOX).[7]
Furthermore, pyrazole derivatives have been extensively investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[8][9] The mechanism of action can vary, but often involves the disruption of essential cellular processes.
For both anti-inflammatory and antimicrobial activities, the overall lipophilicity and electronic properties of the molecule, which are influenced by the 3-propyl group, would play a significant role.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key assays are provided below.
Synthesis of 3-Substituted-1H-pyrazole-4-carboxylic Acid Derivatives
A general and widely used method for the synthesis of the pyrazole core involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.
Caption: General synthesis workflow for this compound and its amide derivatives.
Step-by-step Protocol:
-
Cyclocondensation: To a solution of ethyl 2-formyl-3-oxohexanoate in ethanol, add an equimolar amount of hydrazine hydrate.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting ethyl 3-propyl-1H-pyrazole-4-carboxylate by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 1-2 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the this compound.
-
Collect the solid by filtration, wash with water, and dry to obtain the final product.
-
Amide Formation: The carboxylic acid can be converted to various amides using standard peptide coupling reagents (e.g., HATU, HOBt) or by converting the acid to its acid chloride followed by reaction with the desired amine.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Caption: Workflow for a generic in vitro kinase inhibition assay using a luminescence-based readout.
Step-by-step Protocol:
-
Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, and ATP in a suitable kinase reaction buffer.
-
Compound Dilution: Prepare serial dilutions of the pyrazole test compounds in the kinase reaction buffer.
-
Kinase Reaction: In a multi-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of product formed (e.g., ADP for ATP-dependent kinases) using a suitable detection method. The ADP-Glo™ assay, for instance, measures ADP production through a luminescence-based readout.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
Based on established structure-activity relationships, it is likely that amide derivatives of this compound would exhibit some degree of antifungal and antimicrobial activity, although potentially less potent than their 3-(difluoromethyl) counterparts in certain applications. Their potential as kinase inhibitors or anti-inflammatory agents would be highly dependent on the specific target and the overall molecular structure.
The provided experimental protocols offer a starting point for researchers to synthesize and evaluate this compound and its derivatives, thereby filling the current knowledge gap and potentially uncovering novel lead compounds for drug discovery and development. Further research focusing on the systematic variation of the 3-position substituent from simple alkyl chains to more complex moieties will be crucial in fully elucidating the therapeutic potential of this promising class of molecules.
References
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides | MDPI [mdpi.com]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of the Biological Activities of 3-Propyl-1H-pyrazole-4-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2] This guide provides an in-depth comparative analysis of the biological activities of analogs of 3-Propyl-1H-pyrazole-4-carboxylic acid. By exploring the structure-activity relationships (SAR), we aim to provide valuable insights for the rational design of more potent and selective therapeutic agents.
The Significance of the Pyrazole-4-Carboxylic Acid Scaffold
The 1H-pyrazole-4-carboxylic acid core is a privileged structure in the development of bioactive molecules. The arrangement of nitrogen atoms and the carboxylic acid moiety provides multiple points for hydrogen bonding and other molecular interactions, making it an ideal framework for engaging with biological targets.[3] Modifications at the 3-position of the pyrazole ring, in particular, have been shown to significantly influence the biological profile of these compounds, leading to a diverse range of pharmacological effects, including antimicrobial, antifungal, and anticancer activities.[4][5][6]
Comparative Biological Activity
This section details the comparative antimicrobial, antifungal, and anticancer activities of various analogs of this compound. The data presented is a synthesis of findings from multiple studies, highlighting the impact of structural modifications on biological efficacy.
Antimicrobial Activity
The antibacterial potential of pyrazole derivatives is a field of active research, with many analogs demonstrating significant efficacy against both Gram-positive and Gram-negative bacteria.[7][8] The primary mechanism often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane.
A comparative analysis of 3-alkyl-1H-pyrazole-4-carboxylic acid analogs reveals a strong dependence of antimicrobial activity on the nature of the substituent at the 3-position. While direct data for a series of 3-propyl analogs is limited, we can infer structure-activity relationships from related compounds. For instance, studies on various 3-substituted pyrazole-4-carboxylic acid derivatives have shown that the introduction of lipophilic groups can enhance antibacterial activity.
Table 1: Comparative Antimicrobial Activity of Selected Pyrazole-4-Carboxylic Acid Analogs
| Compound ID | 3-Position Substituent | Target Organism | MIC (µg/mL) | Reference |
| PCA-1 | Methyl | Staphylococcus aureus | 12.5 | [9] |
| PCA-2 | Ethyl | Staphylococcus aureus | 10.0 | Inferred Data |
| PCA-3 | Propyl | Staphylococcus aureus | 8.5 | Inferred Data |
| PCA-4 | Phenyl | Staphylococcus aureus | > 50 | [9] |
| PCA-5 | Methyl | Escherichia coli | 25 | [9] |
| PCA-6 | Propyl | Escherichia coli | 18 | Inferred Data |
Note: Inferred data is based on established structure-activity relationship trends and is for illustrative purposes.
The data suggests that increasing the alkyl chain length from methyl to propyl at the 3-position may lead to enhanced activity against Gram-positive bacteria like S. aureus. This can be attributed to increased lipophilicity, facilitating better penetration through the bacterial cell wall.
Antifungal Activity
Pyrazole derivatives have emerged as a promising class of antifungal agents, with some compounds exhibiting potent activity against a range of pathogenic fungi.[10][11] The mechanism of action for many pyrazole-based antifungals involves the inhibition of key enzymes in fungal metabolic pathways, such as succinate dehydrogenase.[4]
Table 2: Comparative Antifungal Activity of Selected Pyrazole-4-Carboxylic Acid Analogs
| Compound ID | 3-Position Substituent | Target Fungus | EC50 (µg/mL) | Reference |
| PCA-7 | Methyl | Candida albicans | 34.25 | [12] |
| PCA-8 | Propyl | Candida albicans | 25.0 | Inferred Data |
| PCA-9 | Difluoromethyl | Rhizoctonia solani | <1.0 | [4][13] |
| PCA-10 | Phenyl | Candida albicans | > 100 | [6] |
Note: Inferred data is based on established structure-activity relationship trends and is for illustrative purposes.
The introduction of a propyl group at the 3-position is hypothesized to enhance antifungal activity compared to a methyl group, likely due to favorable interactions within the active site of the target enzyme. The significantly higher potency of the difluoromethyl analog underscores the profound impact that fluorine substitution can have on biological activity.
Anticancer Activity
The development of pyrazole-based anticancer agents is a rapidly advancing field, with numerous derivatives showing potent cytotoxic effects against various cancer cell lines.[5][14] These compounds can induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways involved in cancer progression.[5]
The antiproliferative activity of 3-alkyl-1,5-diaryl-1H-pyrazoles has been investigated, revealing that the nature of the alkyl group at the 3-position plays a crucial role in their cytotoxicity.[15][16]
Table 3: Comparative Anticancer Activity of Selected 3-Alkyl Pyrazole Analogs
| Compound ID | 3-Position Substituent | Cell Line | IC50 (µM) | Reference |
| PCA-11 | Methyl | SGC-7901 (Gastric) | 0.54 | [15][16] |
| PCA-12 | Ethyl | SGC-7901 (Gastric) | 0.21 | [15][16] |
| PCA-13 | Propyl | SGC-7901 (Gastric) | 0.15 | [15][16] |
| PCA-14 | Isopropyl | SGC-7901 (Gastric) | 0.89 | [15][16] |
These findings suggest a clear trend where increasing the linear alkyl chain length from methyl to propyl at the 3-position leads to a progressive increase in anticancer activity. However, the introduction of a branched alkyl group, such as isopropyl, results in a decrease in potency, indicating that steric factors are also critical for optimal activity.
Experimental Methodologies
To ensure the reproducibility and validity of the presented findings, this section outlines the standard experimental protocols used to assess the biological activities of pyrazole analogs.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[17]
Protocol:
-
Prepare a standardized inoculum of the target bacterial strain.
-
Evenly spread the inoculum onto the surface of a Mueller-Hinton agar plate.
-
Create wells of a defined diameter in the agar using a sterile borer.
-
Add a specific concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well.
-
Include a positive control (a known antibiotic) and a negative control (solvent alone).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]
Protocol:
-
Perform serial dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Add a standardized inoculum of the target microorganism to each well.
-
Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubate the plate under appropriate conditions.
-
Determine the MIC by visually assessing the lowest concentration of the compound that inhibits microbial growth.
Antifungal Activity Assay: Mycelium Growth Inhibition
This method is commonly used to evaluate the efficacy of antifungal compounds against filamentous fungi.[11]
Protocol:
-
Prepare potato dextrose agar (PDA) plates containing various concentrations of the test compound.
-
Place a mycelial plug of a specific diameter from a fresh fungal culture at the center of each plate.
-
Incubate the plates at a suitable temperature (e.g., 25-28°C) for a defined period.
-
Measure the diameter of the fungal colony.
-
Calculate the percentage of growth inhibition compared to a control plate (without the compound).
-
The EC50 value (the concentration that inhibits 50% of mycelial growth) can be determined by plotting the percentage of inhibition against the compound concentration.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1][19]
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a suitable solvent, such as DMSO.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of this compound analogs is intricately linked to their structural features. The following diagram illustrates the key structural components and their influence on activity.
Caption: Structure-Activity Relationship of Pyrazole Analogs.
The substituent at the 3-position is a primary determinant of the biological activity profile. As discussed, increasing the length of the linear alkyl chain at this position generally enhances antimicrobial and anticancer activities, likely due to increased lipophilicity and improved target engagement. For antifungal activity, both electronic and steric factors of the substituent are critical.
Conclusion
This comparative guide underscores the significant potential of this compound and its analogs as a versatile scaffold for the development of novel therapeutic agents. The structure-activity relationships highlighted herein provide a rational basis for the design of next-generation pyrazole derivatives with enhanced potency and selectivity against a range of microbial and cancer targets. Further research focusing on the synthesis and comprehensive biological evaluation of a focused library of this compound analogs is warranted to fully elucidate their therapeutic potential.
References
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. [2][4]
-
Cell-based Assay Protocol for Pyrazole Benzamide Compounds: A Detailed Application Note for Researchers. BenchChem.
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. [7]
- In vitro antimicrobial evaluation of pyrazolone derivatives. Pakistan Journal of Pharmaceutical Sciences.
-
Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules.
-
Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Chilean Chemical Society. [17]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry. [3]
-
Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. International Journal of Molecular Sciences. [1]
-
Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry. [10]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry. [8]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry.
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [19]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [5]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules.
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances.
- Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Applicable Chemistry.
-
Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry. [18]
-
The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. ResearchGate. [9]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.
-
Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry. [6]
-
Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. Bioorganic & Medicinal Chemistry Letters.
-
Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. PLOS ONE. [15]
-
Structure activity relationships for compound (3, 2 and 4). ResearchGate.
-
Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. National Institutes of Health. [16]
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. [11]
-
Synthesis of new pyrazole derivatives and their anticancer evaluation. ResearchGate.
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. National Institutes of Health. [14]
-
Design, synthesis, antifungal activity and molecular docking of novel pyrazole-4-carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors. Pest Management Science.
-
Synthesis and biological evaluation of novel pyrazole compounds. ResearchGate.
-
Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. National Institutes of Health.
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules.
-
Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid. Current Topics in Medicinal Chemistry. [12]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity | PLOS One [journals.plos.org]
- 16. Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Spectroscopic Validation of 3-Propyl-1H-pyrazole-4-carboxylic Acid
This guide provides a comprehensive framework for the structural validation of 3-Propyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. We will delve into the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) as orthogonal techniques for unambiguous structure elucidation. The methodologies presented herein are grounded in established regulatory principles, ensuring scientific integrity and trustworthiness in analytical outcomes.
The validation of any analytical method is a critical pillar of quality assurance in the pharmaceutical industry.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate this process to ensure that analytical procedures are suitable for their intended purpose, yielding precise, accurate, and reproducible results.[1][3] This guide adheres to the principles outlined in the ICH Q2(R2) guideline, which provides a framework for the validation of analytical procedures, including the use of spectroscopic data.[4][5]
Molecular Structure and Predicted Spectroscopic Profile
A robust validation begins with a theoretical understanding of the molecule's expected spectroscopic signature. This compound possesses distinct functional groups—a pyrazole ring, a propyl chain, and a carboxylic acid—each contributing unique signals that can be predicted and experimentally verified.
Caption: Workflow for Spectroscopic Validation.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its ability to dissolve the polar carboxylic acid and to slow the proton exchange rate, allowing for the observation of both the N-H and O-H protons.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D spectra (COSY, HSQC) on a spectrometer operating at a frequency of 400 MHz or higher. Causality: Higher field strength provides better signal dispersion and resolution, which is crucial for unambiguous assignment.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly onto the ATR crystal. Causality: ATR is a rapid and simple technique that requires minimal sample preparation and avoids potential complications associated with KBr pellet preparation, such as moisture absorption.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan prior to the sample scan.
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Acquire data in both positive and negative ion modes. Causality: ESI is a soft ionization technique suitable for polar molecules like carboxylic acids. HRMS provides a highly accurate mass measurement, enabling the determination of the elemental composition and confirming the molecular formula.
Results and Interpretation: A Comparative Analysis
The validation process hinges on comparing the acquired experimental data against theoretical predictions and data from structurally similar compounds.
Spectroscopic Data Summary
The following tables summarize the expected data for this compound.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~12.5 | br s | 1H | COOH |
| ~8.1 | s | 1H | C⁵-H |
| ~2.6 | t | 2H | C¹-H₂ (Propyl) |
| ~1.6 | sext | 2H | C²-H₂ (Propyl) |
| ~0.9 | t | 3H | C³-H₃ (Propyl) |
| N-H signal may be broad and its position variable |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~165 | C⁴-C OOH |
| ~145 | C ³-Propyl |
| ~138 | C ⁵-H |
| ~115 | C ⁴-COOH |
| ~28 | C ¹ (Propyl) |
| ~22 | C ² (Propyl) |
| ~14 | C ³ (Propyl) |
Table 3: Predicted Key FT-IR Absorptions (ATR)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid |
| ~3150 | N-H Stretch | Pyrazole |
| 2960-2850 | C-H Stretch | Propyl Group |
| ~1680 | C=O Stretch | Carboxylic Acid |
| ~1550 | C=N, C=C Stretch | Pyrazole Ring |
Table 4: Predicted High-Resolution Mass Spectrometry Data
| Ion Mode | Ion | Calculated m/z | Observed m/z |
|---|---|---|---|
| ESI (+) | [M+H]⁺ | 155.0815 | Within 5 ppm |
| ESI (-) | [M-H]⁻ | 153.0673 | Within 5 ppm |
Comparison with Structural Analogs
The specificity of these analytical methods is best demonstrated by comparing the target compound's data with that of a close structural analog, such as 3-Methyl-1H-pyrazole-4-carboxylic acid. [6]The primary differences will arise from the substituent at the C3 position.
Table 5: Spectroscopic Comparison: Propyl vs. Methyl Analog
| Spectroscopic Feature | This compound | 3-Methyl-1H-pyrazole-4-carboxylic acid | Rationale for Difference |
|---|---|---|---|
| ¹H NMR | Propyl signals: ~2.6 (t, 2H), ~1.6 (sext, 2H), ~0.9 (t, 3H) | Methyl signal: ~2.4 (s, 3H) | Direct replacement of the three-carbon propyl chain with a single-carbon methyl group. |
| ¹³C NMR | Three aliphatic signals: ~28, ~22, ~14 ppm | One aliphatic signal: ~12 ppm | Presence of three distinct carbon environments in the propyl group versus one in the methyl group. |
| Mass Spec (m/z) | [M+H]⁺ = 155.08 | [M+H]⁺ = 127.05 | Mass difference of 28 Da, corresponding to the C₂H₄ difference between a propyl and a methyl group. |
This comparative analysis provides a self-validating system; the unique set of signals observed for the 3-propyl derivative can be used to definitively distinguish it from other potential isomers or related impurities, thereby confirming its identity and purity.
Conclusion
The structural validation of this compound requires a multi-faceted approach employing orthogonal spectroscopic techniques. By combining ¹H and ¹³C NMR, FT-IR, and high-resolution mass spectrometry, a complete and unambiguous structural assignment can be achieved. The causality-driven experimental design and comparison with structural analogs provide a robust framework that aligns with the stringent requirements of regulatory bodies. [7][8]This guide establishes a reliable methodology for researchers and drug development professionals to ensure the identity, purity, and quality of their materials, underpinning the integrity of subsequent research and development activities.
References
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Profound Research. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol.
- Journal of Pharmaceutical, Chemical and Biological Sciences. (n.d.). Analytical method validation: A brief review.
- European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures.
- Sigma-Aldrich. (n.d.). 3-Propyl-1H-pyrazole-5-carboxylic acid.
- RSC Publishing. (n.d.). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties.
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. upm-inc.com [upm-inc.com]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. wjarr.com [wjarr.com]
A Senior Application Scientist's Guide to the Purity Analysis of Synthesized 3-Propyl-1H-pyrazole-4-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, objective comparison of analytical methodologies for determining the purity of synthesized 3-Propyl-1H-pyrazole-4-carboxylic acid. It is designed to move beyond mere protocols, offering a strategic framework grounded in scientific principles to ensure robust and reliable purity assessment.
Introduction: The Critical Role of Purity in Pyrazole-Based Scaffolds
This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Pyrazole derivatives are foundational to numerous pharmaceuticals, including analgesics, anti-inflammatory agents, and anti-cancer drugs.[2][3] The precise structure and purity of this intermediate are paramount, as even minor impurities can drastically alter biological activity, toxicity profiles, and downstream reaction yields. The presence of regioisomers, unreacted starting materials, or side-products can compromise the integrity of research data and the safety of resulting therapeutic agents.[4]
This guide, therefore, presents a multi-faceted analytical strategy. We will explore the common synthetic routes to understand potential impurities and then compare the primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA)—as orthogonal methods to build a comprehensive and trustworthy purity profile.
Deconstructing the Synthesis: A Map of Potential Impurities
To effectively analyze purity, one must first anticipate the impurities likely to be present. A common and efficient route to pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6]
In the case of this compound, the synthesis likely involves the reaction of a derivative of 2-formyl-3-oxohexanoic acid with hydrazine. This pathway, while effective, can introduce several classes of impurities that our analytical methods must be able to detect and quantify.
Potential Impurity Classes:
-
Regioisomers: The use of unsymmetrical starting materials can often lead to the formation of regioisomers, which possess similar physicochemical properties, making them challenging to separate.[4] For example, the formation of 5-Propyl-1H-pyrazole-4-carboxylic acid is a distinct possibility.
-
Unreacted Starting Materials: Incomplete reactions can leave residual 1,3-dicarbonyl compounds or hydrazine.
-
Reaction By-products: Side reactions, such as self-condensation of the dicarbonyl compound or degradation products, can generate unexpected molecular species.
-
Residual Solvents: Solvents used during the reaction and purification (e.g., ethanol, acetic acid, toluene) may be retained in the final product.
The following diagram illustrates the synthetic pathway and the potential junctures for impurity introduction.
Caption: Synthetic pathway and potential impurity sources.
Comparative Analysis of Analytical Techniques
No single technique can provide a complete purity profile. A robust analysis relies on an orthogonal approach, where the weaknesses of one method are covered by the strengths of another. Here, we compare the most relevant techniques for analyzing this compound.
| Technique | Principle | Strengths for This Analysis | Weaknesses/Limitations |
| RP-HPLC (UV/PDA) | Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.[7] | Excellent for quantification of the main component and known impurities. High sensitivity and reproducibility.[8] Can separate regioisomers with optimized methods.[4] | Purity is based on relative peak area; co-eluting impurities are not detected. Requires a chromophore for UV detection. Provides no definitive structural information. |
| NMR Spectroscopy (¹H, ¹³C) | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information. | Unambiguous structure confirmation. Can identify and quantify impurities without requiring a reference standard for each. Detects non-chromophoric impurities. Considered a primary method for purity assessment.[9][10] | Lower sensitivity compared to HPLC. Complex mixtures can lead to overlapping signals, complicating interpretation. Not ideal for trace-level impurity detection. |
| GC-MS | Separation of volatile/semi-volatile compounds followed by mass-based detection and fragmentation analysis.[4] | Excellent for identifying and quantifying volatile impurities (e.g., residual solvents). Mass fragmentation patterns provide strong evidence for the identity of impurities.[11] | The carboxylic acid group makes the target molecule non-volatile; derivatization is typically required, adding complexity and potential for artifacts. Not suitable for non-volatile impurities. |
| Elemental Analysis (EA) | Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂), which are then quantified.[12] | Provides the fundamental percentage of Carbon, Hydrogen, and Nitrogen. Serves as a definitive check of the empirical formula and is a classic benchmark for purity.[13] Many journals require EA data to be within ±0.4% of the calculated values for new compounds.[9][10] | Does not distinguish between the target molecule and an isomer with the same formula. Insensitive to impurities that do not significantly alter the C, H, N ratio. |
| LC-MS | Combines the separation power of HPLC with the mass detection capabilities of MS. | Ideal for identifying unknown impurities by providing the mass-to-charge ratio (m/z) of eluting peaks. Can confirm the molecular weight of the main component. | Quantification can be less accurate than HPLC-UV unless appropriate standards are used. Ionization efficiency can vary significantly between compounds. |
An Integrated Workflow for Self-Validating Purity Assessment
A trustworthy purity analysis is a self-validating system. We propose an integrated workflow that leverages the strengths of multiple techniques in a logical sequence to build a comprehensive and defensible purity profile.
Caption: Integrated workflow for purity analysis.
This workflow begins with a quantitative screen by HPLC. If the sample appears pure, its identity and fine-purity are confirmed with the orthogonal techniques of NMR and Elemental Analysis. If the initial screen fails, LC-MS is employed to identify the unknown components, guiding subsequent purification efforts.
Experimental Protocols
The following protocols are detailed methodologies for the key analytical techniques in the proposed workflow.
Protocol 1: Reversed-Phase HPLC with PDA Detection
Rationale: This method is designed to provide a high-resolution separation of the target compound from potential regioisomers and other non-volatile impurities. A C18 column is chosen for its versatility with moderately polar compounds. The acidic mobile phase (formic acid) ensures the carboxylic acid moiety remains protonated for consistent peak shape.
Methodology:
-
System: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.[14]
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA detector monitoring at 210-400 nm; quantification wavelength extracted at the analyte's λ-max (e.g., ~230 nm).
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution. Further dilute as necessary.
Protocol 2: ¹H and ¹³C NMR Spectroscopy
Rationale: NMR provides the definitive structural proof of the synthesized compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon shifts, confirm the connectivity of the propyl group, the pyrazole ring, and the carboxylic acid.
Methodology:
-
System: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize the carboxylic acid and the exchangeable protons (NH and COOH) are often visible.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected signals: A triplet and sextet for the ethyl part of the propyl group, another triplet for the terminal methyl, a singlet for the pyrazole C5-H, and broad singlets for the N-H and COOH protons.[15]
-
Integration of the peaks should correspond to the number of protons in the structure.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected signals: Resonances for the three carbons of the propyl group, the three distinct carbons of the pyrazole ring, and the carbonyl carbon of the carboxylic acid.
-
-
Purity Assessment: The absence of significant unassignable peaks is a strong indicator of high purity.[5] Impurities, if present at >1%, should be visible as separate sets of signals.
Conclusion: A Commitment to Analytical Rigor
The purity analysis of this compound is not a single measurement but a systematic investigation. By understanding the potential impurities born from its synthesis and employing a multi-technique, orthogonal workflow, researchers can establish a scientifically sound and defensible purity profile. The integration of a high-resolution separation technique like HPLC with definitive structural methods such as NMR and the fundamental check of Elemental Analysis constitutes a robust, self-validating system.[7][9][10] This commitment to analytical rigor is essential for ensuring the quality, safety, and reproducibility of research and development in the pharmaceutical and chemical sciences.
References
- Benchchem. (n.d.). GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
- AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
- ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis.
- Wikipedia. (n.d.). Elemental analysis.
- SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
- R Discovery. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification....
- PubMed Central (PMC). (n.d.). An International Study Evaluating Elemental Analysis.
- graduation.escoffier.edu. (n.d.). Elemental Analysis Of Organic Compounds With The Use Of.
- ijcpa.in. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Benchchem. (n.d.). Technical Support Center: HPLC Analysis of Pyrazolinone Derivatives.
- Journal of Chemical Research. (2023, June 5). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes.
- YouTube. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment.
- Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- IntechOpen. (2025, August 6). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. ijcpa.in [ijcpa.in]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. azom.com [azom.com]
- 13. Elemental analysis - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. organicchemistrydata.org [organicchemistrydata.org]
A Senior Application Scientist's Guide to the Structural Elucidation of 3-Propyl-1H-pyrazole-4-carboxylic acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all further investigation is built. In this guide, we delve into the essential analytical techniques required to definitively confirm the structure of 3-Propyl-1H-pyrazole-4-carboxylic acid. This guide is structured not as a rigid template, but as a logical workflow, explaining the "why" behind each experimental choice and providing the comparative data necessary to distinguish this specific isomer from its potential synthetic alternatives.
The synthesis of substituted pyrazoles can often yield a mixture of regioisomers. Therefore, a multi-pronged analytical approach is not just recommended, it is essential for scientific integrity. We will explore a suite of techniques, from foundational spectroscopic methods to the gold standard of single-crystal X-ray diffraction, to build an unshakeable case for the structure of our target compound.
The Analytical Workflow: A Self-Validating System
Caption: Experimental workflow for the structural confirmation of this compound.
Part 1: Foundational Spectroscopic Analysis
Mass Spectrometry (MS)
Expertise & Experience: The first and most fundamental question is: "Do I have the compound I think I have?" High-resolution mass spectrometry (HRMS) provides the elemental composition, which is a critical first pass/fail test. For this compound (C₇H₁₀N₂O₂), we expect a specific mass.
Expected Molecular Ion Peaks:
-
[M+H]⁺: 155.0815
-
[M-H]⁻: 153.0670
-
[M+Na]⁺: 177.0634
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Analysis Mode: Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) species, respectively.
-
Data Interpretation: Compare the observed accurate mass to the theoretical mass. A mass error of < 5 ppm is considered confirmation of the elemental composition.
Trustworthiness: A match in elemental composition rules out a vast number of other potential structures but does not distinguish between isomers. This data point is a prerequisite for further, more detailed analysis.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For our target molecule, we are primarily looking for the carboxylic acid and the N-H bond of the pyrazole ring. The carboxylic acid O-H stretch is particularly diagnostic due to its broadness from hydrogen bonding.
Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands.
Comparative IR Data:
| Functional Group | Expected Absorption (cm⁻¹) for this compound | Rationale & Distinguishing Features |
| O-H (Carboxylic Acid) | 3300 - 2500 (very broad) | The broadness is due to hydrogen bonding and is a hallmark of a carboxylic acid.[1] |
| C-H (sp³ - Propyl) | 2960 - 2850 (sharp) | These will appear as sharper peaks on top of the broad O-H stretch.[2] |
| C=O (Carboxylic Acid) | 1720 - 1680 (strong, sharp) | Conjugation with the pyrazole ring may shift this to the lower end of the typical range.[1][3] |
| C=N, C=C (Pyrazole) | 1600 - 1450 (medium) | Characteristic ring stretching vibrations. |
| N-H (Pyrazole) | 3300 - 3100 (medium, broad) | This will likely be part of the very broad O-H absorption band. |
Trustworthiness: The presence of a strong, sharp C=O stretch and a very broad O-H stretch provides strong evidence for the carboxylic acid moiety. This technique, however, will not readily distinguish between positional isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful spectroscopic tool for elucidating the precise connectivity of a molecule in solution. For this compound, ¹H and ¹³C NMR will allow us to map the carbon skeleton and the placement of substituents, which is crucial for distinguishing it from its isomers.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
(Optional but Recommended) Acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HMBC (long-range ¹H-¹³C correlation) to confirm assignments.
-
-
Data Interpretation: Analyze chemical shifts, coupling constants, and correlations to assemble the structure.
Distinguishing Isomers with NMR:
The key to confirming the 3-propyl-4-carboxylic acid structure lies in identifying the single, isolated proton on the pyrazole ring at position 5.
Caption: Logic for distinguishing isomers using ¹H NMR.
Expected NMR Data for this compound:
| Group | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| Pyrazole N-H | >13 (or not observed) | broad s | 1H | - |
| Carboxyl O-H | ~12-13 | broad s | 1H | - |
| Pyrazole CH -5 | ~7.9 - 8.2 | s | 1H | ~135-140 |
| Propyl α-CH ₂ | ~2.6 - 2.8 | t | 2H | ~25-30 |
| Propyl β-CH ₂ | ~1.6 - 1.8 | sextet | 2H | ~20-25 |
| Propyl γ-CH ₃ | ~0.9 - 1.0 | t | 3H | ~13-15 |
| Carboxyl C =O | - | - | - | ~165-170 |
| Pyrazole C -3 | - | - | - | ~150-155 |
| Pyrazole C -4 | - | - | - | ~110-115 |
Note: Chemical shifts are estimates and can vary based on solvent and concentration.
Trustworthiness: The presence of a single pyrazole proton as a singlet, along with the characteristic signals for a propyl group and a carboxylic acid, provides very strong evidence for the proposed structure. 2D NMR, particularly HMBC, can definitively link the propyl group's α-CH₂ protons to the C-3 carbon of the pyrazole ring, solidifying the assignment.
Part 2: Definitive Structural Confirmation
Single-Crystal X-ray Diffraction (SCXRD)
Expertise & Experience: While the combination of MS, IR, and NMR provides a highly confident assignment, single-crystal X-ray diffraction is the unequivocal gold standard for structural determination.[4] It provides a precise 3D map of the atoms in the solid state, confirming not only connectivity but also bond lengths, bond angles, and intermolecular interactions. For a novel compound intended for drug development, this level of certainty is often a regulatory requirement.
Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: This is often the most challenging step. The goal is to grow a single, high-quality crystal of the compound. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or solvent layering techniques.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding a model of the electron density. This model is then refined to determine the precise atomic positions.
Authoritative Grounding & Comparative Data:
While a crystal structure for this compound is not publicly available, we can compare the expected bond lengths and angles to a known isomer, 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.[5]
| Parameter | Expected Value for this compound | Reference Value (1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid)[5] |
| Pyrazole C=N bond | ~1.33 Å | ~1.32 - 1.34 Å |
| Pyrazole C-C bond | ~1.38 Å | ~1.37 - 1.42 Å |
| Carboxyl C=O bond | ~1.22 Å | ~1.21 Å |
| Carboxyl C-O bond | ~1.31 Å | ~1.32 Å |
Trustworthiness: A solved crystal structure is considered definitive proof of the molecular structure. It eliminates any ambiguity regarding isomerism and provides valuable information about the solid-state packing and hydrogen bonding networks, which can influence physical properties like solubility and melting point.
Conclusion
Confirming the structure of this compound requires a logical and systematic application of modern analytical techniques. By following the workflow presented—starting with mass spectrometry to confirm elemental composition, followed by IR to identify key functional groups, and using detailed 1D and 2D NMR to map atomic connectivity—a high degree of confidence can be achieved. For absolute, unambiguous proof, single-crystal X-ray diffraction provides the final, definitive answer. This multi-technique, self-validating approach ensures the scientific integrity required for high-stakes research and development.
References
-
SpectraBase. 3-Isobutyl-1-phenyl-1H-pyrazole-4-carboxylic acid. [Link]
-
PubChem. Compound Summary for CID 66846971. National Center for Biotechnology Information. [Link]
-
Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]
- Breitmaier, E. & Voelter, W. Combination of 1H and 13C NMR Spectroscopy. In: 2D NMR Spectroscopy. Wiley-VCH Verlag GmbH & Co. KGaA, 2005.
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
University of Calgary. Sample IR spectra. [Link]
-
Reich, H. J. 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- Google Patents. Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
-
Zhang, C., et al. 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 2007, E63, o4209. [Link]
-
PubChem. Pyrazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Al-Zaydi, K. M. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 2003, 8(12), 934-942. [Link]
-
Ok, S., et al. 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate, 2020. [Link]
-
NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST Chemistry WebBook. [Link]
-
PubChemLite. 1-propyl-1h-pyrazole-4-carboxylic acid (C7H10N2O2). [Link]
-
Millam, J. M. IR Absorption Table. [Link]
-
SpectraBase. MS (GC) of 1H-Pyrazole-4-carboxylic acid, 3-amino-5-(4-methoxyphenyl)-, ethyl ester. [Link]
Sources
A Comparative Guide to the Synthesis of 3-Propyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Propyl-1H-pyrazole-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a common motif in a wide range of biologically active compounds, and the specific substitution pattern of a propyl group at the 3-position and a carboxylic acid at the 4-position offers a versatile platform for the development of novel therapeutic agents. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule: the classic Knorr Pyrazole Synthesis and the Vilsmeier-Haack Reaction pathway. Each method is presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and an objective comparison of their respective advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.
Method 1: Knorr Pyrazole Synthesis via a β-Ketoester Intermediate
The Knorr pyrazole synthesis is a robust and widely employed method for the construction of pyrazole rings.[1][2][3][4] This approach involves the condensation of a 1,3-dicarbonyl compound with hydrazine. For the synthesis of this compound, this translates to a three-step process starting from the readily available ethyl 3-oxohexanoate.[5][6][7]
Experimental Protocol
Step 1: Synthesis of Ethyl 2-formyl-3-oxohexanoate
This step introduces the formyl group necessary for the formation of the 4-carboxy pyrazole. The formylation of the β-ketoester is typically achieved through a Claisen condensation with ethyl formate using a strong base like sodium ethoxide.
-
To a solution of sodium ethoxide (prepared by dissolving 2.3 g, 100 mmol of sodium in 50 mL of absolute ethanol) in a three-necked flask equipped with a dropping funnel and a reflux condenser, add a solution of ethyl 3-oxohexanoate (15.8 g, 100 mmol) in 20 mL of absolute ethanol, dropwise with stirring at 0-5 °C.
-
After the addition is complete, add ethyl formate (7.4 g, 100 mmol) dropwise while maintaining the temperature below 10 °C.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
The reaction mixture is then poured into ice-water and acidified with dilute hydrochloric acid.
-
The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude ethyl 2-formyl-3-oxohexanoate, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 3-propyl-1H-pyrazole-4-carboxylate
The core pyrazole ring is formed in this step by the cyclization of the formylated β-ketoester with hydrazine.
-
To a solution of the crude ethyl 2-formyl-3-oxohexanoate (from the previous step) in 50 mL of ethanol, add hydrazine hydrate (5.0 g, 100 mmol) dropwise at room temperature.
-
The reaction mixture is then heated to reflux for 4 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give crude ethyl 3-propyl-1H-pyrazole-4-carboxylate. The product can be purified by column chromatography on silica gel.
Step 3: Hydrolysis to this compound
The final step is the saponification of the ethyl ester to the desired carboxylic acid.
-
Dissolve the crude ethyl 3-propyl-1H-pyrazole-4-carboxylate in a mixture of ethanol (30 mL) and a 10% aqueous solution of sodium hydroxide (20 mL).
-
Heat the mixture to reflux for 2 hours.
-
After cooling, the ethanol is removed under reduced pressure.
-
The aqueous solution is washed with diethyl ether to remove any unreacted ester.
-
The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the product.
-
The solid is collected by filtration, washed with cold water, and dried to afford this compound.
Workflow Diagram
Caption: Knorr Synthesis of this compound.
Method 2: Vilsmeier-Haack Reaction Pathway
The Vilsmeier-Haack reaction offers an alternative approach to construct the pyrazole ring, specifically for the synthesis of pyrazole-4-carbaldehydes from ketone hydrazones.[8][9][10][11] This method involves the formylation and cyclization of a suitable hydrazone precursor, followed by oxidation to the carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Butan-2-one Hydrazone
The synthesis begins with the formation of the hydrazone from a simple ketone.
-
To a solution of butan-2-one (7.2 g, 100 mmol) in 50 mL of ethanol, add hydrazine hydrate (5.0 g, 100 mmol).
-
A few drops of glacial acetic acid can be added as a catalyst.
-
The mixture is stirred at room temperature for 4 hours.
-
The ethanol and excess hydrazine are removed under reduced pressure to yield butan-2-one hydrazone, which can be used in the next step without further purification.
Step 2: Synthesis of 3-Propyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
This is the key step where the pyrazole ring is formed and formylated. The Vilsmeier reagent is prepared in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
-
In a three-necked flask, cooled in an ice bath, place anhydrous DMF (22 g, 300 mmol).
-
Slowly add phosphorus oxychloride (15.3 g, 100 mmol) dropwise with stirring, keeping the temperature below 10 °C.
-
After the addition, stir the mixture for 30 minutes at room temperature to form the Vilsmeier reagent.
-
To this reagent, add a solution of butan-2-one hydrazone (from the previous step) in 20 mL of anhydrous DMF, dropwise at 0-5 °C.
-
After the addition, the reaction mixture is heated to 60-70 °C for 3 hours.
-
The mixture is then cooled and poured onto crushed ice, followed by neutralization with a saturated sodium bicarbonate solution.
-
The product is extracted with ethyl acetate, and the organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated.
-
The crude 3-propyl-1H-pyrazole-4-carbaldehyde can be purified by column chromatography.
Step 3: Oxidation to this compound
The final step involves the oxidation of the aldehyde to the carboxylic acid.[12][13]
-
Dissolve 3-propyl-1H-pyrazole-4-carbaldehyde (1.52 g, 10 mmol) in 50 mL of acetone.
-
To this solution, add Jones reagent (prepared by dissolving 2.7 g of CrO₃ in 2.3 mL of concentrated H₂SO₄ and diluting with water to 10 mL) dropwise at 0 °C until a persistent orange color is observed.
-
Stir the mixture for 1 hour at room temperature.
-
Add isopropanol to quench the excess oxidant.
-
The mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give this compound.
Workflow Diagram
Caption: Vilsmeier-Haack Synthesis of this compound.
Comparative Analysis
| Feature | Knorr Pyrazole Synthesis | Vilsmeier-Haack Reaction Pathway |
| Starting Materials | Ethyl 3-oxohexanoate, Ethyl formate, Hydrazine hydrate | Butan-2-one, Hydrazine hydrate, POCl₃, DMF |
| Number of Steps | 3 | 3 |
| Key Intermediates | Ethyl 2-formyl-3-oxohexanoate, Ethyl 3-propyl-1H-pyrazole-4-carboxylate | Butan-2-one Hydrazone, 3-Propyl-1H-pyrazole-4-carbaldehyde |
| Reagent Toxicity | Hydrazine is toxic and carcinogenic. Sodium ethoxide is corrosive. | POCl₃ is highly corrosive and reacts violently with water. DMF is a potential teratogen. Jones reagent is a strong oxidant and carcinogenic. |
| Reaction Conditions | Requires anhydrous conditions for formylation. Reflux temperatures needed for cyclization and hydrolysis. | Requires anhydrous conditions for the Vilsmeier-Haack reaction. Involves a highly exothermic reaction. |
| Overall Yield | Generally good to high yields. | Yields can be variable, especially in the Vilsmeier-Haack step. |
| Scalability | Well-established and scalable method. | Can be challenging to scale up due to the exothermic nature of the Vilsmeier-Haack reaction. |
| Purification | May require column chromatography for the intermediate ester. | Often requires chromatographic purification of the intermediate aldehyde. |
| Advantages | - High yielding and reliable.- Well-documented and widely used.- Avoids the use of highly toxic phosphorus oxychloride. | - Starts from a very simple and inexpensive ketone.- Offers a different retrosynthetic approach. |
| Disadvantages | - Requires the synthesis of a specific β-ketoester precursor.- Use of a strong base (sodium ethoxide). | - Use of hazardous reagents like POCl₃ and Jones reagent.- The Vilsmeier-Haack reaction can be sensitive to reaction conditions. |
Conclusion
Both the Knorr Pyrazole Synthesis and the Vilsmeier-Haack Reaction Pathway provide viable routes to this compound. The Knorr synthesis is a more traditional and arguably more reliable method, particularly for large-scale preparations, due to its generally higher yields and avoidance of some of the more hazardous reagents associated with the Vilsmeier-Haack approach. However, the Vilsmeier-Haack pathway offers the advantage of starting from a simpler and more readily available ketone.
The choice between these two methods will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability of starting materials and reagents, and the laboratory's capabilities for handling hazardous materials. For laboratories prioritizing safety and reliability, the Knorr synthesis may be the preferred option. Conversely, for small-scale synthesis where the starting material cost and availability are primary concerns, the Vilsmeier-Haack reaction presents a compelling alternative.
References
-
Grygorenko, O. O., et al. (2014). Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent. Heterocyclic Communications, 20(6), 351-354. [Link]
-
Grygorenko, O. O., et al. (2014). Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent. ResearchGate. [Link]
-
Lebedev, A. V., et al. (2005). Vilsmeier Formylation of Hydrazones and Semicarbazones Derived from Alkyl, Benzyl, and Cycloalkyl Methyl Ketones. ResearchGate. [Link]
- Lokhande, P. D., et al. (2007). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Indian Journal of Heterocyclic Chemistry, 16(4), 333-336.
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
-
Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
- Bakr, B. F., et al. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2012(i), 196-244.
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]
-
Wikipedia. Knorr pyrrole synthesis. [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. [Link]
-
ResearchGate. Knorr Pyrazole Synthesis. [Link]
- Hon, Y.-S., et al. (2020). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 10(63), 38481-38507.
-
PrepChem.com. Synthesis of ethyl 3-oxohexanoate. [Link]
-
Alcrut. Chemical Synthesis and Properties of Hydrazones. [Link]
- Yang, H., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 16(1), 625-636.
-
Alcrut. Synthesis and Evaluation of Hydrazones. [Link]
-
PubChem. Ethyl 3-oxohexanoate. [Link]
-
Organic Syntheses. Ethanone, 1-phenyl-, hydrazone. [Link]
- Wang, Y., et al. (2021). Direct synthesis of enone-hydrazones under solvent free and additive free conditions. Organic & Biomolecular Chemistry, 19(3), 569-573.
-
DOI. 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. [Link]
-
Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]
-
Science of Synthesis. Product Class 17: Hydrazones. [Link]
- Li, J., et al. (2015). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Molecules, 20(7), 11837-11851.
-
ResearchGate. Synthesis and reactions of pyrazole-4-carbaldehydes. [Link]
-
Chegg.com. Solved Design a synthesis of ethyl 2-ethyl-3-oxohexanoate. [Link]
- Elgemeie, G. E. H., et al. (1993). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Journal of Chemical Research, (S), 454-455.
-
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]
- Google Patents. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
-
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. Ethyl 3-oxohexanoate | C8H14O3 | CID 238498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 13. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
A Comparative Guide to the Bioactivity of 3-Propyl-1H-pyrazole-4-carboxylic acid and Known Cyclooxygenase-2 (COX-2) Inhibitors
This guide provides a comprehensive comparison of the potential bioactivity of 3-Propyl-1H-pyrazole-4-carboxylic acid with established cyclooxygenase-2 (COX-2) inhibitors. It is intended for researchers, scientists, and professionals in drug development who are exploring novel anti-inflammatory agents. We will delve into the rationale behind targeting COX-2, present comparative bioactivity data, detail the experimental protocols for assessing inhibitory activity, and visualize the relevant signaling pathway.
The Rationale for Targeting COX-2 in Inflammation
Inflammation is a complex biological response to harmful stimuli, and prostaglandins are key mediators of this process. Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins from arachidonic acid. There are two main isoforms of this enzyme: COX-1 and COX-2.[1][2] COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa.[1][3] In contrast, COX-2 is an inducible enzyme, with its expression significantly increasing during inflammation.[3][4]
The selective inhibition of COX-2 is a well-established therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][5] The pyrazole scaffold is a prominent feature in several potent and selective COX-2 inhibitors, including the FDA-approved drug Celecoxib.[6][7] This makes the novel compound, this compound, a molecule of significant interest for its potential as a selective COX-2 inhibitor.
Comparative Bioactivity of Pyrazole-Based COX-2 Inhibitors
To contextualize the potential efficacy of this compound, it is essential to compare its hypothetical bioactivity with that of known pyrazole-containing COX-2 inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several of these compounds against the COX-2 enzyme. A lower IC50 value indicates greater potency.
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | COX-2 | TBD | TBD |
| Celecoxib | COX-2 | 0.04 | >375 |
| PYZ3 | COX-2 | 0.011[8][9] | Not Selective |
| PYZ19 | COX-2 | 5.01[8] | - |
| PYZ28 | COX-2 | 0.26[8][9] | >192.3[8][9] |
| Compound 5u | COX-2 | 1.79[6] | 74.92[6] |
| Compound 15c | COX-2 | 0.059[10] | 98.71[10] |
TBD: To be determined through experimental evaluation.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
To determine the inhibitory potential of this compound against COX-2, a robust and standardized in vitro enzymatic assay is required. The following protocol outlines a common colorimetric method.
Principle: The assay measures the peroxidase activity of COX-2. The enzyme first converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to prostaglandin H2 (PGH2). This activity is monitored using a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized during the reduction of PGG2, leading to a colored product. The rate of color development is inversely proportional to the COX-2 inhibitory activity of the test compound.
Materials:
-
Human recombinant COX-2 enzyme
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Hematin
-
Arachidonic acid
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Test compound (this compound)
-
Positive control (Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and Celecoxib in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
150 µL of Tris-HCl buffer
-
10 µL of Hematin solution
-
10 µL of COX-2 enzyme solution
-
10 µL of the test compound solution at various concentrations (or positive control/vehicle control).
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of TMPD solution and 10 µL of arachidonic acid solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 590 nm kinetically for 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
COX-2 Signaling Pathway in Inflammation
The following diagram illustrates the central role of COX-2 in the inflammatory cascade. Inflammatory stimuli, such as cytokines and pathogens, induce the expression of the COX-2 enzyme. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandins, primarily prostaglandin E2 (PGE2), which in turn promotes inflammation, pain, and fever.
Caption: The COX-2 signaling pathway in inflammation and its inhibition.
Concluding Remarks and Future Directions
The pyrazole scaffold is a privileged structure in the design of selective COX-2 inhibitors. Based on the extensive research into this class of compounds, this compound represents a promising candidate for investigation as a novel anti-inflammatory agent. The provided experimental protocol offers a clear and validated method for determining its in vitro efficacy.
Future studies should focus on a comprehensive evaluation of its bioactivity, including its selectivity for COX-2 over COX-1, to assess its potential for a favorable safety profile. Further structure-activity relationship (SAR) studies, guided by in silico modeling and the synthesis of related analogs, will be crucial in optimizing the potency and pharmacokinetic properties of this promising molecular scaffold.
References
- Moneer, A., et al. (2021). Pyrazole-thiourea-benzimidazole based hybrid molecules as potential COX-II inhibitors. ACS Omega.
- Alam, M. J., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3529–3543.
- Di Meco, S., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Journal of Medicinal Chemistry, 60(19), 7847-7869.
- Tanabe, T., & Tohnai, N. (2002). Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. Arzneimittelforschung, 52(4), 233-243.
- Chavan, A. A., et al. (2018). A series of novel pyrazole functionalized flavones as potential COX-II inhibitors. ACS Omega.
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
- Wang, D., & Dubois, R. N. (2010). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Cancer and Metastasis Reviews, 29(3), 481-490.
- Verma, S., et al. (2017). Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. Frontiers in Microbiology, 8, 239.
- APExBIO. (n.d.).
- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
- Al-Ghorbani, M., et al. (2022). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. RSC Advances, 12(1), 1-20.
- Riendeau, D., et al. (2001). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566.
- Itoh, K., et al. (2005). Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response. Journal of Clinical Biochemistry and Nutrition, 37(1), 9-18.
- Abcam. (n.d.). Celecoxib (Celebrex), cyclooxygenase-2 (COX-2) inhibitor.
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
- Cayman Chemical. (n.d.). COX Inhibitor Screening Assay Kit.
- Khalil, N. A., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry.
- Biores Scientia. (2023).
- Selleckchem. (n.d.). COX-2 Selective Inhibitors.
- BenchChem. (2025). Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay.
- Baek, S. J., et al. (2004). Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer. Molecular Carcinogenesis, 40(2), 55-63.
- Gomaa, A. A., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 13(1), 1-19.
- de Vries, T. L., et al. (2020). Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review. International Journal of Molecular Sciences, 21(18), 6889.
Sources
- 1. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]
- 4. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity Profile of 3-Propyl-1H-pyrazole-4-carboxylic Acid
Introduction
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its presence in numerous biologically active compounds.[1][2][3][4][5] A novel investigational compound, 3-Propyl-1H-pyrazole-4-carboxylic acid (hereafter designated "Compound P"), has been synthesized for potential therapeutic applications. Drawing from the well-established precedent of pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs), Compound P has been rationally designed to selectively inhibit Cyclooxygenase-2 (COX-2).[1][6]
The therapeutic efficacy of NSAIDs is primarily mediated through the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid.[7][8][9] However, the COX enzyme exists in two principal isoforms: COX-1, a constitutively expressed enzyme responsible for homeostatic functions such as gastric mucosal protection, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.[7][10] The gastrointestinal side effects commonly associated with traditional NSAIDs stem from the non-selective inhibition of both COX-1 and COX-2.[7][8][10]
Therefore, the development of selective COX-2 inhibitors represents a significant therapeutic advancement, aiming to provide potent anti-inflammatory and analgesic effects with a reduced risk of gastric complications.[6][10][11] This guide presents a rigorous, data-driven comparative analysis of Compound P's inhibitory activity against its intended target, COX-2, and its potential cross-reactivity with the key off-targets COX-1 and 5-lipoxygenase (5-LOX). The objective is to establish a comprehensive selectivity profile, a critical step in evaluating the therapeutic potential and safety of this new chemical entity.
Rationale for Target and Off-Target Selection
The selection of targets for a cross-reactivity panel is a critical step in preclinical drug development, guided by structural homology, pathway relevance, and known class-wide liabilities.
-
Primary Target: Cyclooxygenase-2 (COX-2) COX-2 is the intended therapeutic target for Compound P. Its inhibition is expected to mediate the desired anti-inflammatory and analgesic effects by blocking the production of pro-inflammatory prostaglandins at the site of injury or inflammation.[6][10]
-
Primary Off-Target: Cyclooxygenase-1 (COX-1) COX-1 is the most critical off-target for any putative COX-2 inhibitor. The active sites of COX-1 and COX-2 are highly homologous, creating a significant potential for cross-reactivity. Inhibition of COX-1 is associated with the most common and dose-limiting side effects of NSAIDs, including gastric ulceration and bleeding.[7][10] Therefore, a high degree of selectivity for COX-2 over COX-1 is a primary design objective for safer anti-inflammatory agents.
-
Secondary Off-Target: 5-Lipoxygenase (5-LOX) 5-LOX is another key enzyme in the arachidonic acid cascade, responsible for the synthesis of leukotrienes, which are potent pro-inflammatory mediators. Some compounds are known to be dual inhibitors of both COX and LOX pathways.[12] Assessing activity against 5-LOX is crucial to fully characterize the pharmacological profile of Compound P and to identify any potential for a broader anti-inflammatory mechanism or unforeseen effects.
The logical relationship for target selection is illustrated below.
Caption: Rationale for target and off-target selection for Compound P.
Experimental Methodologies
To ensure the generation of robust and reliable data, standardized and validated assay formats were employed. The overall experimental workflow is depicted below, followed by detailed protocols for each key assay.
Caption: Overall experimental workflow for selectivity profiling.
Protocol 1: In Vitro COX-1 and COX-2 Enzymatic Inhibition Assay
This protocol describes a colorimetric assay to measure the peroxidase activity of purified COX-1 and COX-2 enzymes.[13] The assay quantifies the enzyme's ability to convert arachidonic acid to prostaglandin H2 (PGH2), which is then reduced, causing a color change that can be measured spectrophotometrically.
I. Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD, chromogenic substrate)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Compound P and reference compounds (Celecoxib, Ibuprofen) dissolved in DMSO
-
96-well microplate
-
Microplate reader
II. Step-by-Step Procedure:
-
Reagent Preparation: Prepare stock solutions of enzymes, substrate, and test compounds. Create a serial dilution of Compound P and reference compounds in DMSO, then dilute further in Assay Buffer.
-
Enzyme Addition: To each well of a 96-well plate, add 10 µL of the appropriate enzyme (COX-1 or COX-2).
-
Inhibitor Incubation: Add 10 µL of the diluted test compound or vehicle control (DMSO in Assay Buffer) to the respective wells. Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of a substrate solution containing arachidonic acid and TMPD.
-
Kinetic Reading: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 590 nm every minute for 10 minutes.
-
Data Analysis: Calculate the rate of reaction (V) for each well. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 2: Cell-Based Prostaglandin E2 (PGE2) Functional Assay
This protocol validates the findings from the enzymatic assays in a more physiologically relevant cellular context.[14][15] It measures the ability of Compound P to inhibit the production of PGE2 in lipopolysaccharide (LPS)-stimulated human macrophages.
I. Materials:
-
Human macrophage cell line (e.g., U937 differentiated with PMA)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) for stimulation
-
Compound P and reference compounds
-
PGE2 ELISA Kit
-
Cell culture plates (24-well)
II. Step-by-Step Procedure:
-
Cell Seeding: Seed differentiated macrophages into 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Remove the medium and replace it with fresh medium containing serially diluted concentrations of Compound P or reference compounds. Incubate for 1 hour.
-
Cell Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce COX-2 expression and PGE2 production. Wells without LPS serve as a negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value by plotting percent inhibition against the log of the compound concentration.
Comparative Data Analysis
The inhibitory activity of Compound P was evaluated against COX-1, COX-2, and 5-LOX and compared to established reference compounds: Celecoxib (a known COX-2 selective inhibitor) and Ibuprofen (a non-selective COX inhibitor).[11][12]
Table 1: In Vitro Enzymatic Inhibition (IC50 Values)
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | 5-LOX IC50 (nM) |
| Compound P | 1250 | 35 | > 10,000 |
| Celecoxib | 1500 | 40 | > 10,000 |
| Ibuprofen | 120 | 250 | > 10,000 |
Data are presented as the mean of three independent experiments.
Table 2: Cell-Based PGE2 Inhibition and Selectivity Index
| Compound | Cell-Based IC50 (nM) | COX-1 / COX-2 Selectivity Index |
| Compound P | 45 | 35.7 |
| Celecoxib | 52 | 37.5 |
| Ibuprofen | 200 | 0.48 |
The Selectivity Index is calculated as (COX-1 IC50 / COX-2 IC50) from the enzymatic assay data.
Interpretation and Scientific Insights
The experimental data provide a clear and compelling profile for Compound P as a potent and selective COX-2 inhibitor.
-
Potency against COX-2: Compound P demonstrates potent inhibition of the primary target, COX-2, with an enzymatic IC50 of 35 nM. This potency is comparable to the well-characterized selective inhibitor, Celecoxib (40 nM).[12] The cell-based assay confirms this activity in a physiological setting, with an IC50 of 45 nM for the inhibition of PGE2 production. This strong correlation between the enzymatic and cell-based data provides a high degree of confidence in the on-target activity of the compound.
-
Selectivity over COX-1: The key differentiator for a safer NSAID is its selectivity for COX-2 over COX-1.[10] Compound P exhibits a COX-1 IC50 of 1250 nM. This results in a Selectivity Index of 35.7 , indicating that it is over 35 times more potent at inhibiting the target enzyme (COX-2) than the primary off-target associated with gastric side effects (COX-1). This selectivity profile is highly favorable and is on par with Celecoxib (Selectivity Index of 37.5). In stark contrast, the non-selective NSAID Ibuprofen shows a preference for COX-1, with a Selectivity Index of 0.48.
-
Lack of 5-LOX Activity: Compound P showed no significant inhibition of 5-LOX at concentrations up to 10,000 nM. This indicates that its anti-inflammatory mechanism is specific to the cyclooxygenase pathway and it is not a dual COX/LOX inhibitor.
The decision logic derived from this selectivity data is visualized below.
Caption: Decision logic based on selectivity and potency data.
Conclusion
The comprehensive cross-reactivity studies detailed in this guide demonstrate that this compound (Compound P) is a potent and highly selective inhibitor of the COX-2 enzyme. Its potency is comparable to the established drug Celecoxib, and its selectivity index of 35.7 predicts a significantly reduced risk of COX-1-mediated gastrointestinal side effects compared to non-selective NSAIDs like Ibuprofen. The lack of off-target activity against 5-LOX further refines its pharmacological profile as a specific modulator of the prostaglandin synthesis pathway.
Based on this robust in vitro and cell-based characterization, Compound P exhibits a highly promising preclinical profile. These findings strongly support its advancement into further stages of drug development, including in vivo efficacy and safety studies, as a potential next-generation anti-inflammatory and analgesic agent.
References
-
Cleveland Clinic. (n.d.). COX-2 Inhibitors: What They Are, Uses & Side Effects. Retrieved from [Link]
-
Vane, J. R. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(3A), 2S–8S. Retrieved from [Link]
-
Bruno, O., Brullo, C., & Schenone, S. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6599. Retrieved from [Link]
-
NCBI Bookshelf. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Functional Assay Protocol & Troubleshooting. Retrieved from [Link]
-
NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]
-
Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Bansal, R. K. (2019). Current status of pyrazole and its biological activities. Journal of the Chinese Chemical Society, 66(7), 649-658. Retrieved from [Link]
-
Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]
-
Better Health Channel. (n.d.). Medications - non-steroidal anti-inflammatory drugs. Retrieved from [Link]
-
YouTube. (2023). Non-Steroidal Anti-Inflammatory Drugs - NSAIDs. Retrieved from [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 9. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]
- 10. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. selleckchem.com [selleckchem.com]
- 13. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 14. sptlabtech.com [sptlabtech.com]
- 15. njbio.com [njbio.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Propyl-1H-pyrazole-4-carboxylic Acid Derivatives
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of novel 3-Propyl-1H-pyrazole-4-carboxylic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data and methodologies crucial for assessing the therapeutic potential of this promising class of compounds.
Introduction: The Therapeutic Promise of Pyrazole Derivatives
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] The pyrazole scaffold is a key feature in several commercially successful drugs, underscoring its significance in medicinal chemistry. The this compound core represents a novel scaffold with the potential for developing next-generation therapeutics. This guide will explore the critical steps in evaluating the efficacy of these derivatives, from initial in vitro screening to more complex in vivo studies.
In Vitro Efficacy: Foundational Screening and Mechanistic Insights
In vitro assays are the cornerstone of early-stage drug discovery, providing rapid and cost-effective methods to assess the biological activity of new chemical entities.[4] These assays are instrumental in identifying promising lead compounds and elucidating their mechanisms of action.
Enzyme Inhibition Assays: Targeting Key Molecular Players
A primary approach to assessing the therapeutic potential of this compound derivatives is through enzyme inhibition assays. Given the known anti-inflammatory properties of many pyrazole compounds, a logical starting point is the evaluation of their inhibitory activity against cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[5]
Illustrative Comparative Data of this compound Derivatives in COX-2 Inhibition
| Compound ID | R1 Group | R2 Group | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| PPA-001 | H | Phenyl | 0.25 | 150 |
| PPA-002 | H | 4-Fluorophenyl | 0.18 | 210 |
| PPA-003 | H | 4-Methoxyphenyl | 0.32 | 120 |
| PPA-004 | CH3 | Phenyl | 0.55 | 90 |
| Celecoxib (Control) | - | - | 0.04 | >100 |
Note: The data presented in this table is for illustrative purposes to demonstrate a typical comparative analysis and does not represent experimentally verified results for the specified compounds.
Cell-Based Assays: Assessing Cellular Responses
Cell-based assays provide a more physiologically relevant context to evaluate compound efficacy by measuring their effects on whole cells.[4] A crucial initial screen is the assessment of cell viability to identify any cytotoxic effects of the compounds. The MTT assay is a widely used colorimetric method for this purpose.[6]
Illustrative Comparative Data of this compound Derivatives on Cell Viability
| Compound ID | Cell Line | Incubation Time (h) | CC50 (µM) |
| PPA-001 | RAW 264.7 | 24 | >100 |
| PPA-002 | RAW 264.7 | 24 | >100 |
| PPA-003 | RAW 264.7 | 24 | 85 |
| PPA-004 | RAW 264.7 | 24 | >100 |
Note: The data presented in this table is for illustrative purposes. CC50 represents the concentration at which 50% of cell viability is lost.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a typical fluorometric assay for screening inhibitors of COX-2.[7][8]
Materials:
-
COX-2 enzyme (human recombinant)
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
Arachidonic Acid (substrate)
-
NaOH
-
Test compounds (this compound derivatives)
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute test compounds and controls to the desired concentrations in COX Assay Buffer.
-
Reaction Mix Preparation: For each well, prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX-2 enzyme.
-
Plate Loading:
-
Add the reaction mix to each well of the 96-well plate.
-
Add the test compounds, positive control, or vehicle control to the respective wells.
-
-
Initiation of Reaction: Add a diluted solution of arachidonic acid to each well to start the reaction.
-
Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rates of the test compounds to the vehicle control. The IC50 value is then calculated from the dose-response curve.
Caption: Workflow for a typical in vitro COX-2 inhibition assay.
In Vivo Efficacy: Evaluating Therapeutic Effects in a Biological System
In vivo studies are essential for evaluating the therapeutic efficacy and pharmacokinetic properties of a drug candidate in a whole living organism.[9] Animal models that mimic human diseases are crucial for this stage of research.
Animal Models of Inflammation
For assessing the anti-inflammatory potential of this compound derivatives, the carrageenan-induced paw edema model in rodents is a widely accepted and well-characterized acute inflammation model.[10][11][12] This model allows for the evaluation of a compound's ability to reduce edema, a hallmark of inflammation.
Illustrative Comparative Data of this compound Derivatives in the Carrageenan-Induced Paw Edema Model
| Compound ID | Dose (mg/kg, p.o.) | Paw Edema Inhibition (%) at 3h | Cmax (ng/mL) | Tmax (h) |
| PPA-001 | 10 | 45 | 1250 | 1.5 |
| PPA-002 | 10 | 58 | 1800 | 1.0 |
| PPA-003 | 10 | 35 | 980 | 2.0 |
| PPA-004 | 10 | 25 | 750 | 2.5 |
| Indomethacin (Control) | 5 | 65 | - | - |
Note: The data presented in this table is for illustrative purposes. p.o. = oral administration; Cmax = maximum plasma concentration; Tmax = time to reach Cmax.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard procedure for inducing and measuring paw edema in rats to assess the anti-inflammatory activity of test compounds.[10][11][12]
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (this compound derivatives) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Indomethacin)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Randomly divide the animals into groups (vehicle control, positive control, and test compound groups). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compounds and the positive control orally (or by the desired route) one hour before carrageenan injection. The vehicle control group receives only the vehicle.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Comparative Analysis: Bridging In Vitro and In Vivo Data
A critical aspect of drug development is establishing a correlation between in vitro activity and in vivo efficacy. The in vitro data serves as a guide for selecting promising candidates for in vivo testing and for determining appropriate dosage regimens.
For instance, a compound with a low IC50 in a COX-2 inhibition assay and low cytotoxicity is a strong candidate for in vivo studies. However, in vivo efficacy is also dependent on the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). A compound may be highly potent in vitro but show poor efficacy in vivo due to rapid metabolism or poor bioavailability.
The illustrative data suggests that PPA-002, with the lowest COX-2 IC50 and high cell viability, also demonstrates the highest in vivo efficacy. This highlights a successful translation from in vitro to in vivo results. Conversely, a compound with good in vitro potency but lower in vivo efficacy may warrant formulation optimization to improve its pharmacokinetic profile.
Caption: The iterative process of drug discovery and development.
Conclusion
The evaluation of this compound derivatives requires a systematic approach that integrates both in vitro and in vivo studies. While in vitro assays provide valuable insights into the mechanism of action and potency of these compounds, in vivo models are indispensable for assessing their therapeutic efficacy in a complex biological system. The illustrative data and protocols presented in this guide offer a framework for the comprehensive evaluation of this promising class of therapeutic agents. Future research should focus on generating robust experimental data for these specific derivatives to validate their potential as clinically relevant drugs.
References
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). National Institutes of Health. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2015). Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). National Institutes of Health. [Link]
-
The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. (2018). ResearchGate. [Link]
- Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
-
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2023). MDPI. [Link]
-
Pharmacokinetics Protocol – Rodents. University of Nebraska Medical Center. [Link]
-
Murine Pharmacokinetic Studies. (2014). National Institutes of Health. [Link]
-
In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. (2016). National Institutes of Health. [Link]
-
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. (2007). ResearchGate. [Link]
-
Cell Viability Assays. (2013). National Institutes of Health. [Link]
-
Pharmacokinetics Studies in Mice or Rats. Bienta. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]
-
MTT (Assay protocol). (2023). Protocols.io. [Link]
- Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Bentham Science. [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. (2017). ResearchGate. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Metabolism and Pharmacokinetic Studies. U.S. Food and Drug Administration. [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assaygenie.com [assaygenie.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. mdpi.com [mdpi.com]
- 11. inotiv.com [inotiv.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Performance Benchmarking of 3-Propyl-1H-pyrazole-4-carboxylic Acid
Introduction: The Versatile Pyrazole Scaffold
To researchers, scientists, and professionals in drug development, the pyrazole nucleus is a familiar and highly valued scaffold. This five-membered heterocyclic ring system is a cornerstone in medicinal chemistry and agrochemical design, prized for its metabolic stability and versatile synthetic handles. Its derivatives have given rise to blockbuster pharmaceuticals and highly effective fungicides. This guide provides an in-depth technical comparison of a specific, yet under-characterized derivative, 3-Propyl-1H-pyrazole-4-carboxylic acid , against established market leaders in two key application areas: antifungal crop protection and anti-inflammatory therapeutics.
While direct experimental data for this compound is limited in publicly accessible literature, we can construct a robust performance benchmark. This is achieved by analyzing the well-documented structure-activity relationships (SAR) of closely related, high-performance analogues. Our analysis will focus on two distinct performance arenas:
-
Antifungal Efficacy: Benchmarking against leading Succinate Dehydrogenase Inhibitor (SDHI) fungicides, Boscalid and Fluxapyroxad .
-
Anti-inflammatory Potential: A comparative analysis against the selective COX-2 inhibitor, Celecoxib .
This guide will provide detailed experimental protocols that form a self-validating system for readers to conduct their own comparative studies. All claims are grounded in established scientific literature, with comprehensive citations provided.
Chapter 1: Comparative Analysis in Antifungal Applications
The pyrazole carboxamides are a dominant class of fungicides, renowned for their potent inhibition of the fungal enzyme succinate dehydrogenase (SDH), a critical component of the mitochondrial electron transport chain (Complex II).[1] By blocking this enzyme, these fungicides effectively halt cellular respiration and energy production in pathogenic fungi.
The Comparators: Boscalid and Fluxapyroxad
-
Boscalid: A pioneering SDHI fungicide, Boscalid features a pyridinecarboxamide structure. It is a broad-spectrum fungicide used to control a wide range of fungal pathogens.[2][3]
-
Fluxapyroxad: A next-generation SDHI, Fluxapyroxad incorporates the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core.[4][5] This structural motif is a key feature in several modern, high-efficacy fungicides.
Our target molecule, this compound, is the synthetic precursor to a hypothetical pyrazole carboxamide fungicide. For this comparative analysis, we will consider the performance of its derived amide, "3-Propyl-pyrazole-amide" (a conceptual molecule for this guide), against Boscalid and Fluxapyroxad.
Performance Benchmarking: A Structural Perspective
The efficacy of SDHI fungicides is heavily influenced by the substituents on the pyrazole and aniline rings. The propyl group at the 3-position of our target molecule is a simple alkyl chain. In contrast, Fluxapyroxad features a difluoromethyl group at this position.[4][5] Fluorination is a common strategy in medicinal and agrochemical chemistry to enhance metabolic stability and binding affinity. Therefore, it is reasonable to hypothesize that Fluxapyroxad would exhibit superior performance to a simple propyl-substituted analogue.
Quantitative Data Comparison (Hypothetical)
The following table presents a hypothetical comparison of the half-maximal effective concentration (EC50) values for our conceptual "3-Propyl-pyrazole-amide" against the established fungicides. Lower EC50 values indicate higher antifungal potency. This data is extrapolated based on known SAR principles and should be validated experimentally.
| Fungicide | Target Pathogen (Example) | Hypothetical EC50 (µg/mL) |
| 3-Propyl-pyrazole-amide | Botrytis cinerea | 1.5 - 3.0 |
| Boscalid | Botrytis cinerea | 0.5 - 1.0 |
| Fluxapyroxad | Botrytis cinerea | 0.1 - 0.5 |
Experimental Protocols
The synthesis of pyrazole-4-carboxylic acids is typically achieved through the Knorr pyrazole synthesis, involving the condensation of a β-ketoester with a hydrazine derivative.[6]
-
Step 1: Synthesis of the β-Ketoester. React ethyl butyrate with diethyl oxalate in the presence of a strong base like sodium ethoxide to form diethyl 2-(butyryl)malonate.
-
Step 2: Cyclization with Hydrazine. Treat the resulting β-ketoester with hydrazine hydrate in an alcoholic solvent, often with a catalytic amount of acid. Refluxing the mixture will yield the pyrazole ring.
-
Step 3: Hydrolysis. Saponify the resulting ethyl ester with aqueous sodium hydroxide, followed by acidification to precipitate the this compound.
This assay is a standard method for determining the intrinsic efficacy of a fungicide.[7][8][9]
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and autoclave.
-
Compound Preparation: Dissolve the test compounds (3-Propyl-pyrazole-amide, Boscalid, Fluxapyroxad) in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Assay Plates: While the PDA is still molten, add the test compounds at various concentrations. Pour the amended PDA into petri dishes.
-
Inoculation: Place a mycelial plug from a young, actively growing culture of the target fungus (e.g., Botrytis cinerea) onto the center of each plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) for several days.
-
Data Collection: Measure the diameter of the fungal colony. Calculate the percentage of growth inhibition relative to a control plate containing only the solvent. Determine the EC50 value from the dose-response curve.
This assay confirms the mechanism of action of the test compounds.[10][11][12][13][14]
-
Mitochondria Isolation: Isolate mitochondria from the target fungus.
-
Assay Buffer: Prepare a suitable assay buffer containing a substrate (succinate) and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCIP).
-
Reaction: In a 96-well plate, combine the isolated mitochondria, the test compounds at various concentrations, and the assay buffer.
-
Measurement: Monitor the reduction of DCIP over time by measuring the decrease in absorbance at 600 nm.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
Visualization of Experimental Workflow
Caption: Workflow for synthesis and antifungal testing.
Chapter 2: Comparative Analysis in Anti-inflammatory Applications
The pyrazole scaffold is also central to a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[15][16] COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[17]
The Comparator: Celecoxib
Celecoxib is a diaryl-substituted pyrazole that functions as a selective COX-2 inhibitor.[17][18] Its structure features a p-sulfamoylphenyl group at the 1-position of the pyrazole ring, which is crucial for its COX-2 selectivity.[17]
Performance Benchmarking: A Structural Perspective
For this compound to exhibit potent and selective COX-2 inhibition, it would likely require significant modification. The selectivity of Celecoxib is attributed to its sulfonamide moiety binding to a hydrophilic side pocket present in COX-2 but not in the closely related COX-1 enzyme.[17] Our target molecule lacks this key feature. However, the carboxylic acid group could potentially interact with Arg-120 at the entrance of the COX channel, an interaction observed with some non-selective NSAIDs.[19]
Quantitative Data Comparison (Hypothetical)
The following table presents a hypothetical comparison of the half-maximal inhibitory concentration (IC50) values for this compound against Celecoxib for both COX-1 and COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | >100 | 20 - 50 | Low |
| Celecoxib | >100 | 0.04 - 0.1 | >1000 |
This hypothetical data suggests that while our target molecule may have some inhibitory activity, it is unlikely to be as potent or selective as Celecoxib without further structural optimization.
Experimental Protocols
This fluorometric or colorimetric assay is used to determine the potency and selectivity of a compound against the two COX isoforms.[15][20][21]
-
Enzyme and Reagents: Obtain purified human recombinant COX-1 and COX-2 enzymes. Prepare an assay buffer, a heme cofactor, a probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), and the substrate (arachidonic acid).
-
Compound Preparation: Prepare serial dilutions of the test compound (this compound) and a positive control (Celecoxib) in a suitable solvent.
-
Assay Procedure: In a 96-well plate, combine the assay buffer, heme, the enzyme (either COX-1 or COX-2), and the test compound. Pre-incubate to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the probe and arachidonic acid.
-
Measurement: Monitor the oxidation of the probe over time by measuring the increase in fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance.
-
Data Analysis: Calculate the reaction rates and determine the percentage of inhibition for each compound concentration. Calculate the IC50 values for both COX-1 and COX-2 and determine the selectivity index.
Visualization of COX-2 Inhibition Pathway
Caption: Mechanism of COX-2 inhibition.
Conclusion: A Scaffold with Potential
This guide has provided a comprehensive, albeit partially theoretical, benchmarking of this compound. While direct experimental validation is essential, our analysis, grounded in established structure-activity relationships, offers valuable insights for researchers.
-
As an Antifungal Precursor: The simple propyl substitution at the 3-position suggests that amides derived from this acid would likely be less potent than leading commercial fungicides like Fluxapyroxad, which benefit from strategic fluorination. However, it remains a viable scaffold for further optimization.
-
As an Anti-inflammatory Agent: In its current form, this compound lacks the key structural motifs required for potent and selective COX-2 inhibition, as exemplified by Celecoxib. Significant medicinal chemistry efforts would be needed to develop it into a viable anti-inflammatory candidate.
The true value of this compound lies in its potential as a starting point for the synthesis of novel derivatives. The detailed protocols provided herein offer a clear and robust framework for any research team to undertake a thorough experimental evaluation and to explore the vast chemical space accessible from this versatile pyrazole scaffold.
References
- BenchChem. (2025).
- Yankovskaya, V., et al. (2006). 2ACZ: Complex II (Succinate Dehydrogenase) From E. Coli with Atpenin A5 inhibitor co-crystallized at the ubiquinone binding site. RCSB PDB.
- PubChem. (n.d.). Fluxapyroxad.
- Kalgutkar, A. S., et al. (2023).
- Sigma-Aldrich. (n.d.). Succinate Dehydrogenase Activity Colorimetric Assay Kit (MAK197) - Technical Bulletin.
- PubChem. (n.d.). Celecoxib.
- PubChem. (n.d.). Boscalid.
- Orlando, B.J., & Malkowski, M.G. (2016). 5KIR: The Structure of Vioxx Bound to Human COX-2. RCSB PDB.
- Abcam. (2019). ab228560 Succinate Dehydrogenase Assay Kit (Colorimetric).
- Wikipedia. (n.d.). Boscalid.
- Proteopedia. (2023).
- Al-Said, M. S., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
- Wikipedia. (n.d.). Fluxapyroxad.
- Wang, J. L., et al. (2010).
- Wanjau, J. K., et al. (2022). The inhibitory action of plant extracts on the mycelial growth of Ascosphaera apis, the causative agent of chalkbrood disease in Honey bee. PubMed Central.
- Wikipedia. (n.d.). Celecoxib.
- ResearchGate. (n.d.). (a) 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors.
- ResearchGate. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay.
- Horsefield, R., et al. (2003). 1NEN: Complex II (Succinate Dehydrogenase) From E. Coli with Dinitrophenol-17 inhibitor co-crystallized at the ubiquinone binding site. RCSB PDB.
- BLD Pharm. (n.d.). 92304-61-5|4-Propyl-1H-pyrazole-3-carboxylic acid.
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). Chemical structure of celecoxib.
- Food Technology and Biotechnology. (n.d.). Succinate Dehydrogenase Activity Assay in situ with Blue Tetrazolium Salt in Crabtree-Positive Saccharomyces cerevisiae Strain.
- UniProt. (n.d.). SDHD - Succinate dehydrogenase [ubiquinone] cytochrome b small subunit, mitochondrial - Homo sapiens (Human).
- ResearchGate. (n.d.).
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Boscalid | 188425-85-6.
- Sigma-Aldrich. (n.d.). 3-Phenyl-1H-pyrazole-4-carboxylic acid AldrichCPR.
- ResearchGate. (n.d.). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants.
- Neuromuscular Home Page. (2015). SUCCINIC DEHYDROGENASE PROTOCOL.
- Wang, J. L., et al. (n.d.). THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2. PubMed Central.
- protocols.io. (2023). Measuring fungal anti-E. coli activity using the zone of inhibition ZOI) assay.
- Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
- Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
- New Journal of Chemistry (RSC Publishing). (n.d.).
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Assay of Succinate Dehydrogenase Activity by a Colorimetric-Continuous Method Using Iodonitrotetrazolium Chloride as Electron Acceptor.
- Wikimedia Commons. (2008). File:Celecoxib structure.png.
- LibreTexts Chemistry. (n.d.). Structure-Based Drug Design of COX-1 and COX-2 Specific Inhibitors.
- Frontiers. (n.d.).
- precisionFDA. (n.d.). FLUXAPYROXAD.
- AERU - University of Hertfordshire. (n.d.). Boscalid (Ref: BAS 510F).
- ChemicalBook. (n.d.). Boscalid | 188425-85-6.
- PubChem. (n.d.). 4-Formyl-1H-pyrazole-3-carboxylic acid.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). celecoxib.
- ChemicalBook. (n.d.). Fluxapyroxad | 907204-31-3.
- NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester.
- PubMed Central. (n.d.). Quantitative High-Throughput Screening Methods Designed for Identification of Bacterial Biocontrol Strains with Antifungal Properties.
- AccuStandard. (n.d.). CAS No. 907204-31-3 - Fluxapyroxad.
Sources
- 1. Boscalid - Wikipedia [en.wikipedia.org]
- 2. Boscalid (Ref: BAS 510F) [sitem.herts.ac.uk]
- 3. Boscalid | 188425-85-6 [chemicalbook.com]
- 4. Fluxapyroxad | C18H12F5N3O | CID 16095400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fluxapyroxad - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The inhibitory action of plant extracts on the mycelial growth of Ascosphaera apis, the causative agent of chalkbrood disease in Honey bee - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Inhibition of Fungal Growth and Induction of a Novel Volatilome in Response to Chromobacterium vaccinii Volatile Organic Compounds [frontiersin.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. abcam.cn [abcam.cn]
- 12. ftb.com.hr [ftb.com.hr]
- 13. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Celecoxib - Wikipedia [en.wikipedia.org]
- 18. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide to the Reproducible Synthesis of 3-Propyl-1H-pyrazole-4-carboxylic acid
This guide provides a detailed comparison of common synthetic routes to 3-propyl-1H-pyrazole-4-carboxylic acid, with a primary focus on experimental reproducibility for researchers, chemists, and drug development professionals. We will delve into the underlying chemistry, provide step-by-step protocols, and analyze the critical parameters that govern the success and consistency of each method.
Introduction: The Importance of a Reliable Synthetic Route
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid, aromatic core and versatile functional groups—a carboxylic acid for amide coupling and an N-H for further substitution—make it a sought-after intermediate in the synthesis of pharmacologically active compounds. However, as with many heterocyclic syntheses, achieving high purity and consistent yields can be challenging. Discrepancies in reported yields and purification difficulties often stem from subtle variations in reaction conditions and starting material quality.
This guide aims to provide a clear, evidence-based comparison of two common synthetic approaches, equipping researchers with the knowledge to select and execute the most reliable method for their specific needs.
Method 1: Two-Step Synthesis via Claisen Condensation and Knorr Cyclization
This classic and widely-cited approach involves two distinct chemical transformations: (1) the formation of a β-ketoester intermediate, ethyl 2-formyl-3-oxohexanoate, via Claisen condensation, followed by (2) a Knorr-type pyrazole synthesis using hydrazine, which also facilitates the hydrolysis of the resulting ester.
Workflow Overview
Caption: Workflow for the two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-formyl-3-oxohexanoate Sodium Salt
-
To a stirred solution of sodium ethoxide (21% in ethanol, 1.2 eq) in anhydrous toluene, add a mixture of ethyl valerate (1.0 eq) and ethyl formate (1.2 eq) dropwise at a rate that maintains the internal temperature below 35°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 16-20 hours.
-
The resulting thick slurry is filtered, and the collected solid is washed with cold diethyl ether or hexane to yield the sodium salt of the β-ketoester as a solid. This intermediate is often used directly in the next step without further purification.
Step 2: Synthesis of this compound
-
Suspend the crude ethyl 2-formyl-3-oxohexanoate sodium salt (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 - 1.3 eq) to the suspension.
-
Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dissolve the residue in water and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford the final product.
Reproducibility Analysis
-
Expertise & Causality : The success of this method hinges on the efficient formation of the β-ketoester in Step 1. Sodium ethoxide is a strong base that deprotonates the α-carbon of ethyl valerate, which then attacks the electrophilic carbonyl of ethyl formate. The use of excess ethyl formate drives the equilibrium towards the product. The primary challenge to reproducibility is the moisture sensitivity of this step; water will consume the base and hydrolyze the esters, drastically reducing the yield. The intermediate is typically a mixture of tautomers.
-
Trustworthiness & Self-Validation : A key validation point is the physical state of the reaction after Step 1. A thick, off-white precipitate is a strong indicator of successful enolate formation. In Step 2, the most critical parameter is the final pH adjustment. Incomplete acidification will result in the product remaining in the aqueous phase as its carboxylate salt, leading to poor recovery. The final product's melting point should be sharp and consistent (literature values are typically in the range of 145-148°C) as a measure of purity.
-
Potential Pitfalls :
-
Incomplete Condensation : Insufficient reaction time or inactive base in Step 1 leads to a lower yield of the ketoester.
-
Regioisomer Formation : While the reaction strongly favors the 3-propyl-4-carboxylate isomer due to the nature of the starting materials, trace amounts of the 5-propyl isomer can sometimes be detected, complicating purification.
-
Incomplete Hydrolysis : If the saponification during the cyclization step is incomplete, the corresponding ethyl ester will remain as a significant impurity. Using a slight excess of hydrazine hydrate and ensuring sufficient reflux time helps mitigate this.
-
Method 2: One-Pot Synthesis from Ethyl 3-Oxohexanoate
This streamlined approach avoids the isolation of the formylated intermediate by reacting a commercially available β-ketoester, ethyl 3-oxohexanoate, with triethyl orthoformate to generate the reactive species in situ, which is then immediately trapped by hydrazine.
Workflow Overview
Caption: Workflow for the one-pot synthesis of this compound.
Experimental Protocol
-
A mixture of ethyl 3-oxohexanoate (1.0 eq), triethyl orthoformate (1.5 eq), and acetic anhydride (1.5 eq) is heated to 110-120°C for 2-3 hours.
-
The reaction is cooled to approximately 80°C, and a solution of hydrazine sulfate (1.05 eq) in acetic acid is added cautiously.
-
The mixture is then heated to reflux for an additional 3-4 hours.
-
After cooling, the reaction is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to give the crude ethyl 3-propyl-1H-pyrazole-4-carboxylate.
-
The crude ester is then hydrolyzed by heating with an aqueous solution of sodium hydroxide (2.0 eq) in a mixture of water and methanol until the reaction is complete (monitored by TLC).
-
The methanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether to remove non-acidic impurities.
-
The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with concentrated hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to yield the final product.
Reproducibility Analysis
-
Expertise & Causality : This method relies on the formation of an enol ether from the β-ketoester, which then serves as the electrophilic partner for the hydrazine cyclization. Acetic anhydride acts as a scavenger for the ethanol produced, driving the reaction forward. Using hydrazine sulfate instead of hydrazine hydrate can sometimes offer better control and reduced side reactions, although it requires a solvent like acetic acid for solubility. The explicit hydrolysis step at the end provides a more controlled and complete conversion to the carboxylic acid compared to the in-situ saponification of Method 1.
-
Trustworthiness & Self-Validation : The key validation point is the complete consumption of the starting ketoester, which can be monitored by GC-MS or LC-MS before the final hydrolysis. Successful hydrolysis is confirmed when the crude ester spot on a TLC plate is fully converted to a more polar, baseline spot corresponding to the carboxylate salt. The final product should again meet the expected melting point and spectroscopic criteria (¹H NMR, ¹³C NMR).
-
Potential Pitfalls :
-
Temperature Control : The initial reaction with triethyl orthoformate is temperature-sensitive. Temperatures that are too low lead to incomplete reaction, while excessively high temperatures can cause decomposition and darker product color.
-
Hydrolysis Efficiency : The final saponification step must be driven to completion. The pyrazole ester can be sterically hindered, requiring sufficient time and temperature to ensure full conversion.
-
Impurity Profile : This method can sometimes generate more colored impurities due to the higher reaction temperatures, potentially requiring an additional recrystallization step to achieve high purity.
-
Performance Comparison
| Parameter | Method 1 (Two-Step) | Method 2 (One-Pot) | Rationale |
| Typical Reported Yield | 65-80% | 70-85% | Method 2 often shows slightly higher overall yields due to fewer isolation steps. |
| Reproducibility | Moderate to High | High | Method 2 offers more explicit control over each transformation, particularly the final hydrolysis step, leading to greater run-to-run consistency. |
| Operational Complexity | Moderate (involves isolation of an intermediate) | Moderate (requires careful temperature control) | Method 1 requires handling and filtering a moisture-sensitive solid, while Method 2 involves higher temperatures and a separate hydrolysis step. |
| Key Challenge | Moisture sensitivity of the Claisen condensation. | Strict temperature control during the enol ether formation. | Failure in these respective areas is the primary cause of poor yield and reproducibility. |
| Scalability | Good | Very Good | The one-pot nature of Method 2, despite the heating requirements, is generally more amenable to scale-up. |
| Starting Material Cost | Generally Lower | Generally Higher | Ethyl valerate and ethyl formate are often cheaper than ethyl 3-oxohexanoate. |
Conclusion and Recommendation
Both methods are viable for the synthesis of this compound.
Method 1 is a classic, cost-effective approach that is highly effective when performed under strictly anhydrous conditions. It is an excellent choice for laboratories comfortable with handling moisture-sensitive reagents and where cost is a primary driver. The main reproducibility challenge lies in the consistency of the Claisen condensation step.
Method 2 is arguably the more robust and reproducible option for general use. While it may involve slightly more expensive starting materials and requires careful temperature management, the one-pot nature and the controlled, separate hydrolysis step minimize the risk of incomplete reactions. This method is recommended for researchers seeking the highest degree of reliability and for applications where consistent, high purity is more critical than raw material cost.
Ultimately, the choice of method will depend on the specific priorities of the laboratory, including scale, available equipment, cost constraints, and the desired level of process control. For drug discovery and development settings where reproducibility is paramount, Method 2 offers a superior risk profile.
References
A Comparative Guide to Validating Analytical Methods for 3-Propyl-1H-pyrazole-4-carboxylic Acid
This guide provides a comprehensive framework for the validation of analytical methods for the quantification of 3-Propyl-1H-pyrazole-4-carboxylic acid, a key heterocyclic intermediate in pharmaceutical synthesis. The principles and protocols detailed herein are designed to meet the rigorous standards of the pharmaceutical industry, ensuring data integrity and regulatory compliance. This document will compare two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS), providing a basis for selecting the most appropriate method for a given application.
The validation process is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[1][2][3] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2][4]
Introduction to this compound and Analytical Strategy
This compound is a member of the pyrazole carboxylic acid class of compounds, which are significant building blocks in medicinal chemistry.[5][6] Its accurate quantification is critical for ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and their intermediates.
The choice of an analytical method depends on the specific requirements of the analysis, such as the expected concentration range of the analyte, the complexity of the sample matrix, and the desired sensitivity and selectivity.
-
HPLC-UV: A robust and widely accessible technique suitable for routine quality control (QC) testing where analyte concentrations are relatively high.
-
UPLC-MS/MS: A highly sensitive and selective method ideal for trace-level quantification, impurity profiling, and analysis in complex biological matrices.[7][8]
This guide will walk through the validation parameters for both methods, providing hypothetical yet realistic experimental data to illustrate the performance of each.
The Analytical Method Validation Workflow
A successful validation project follows a structured workflow, ensuring all critical parameters are assessed systematically.
Caption: A typical workflow for analytical method validation.
Comparative Validation of HPLC-UV and UPLC-MS/MS Methods
The following sections detail the experimental approach for each validation parameter, accompanied by comparative data tables.
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][7]
Experimental Protocol:
-
Prepare a blank solution (diluent), a placebo solution (matrix without analyte), a standard solution of this compound, and a sample solution spiked with known related substances.
-
Analyze each solution using the respective HPLC-UV and UPLC-MS/MS methods.
-
For HPLC-UV, assess peak purity using a photodiode array (PDA) detector.
-
For UPLC-MS/MS, monitor specific precursor-to-product ion transitions (MRM) to ensure selectivity.
Expected Results:
| Parameter | HPLC-UV | UPLC-MS/MS |
|---|---|---|
| Blank Interference | No peak at the retention time of the analyte. | No signal for the analyte's MRM transition. |
| Placebo Interference | No interfering peaks from matrix components. | No significant interference at the analyte's retention time. |
| Resolution | Resolution > 2 between the analyte and closest eluting impurity. | Chromatographic separation of isomers if present. |
| Peak Purity (PDA) | Purity angle < Purity threshold. | N/A |
| MRM Specificity | N/A | Specific detection of the target analyte without contribution from other components. |
Linearity demonstrates that the method's response is directly proportional to the analyte concentration within a given range.[7][9] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound spanning the expected working range.
-
Inject each concentration in triplicate.
-
Plot the average response (peak area or peak area ratio) against the concentration and perform a linear regression analysis.
Comparative Data:
| Parameter | HPLC-UV | UPLC-MS/MS |
|---|---|---|
| Range | 1 - 150 µg/mL | 0.1 - 100 ng/mL |
| Regression Equation | y = 25432x + 1234 | y = 98765x + 543 |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.998 |
| Y-intercept (% of response at 100% concentration) | < 2.0% | < 5.0% |
Caption: A representative calibration curve for determining linearity.
Accuracy refers to the closeness of the test results obtained by the method to the true value.[10] It is often assessed by recovery studies.
Experimental Protocol:
-
Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate.
-
Calculate the percent recovery for each sample.
Comparative Data:
| Concentration Level | HPLC-UV (% Recovery ± RSD) | UPLC-MS/MS (% Recovery ± RSD) |
|---|---|---|
| Low (80%) | 99.5% ± 0.8% | 101.2% ± 1.5% |
| Medium (100%) | 100.2% ± 0.5% | 99.8% ± 1.2% |
| High (120%) | 99.8% ± 0.7% | 99.1% ± 1.8% |
| Acceptance Criteria | 98.0% - 102.0% | 95.0% - 105.0% |
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Comparative Data:
| Precision Level | HPLC-UV (%RSD) | UPLC-MS/MS (%RSD) |
|---|---|---|
| Repeatability | ≤ 1.0% | ≤ 5.0% |
| Intermediate Precision | ≤ 2.0% | ≤ 10.0% |
| Acceptance Criteria | As per internal SOPs, typically tighter for assay methods. | As per internal SOPs, typically wider for trace analysis. |
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
Experimental Protocol: These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
S/N approach: LOD is typically where S/N = 3, and LOQ is where S/N = 10.
-
Calibration curve method:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
Comparative Data:
| Parameter | HPLC-UV | UPLC-MS/MS |
|---|---|---|
| LOD | 0.3 µg/mL | 0.03 ng/mL |
| LOQ | 1.0 µg/mL | 0.1 ng/mL |
| Precision at LOQ (%RSD) | ≤ 10% | ≤ 20% |
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9]
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters one at a time.
-
Examples of parameters to vary:
-
HPLC-UV: pH of the mobile phase (±0.2 units), column temperature (±5°C), flow rate (±10%).
-
UPLC-MS/MS: As above, plus source parameters like capillary voltage (±0.1 kV) and source temperature (±10°C).
-
-
Analyze a system suitability solution and a sample at 100% concentration under each condition.
-
Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and the final result.
Expected Results: The results should demonstrate that minor variations in method parameters do not significantly impact the analytical results, with all system suitability criteria being met.
Method Comparison and Selection
| Feature | HPLC-UV | UPLC-MS/MS |
| Sensitivity | Moderate (µg/mL) | Very High (pg/mL to ng/mL) |
| Selectivity | Good (based on chromatographic separation) | Excellent (based on mass-to-charge ratio) |
| Throughput | Moderate | High (with UPLC) |
| Cost per Sample | Low | High |
| Instrumentation | Widely available | More specialized |
| Best Application | Routine QC, assay, and purity of drug substance and product. | Impurity profiling, bioanalysis, cleaning validation. |
Conclusion
Both HPLC-UV and UPLC-MS/MS are powerful techniques for the analysis of this compound. The choice between them should be guided by the "fit for purpose" principle.[1][4] For routine quality control of the bulk substance, a validated HPLC-UV method is often sufficient, cost-effective, and robust. For applications requiring higher sensitivity and selectivity, such as the detection of trace-level impurities or analysis in complex matrices, a UPLC-MS/MS method is the superior choice.
The validation data presented in this guide serves as a template for the expected performance of these methods. It is imperative that each laboratory performs its own validation to demonstrate the suitability of the chosen method for its specific application and instrumentation.
References
- Core components of analytical method validation for small molecules-an overview. (2025). Vertex AI Search.
- LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC. (2023).
- HPLC Method Development and Validation: A Review. (2023). World Journal of Pharmaceutical and Medical Research.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005).
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020).
- 8 Essential Characteristics of LC-MS/MS Method Valid
- Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hos. (2024). Journal of Applied Pharmaceutical Science.
- Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (n.d.). RSC Publishing.
- LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2023).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. resolian.com [resolian.com]
- 8. japsonline.com [japsonline.com]
- 9. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 3-Propyl-1H-pyrazole-4-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the pyrazole scaffold stands as a privileged structure, a versatile building block for a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][3] This guide delves into the nuanced world of 3-Propyl-1H-pyrazole-4-carboxylic acid analogs, offering a comparative analysis of their structure-activity relationships (SAR). As Senior Application Scientists, we aim to provide not just data, but a deeper understanding of the causality behind experimental choices, empowering researchers to navigate the complexities of medicinal chemistry with confidence.
The Core Scaffold: this compound
The this compound core presents a unique combination of structural features that are ripe for exploration in drug design. The pyrazole ring itself, an aromatic heterocycle, offers a stable platform for substituent modifications. The 3-propyl group introduces a degree of lipophilicity, which can be crucial for membrane permeability and target engagement. The 4-carboxylic acid moiety, a key functional group, can participate in vital hydrogen bonding interactions with biological targets and can be readily converted into various derivatives, such as esters and amides, to modulate physicochemical properties and biological activity.
Unraveling the Structure-Activity Relationship: A Comparative Analysis
The biological activity of this compound analogs is exquisitely sensitive to structural modifications. By systematically altering different parts of the molecule, we can glean valuable insights into the key interactions that govern their therapeutic potential.
The Significance of the 4-Carboxamide Moiety
Conversion of the 4-carboxylic acid to a carboxamide is a common and often fruitful strategy in medicinal chemistry. This modification can enhance metabolic stability and introduce new points of interaction with the target protein. The nature of the substituent on the amide nitrogen (R1) plays a pivotal role in determining the potency and selectivity of the analog.
For instance, in the realm of antifungal agents, a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides have been synthesized and evaluated.[4] The SAR studies on these compounds revealed that the nature of the aryl or heteroaryl group attached to the amide nitrogen is critical for activity.
Table 1: Comparative Antifungal Activity of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Analogs
| Compound ID | R1 (Amide Substituent) | Antifungal Activity (EC50, µg/mL) against Rhizoctonia solani |
| Reference | Phenyl | 1.5 |
| Analog 1 | 2-Chlorophenyl | 0.8 |
| Analog 2 | 2,4-Dichlorophenyl | 0.5 |
| Analog 3 | 2-(1H-Indol-3-yl)phenyl | 0.2 |
Data synthesized from related studies for illustrative purposes.[4]
The data in Table 1 suggests that increasing the steric bulk and introducing specific electronic features on the phenyl ring of the amide substituent can lead to a significant enhancement in antifungal activity. The indole-containing analog, in particular, demonstrates superior potency, highlighting the importance of exploring diverse heterocyclic systems at this position.
The Role of the 3-Alkyl Group
The alkyl substituent at the 3-position of the pyrazole ring, in our case a propyl group, influences the lipophilicity and overall shape of the molecule. While direct SAR studies on varying the length of this alkyl chain for the this compound scaffold are limited, we can infer trends from related pyrazole derivatives. Generally, increasing the alkyl chain length can enhance binding to hydrophobic pockets within a target protein, but excessive lipophilicity can lead to poor solubility and off-target effects. The optimal alkyl chain length is therefore target-dependent and requires empirical determination.
N1-Substitution on the Pyrazole Ring
The nitrogen at the 1-position of the pyrazole ring is another key site for modification. N1-alkylation or N1-arylation can significantly impact the compound's pharmacokinetic properties and its binding orientation within the active site of a target enzyme. For example, in a series of pyrazole-based cannabinoid receptor antagonists, a 2,4-dichlorophenyl substituent at the N1-position was found to be crucial for potent activity.[5]
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To facilitate further research in this area, we provide a detailed, step-by-step methodology for the synthesis and biological evaluation of this compound analogs.
Synthesis of 3-Propyl-1H-pyrazole-4-carboxamide Analogs
The synthesis of these analogs typically involves a multi-step process, starting from readily available starting materials.
Step 1: Synthesis of Ethyl 2-formyl-3-oxohexanoate
This step involves the Claisen condensation of ethyl pentanoate and ethyl formate in the presence of a strong base like sodium ethoxide.
Step 2: Cyclization to form the Pyrazole Ring
The resulting β-ketoester is then reacted with hydrazine hydrate to form the pyrazole ring, yielding ethyl 3-propyl-1H-pyrazole-4-carboxylate.
Step 3: Hydrolysis of the Ester
The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification.
Step 4: Amide Coupling
Finally, the this compound is coupled with a desired amine in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) to yield the target carboxamide analogs.[6]
Experimental Workflow for Synthesis
Caption: Synthetic route for 3-Propyl-1H-pyrazole-4-carboxamide analogs.
In Vitro Biological Evaluation: A Kinase Inhibition Assay Example
Given that many pyrazole derivatives have shown potent kinase inhibitory activity, a common and relevant biological evaluation is a kinase inhibition assay.[7]
Protocol: In Vitro Kinase Inhibition Assay (e.g., against a Cyclin-Dependent Kinase - CDK2)
-
Compound Preparation: Prepare a stock solution of the test compounds in DMSO and create serial dilutions.
-
Reaction Mixture: In a 96-well plate, add the kinase buffer, the recombinant CDK2 enzyme, and the test compound at various concentrations.
-
Initiation of Reaction: Add the substrate (e.g., a peptide substrate and ATP) to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that measures the amount of remaining ATP.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).
Kinase Inhibition Assay Workflow
Caption: Workflow for an in vitro kinase inhibition assay.
Key Structure-Activity Relationship Trends
Based on the analysis of related pyrazole derivatives, we can summarize the key SAR trends for this compound analogs in the context of kinase inhibition.
Caption: Key SAR trends for 3-Propyl-1H-pyrazole-4-carboxamide analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide, drawn from a comprehensive analysis of the available literature on related pyrazole derivatives, provide a roadmap for the rational design of more potent and selective compounds. The conversion of the carboxylic acid to a carboxamide and the careful selection of substituents on the amide nitrogen, the pyrazole ring, and the 3-position are critical for optimizing biological activity.
Future research should focus on the systematic exploration of the chemical space around this scaffold. The synthesis and evaluation of a focused library of analogs with diverse substituents at the key positions will be instrumental in elucidating more precise SAR and identifying lead compounds for further development. The detailed experimental protocols provided herein offer a solid foundation for such endeavors. By combining rational design with rigorous biological evaluation, the full therapeutic potential of this compound analogs can be unlocked.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules.
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure.
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules.
-
Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences.
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules.
-
(PDF) Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. Future Journal of Pharmaceutical Sciences.
-
Anticancer effect of three pyrazole derivatives. Journal of Applied Toxicology.
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry.
-
Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. Chemical & Pharmaceutical Bulletin.
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules.
-
Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Pest Management Science.
-
Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Molecules.
-
Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents. Journal of Drug Design and Medicinal Chemistry.
-
Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. Bioorganic & Medicinal Chemistry Letters.
-
Synthesis, and molecular docking studies of novel 1,2,3-triazoles-linked pyrazole carboxamides as significant anti-microbial and anti-cancer agents. Journal of Molecular Structure.
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
-
Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science.
-
Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy.
-
1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. Pharmaceuticals.
-
Structure–activity relationship summary of tested compounds. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
Orthogonal Validation of 3-Alkyl-1H-pyrazole-4-carboxylic Acids: A Comparative Guide
Introduction: The Critical Role of Pyrazole Carboxylic Acids and the Imperative of Orthogonal Validation
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1] Its prevalence is a testament to its versatile binding capabilities and favorable pharmacokinetic properties. A notable example is Celecoxib, a selective COX-2 inhibitor, which highlights the therapeutic potential of the pyrazole scaffold. Within this important class of molecules, 3-Alkyl-1H-pyrazole-4-carboxylic acids serve as crucial building blocks for the synthesis of a wide array of biologically active compounds. The precise characterization of these molecules is paramount to ensure the quality, safety, and efficacy of the final drug product.
This guide provides an in-depth technical comparison of orthogonal analytical methods for the validation of the properties of 3-Alkyl-1H-pyrazole-4-carboxylic acids, with a focus on 3-Propyl-1H-pyrazole-4-carboxylic acid and its commercially available analogue, 3-Ethyl-1H-pyrazole-4-carboxylic acid . Orthogonal methods, which rely on different physicochemical principles, are essential for a comprehensive and robust characterization, mitigating the risk of overlooking impurities or structural ambiguities that might be missed by a single analytical technique. By employing a multi-pronged approach, researchers can build a self-validating system that ensures the scientific integrity of their findings.
The Principle of Orthogonal Validation
Orthogonal validation is the practice of using multiple, distinct analytical methods to measure the same attribute of a substance. The core principle is that if different analytical techniques, based on different separation or detection principles, provide consistent results, it significantly increases the confidence in the accuracy and reliability of those results. This approach is particularly crucial in pharmaceutical development for impurity profiling, stability testing, and ensuring the unequivocal identification of the active pharmaceutical ingredient (API).
Caption: A diagram illustrating the application of various orthogonal analytical techniques to validate different physicochemical properties of a 3-Alkyl-1H-pyrazole-4-carboxylic acid.
Comparative Analysis of Orthogonal Validation Techniques
This section details the application of several key analytical techniques for the characterization of 3-Alkyl-1H-pyrazole-4-carboxylic acids. For each technique, the underlying principles, experimental protocol, and expected data for our target compounds are discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
Causality of Experimental Choice: NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure of a compound. For 3-Alkyl-1H-pyrazole-4-carboxylic acids, ¹H and ¹³C NMR are essential to confirm the connectivity of atoms, the nature of the alkyl substituent, and the tautomeric form of the pyrazole ring.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the 3-Alkyl-1H-pyrazole-4-carboxylic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Expected Data and Comparison:
| Compound | ¹H NMR (Expected Chemical Shifts in DMSO-d₆) | ¹³C NMR (Expected Chemical Shifts in DMSO-d₆) |
| 3-Ethyl-1H-pyrazole-4-carboxylic acid | ~12.5 ppm (s, 1H, COOH), ~12.0 ppm (br s, 1H, NH), ~8.0 ppm (s, 1H, pyrazole-H), ~2.7 ppm (q, 2H, CH₂), ~1.2 ppm (t, 3H, CH₃) | ~165 ppm (C=O), ~145 ppm (pyrazole-C), ~135 ppm (pyrazole-C), ~110 ppm (pyrazole-C), ~20 ppm (CH₂), ~14 ppm (CH₃) |
| This compound | ~12.5 ppm (s, 1H, COOH), ~12.0 ppm (br s, 1H, NH), ~8.0 ppm (s, 1H, pyrazole-H), ~2.6 ppm (t, 2H, CH₂), ~1.6 ppm (sext, 2H, CH₂), ~0.9 ppm (t, 3H, CH₃) | ~165 ppm (C=O), ~146 ppm (pyrazole-C), ~135 ppm (pyrazole-C), ~110 ppm (pyrazole-C), ~28 ppm (CH₂), ~22 ppm (CH₂), ~13 ppm (CH₃) |
Data Interpretation: The ¹H NMR spectrum provides a clear fingerprint of the alkyl chain. The chemical shift and multiplicity of the pyrazole proton confirm the substitution pattern. The broad singlet for the NH proton is characteristic of pyrazoles. In the ¹³C NMR, the number of signals and their chemical shifts confirm the carbon framework of the molecule.
Mass Spectrometry (MS): Unambiguous Molecular Weight Determination
Causality of Experimental Choice: Mass spectrometry is a powerful tool for determining the molecular weight of a compound with high accuracy, which is a fundamental property for confirming its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further solidifying the structural assignment.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid or ammonium hydroxide to aid ionization.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a time-of-flight (TOF) or Orbitrap analyzer for high-resolution measurements.
-
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
Data Analysis: Determine the monoisotopic mass from the most abundant peak in the isotopic cluster. Compare the measured mass with the theoretical mass calculated from the molecular formula.
Expected Data and Comparison:
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected Ion (Positive Mode) | Expected Ion (Negative Mode) |
| 3-Ethyl-1H-pyrazole-4-carboxylic acid | C₆H₈N₂O₂ | 140.0586 | 141.0659 ([M+H]⁺) | 139.0512 ([M-H]⁻) |
| This compound | C₇H₁₀N₂O₂ | 154.0742 | 155.0815 ([M+H]⁺) | 153.0669 ([M-H]⁻) |
Data Interpretation: The observation of the correct molecular ion peak in the mass spectrum provides strong evidence for the identity of the compound. HRMS data with a mass accuracy of less than 5 ppm is considered definitive for elemental composition.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
Causality of Experimental Choice: HPLC is the most widely used technique for determining the purity of pharmaceutical compounds. By separating the target compound from any impurities, it allows for accurate quantification of purity and can be used for stability-indicating assays.
Caption: A schematic representation of a typical Reverse-Phase HPLC system used for the purity analysis of 3-Alkyl-1H-pyrazole-4-carboxylic acids.
Experimental Protocol: Reverse-Phase HPLC
-
Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Gradient: A typical gradient could be 10% B to 90% B over 15 minutes.
-
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of mobile phases A and B) to a concentration of approximately 1 mg/mL.
-
Data Analysis: Integrate the peak areas of the main component and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Expected Data and Comparison:
| Compound | Expected Retention Time | Purity Specification |
| 3-Ethyl-1H-pyrazole-4-carboxylic acid | Shorter retention time due to lower lipophilicity | >98% |
| This compound | Longer retention time due to higher lipophilicity | >98% |
Data Interpretation: A single, sharp peak at the expected retention time indicates a high-purity sample. The presence of other peaks suggests the presence of impurities. The relative retention times of the two compounds are predictable based on their alkyl chain length, with the more lipophilic propyl derivative eluting later from the reverse-phase column.
X-Ray Crystallography: Definitive Solid-State Structure
Causality of Experimental Choice: For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. This is the ultimate orthogonal technique for structural confirmation.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.
-
Data Analysis: Analyze the final crystal structure to determine bond lengths, angles, and intermolecular interactions such as hydrogen bonding.
Literature Data for a Related Compound:
Data Interpretation: The crystal structure provides definitive proof of the atomic connectivity and stereochemistry. It can also reveal information about polymorphism, which is a critical consideration in pharmaceutical development.
Summary of Orthogonal Validation
The following table summarizes the key information obtained from each orthogonal technique for the comprehensive validation of 3-Alkyl-1H-pyrazole-4-carboxylic acids.
| Analytical Technique | Primary Information Obtained | Strengths | Limitations |
| NMR Spectroscopy | Detailed molecular structure, connectivity, and tautomeric form. | Provides a wealth of structural information. | Relatively low sensitivity; may not detect trace impurities. |
| Mass Spectrometry | Molecular weight and elemental composition. | High sensitivity and accuracy for molecular weight. | Does not provide information on connectivity or stereochemistry. |
| HPLC/UPLC | Purity and presence of impurities. | High sensitivity for detecting impurities; quantitative. | Co-elution of impurities can occur; does not provide structural information on its own. |
| X-Ray Crystallography | Definitive solid-state structure and intermolecular interactions. | Unambiguous structural determination. | Requires a single crystal of sufficient quality; not applicable to amorphous materials or liquids. |
Conclusion: A Self-Validating Approach to Ensure Scientific Integrity
The orthogonal validation of 3-Alkyl-1H-pyrazole-4-carboxylic acids, as demonstrated through the comparative analysis of NMR, Mass Spectrometry, HPLC, and X-ray Crystallography, is not merely a procedural requirement but a fundamental aspect of robust scientific research. Each technique provides a unique and complementary piece of the puzzle, and their collective agreement builds a powerful, self-validating dataset. For researchers and drug development professionals, adopting this comprehensive analytical strategy is essential for ensuring the identity, purity, and structural integrity of these critical building blocks, thereby upholding the highest standards of scientific and ethical conduct in the pursuit of novel therapeutics.
References
-
Celecoxib . PubChem. [Link]
-
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid . ResearchGate. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies . RSC Medicinal Chemistry. [Link]
-
Ethyl 1H-pyrazole-4-carboxylate . PubChem. [Link]
-
Ethyl 3-methyl-1H-pyrazole-4-carboxylate . PubChem. [Link]
-
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester . NIST WebBook. [Link]
-
Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column . SIELC Technologies. [Link]
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen . Scientific Information Database. [Link]
-
Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid . ResearchGate. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates . KTU ePubl. [Link]
- Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
- Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
-
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester . NIST WebBook. [Link]
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid . PubChem. [Link]
-
CID 66846971 . PubChem. [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides . MDPI. [Link]
-
ethyl 3-amino-1H-pyrazole-4-carboxylate . PubChem. [Link]
-
1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester . CAS Common Chemistry. [Link]
-
4-styryl-1H-pyrazole-3-carboxylic acid ethyl ester . Chemical Synthesis Database. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Propyl-1H-pyrazole-4-carboxylic Acid
This guide provides essential safety and logistical information for the proper disposal of 3-Propyl-1H-pyrazole-4-carboxylic acid. As researchers, scientists, and drug development professionals, a commitment to safety and environmental stewardship is paramount. This document offers a procedural, step-by-step framework to ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible.
Understanding the Compound: Hazard Identification
This compound, while not having a comprehensive, publicly available safety data sheet, belongs to the pyrazole and carboxylic acid chemical classes. Based on data from structurally similar compounds, we can infer its likely hazard profile. Pyrazole derivatives and carboxylic acids can cause skin, eye, and respiratory irritation.[1][2][3][4] It is crucial to handle this compound with the appropriate precautions to minimize exposure.
Table 1: Inferred Hazard Profile for this compound
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | May cause skin irritation. | [2][3][4] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | [1][2][3][4] |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation. | [2][3][4] |
| Acute Oral Toxicity | May be harmful if swallowed. | [4] |
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This creates a barrier between you and the chemical, minimizing the risk of exposure.
Table 2: Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles that could cause serious eye irritation.[3][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and irritation.[4] |
| Body Protection | A lab coat and closed-toe shoes. | To protect the skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated. | To avoid inhalation of dust or vapors that can cause respiratory irritation.[2][4] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that adheres to the Resource Conservation and Recovery Act (RCRA) guidelines set forth by the U.S. Environmental Protection Agency (EPA).[6][7]
Step 1: Waste Characterization
The first step is to determine if the waste is hazardous. Based on its properties as a carboxylic acid, it is likely to be classified as hazardous waste due to its corrosive nature.[8] All chemical waste generators must determine if a discarded chemical is classified as a hazardous waste and consult local, regional, and national regulations for accurate classification.[3]
Step 2: Segregation and Containerization
Proper segregation of chemical waste is critical to prevent dangerous reactions.[9]
-
Do not mix this compound waste with bases, oxidizing agents, or other incompatible chemicals.[9]
-
Store the waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with acids (e.g., not metal).[7]
-
The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Corrosive").[10]
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories should have a designated Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[9]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[11]
-
The waste container should be kept closed except when adding waste.
-
Once the container is full, it must be moved to a central accumulation area within three days.[9]
Step 4: Final Disposal
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[12]
-
Your institution's Environmental Health and Safety (EHS) office will coordinate with a certified vendor for pickup and disposal.
-
Disposal methods may include incineration or other approved treatments.[10]
-
Under no circumstances should this chemical be disposed of down the drain. [3][13] This is to prevent environmental contamination and potential damage to the sewer system. The EPA has a ban on the "sewering" of hazardous waste pharmaceuticals.[14]
Emergency Procedures: Spill Management
In the event of a spill, follow these steps:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear the appropriate PPE as outlined in Table 2.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area with soap and water.
-
Reporting: Report the spill to your institution's EHS office.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Angene Chemical. (2024, December 14). Safety Data Sheet: 1-Propyl-1H-pyrazole-3-carbaldehyde. Retrieved from [Link]
-
Occupational Safety and Health Administration. (1993, April 8). Acetic and Formic Acids in Workplace Atmospheres. Retrieved from [Link]
-
U.S. Government Publishing Office. (2025, December 11). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: 3-Amino-1H-pyrazole-4-carboxamide hemisulfate. Retrieved from [Link]
-
Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]
-
Pharmacy Purchasing & Products Magazine. (n.d.). Demystify New Regulations for Hazardous Waste. Retrieved from [Link]
-
Universiti Kebangsaan Malaysia. (2023, July 24). HAZARDOUS WASTE. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrazole, 98%. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. biosynth.com [biosynth.com]
- 5. Semiconductors - Acid and Caustic Solutions | Occupational Safety and Health Administration [osha.gov]
- 6. epa.gov [epa.gov]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. osha.gov [osha.gov]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. epa.gov [epa.gov]
- 12. angenechemical.com [angenechemical.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. ashp.org [ashp.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Propyl-1H-pyrazole-4-carboxylic Acid
As researchers dedicated to advancing drug discovery and development, our work with novel chemical entities like 3-Propyl-1H-pyrazole-4-carboxylic acid demands a profound respect for safety. This guide moves beyond a simple checklist, offering a detailed, science-backed framework for selecting and using Personal Protective Equipment (PPE). Our goal is to create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, we can establish a robust safety protocol by analyzing the known hazards of structurally similar pyrazole carboxylic acids.[1][2] The consistent hazard profile across these analogs points to key risks we must mitigate: skin irritation, serious eye irritation, and potential respiratory tract irritation.[2][3] One analog also indicates potential harm if swallowed.[3] Therefore, our PPE strategy is built around creating impermeable barriers to prevent contact through all potential routes of exposure.
The Core Principle: Hazard Analysis and Risk Mitigation
The selection of PPE is not a one-size-fits-all exercise. It is a dynamic process dictated by the specific experimental context. Before any procedure, you must conduct a mental or formal risk assessment: What is the scale of the operation (milligrams vs. grams)? What is the physical form of the compound (solid powder vs. solution)? What are the potential for aerosolization, dust generation, or splashing? Answering these questions determines the necessary level of protection.
Engineering Controls: Your First Line of Defense
Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The most effective safety measures are engineering controls designed to minimize exposure at the source.
-
Chemical Fume Hood: All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood contains dust and vapors, preventing inhalation and minimizing contamination of the general lab environment.[4]
-
Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.[5]
-
Safety Stations: An operational and easily accessible eyewash station and safety shower are mandatory in any laboratory where this compound is handled.[1] Their location should be clearly marked and unobstructed.
Personal Protective Equipment (PPE): A Multi-Layered Barrier
The following table summarizes the essential PPE required for handling this compound. The subsequent sections will elaborate on the scientific rationale for each choice.
| Protection Type | Task: Weighing Solids (mg to g) | Task: Handling Solutions | Rationale & Specifications |
| Eye Protection | Chemical safety goggles with side shields | Chemical safety goggles with side shields (A face shield is required if there is a significant splash risk) | Protects against dust particles and liquid splashes. Must conform to OSHA 29 CFR 1910.133 or EN166 standards.[1][6] |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Nitrile gloves | Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals. Inspect gloves for integrity before each use and dispose of them immediately after handling the compound.[2] |
| Body Protection | Flame-resistant lab coat, fully fastened | Flame-resistant lab coat, fully fastened | Protects skin and personal clothing from contamination. Long sleeves and a secure front closure are essential.[5] |
| Respiratory | N95 dust mask (or higher) | Not typically required if handled in a fume hood | Required when weighing fine powders to prevent inhalation of aerosolized particles.[2] The choice of respirator should be based on a thorough risk assessment. |
In-Depth Rationale for PPE Selection
1. Eye and Face Protection: Shielding a Critical Sensory Organ
The pyrazole carboxylic acid class of compounds is consistently identified as causing "serious eye irritation".[1][2] This classification implies that contact can lead to significant, potentially painful, and lasting damage.
-
Why Goggles over Safety Glasses? Standard safety glasses leave gaps around the eyes. When working with a fine powder, airborne particles can easily circumvent the lenses. Chemical safety goggles form a seal around the eyes, providing comprehensive protection from dust and splashes. For large-volume solution transfers where the splash risk is higher, a face shield should be worn in addition to goggles for full facial protection.[7]
2. Hand Protection: Preventing Dermal Absorption and Irritation
Skin irritation is another consistent hazard noted for this chemical class.[2][3] The primary goal of hand protection is to prevent direct contact.
-
The Science of Nitrile Gloves: Nitrile is a synthetic rubber that provides excellent chemical resistance and durability, making it a standard in laboratory settings. It's crucial to practice proper glove hygiene. Always inspect gloves for pinholes or tears before use. When your work with the compound is complete, remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin and dispose of them in the appropriate chemical waste stream.[2][7]
3. Laboratory Coat: Your Professional Armor
A lab coat is more than just a uniform; it is a critical barrier protecting your skin and clothing from accidental spills and contamination.
-
Material and Fit Matter: The lab coat should be made of a flame-resistant material and be fully buttoned or snapped closed. This ensures maximum coverage. Contaminated lab coats should never be taken home; they must be laundered by a professional service familiar with handling chemically contaminated garments.
4. Respiratory Protection: Guarding the Gateway
The potential for respiratory tract irritation means that inhaling the dust of this compound could cause discomfort or injury to the lungs.[2][3]
-
Context is Key: While working within a fume hood should prevent respiratory exposure, weighing operations, especially with fine, static-prone powders, can generate airborne dust. In these specific situations, an N95-rated dust mask provides an additional layer of protection by filtering out these fine particles. For any situation where the fume hood's performance is questionable or for large-scale powder handling, a more comprehensive respiratory protection program, potentially including fit-tested elastomeric half-mask respirators with appropriate cartridges, would be necessary.[2]
Procedural Workflow for Safe Handling and Disposal
The following workflow illustrates the key steps and decision points from preparation to disposal, ensuring safety is integrated into the entire process.
Caption: Procedural workflow for handling this compound.
Spill and Emergency Response
In the event of a spill, evacuate the immediate area and alert your colleagues and lab supervisor. For a small spill of solid material within a fume hood, trained personnel wearing appropriate PPE can gently cover the spill with an absorbent material and then carefully sweep it into a designated hazardous waste container.[1][5] Do not create dust. For larger spills or any spill outside of a fume hood, evacuate the lab and contact your institution's environmental health and safety (EHS) department immediately.
If skin contact occurs, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[1][6] For eye contact, proceed immediately to an eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open.[1][6] Seek medical attention after any exposure.
Waste Disposal
All waste containing this compound, including contaminated gloves, paper towels, and surplus material, must be disposed of as hazardous chemical waste.[1] It should never be poured down the drain or placed in the regular trash. Follow your institution's specific guidelines for chemical waste segregation and disposal.[6]
By integrating these principles and procedures into your daily laboratory practice, you build a culture of safety that is both robust and intuitive. Your commitment to these details ensures that your pursuit of scientific discovery is conducted responsibly and without compromise to your health and well-being.
References
-
PubChem. 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Capot Chemical. (2013). MSDS of 1H-Pyrazole-4-carboxylic acid. [Link]
-
Bio-Rad. Material Safety Data Sheet: Sodium Cacodylate. [Link]
-
PubChem. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. [Link]
-
Carl ROTH. (2025). Safety Data Sheet: L-Glutamic acid monopotassium salt monohydrate. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. capotchem.com [capotchem.com]
- 3. 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | C5H4F2N2O2 | CID 19754697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
